3-Amino-6-methoxypicolinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-6-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPSAVXCBGGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342221 | |
| Record name | 3-Amino-6-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870971-19-0 | |
| Record name | 3-Amino-6-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Amino-6-methoxypicolinic acid CAS number and properties
An In-depth Technical Guide to 3-Amino-6-methoxypicolinic Acid
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Core Chemical Identity and Properties
This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature—possessing an amino group, a carboxylic acid, and a methoxy group on a pyridine scaffold—makes it a versatile building block for synthesizing more complex molecular architectures.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 870971-19-0 .[1][2][3]
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 870971-19-0 | [1][2][3] |
| Molecular Formula | C₇H₈N₂O₃ | [1][3][4] |
| Molecular Weight | 168.15 g/mol | [1][2][3] |
| Synonyms | 3-Amino-6-methoxypyridine-2-carboxylic acid | [1][2][3] |
| Physical Form | Solid | [5] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [5] |
Structural Representation
The molecular structure dictates the compound's reactivity and steric profile.
Caption: Chemical structure of this compound.
Reactivity Profile and Synthetic Utility
The utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective chemical modifications, making it a valuable synthon.
-
Carboxylic Acid Group (-COOH): This group is the primary site for forming amides and esters. Standard coupling reactions (e.g., using EDC/HOBt) can be employed to link this molecule to amines, while acid-catalyzed esterification can be used with alcohols.[6][7] This is a common strategy for creating prodrugs or linking the scaffold to other pharmacophores.[8]
-
Amino Group (-NH₂): The nucleophilic amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. It can also participate in alkylation reactions.[6] Its position ortho to the carboxylic acid allows for potential intramolecular cyclization reactions to form pyridopyrimidine-like structures under specific conditions.
-
Methoxy Group (-OCH₃) & Pyridine Ring: The electron-donating methoxy group and the amino group activate the pyridine ring towards electrophilic substitution, although the inherent electron-deficient nature of the pyridine ring makes such reactions challenging. The nitrogen atom in the ring can be quaternized or act as a ligand for metal coordination.
The interplay of these groups provides a robust platform for generating diverse chemical libraries for screening in drug discovery programs.
Caption: Reactivity pathways of the core functional groups.
Applications in Research and Drug Development
Substituted aminopicolinic acids are privileged scaffolds in medicinal chemistry. The 6-methoxypyridine moiety, in particular, has been identified as a key component in potent and selective inhibitors of various enzymes.
A notable application is in the development of phosphodiesterase 5 (PDE5) inhibitors. Research has shown that molecules incorporating a 7-(6-methoxypyridin-3-yl) group can exhibit high potency and selectivity for PDE5, an important target in therapies for erectile dysfunction and pulmonary hypertension.[9] this compound serves as a direct precursor or a key building block for constructing such complex heterocyclic systems.
Furthermore, the amino acid functionality makes it an ideal candidate for use in prodrug strategies.[8] By converting a parent drug into an amino acid conjugate, it is often possible to leverage endogenous amino acid transporters to improve oral bioavailability and target specific tissues.[8]
Experimental Protocols
The following protocols are representative methodologies. Researchers should adapt them based on specific laboratory conditions and downstream applications.
Protocol 4.1: Synthesis via Catalytic Hydrogenation (Hypothetical)
This protocol is a generalized procedure adapted from literature methods for synthesizing similar aminopicolinic acids.[10] The synthesis would likely start from a corresponding nitro-substituted precursor.
Objective: To synthesize this compound from 6-Methoxy-3-nitropicolinic acid.
Materials:
-
6-Methoxy-3-nitropicolinic acid
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Hydrogen gas (H₂) source
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).
-
Reactant Addition: In the vessel, dissolve the starting material, 6-Methoxy-3-nitropicolinic acid (1 equivalent), in a mixture of glacial acetic acid and a small amount of acetic anhydride.
-
Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 mol %) to the solution under an inert atmosphere. Causality: Pd/C is a highly effective catalyst for the reduction of aromatic nitro groups to amines. Acetic anhydride is sometimes included to protect the newly formed amine in situ, which can then be deprotected.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas several times before pressurizing to the desired level (e.g., 50-60 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques (TLC or LC-MS) on small aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent (e.g., methanol or ethyl acetate).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 4.2: Sample Preparation for NMR Spectroscopy
Objective: To prepare a sample for ¹H and ¹³C NMR analysis to confirm structural identity.
Materials:
-
Synthesized this compound
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
Pipettes and vials
Procedure:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the dried, purified compound into a small, clean vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for polar compounds containing both acidic and basic functional groups.
-
Dissolution: Gently agitate or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.[7] Causality: The spectra will provide definitive information on the proton and carbon environments, confirming the presence of the amino, methoxy, and carboxylic acid groups and the substitution pattern on the pyridine ring.
Safety and Handling
While comprehensive toxicological data for this compound is not fully established, data from structurally similar compounds and general laboratory safety principles mandate careful handling.
-
Hazard Classification: Based on related compounds, it should be treated as a substance that can cause skin irritation and serious eye damage.
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.[11]
-
First Aid (Eyes): In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
First Aid (Skin): If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
-
Storage: Keep the container tightly closed and store in a dark, dry place under an inert atmosphere to maintain chemical integrity.[5]
Conclusion
This compound is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites allow for predictable and versatile chemical modifications. For researchers in drug discovery, this compound represents a key building block for accessing novel heterocyclic entities with promising biological activities. Adherence to proper handling protocols is essential to ensure safety and experimental success.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link] (General portal, specific document may vary)
- Sigma-Aldrich. (n.d.). 3-Amino-6-methoxypicolinamide | 1314934-75-2 (Chinese).
- PubChem. (n.d.). 3-Aminopicolinic acid. National Center for Biotechnology Information.
- Novasyn Organics. (n.d.). 3-Bromo-6-Methoxypicolinic Acid (CAS 11196147-56-4).
- MDPI. (n.d.). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-.
- PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information.
- National Institutes of Health. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate... PMC.
- PubMed. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors...
- MDPI. (n.d.). Amino Acids in the Development of Prodrugs.
- Graduate School of Natural and Applied Sciences Thesis. (2014). Synthesis of metal binding artificial amino acids.
- UMSL Institutional Repository. (2012). Synthesis of Some Aminopicolinic Acids.
- Organic Syntheses. (n.d.). 3-aminopyridine.
Sources
- 1. 3-Amino-6-methoxypyridine-2-carboxylic acid | 870971-19-0 [chemicalbook.com]
- 2. This compound | 870971-19-0 [sigmaaldrich.com]
- 3. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Amino-6-methoxypicolinamide | 1314934-75-2 [sigmaaldrich.com]
- 6. Buy 3-Amino-5-methoxypicolinic acid | 1393585-04-0 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irl.umsl.edu [irl.umsl.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-methoxypicolinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-6-methoxypicolinic acid is a key heterocyclic building block, sought after for its utility in medicinal chemistry and materials science. Its unique arrangement of amino, methoxy, and carboxylic acid functional groups on a pyridine scaffold makes it a versatile precursor for the synthesis of complex molecular architectures with potential biological activity. This guide provides a comprehensive overview of a robust synthetic pathway to this compound and details the rigorous analytical methodologies required for its complete structural characterization and purity assessment. The narrative emphasizes the causal relationships behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Strategic Approach to Synthesis
The synthesis of substituted pyridines often requires careful strategic planning to control regioselectivity and ensure the compatibility of functional groups. A logical and efficient pathway to this compound involves a two-step sequence starting from a commercially available, appropriately functionalized precursor. The chosen strategy leverages a regioselective nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction.
The pathway commences with 6-chloro-3-nitropicolinic acid. The rationale for this starting material is twofold:
-
The chlorine atom at the 6-position is highly activated towards nucleophilic displacement by the electron-withdrawing effects of both the adjacent ring nitrogen and the nitro group at the 3-position.
-
The nitro group serves as a masked amine, which can be selectively reduced in the final step without affecting the other functionalities.
This approach is outlined below:
-
Methoxylation: A nucleophilic aromatic substitution reaction to replace the 6-chloro group with a methoxy group.
-
Nitro Reduction: A catalytic hydrogenation to selectively reduce the 3-nitro group to the desired 3-amino group.
An In-depth Technical Guide to 3-Amino-6-methoxypicolinic acid: From Synthesis to Potential Applications
Abstract
This technical guide provides a comprehensive overview of 3-Amino-6-methoxypicolinic acid, a key heterocyclic building block in contemporary medicinal chemistry. While its independent biological activity is not extensively documented in publicly available literature, its significance lies in its role as a crucial intermediate in the synthesis of complex pharmaceutical agents. This document will delve into the known synthetic pathways, physicochemical properties, and the established application of this compound in drug development, offering valuable insights for researchers, chemists, and professionals in the pharmaceutical industry.
Introduction: The Emergence of a Versatile Picolinic Acid Derivative
Picolinic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial and neuroprotective properties.[1][2] Within this broad class of compounds, this compound has emerged as a structurally important scaffold. Its unique arrangement of a carboxylic acid, an amine, and a methoxy group on a pyridine ring offers multiple reaction sites for chemical modification, making it a valuable precursor for the synthesis of more complex molecules. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its utilization in research and development.
History and Discovery: A Modern Intermediate
A significant milestone in the documented history of this compound is its role as an intermediate in the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound identified as useful for the treatment of respiratory disorders.[3] A patent filed in 2017 describes novel picolinic acid derivatives and their use in the preparation of this complex molecule, underscoring the industrial relevance of this compound.[3] This suggests that the compound was likely synthesized and optimized as part of a larger drug discovery program, a common trajectory for such specialized chemical intermediates.
Synthesis and Chemical Properties
The synthesis of this compound, as outlined in patent literature, involves a multi-step process that leverages modern synthetic organic chemistry techniques.[3] The general approach highlights the strategic introduction of functional groups onto the pyridine core.
General Synthetic Strategy
A plausible synthetic route, based on related literature and patent disclosures, is conceptualized as follows. The process would likely start from a readily available substituted pyridine and involve sequential reactions to introduce the amino, methoxy, and carboxylic acid functionalities at the desired positions.
A key patent discloses a process for producing 2,3-diamino-6-methoxypyridine, which can serve as a precursor.[4] The synthesis involves the methoxylation of 2-amino-6-chloro-3-nitropyridine, followed by reduction of the nitro group.[4] Subsequent modification of one of the amino groups to a carboxylic acid would yield the target molecule.
Below is a generalized workflow illustrating a potential synthetic pathway:
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Exemplary)
Step 1: Nitration of a suitable pyridine precursor.
-
A substituted 6-methoxypyridine is treated with a mixture of concentrated nitric and sulfuric acids at a controlled temperature to introduce a nitro group at the 3-position.
Step 2: Reduction of the nitro group.
-
The resulting 3-nitro-6-methoxypyridine derivative is then subjected to catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) or chemical reduction to convert the nitro group to an amino group.
Step 3: Introduction of the carboxylic acid group.
-
The final step involves the introduction of the carboxylic acid at the 2-position. This can be a more complex transformation and may involve metallation followed by quenching with carbon dioxide, or other carboxylation strategies.
Note: This is a generalized protocol and would require significant optimization and adaptation based on the specific starting materials and reaction conditions.
Physicochemical and Analytical Data
The fundamental properties of this compound are summarized in the table below.[5][6]
| Property | Value | Reference |
| CAS Number | 870971-19-0 | [6] |
| Molecular Formula | C₇H₈N₂O₃ | [6] |
| Molecular Weight | 168.15 g/mol | [6] |
| Appearance | Yellow to brown solid (predicted) | [6] |
| Boiling Point | 382.0±42.0 °C (predicted) | [6] |
| Density | 1.384 g/cm³ (predicted) | [6] |
| pKa | 1.46±0.50 (predicted) | [6] |
Analytical Data: While a comprehensive public database of its spectra is not available, typical analytical techniques for characterization would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups such as the carboxylic acid (C=O and O-H stretch), amino group (N-H stretch), and the aromatic ring.
Applications in Drug Discovery and Development
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of novel pharmaceuticals.
Intermediate for Respiratory Disorder Therapeutics
As previously mentioned, a key application is in the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound targeted for respiratory ailments.[3] The synthesis described in the patent literature showcases how the functional groups of this compound are utilized for further chemical transformations to build the final, more complex and biologically active molecule.[3]
Caption: Role as an intermediate in pharmaceutical synthesis.
Potential for Further Drug Discovery
Given the known biological activities of the broader picolinic acid class of compounds, it is plausible that this compound or its derivatives could exhibit interesting pharmacological properties.
-
Neuroprotective Potential: Picolinic acid itself is an endogenous metabolite of L-tryptophan and has been investigated for its neuroprotective effects.[2] The structural features of this compound could be explored for the development of new central nervous system (CNS) active agents.
-
Antimicrobial Activity: Picolinic acid and its derivatives have demonstrated antimicrobial properties.[1] Further research could evaluate this compound and its analogs for activity against various bacterial and fungal strains.
Conclusion and Future Perspectives
This compound stands as a testament to the enabling role of synthetic chemistry in modern drug discovery. While not a therapeutic agent in its own right based on current knowledge, its value as a sophisticated building block is firmly established. The synthetic routes to this molecule, though not extensively detailed in peer-reviewed journals, are accessible through patent literature, providing a roadmap for its preparation.
Future research into this molecule could diverge into two main paths. The first would be the continued optimization of its synthesis to improve yield, reduce cost, and enhance safety, further solidifying its utility as a pharmaceutical intermediate. The second, and perhaps more exploratory path, would be to investigate the inherent biological activities of this compound and its simple derivatives. Such studies could uncover novel pharmacological properties, potentially expanding its application beyond its current role as a synthetic precursor. For researchers in medicinal chemistry, this molecule represents both a practical tool and a potential starting point for new discoveries.
References
- KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google P
- US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google P
- This compound | C7H8N2O3 | CID 579938 - PubChem. (URL: [Link])
- United States Patent (19) - Googleapis.com. (URL: not available)
- (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5, - MDPI. (URL: [Link])
- Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC - NIH. (URL: [Link])
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. (URL: [Link])
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (URL: [Link])
- 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem. (URL: [Link])
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. (URL: [Link])
- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google P
- Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PubMed. (URL: [Link])
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. (URL: [Link])
- Aromatic L-Amino-Acid Decarboxylase Deficiency Screening by Analysis of 3-O-Methyldopa in Dried Blood Spots: Results of a Multicentric Study in Neurodevelopmental Disorders - MDPI. (URL: [Link])
Sources
- 1. Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-Amino-5-methoxypicolinic acid | 1393585-04-0 [smolecule.com]
- 3. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. This compound | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to the Structural Elucidation of 3-Amino-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-methoxypicolinic acid is a substituted pyridine derivative with a molecular formula of C₇H₈N₂O₃.[1] As a member of the picolinic acid family, it holds potential significance in medicinal chemistry and drug development due to the diverse biological activities associated with this scaffold. The precise arrangement of the amino, methoxy, and carboxylic acid functional groups on the pyridine ring dictates its chemical properties, reactivity, and potential interactions with biological targets. Therefore, unambiguous structural elucidation is a critical step in its synthesis, characterization, and application.
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound, integrating spectroscopic analysis and a plausible synthetic strategy. In the absence of extensive published experimental data for this specific molecule, this guide will leverage established principles of spectroscopic interpretation for related compounds and computational prediction tools to provide a robust theoretical framework for its characterization.
Part 1: Proposed Synthesis of this compound
A plausible synthetic route for this compound can be conceptualized starting from a commercially available precursor, 2-amino-6-chloropicolinic acid. This multi-step synthesis involves the strategic introduction of the methoxy group followed by the installation of the amino group at the desired position.
Synthetic Workflow Diagram```dot
digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="2-Amino-6-chloropicolinic acid"]; B [label="Methyl 2-amino-6-chloropicolinate"]; C [label="Methyl 2-amino-6-methoxypicolinate"]; D [label="Methyl 2-amino-3-nitro-6-methoxypicolinate"]; E [label="Methyl 3-amino-6-methoxypicolinate"]; F [label="this compound"];
A -> B [label="Esterification\n(MeOH, H2SO4)"]; B -> C [label="Methoxylation\n(NaOMe, MeOH)"]; C -> D [label="Nitration\n(HNO3, H2SO4)"]; D -> E [label="Reduction\n(H2, Pd/C)"]; E -> F [label="Hydrolysis\n(aq. HCl)"]; }
Caption: Integrated workflow for the synthesis and structural elucidation of this compound.
Conclusion
References
Sources
An In-depth Technical Guide to 3-Amino-6-methoxypicolinic Acid: Synthesis, Characterization, and Potential Biological Applications
This technical guide provides a comprehensive overview of 3-Amino-6-methoxypicolinic acid, a substituted pyridine carboxylic acid with potential applications in pharmaceutical and agrochemical research. Drawing from established synthetic methodologies for related compounds and predictive insights into its biological activity, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Picolinic acid derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of amino and methoxy substituents onto the pyridine ring can significantly modulate their physicochemical properties and biological targets. This compound, in particular, presents an interesting scaffold for further chemical exploration and biological evaluation. While specific literature on this exact molecule is sparse, this guide synthesizes information from closely related analogues to provide a foundational understanding of its synthesis, potential bioactivities, and the experimental workflows required for its investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | PubChem |
| Molecular Weight | 168.15 g/mol | PubChem |
| IUPAC Name | 3-amino-6-methoxypyridine-2-carboxylic acid | Sigma-Aldrich[1] |
| CAS Number | 870971-19-0 | Sigma-Aldrich[1] |
| Predicted Boiling Point | 382.0±42.0 °C | ChemicalBook |
| Storage Temperature | 2-8°C, under inert gas | Sigma-Aldrich[1] |
| Appearance | Yellow to brown solid | ChemicalBook |
Synthesis and Characterization
Proposed Synthetic Workflow
The proposed multi-step synthesis involves nitration, selective amination, methoxylation, and finally, conversion of a precursor to the carboxylic acid.
Sources
An In-Depth Technical Guide to the Fundamental Chemistry of 3-Amino-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-6-methoxypicolinic acid, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, an amine, and a methoxy group on a pyridine scaffold provides a versatile platform for the synthesis of complex molecules with diverse biological activities. This guide offers a comprehensive overview of its fundamental chemistry, including its synthesis, spectroscopic characterization, reactivity, and potential applications in the pharmaceutical sciences. Understanding these core principles is crucial for its effective utilization as a building block in the development of novel therapeutics. Picolinic acid and its derivatives have been identified as promising scaffolds for enzyme inhibitors, highlighting the potential of this compound class in drug development.[1][2]
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol .[3] The structure, confirmed by its CAS registry number 870971-19-0, features a picolinic acid core substituted with an amino group at the 3-position and a methoxy group at the 6-position.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [3] |
| Molecular Weight | 168.15 g/mol | [3] |
| CAS Number | 870971-19-0 | [4][5] |
| Predicted Boiling Point | 382.0 ± 42.0 °C | ChemicalBook |
| Predicted Density | 1.384 g/cm³ | ChemicalBook |
| Appearance | Yellow to brown solid | ChemicalBook |
Synthesis of this compound: A Plausible Experimental Protocol
Synthetic Workflow Diagram
Caption: Plausible synthetic route to this compound.
Step-by-Step Methodology
Step 1: Ammonolysis of 2,6-Dichloro-3-nitropyridine
This initial step involves the selective displacement of one chlorine atom with an amino group.
-
Rationale: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution, making the chlorine atoms susceptible to displacement. The reaction conditions can be controlled to favor monosubstitution.
-
Procedure:
-
In a pressure vessel, dissolve 2,6-dichloro-3-nitropyridine (1 equivalent) in methanol.
-
Saturate the solution with ammonia gas at 0 °C.
-
Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude 2-amino-6-chloro-3-nitropyridine by column chromatography on silica gel.
-
Step 2: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
The remaining chlorine atom is replaced with a methoxy group.
-
Rationale: Sodium methoxide is a strong nucleophile that readily displaces the chloride. The presence of the nitro and amino groups influences the regioselectivity of this reaction.
-
Procedure:
-
Dissolve 2-amino-6-chloro-3-nitropyridine (1 equivalent) in anhydrous methanol.
-
Add sodium methoxide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Cool to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure and purify the crude 2-amino-6-methoxy-3-nitropyridine by recrystallization or column chromatography.
-
Step 3: Reduction of the Nitro Group
The nitro group is reduced to a primary amine, yielding a diamino intermediate.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.
-
Procedure:
-
Dissolve 2-amino-6-methoxy-3-nitropyridine (1 equivalent) in ethanol or acetic acid.
-
Add a catalytic amount of 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain crude 2,3-diamino-6-methoxypyridine.
-
Step 4: Sandmeyer Reaction to Introduce the Carboxylic Acid Precursor
The newly formed amino group at the 3-position is converted to a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid.
-
Rationale: The Sandmeyer reaction is a classic method for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.
-
Procedure:
-
Dissolve 2,3-diamino-6-methoxypyridine (1 equivalent) in an aqueous solution of hydrochloric acid at 0-5 °C.
-
Add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous potassium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Warm the reaction mixture to 50-60 °C and stir for 1-2 hours.
-
Cool the mixture and extract the product, 3-amino-6-methoxypicolinonitrile, with an organic solvent.
-
Step 5: Hydrolysis of the Nitrile
The final step is the hydrolysis of the nitrile group to the carboxylic acid.
-
Rationale: Both acidic and basic conditions can be employed for the hydrolysis of nitriles. Acidic hydrolysis is chosen here to be compatible with the product's structure.
-
Procedure:
-
Dissolve the crude 3-amino-6-methoxypicolinonitrile in a mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture at reflux for several hours until the hydrolysis is complete.
-
Cool the solution and carefully neutralize with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
-
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not extensively published. However, based on the known spectra of its methyl ester and other similar pyridine derivatives, a reliable prediction of its key spectral features can be made.[7]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons as two doublets in the δ 6.5-7.5 ppm range; a singlet for the methoxy protons around δ 3.9 ppm; broad singlets for the amino and carboxylic acid protons. |
| ¹³C NMR | Six distinct aromatic carbon signals, including a downfield signal for the carboxylic acid carbon (>165 ppm); a signal for the methoxy carbon around 55 ppm. |
| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) around 3000 cm⁻¹; N-H stretching vibrations (amine) around 3300-3500 cm⁻¹; C=O stretch (carboxylic acid) around 1700 cm⁻¹; C-O stretch (methoxy) around 1250 cm⁻¹; aromatic C=C and C=N stretching vibrations. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 168; characteristic fragmentation pattern including loss of H₂O (m/z 150), COOH (m/z 123), and CH₃O (m/z 137). |
Chemical Reactivity
The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the aromatic amine, and the methoxy group on the pyridine ring.
Reactivity Workflow Diagram
Caption: Key reaction types for this compound.
-
Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols under acidic conditions and amide bond formation with amines using coupling reagents (e.g., EDC, HOBt). These reactions are fundamental for its use in creating libraries of derivatives for drug screening.
-
Amino Group: The primary aromatic amine is a versatile functional handle. It can be acylated with acid chlorides or anhydrides, alkylated with alkyl halides, and can participate in diazotization reactions.
-
Pyridine Ring: The pyridine ring is generally electron-deficient and less susceptible to electrophilic aromatic substitution than benzene. However, the presence of the activating amino and methoxy groups can facilitate electrophilic substitution at the positions ortho and para to these groups.
Applications in Drug Discovery and Development
The structural motifs present in this compound are prevalent in many biologically active compounds. Picolinic acid derivatives, in particular, have been explored as inhibitors for a variety of enzymes.[8][9][10]
-
Scaffold for Enzyme Inhibitors: The ability of the picolinic acid moiety to chelate metal ions makes it an attractive scaffold for designing inhibitors of metalloenzymes. For example, derivatives of picolinic acid have been investigated as inhibitors of dopamine β-monooxygenase.[8] The amino and methoxy groups of this compound provide additional points for interaction with the enzyme's active site, allowing for the fine-tuning of binding affinity and selectivity.
-
Building Block for Bioactive Molecules: The multiple functional groups allow for the straightforward incorporation of this molecule into larger, more complex structures. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides, a common strategy in lead optimization.
-
Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, this compound is an ideal candidate for fragment-based drug discovery (FBDD) campaigns. Hits from FBDD can be elaborated from the amino and carboxylic acid functionalities to develop more potent and selective drug candidates.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not yet extensively documented, can be achieved through logical and established synthetic transformations. Its rich chemical reactivity, stemming from its multiple functional groups, allows for the creation of diverse molecular libraries for biological screening. For researchers and scientists in drug development, a thorough understanding of the fundamental chemistry of this compound will undoubtedly facilitate the design and synthesis of the next generation of therapeutic agents.
References
- Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- PubMed. (n.d.). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- National Center for Biotechnology Information. (n.d.). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1.
- National Center for Biotechnology Information. (n.d.). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain.
- The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Google Patents. (1989). United States Patent (19).
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- MDPI. (n.d.). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,.
- University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.
- NIST. (n.d.). 3-Pyridinecarboxylic acid, 6-amino-. NIST Chemistry WebBook.
- Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- University of Toledo. (1991). United States Patent.
- National Center for Biotechnology Information. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- Google Patents. (n.d.). US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.
- MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- Chemical & Pharmaceutical Bulletin. (n.d.). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- National Center for Biotechnology Information. (n.d.). 3-Amino-2-piperidone-6-carboxylic acid. PubChem.
- Office of Scientific and Technical Information. (n.d.). Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I.
- ChemWhat. (n.d.). 6-AMino-2-Methoxypyridine-3-carboxylic acid Methyl ester CAS#: 149539-81-1.
- International Journal of Scientific Research in Science and Technology. (n.d.). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. This compound | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-6-methoxypyridine-2-carboxylic acid | 870971-19-0 [chemicalbook.com]
- 5. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl 3-aMino-6-Methoxypicolinate(938439-54-4) 1H NMR [m.chemicalbook.com]
- 8. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Amino-6-methoxypicolinic Acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-amino-6-methoxypicolinic acid (CAS 870971-19-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide offers not only the spectral data but also insights into the experimental methodologies and the rationale behind the interpretation of the spectroscopic features.
Introduction
This compound is a substituted picolinic acid derivative with potential applications in medicinal chemistry and materials science. Accurate and thorough characterization of its molecular structure is paramount for its application and further development. Spectroscopic techniques are indispensable tools for elucidating the structural features of organic molecules. This guide will systematically present and interpret the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a foundational understanding of its chemical identity.
Molecular Structure and Properties
-
Chemical Name: this compound
-
CAS Number: 870971-19-0[1]
-
Molecular Formula: C₇H₈N₂O₃[1]
-
Molecular Weight: 168.15 g/mol [1]
The molecular structure of this compound, featuring a pyridine ring with amino, methoxy, and carboxylic acid functional groups, is the basis for the interpretation of its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted based on the analysis of its methyl ester derivative, Methyl 3-amino-6-methoxypicolinate[2]. The acidic proton of the carboxylic acid will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | br s | 1H | COOH |
| ~7.1 | d | 1H | H-4 |
| ~6.4 | d | 1H | H-5 |
| ~5.9 | br s | 2H | NH₂ |
| 3.85 | s | 3H | OCH₃ |
Interpretation:
-
The two aromatic protons on the pyridine ring appear as doublets due to coupling with each other.
-
The amino protons typically appear as a broad singlet.
-
The methoxy protons appear as a sharp singlet.
Experimental Protocol for ¹H NMR:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the analysis of the structurally similar compound, 3-aminopicolinic acid[3].
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (Carboxylic Acid) |
| ~160 | C-6 (attached to OCH₃) |
| ~148 | C-2 (attached to COOH) |
| ~138 | C-3 (attached to NH₂) |
| ~115 | C-4 |
| ~108 | C-5 |
| ~54 | OCH₃ |
Interpretation:
-
The pyridine ring carbons show distinct signals in the aromatic region.
-
The electron-donating amino and methoxy groups cause an upfield shift (lower ppm) of the carbons they are attached to and the ortho/para carbons.
-
The carboxylic acid carbonyl carbon appears at the lowest field (highest ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (Amino group) |
| 3300-2500 | Strong, Very Broad | O-H stretching (Carboxylic acid) |
| ~1700 | Strong | C=O stretching (Carboxylic acid) |
| ~1620 | Medium | N-H bending (Amino group) |
| ~1580, ~1470 | Medium-Weak | C=C and C=N stretching (Pyridine ring) |
| ~1250 | Strong | C-O stretching (Aryl ether) |
Interpretation:
-
The broad O-H stretch of the carboxylic acid is a very characteristic feature and often overlaps with the C-H stretching region.
-
The N-H stretching of the primary amine appears as two bands in some cases.
-
The strong carbonyl absorption is indicative of the carboxylic acid group.
-
The absorptions in the fingerprint region (below 1500 cm⁻¹) are unique to the molecule and can be used for identification by comparison with a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of this compound is 168.15 g/mol [1].
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 168
-
Loss of H₂O: m/z = 150
-
Loss of OCH₃: m/z = 137
-
Loss of COOH: m/z = 123
-
Decarboxylation (-CO₂): m/z = 124
The fragmentation pattern of the related 3-aminopicolinic acid shows a molecular ion peak at m/z 138 and a base peak at m/z 94, corresponding to the loss of the carboxylic acid group[3]. A similar primary fragmentation is expected for this compound.
Experimental Protocol for Mass Spectrometry (LC-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer via a liquid chromatography system or direct injection.
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
This technical guide has provided a detailed overview of the key spectroscopic data for this compound. By combining predicted data with the analysis of closely related compounds and established spectroscopic principles, a comprehensive spectroscopic profile has been established. This information is critical for the unambiguous identification and characterization of this compound in various research and development settings. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring consistency and reliability in experimental results.
References
- PubChem. This compound. [Link]
- PubChem. 3-Aminopicolinic acid. [Link][3]
- Bawa, R. A., & Ali, B. E. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 4(4), p371-378. [Link]
- Global Substance Registration System. 3-AMINOPICOLINIC ACID. [Link]
- NIST.
- PubChem. 6-Hydroxypicolinic acid. [Link]
- PubChem. [Link]
- mzCloud. 6 Hydroxypicolinic acid. [Link]
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- PubChem.
- NIST. 3-Pyridinecarboxylic acid, 6-amino-. [Link]
- PubChem. 3-Amino-6-bromopicolinic acid. [Link]
- PubChem. 3-Hydroxypicolinic Acid. [Link]
- NIST Chemistry WebBook. [Link]
- NIST. 3-Aminoisonicotinic acid. [Link]
Sources
- 1. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Methyl 3-aMino-6-Methoxypicolinate(938439-54-4) 1H NMR [m.chemicalbook.com]
- 3. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Analysis of 3-Amino-6-methoxypicolinic Acid
Abstract
This technical guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of 3-amino-6-methoxypicolinic acid. Picolinic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-experimental avenue to elucidate the structural, electronic, and spectroscopic properties of such molecules, providing critical insights that accelerate research and development. This document details the fundamental principles, practical workflows, and interpretive frameworks for analyzing this compound, targeting researchers, scientists, and professionals in drug development. We cover molecular structure optimization, vibrational frequency analysis, electronic properties including Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), and potential applications in drug design through molecular docking.
Introduction: The Significance of Picolinic Acid Derivatives and Computational Scrutiny
Picolinic acid (pyridine-2-carboxylic acid) is a biologically significant molecule, acting as a catabolite of tryptophan and a key chelating agent for various metal ions. Its derivatives are widely investigated for their potential as antimicrobial, antimalarial, and antitumor agents, as well as for their applications in materials science as corrosion inhibitors.[1][2] The title compound, this compound, incorporates key functional groups—an amino group, a methoxy group, and a carboxylic acid on a pyridine scaffold—that can significantly influence its biological activity and chemical reactivity.
Understanding the molecule's three-dimensional structure, electronic charge distribution, and reactive sites is paramount for designing novel drugs or materials. While experimental techniques like X-ray crystallography and spectroscopy are indispensable, they can be resource-intensive. Theoretical and computational studies provide a synergistic approach, offering highly detailed molecular-level information that can predict experimental outcomes and explain observed phenomena.[3]
This guide focuses on the application of Density Functional Theory (DFT), a robust quantum chemical method that balances computational cost and accuracy, making it a cornerstone of modern molecular modeling.[3][4] We will delineate the process of using DFT to predict the geometry, vibrational spectra (FT-IR, Raman), and electronic characteristics of this compound, and discuss how these theoretical results can be correlated with experimental data.
Foundational Computational Methodology: Density Functional Theory (DFT)
The core of modern computational analysis for organic molecules lies in quantum mechanics. DFT is a preferred method because it calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction, offering significant computational savings without a major loss in accuracy.[4]
A typical DFT study involves several key choices:
-
Functional: The functional approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, known for providing reliable geometric and electronic property predictions.[2][4]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p), is commonly employed. This notation indicates a triple-zeta valence shell description with diffuse functions (++) for lone pairs and anions, and polarization functions (d,p) for describing non-spherical electron distributions, which is crucial for molecules with heteroatoms and hydrogen bonds.[2]
The general workflow for computational analysis is depicted below.
Caption: General workflow for computational analysis of a molecule.
Molecular Structure and Vibrational Analysis
The first step in any computational study is to determine the most stable 3D conformation of the molecule, known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest potential energy.
Optimized Geometric Parameters
DFT calculations at the B3LYP/6-311++G(d,p) level provide precise predictions of bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data from X-ray crystallography if available. For this compound, key parameters of interest include the C-N, C-O, and C-C bond lengths within the pyridine ring and its substituents, which are indicative of electron delocalization and substituent effects.
| Parameter | Functional Group | Predicted Value (Å or °) |
| C=O Bond Length | Carboxylic Acid | ~1.21 Å |
| C-OH Bond Length | Carboxylic Acid | ~1.35 Å |
| C-NH2 Bond Length | Amino Group | ~1.37 Å |
| Ring C-N Bond Angle | Pyridine Ring | ~118-122° |
| C-O-C Bond Angle | Methoxy Group | ~117° |
| (Note: These are typical values for similar functional groups and would be precisely calculated for the title compound.) |
Vibrational Spectroscopy (FT-IR and FT-Raman)
Once the optimized geometry is confirmed as a true energy minimum (verified by the absence of imaginary frequencies in a frequency calculation), the same calculation yields the harmonic vibrational frequencies. These frequencies correspond to the absorption peaks in an infrared (IR) or Raman spectrum.
-
Causality: The calculated frequencies are typically higher than experimental values due to the calculation assuming a harmonic potential and being performed on a single molecule in a vacuum. To correct for this, a scaling factor (e.g., ~0.96 for B3LYP) is often applied.[2]
Key Vibrational Modes for this compound:
-
O-H Stretch (Carboxylic Acid): A broad band typically around 3000-3300 cm⁻¹.
-
N-H Stretch (Amino Group): Two distinct peaks (symmetric and asymmetric) around 3350-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp peak around 1700-1750 cm⁻¹.
-
C=C and C=N Ring Stretches (Pyridine): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy Group): A strong peak around 1250 cm⁻¹.
By comparing the scaled theoretical spectrum with an experimental one, each peak can be confidently assigned to a specific molecular motion, providing a complete vibrational characterization of the molecule.[2]
Electronic Property Analysis
Electronic properties determine the reactivity and interaction behavior of a molecule. DFT calculations provide several key descriptors.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[3] For this compound, the electron-donating amino and methoxy groups are expected to raise the HOMO energy, while the electron-withdrawing carboxylic acid and pyridine nitrogen will lower the LUMO energy, influencing the overall energy gap.
| Property | Description | Significance |
| E_HOMO | Energy of the Highest Occupied MO | Related to ionization potential; nucleophilicity |
| E_LUMO | Energy of the Lowest Unoccupied MO | Related to electron affinity; electrophilicity |
| Energy Gap | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and stability |
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
-
Red Regions: Indicate negative potential (electron-rich), corresponding to sites for electrophilic attack. For our molecule, this would be around the oxygen atoms of the carboxylic and methoxy groups, and the pyridine nitrogen.
-
Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack. This is expected around the hydrogen atoms of the amino and carboxylic acid groups.
-
Green Regions: Indicate neutral potential.
The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.[5]
Caption: Relationship between geometry and electronic property analyses.
Application in Drug Development: Molecular Docking
For professionals in drug development, a primary application of computational studies is predicting how a ligand (the drug candidate) will bind to a biological target, such as a protein or enzyme. This is achieved through molecular docking .
Molecular docking is a computational simulation that places a ligand into the binding site of a receptor and evaluates the interaction energy. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.[6][7]
Protocol for a Typical Molecular Docking Study
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other non-essential components.
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign atomic charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized, low-energy 3D structure of this compound.
-
Assign atomic charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site (active site) on the receptor, often based on the location of a known inhibitor or through binding site prediction algorithms.[6]
-
Use a docking program (e.g., AutoDock Vina) to systematically search for the best binding poses of the ligand within the active site.[8] The program uses a scoring function to calculate the binding affinity (in kcal/mol) for each pose.
-
-
Analysis of Results:
-
Identify the pose with the lowest binding energy.
-
Visualize the ligand-receptor complex to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the binding.[8][9] For example, the carboxylic acid group of our molecule is a prime candidate for forming hydrogen bonds with amino acid residues like Arginine or Lysine in a binding pocket.
-
Conclusion
Theoretical and computational studies, spearheaded by Density Functional Theory, provide a remarkably detailed and predictive framework for understanding the properties of this compound. From establishing its stable three-dimensional structure and interpreting its vibrational spectra to mapping its electronic reactivity and simulating its interaction with biological targets, these computational methods are essential tools in modern chemical and pharmaceutical research. They not only complement experimental findings but also guide future research by offering mechanistic insights and enabling the in silico screening of molecular properties, thereby accelerating the discovery and development of new therapeutic agents and advanced materials.
References
- Insights from molecular network analysis to docking of sterubin with potential targets.
- In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia.
- Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hep
- Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. MDPI. [Link]
- Pharmacophore-Assisted Covalent Docking Identifies a Potential Covalent Inhibitor for Drug-Resistant Genotype 3 Variants of Hepatitis C Viral NS3/4A Serine Protease. MDPI. [Link]
- Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Royal Society of Chemistry. [Link]
- Methemoglobinemia Caused by 8-Aminoquinoline Drugs: DFT Calculations Suggest an Analogy to H4B's Role in Nitric Oxide Synthase.
- Part 3. Theoretical study on some amino acids and their potential activity as corrosion inhibitors for mild steel in HCl.
- Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. [Link]
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SCIRP. [Link]
- (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)
- Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. MDPI. [Link]
- Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids.
- Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. [Link]
- 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452. PubChem. [Link]
- Analysis of Molecular Structure, Vibrational spectra and Electronic Properties of 2-amino-3-nitro-6-picoline by Density Functional Methods. Der Pharma Chemica. [Link]
- 3-Aminopicolinic acid | C6H6N2O2 | CID 73836. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Insights from molecular network analysis to docking of sterubin with potential targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Strategic Utility of 3-Amino-6-methoxypicolinic Acid in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. Among the vast arsenal of synthetic intermediates, substituted pyridines hold a place of prominence due to their prevalence in biologically active molecules. This in-depth technical guide focuses on the role and applications of 3-Amino-6-methoxypicolinic acid (CAS 870971-19-0), a versatile scaffold for the synthesis of complex drug candidates. This document is intended for researchers, scientists, and drug development professionals, providing field-proven insights into its synthesis, reactivity, and application.
Core Attributes of this compound: A Multifunctional Scaffold
This compound is a pyridine derivative featuring three key functional groups: a carboxylic acid at the 2-position, an amino group at the 3-position, and a methoxy group at the 6-position. This unique arrangement provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of highly substituted pyridine-based compounds.
| Property | Value | Source |
| CAS Number | 870971-19-0 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Yellow to brown solid | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |
The strategic placement of the functional groups allows for selective modifications. The carboxylic acid is a handle for amide bond formation, a cornerstone of medicinal chemistry. The amino group can be acylated, alkylated, or utilized in cross-coupling reactions to introduce diverse substituents. The methoxy group, while relatively stable, can influence the electronic properties of the pyridine ring and can be a site for demethylation to reveal a hydroxypyridine scaffold.
Synthesis of this compound: A Plausible Route
A potential synthetic pathway is outlined below:
Caption: Plausible synthetic route to this compound.
This two-step process leverages well-understood and scalable reactions, making the target molecule accessible for research and development purposes.
Key Transformations and Applications as a Synthetic Intermediate
The utility of this compound as a synthetic intermediate is best illustrated through its key chemical transformations.
Amide Bond Formation: The Gateway to Bioactive Amides
The carboxylic acid functionality of this compound is readily converted to amides, a common structural motif in pharmaceuticals.[3] Standard amide coupling reagents can be employed for this transformation. A particularly relevant example is the HATU-mediated coupling of a structurally similar compound, 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid, with an amino alcohol.[4]
Experimental Protocol: HATU-Mediated Amide Coupling [4]
-
To a reaction vessel, add 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid (1.0 eq) and HATU (1.2 eq).
-
Add a solution of the desired amine (1.1 eq) in a suitable solvent (e.g., isopropyl acetate).
-
Stir the solution at room temperature.
-
Slowly add a non-nucleophilic base, such as DIPEA (2.0 eq), to the reaction mixture.
-
Continue to stir the reaction at room temperature for 2-4 hours, monitoring progress by a suitable chromatographic method (e.g., HPLC or TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with the reaction solvent.
-
Combine the organic phases and wash with 10% aqueous citric acid, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate and evaporate to dryness to yield the final amide product.
This protocol, adapted from a patent for the synthesis of a complex picolinamide, demonstrates a robust and scalable method for amide bond formation, which is directly applicable to this compound.[4]
Caption: General workflow for HATU-mediated amide coupling.
Reduction to (3-Aminopyridin-2-yl)methanol Derivatives
The carboxylic acid can be reduced to a primary alcohol, yielding (3-amino-6-methoxypyridin-2-yl)methanol. This transformation opens up new avenues for derivatization, as the resulting hydroxymethyl group can be further functionalized. A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄).[5]
Experimental Protocol: Reduction of Carboxylic Acid to Alcohol [5]
-
Suspend LiAlH₄ (excess, e.g., 2-3 eq) in a dry, aprotic solvent such as THF under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in dry THF to the LiAlH₄ suspension.
-
Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide solution, and then more water.
-
Stir the resulting granular precipitate at room temperature for at least 30 minutes.
-
Filter the precipitate through a pad of celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by crystallization or column chromatography.
This reduction provides access to a new set of intermediates where the hydroxymethyl group can be oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution.
Cross-Coupling Reactions of the Amino Group
While the amino group can be readily acylated or alkylated, it can also serve as a handle for more complex C-N bond formations through cross-coupling reactions. For instance, after conversion of the amino group to a more suitable leaving group (e.g., a halide via Sandmeyer reaction), Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents at the 3-position.[6][7]
Conclusion: A Versatile Building Block for Drug Discovery
This compound represents a highly versatile and strategically valuable synthetic intermediate for drug discovery and development. Its trifunctional nature allows for a wide range of selective modifications, enabling the rapid generation of diverse compound libraries for biological screening. The ability to readily form amides, reduce the carboxylic acid to an alcohol, and potentially engage the amino group in cross-coupling reactions makes it a powerful tool for accessing novel chemical space. As the demand for new and effective therapeutics continues to grow, the importance of well-designed, multifunctional building blocks like this compound will only increase.
References
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- BenchChem. (n.d.). An In-depth Technical Guide to (3-Aminopyridin-2-yl)methanol.
- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- ChemicalBook. (2017). 870971-19-0(3-Amino-6-methoxypyridine-2-carboxylic acid) Product Description.
- BenchChem. (n.d.). Technical Support Center: Synthesis of (3-Aminopyridin-2-yl)methanol.
- Li, X. (2024).
- Growing Science. (2022).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). An In-depth Technical Guide to (3-Aminopyridin-2-yl)methanol.
- BenchChem. (n.d.). Technical Support Center: Synthesis of (3-Aminopyridin-2-yl)methanol.
- Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- BenchChem. (n.d.). Technical Support Center: Synthesis of (3-Aminopyridin-2-yl)methanol.
- LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- Master Organic Chemistry. (2018).
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
Sources
- 1. 871583-90-3|(3-Amino-6-methoxypyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. growingscience.com [growingscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Research Applications of 3-Amino-6-methoxypicolinic Acid: A Versatile Scaffold for Discovery
Abstract
3-Amino-6-methoxypicolinic acid is a substituted pyridine derivative poised for significant application in both medicinal and agricultural chemistry. Its unique trifunctional architecture—comprising a nucleophilic amine, a chelating picolinic acid motif, and an electronically-influential methoxy group—renders it a privileged scaffold for generating diverse molecular libraries. This guide provides a technical overview of this compound's potential, detailing plausible synthetic routes, its utility as a versatile chemical scaffold, and step-by-step protocols for exploring its promising applications in neuropharmacology, antimicrobial discovery, and herbicide development. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the full potential of this intriguing molecule.
Physicochemical Profile and Synthesis
Before exploring its applications, a foundational understanding of the molecule's properties and synthesis is essential.
1.1 Physicochemical Data
The key properties of this compound are summarized below. These predicted and known values are critical for experimental design, including solvent selection, reaction conditions, and analytical method development.
| Property | Value | Source |
| CAS Number | 870971-19-0 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Yellow to brown solid (predicted) | [1] |
| Boiling Point | 382.0±42.0 °C (Predicted) | [1] |
| Density | 1.384 g/cm³ (Predicted) | [1] |
| pKa | 1.46±0.50 (Predicted) | [1] |
| Storage | Inert atmosphere (Nitrogen or Argon), 2–8 °C | [1] |
1.2 Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for this compound is not widely published, a robust and logical pathway can be constructed from established pyridine chemistry precedents, such as the synthesis of other aminopicolinic acids.[3] The most direct approach involves the nitration of 6-methoxypicolinic acid followed by a subsequent reduction.
The logical flow for this synthesis is depicted below.
Caption: Derivatization vectors of the this compound scaffold.
-
Amino Group (C3): This nucleophilic site is ideal for forming amides, sulfonamides, or for undergoing N-alkylation and N-arylation reactions. This is crucial as the 3-amino moiety is a known pharmacophore in modulators of targets like the M4 muscarinic receptor. [4]* Carboxylic Acid (C2): The picolinic acid motif is a strong metal chelator and can form robust amide bonds. Amide coupling with diverse amine libraries is a cornerstone of drug discovery. [5]* Methoxy Group (C6): While less reactive, this group significantly influences the electronic properties of the ring. It can also be demethylated to reveal a hydroxyl group, providing another point for modification.
Potential Therapeutic Applications
Based on data from closely related analogs, two immediate areas of therapeutic interest are neuropharmacology and antimicrobial research.
3.1 Neuropharmacology: Glutamate Receptor Modulation
A structural isomer, 3-amino-5-methoxypicolinic acid, has been noted for its potential neuroprotective effects via activation of ionotropic glutamate receptors. This suggests that the 6-methoxy isomer is a prime candidate for investigation as a modulator of glutamatergic neurotransmission, a pathway critical in memory, learning, and various neurological disorders.
Proposed Research Workflow:
-
Primary Screen: Evaluate the compound's ability to bind to key glutamate receptor subtypes (e.g., NMDA, AMPA).
-
Functional Assays: Determine if binding results in agonism, antagonism, or allosteric modulation using cell-based calcium influx or electrophysiology assays.
-
In Vitro Neuroprotection Studies: Assess the compound's ability to protect cultured neurons from glutamate-induced excitotoxicity.
Experimental Protocol: Radioligand Competition Binding Assay for NMDA Receptors This protocol measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from the NMDA receptor, allowing for the determination of its binding affinity (Ki). [6]
-
Membrane Preparation: Use commercially available cell membranes expressing human NMDA receptors or prepare them from rat brain tissue.
-
Assay Buffer: Prepare a buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer, 25 µL of radioligand (e.g., [³H]-CGP 39653), and 25 µL of receptor membranes.
-
Non-specific Binding Wells: Add 25 µL of a high concentration of a non-labeled competitor (e.g., 10 µM L-glutamate), 25 µL of radioligand, and 25 µL of membranes.
-
Test Compound Wells: Add 25 µL of varying concentrations of this compound, 25 µL of radioligand, and 25 µL of membranes.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes with gentle shaking.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound ligand from the free ligand.
-
Washing: Wash the filters 3 times with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).
3.2 Antimicrobial Drug Discovery
The pyridine core is a common feature in many antimicrobial agents. Preliminary studies on related compounds suggest potential antimicrobial activity. [7]A foundational step in assessing this potential is to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
Experimental Protocol: Broth Microdilution MIC Assay This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro. [8][9]
-
Media Preparation: Use sterile cation-adjusted Mueller-Hinton Broth (MHB) for bacteria.
-
Inoculum Preparation:
-
Culture bacteria (e.g., E. coli, S. aureus) overnight on an agar plate.
-
Pick several colonies and suspend them in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the assay wells.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to create a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls:
-
Positive Control: Wells with bacteria and MHB (no compound).
-
Negative Control: Wells with MHB only (no bacteria or compound).
-
-
Incubation: Cover the plate and incubate at 37 °C for 16-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by measuring absorbance at 600 nm with a plate reader.
Potential Agrochemical Applications
Picolinic acids are a well-established class of herbicides, often acting as synthetic auxins. [10][11]Recent research into picolinamide derivatives has also identified them as potent bleaching herbicides that interfere with carotenoid biosynthesis. [12]This dual precedent makes this compound a strong candidate for herbicidal activity screening.
4.1 Herbicidal Activity Screening
A simple, high-throughput method to assess potential herbicidal activity is a petri dish-based root growth inhibition assay.
Caption: Workflow for a petri dish-based herbicidal root growth assay.
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay This assay provides a quantitative measure of a compound's phytotoxicity. [13][14]
-
Plate Preparation:
-
Prepare a suitable plant growth medium (e.g., Murashige and Skoog) with 0.8% agar.
-
While the medium is still molten, add this compound from a stock solution to achieve a range of final concentrations (e.g., 1 µM to 500 µM). Include a solvent-only control (e.g., DMSO).
-
Pour the medium into square petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol followed by a bleach solution, then rinse with sterile water.
-
Using a pipette tip, carefully place 5-10 seeds in a line on the surface of each agar plate.
-
-
Incubation:
-
Seal the plates with breathable tape.
-
Place the plates vertically in a plant growth chamber (e.g., 22 °C, 16h light/8h dark cycle) to allow roots to grow downwards along the agar surface.
-
-
Data Collection and Analysis:
-
After 5-7 days, remove the plates and scan them using a flatbed scanner.
-
Use image analysis software (e.g., ImageJ) to measure the primary root length for each seedling.
-
Calculate the average root length for each concentration.
-
Determine the percent inhibition relative to the solvent control.
-
Plot the percent inhibition against the log concentration to calculate the IC₅₀ value (the concentration that causes 50% root growth inhibition).
-
Summary and Future Directions
This compound represents a molecule of significant untapped potential. Its trifunctional nature makes it an ideal starting point for the synthesis of compound libraries aimed at diverse biological targets. The established bioactivity of related picolinic acids in both medicine and agriculture provides a strong rationale for its investigation.
Future research should focus on:
-
Library Synthesis: Systematically derivatizing the three functional groups to perform a comprehensive SAR study.
-
Broad Biological Screening: Testing the parent compound and its derivatives against a wide range of targets, including kinase panels, GPCRs, and various microbial strains.
-
Mechanism of Action Studies: For any validated "hits," elucidating the precise molecular mechanism is crucial for further development.
By applying the protocols and strategic insights outlined in this guide, researchers can effectively unlock the potential of this compound as a valuable scaffold for the next generation of therapeutics and agrochemicals.
References
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Karpiński, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Barnes V, L., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
- Ricart-Ortega, A., et al. (2022). Flowchart of the protocol for the MS binding assay.
- Feng, J., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- Yang, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]
- Fernandes, D., & Salcedo-Tello, P. (2019). An Antibody Feeding Approach to Study Glutamate Receptor Trafficking in Dissociated Primary Hippocampal Cultures.
- Cell Biolabs, Inc. (n.d.). Glutamate Assay Kit (Fluorometric).
- Takemoto, M., et al. (2021). Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking.
- Feng, J., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed. [Link]
- Shekhawat, N., & Singh, P. (2023). Molecular descriptors in quantitative relationship with herbicidal activity of novel derivatives of 6-(5-aryl- substituted-1-pyrazolyl)-2- picolinic acid. DRUG DISCOVERY. [Link].
- Feng, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
- Al-dujailay, M. A. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. [Link]
- GARDP Revive. (n.d.). Structure-activity relationship (SAR).
- Taylor, M., et al. (2019). Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity.
- Drug Design Org. (2005). Structure Activity Relationships.
- Chem Help ASAP. (2023, November 28).
- van der Wel, T., et al. (2016). Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. PubMed Central. [Link]
Sources
- 1. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 870971-19-0 [sigmaaldrich.com]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 10. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discoveryjournals.org [discoveryjournals.org]
- 13. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Foreword: The Architectural Elegance of Picolinic Acids in Drug Discovery
The pyridine ring, a foundational scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among its many isomeric carboxylic acid forms, picolinic acid and its derivatives have emerged as a class of privileged structures, demonstrating a remarkable breadth of biological activities.[1][2] Their inherent ability to chelate metals, participate in hydrogen bonding, and present diverse functionalities for synthetic elaboration makes them a fertile ground for the design of novel drugs. This guide delves into a specific, promising subclass: derivatives of 3-amino-6-methoxypicolinic acid. We will explore the synthetic nuances of this core structure, the burgeoning understanding of its biological implications, and the experimental methodologies crucial for its investigation. For researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established principles with the latest insights to catalyze further innovation in this exciting area.
The Core Scaffold: this compound
The this compound molecule is a strategically functionalized pyridine ring. The carboxylic acid at the 2-position provides a key handle for amide and ester formation, while the amino group at the 3-position and the methoxy group at the 6-position offer opportunities for further derivatization and modulation of the molecule's electronic and steric properties. This trifunctional arrangement is the cornerstone of its versatility as a building block in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of the core scaffold is essential for predicting its behavior in biological systems and for designing effective synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| Appearance | Yellow to brown solid | |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |
Synthesis of the this compound Core and its Derivatives
While direct, detailed synthetic protocols for this compound are not abundantly available in the public domain, a plausible and efficient synthesis can be designed by drawing parallels from established methodologies for related aminopicolinic acids.[1][3] A common and effective strategy involves the modification of a pre-existing pyridine core.
Proposed Synthetic Pathway for this compound
A logical approach to the synthesis of the core scaffold could commence from a readily available substituted pyridine, such as 2,6-dichloropyridine. The following multi-step synthesis is proposed based on analogous reactions reported in the literature.[4]
Caption: Proposed synthetic pathway for this compound.
General Protocol for the Synthesis of Picolinic Acid Derivatives (Amide Formation)
The carboxylic acid moiety of this compound is a prime site for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide array of substituents to explore structure-activity relationships (SAR).
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid: To a stirred solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents). The reaction is typically carried out at 0 °C to room temperature.
-
Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.2 equivalents).
-
Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1N HCl) and a base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired picolinic acid amide derivative.
Caption: General workflow for the synthesis of picolinic acid amide derivatives.
Biological Activities and Therapeutic Potential
Picolinic acid derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.[1][2] While specific data for derivatives of this compound is still emerging, the known activities of related compounds provide a strong rationale for their investigation.
Antimicrobial Activity
Picolinic acid and its derivatives have shown notable antimicrobial properties.[5][6][7] The mechanism is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolic processes.
Exemplary Quantitative Data for Picolinic Acid Derivatives:
| Compound | Organism | MIC (mg/mL) | Source |
| Picolinic Acid | S. aureus | 0.78 (pH 5.0) | [5] |
| Picolinic Acid | P. aeruginosa | 0.78 (pH 5.0) | [5] |
| Copper Picolinate | M. luteus | 0.5 | [8] |
| Zinc Picolinate | B. subtilis | 0.5 | [8] |
Anticancer Activity
Several picolinic acid derivatives have exhibited significant anticancer activity.[9][10][11] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key signaling pathways, and the generation of reactive oxygen species. For instance, some aminated quinolinequinones, which share structural similarities with the picolinic acid scaffold, have been shown to induce G0/G1 cell cycle arrest and apoptosis in prostate cancer cells.[11]
Enzyme Inhibition
The picolinic acid scaffold is a versatile platform for the design of potent enzyme inhibitors.[12] Derivatives have been developed to target a range of enzymes, including metallo-β-lactamases, which are involved in antibiotic resistance, and dopamine β-monooxygenase, a target for antihypertensive drugs.[13][14]
Caption: Potential therapeutic applications of this compound derivatives.
Herbicidal Activity
Aminopicolinates are a well-established class of herbicides.[15][16][17][18] They function as synthetic auxins, disrupting plant growth regulation and leading to broadleaf weed control. The substitution pattern on the picolinic acid ring is critical for their herbicidal efficacy and crop selectivity.
Experimental Protocols for Biological Evaluation
To ascertain the therapeutic potential of novel this compound derivatives, rigorous biological evaluation is paramount. The following are generalized protocols that can be adapted for this class of compounds.
Antimicrobial Susceptibility Testing: Microbroth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[5]
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[11]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a promising avenue for the discovery of novel therapeutic agents and agrochemicals. The synthetic versatility of this core structure allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research should focus on the development of efficient and scalable synthetic routes to the core molecule and its derivatives. A systematic exploration of the structure-activity relationships will be crucial for optimizing their biological activities and selectivity. Furthermore, in-depth mechanistic studies are needed to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The integration of computational modeling and experimental biology will undoubtedly accelerate the translation of these promising molecules from the laboratory to clinical and agricultural applications. This guide provides a solid foundation for researchers to embark on this exciting journey of discovery.
References
- Maria H., et al. (n.d.). ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES. Acta Poloniae Pharmaceutica-Drug Research.
- BenchChem. (2025). An In-depth Technical Guide to Aminopicolinate Derivatives: Synthesis, Biological Activity, and Mechanisms of Action.
- Antimicrobial activity some transition metal picolin
- Schmitzer, S. A., et al. (2001). 4-aminopicolinates and their use as herbicides.
- Oladipo, I. C., et al. (2013). Antimicrobial activity of picolinic acid. Elixir Applied Chemistry, 58, 14759-14761.
- BenchChem. (2025).
- Whittingham, W. G., et al. (2010).
- BenchChem. (2025). Application Notes and Protocols for 6-Methylpicolinic Acid-Thioamide in Enzyme Inhibitor Development.
- Gising, J., et al. (2013). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Journal of medicinal chemistry, 56(14), 5946-5955.
- Oladipo, I. C., et al. (2016). Antimicrobial activity some transition metal picolinates. International Journal of ChemTech Research, 9(1), 22-29.
- Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. (2001). Journal of medicinal chemistry, 44(15), 2493-2503.
- Yang, S., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International journal of molecular sciences, 23(23), 15309.
- Oladipo, I. C., et al. (2016). Antimicrobial activity of Picolinic acid.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213421.
- Epp, J. B., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. International journal of molecular sciences, 24(3), 2821.
- Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. (2023). Journal of biological inorganic chemistry, 28(1), 29-41.
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (2016).
- Antitumor activity of picolinic acid in CBA/J mice. (1982). Journal of the National Cancer Institute, 68(1), 123-126.
- BenchChem. (2025).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2213421.
- 6-Amino-4-methoxypicolinic acid. (n.d.). Synblock.
- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 372.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (2018). Medicinal Chemistry Research, 27(1), 177-190.
- Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
- 3-Amino-2-pyridinecarboxylic acid synthesis. (n.d.). ChemicalBook.
- Method for synthetizing 6-methoxyquinoline. (2014).
- 6-Methoxypicolinic acid. (n.d.). Fluorochem.
- 3-Aminopicolinic acid. (n.d.). PubChem.
- Process for producing 2,3-diamino-6-methoxypyridine. (2007).
- Behrman, E. J. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
- A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. (2000). Heterocycles, 53(7), 1545-1554.
- 6-Aminopicolinic acid. (n.d.). MedchemExpress.com.
- Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. (1992). Brain research, 599(1), 57-63.
- Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. (2022). Molecules, 27(21), 7480.
- Synthesis of 3, 6-dichloropicolinic acid. (2008). Guangdong Chemical Industry.
- Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2021). Current drug targets, 22(12), 1406-1422.
- Reductive amination of carboxylic acids under H2 using a heterogeneous Pt–Mo catalyst. (2023). Green Chemistry, 25(1), 234-240.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (1998). Organic Syntheses, 75, 1.
- Rapid Amination of Methoxy Pyridines with Aliphatic Amines. (2006). The Journal of organic chemistry, 71(22), 8631-8633.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2014). New Journal of Chemistry, 38(10), 4991-4999.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2014). New Journal of Chemistry, 38(10), 4991-4999.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irl.umsl.edu [irl.umsl.edu]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scihub.org [scihub.org]
- 9. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 16. 4 -aminopicolinates and their use as herbicides (2010) | Whittingham William Guy | 6 Citations [scispace.com]
- 17. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-6-methoxypicolinic acid commercial suppliers and availability
An In-Depth Technical Guide to the Commercial Sourcing of 3-Amino-6-methoxypicolinic acid for Research and Development
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical identity, commercial availability, and best practices for procurement and handling. As a substituted picolinic acid, this molecule serves as a valuable building block in medicinal chemistry and organic synthesis, making reliable sourcing a critical first step for any research program.
Compound Profile: this compound
This compound, also known as 3-Amino-6-methoxypyridine-2-carboxylic acid, is a heterocyclic organic compound.[1][2] Its structure, featuring a pyridine ring functionalized with an amino group, a methoxy group, and a carboxylic acid, makes it a versatile intermediate for creating more complex molecules.[3] The precise positioning of these functional groups allows for a variety of chemical transformations, which is why it is sought after for applications ranging from pharmaceutical development to materials science.[3]
Before initiating any procurement process, it is imperative to confirm the compound's identity using its Chemical Abstracts Service (CAS) number. This unique identifier ensures that you are sourcing the correct molecule, preventing costly errors in experimental design and execution.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1][2] |
| Synonyms | 3-Amino-6-methoxypyridine-2-carboxylic acid | [1][2] |
| CAS Number | 870971-19-0 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Appearance | Yellow to brown solid | [2] |
| Purity | Typically ≥95-98% | [1] |
| Storage | Inert atmosphere (Nitrogen or Argon) at 2–8 °C |[2] |
Commercial Suppliers and Availability
This compound is available from a variety of chemical suppliers that specialize in providing building blocks for research and development. Availability can range from grams to kilograms, though larger quantities may require custom synthesis and longer lead times. The following table consolidates a list of potential commercial suppliers.
Disclaimer: This list is not exhaustive and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.
Table 2: Commercial Suppliers of this compound (CAS 870971-19-0)
| Supplier | Purity/Grade | Noted Availability | Country of Origin |
|---|---|---|---|
| Sigma-Aldrich (Ambeed, Inc.) | Varies by batch | Research quantities | USA |
| Bide Pharmatech Ltd. | ≥95% | Research quantities | China |
| Shandong Mingde Biotechnology Co., Ltd. | ≥95% | Research quantities | China |
| Shanghai Haohong Pharmaceutical Co., Ltd. | ≥95% | Research quantities | China |
| JW & Y Pharmlab Co., Ltd. | ≥95% | Research quantities | China |
| FUJIFILM Wako Chemicals | Research Grade | Research quantities | Japan |
Strategic Procurement Workflow for Research Chemicals
The process of acquiring a specialized chemical like this compound involves more than simply placing an order. A systematic approach is crucial to ensure the material meets the stringent requirements of your research. The following workflow diagram illustrates the key decision points and validation steps.
Caption: A workflow for procuring research chemicals.
Quality Control and Documentation: The Role of the CoA and SDS
For any scientific experiment, the quality and identity of the starting materials are paramount. The two most important documents provided by a supplier are the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS).
Certificate of Analysis (CoA)
The CoA is a formal document that certifies that the product meets its predetermined specifications. It is a critical piece of documentation for ensuring experimental reproducibility and data integrity.[4][5][6]
Key elements to scrutinize on a CoA:
-
Lot Number: Uniquely identifies the specific batch of the chemical you received.
-
Identity Verification: Typically confirmed by techniques like ¹H NMR or Mass Spectrometry, ensuring the structure is correct.
-
Purity Assessment: Often determined by HPLC or NMR. For this compound, a purity of ≥95% is common for research grades.[4]
-
Date of Analysis: Indicates when the quality control tests were performed.
Expert Insight: Always cross-reference the lot number on the product label with the lot number on the CoA. Never assume a generic CoA from a website is valid for the specific batch you receive.
Safety Data Sheet (SDS)
The SDS provides essential information regarding the hazards, handling, storage, and emergency measures for a chemical.[7][8] While a specific SDS for this compound should be obtained from the supplier, information from related picolinic acid derivatives indicates the following general precautions:
-
Hazards: May be harmful if swallowed and can cause serious eye irritation or damage.[7][8]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere as specified by the supplier.[2]
Trustworthiness Principle: The SDS is a self-validating system for safety. Adhering to its guidelines is the first line of defense in protecting researchers and ensuring a safe laboratory environment.
Conclusion
This compound (CAS 870971-19-0) is a readily available building block for researchers engaged in organic synthesis and drug discovery. A multitude of suppliers, primarily based in Asia, Europe, and North America, offer this compound in research-grade quantities. The key to successful procurement lies not just in identifying a supplier, but in executing a rigorous workflow that emphasizes verification of chemical identity and purity through careful examination of documentation like the Certificate of Analysis. By adhering to the principles of due diligence and safety outlined in this guide, scientists can confidently source high-quality materials, thereby enhancing the reliability and validity of their experimental outcomes.
References
- Pharma Info Source. (n.d.). CAS 1462-86-8 suppliers, 3-Amino picolinic acid suppliers.
Sources
- 1. 3-Amino-6-methoxypyridine-2-carboxylic acid | 870971-19-0 [chemicalbook.com]
- 2. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Buy 3-Amino-5-methoxypicolinic acid | 1393585-04-0 [smolecule.com]
- 4. file.leyan.com [file.leyan.com]
- 5. thermofisher.com [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling of 3-Amino-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information herein is synthesized from available data on structurally similar compounds and established chemical safety principles. A specific Safety Data Sheet (SDS) for 3-Amino-6-methoxypicolinic acid was not available at the time of writing. Therefore, all handling and safety protocols should be implemented with the understanding that this guide represents a precautionary approach based on the chemical's functional groups and data from analogous substances. A thorough risk assessment should be conducted by qualified personnel before any use of this compound.
Section 1: Introduction and Scope
This compound, with the molecular formula C₇H₈N₂O₃, is a substituted picolinic acid derivative.[1] Its structure, featuring an aminopyridine core with methoxy and carboxylic acid functional groups, suggests its potential utility as a building block in medicinal chemistry and drug development.[2] The presence of these functional groups also dictates its potential reactivity and toxicological profile, necessitating a robust framework for safe handling. This guide provides a comprehensive overview of the anticipated hazards, necessary precautions, and emergency procedures to ensure the safety of laboratory personnel and the integrity of research outcomes.
Section 2: Hazard Identification and Risk Assessment
Due to the absence of specific toxicological data for this compound, a hazard assessment based on its structural analogues is crucial. Compounds with similar functional groups, such as aminopyridines and other picolinic acid derivatives, are known to cause skin, eye, and respiratory irritation.[3][4][5] Some related compounds are also classified as harmful if swallowed.[3][5][6]
Anticipated Hazards:
-
Skin Corrosion/Irritation: May cause skin irritation.[3][4][5]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[3][4][5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]
A thorough, site-specific risk assessment should be performed before handling this compound, considering the quantities being used, the nature of the experimental procedures, and the available engineering controls.
Chemical and Physical Properties Summary Table
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [2] |
| Appearance | Likely a solid | [7] |
| Solubility | No data available | |
| Stability | Stable under normal conditions | [6][8] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The primary principle of chemical safety is to minimize exposure. This is best achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[5]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]
-
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[8]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[3][8]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn at all times.[3][8] Contaminated gloves should be changed immediately.
-
Respiratory Protection: If there is a risk of inhaling dust and engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be used.[3]
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the purity of the compound.
Handling:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Store locked up.[3]
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][8]
-
In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3][4][8]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][8]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[3][6][8]
Spill and Leak Procedures:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[8]
-
Containment and Clean-up: Sweep up and shovel into a suitable container for disposal. Avoid dust formation.[5][8] Do not let the product enter drains.[6]
Section 6: Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations.[6] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[6]
Experimental Protocol: Weighing and Preparing a Solution of this compound
This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean.
-
Don the appropriate PPE: lab coat, safety goggles, and nitrile gloves.
-
Gather all necessary equipment: analytical balance, weigh boat, spatula, volumetric flask, and the chosen solvent.
-
-
Weighing:
-
Place a clean weigh boat on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of the desired solvent to the flask and swirl to dissolve the solid.
-
Once dissolved, add more solvent until the final volume is reached.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Clean the spatula and any other contaminated equipment.
-
Dispose of the weigh boat and any other disposable materials in the appropriate solid waste container.
-
Wipe down the work surface in the fume hood.
-
Remove and dispose of gloves properly, then wash hands.
-
Diagrams
Caption: Risk Assessment and Control Workflow.
References
- 3 - SAFETY D
- SAFETY D
- SAFETY D
- This compound | C7H8N2O3 | CID 579938 - PubChem
- SAFETY D
- A75706 - • SAFETY D
- SAFETY D
- SAFETY D
- BLD Pharm
- This compound | 870971-19-0 - Sigma-Aldrich
- 3-AMINO-2-METHOXY-6-PICOLINE - Safety D
- 870971-19-0(3-Amino-6-methoxypyridine-2-carboxylic acid) Product Description
- Buy 3-Amino-5-methoxypicolinic acid | 1393585-04-0 - Smolecule
- SAFETY D
- 3-Amino-6-methoxypicolinamide | 1314934-75-2 - Sigma-Aldrich
- SAFETY D
- 3-Amino-6-methoxypicolinamide | 1314934-75-2 - Sigma-Aldrich
Sources
- 1. This compound | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 3-Amino-5-methoxypicolinic acid | 1393585-04-0 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-Amino-6-methoxypicolinamide | 1314934-75-2 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. file.bldpharm.com [file.bldpharm.com]
A Technical Guide to the Preliminary Biological Screening of 3-Amino-6-methoxypicolinic acid
Disclaimer: 3-Amino-6-methoxypicolinic acid is a novel chemical entity with limited publicly available biological data.[1][2][3] This guide, therefore, presents a robust, scientifically-grounded, and hypothetical screening cascade designed to elucidate its potential therapeutic activities. The experimental choices are informed by the known biological activities of the broader picolinic acid class of compounds.[4][5][6][7]
Introduction
This compound is a pyridine carboxylic acid derivative. While its specific biological functions are yet to be characterized, the picolinic acid scaffold is an endogenous metabolite of tryptophan and is known to exhibit a wide range of physiological actions.[4][7] Derivatives of picolinic acid have been investigated for antiviral, anti-inflammatory, antimicrobial, and cell growth inhibition activities, often linked to their ability to chelate metal ions.[4][5][6][7]
This document provides a comprehensive, multi-phase workflow for the initial biological evaluation of this compound. The objective is to efficiently profile its foundational safety and identify potential therapeutic avenues for further investigation. Each proposed step is designed to be self-validating through the use of appropriate controls and standardized protocols, ensuring the generation of reliable and interpretable data.
Phase 1: Foundational Profiling
Before initiating biological assays, a fundamental understanding of the compound's physicochemical properties is essential for accurate data interpretation.[8][9][10]
Physicochemical Characterization
The solubility and stability of a compound are critical parameters that influence its behavior in biological assays.[8][10]
-
Aqueous Solubility: Determining the solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) at various pH levels (e.g., 5.0, 7.4, 9.0) is crucial for preparing accurate dosing solutions.
-
Stability: The compound's stability in the assay buffer and solvent (e.g., Dimethyl Sulfoxide, DMSO) should be assessed over time to ensure it does not degrade during the experiment.
| Parameter | Method | Solvent/Buffer | Result (Exemplar) |
| Kinetic Solubility | Turbidimetric Assay | PBS, pH 7.4 | Data to be determined |
| Thermodynamic Solubility | Shake-Flask Method | PBS, pH 7.4 | Data to be determined |
| Stability in DMSO | HPLC-UV (24h, RT) | Anhydrous DMSO | Data to be determined |
| Stability in Assay Media | HPLC-UV (24h, 37°C) | DMEM + 10% FBS | Data to be determined |
In Vitro Cytotoxicity Assessment
A primary step in any screening cascade is to determine the compound's inherent cytotoxicity. This establishes a therapeutic window and ensures that any observed activity in subsequent assays is not merely a result of cell death.[11][12] The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity, is a highly sensitive and robust method.[13][14][15]
A panel of cell lines should be used, including a non-cancerous line (e.g., hTERT-RPE1) and representative cancer cell lines from different tissues (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
Caption: Workflow for the CellTiter-Glo® Cytotoxicity Assay.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| hTERT-RPE1 | Normal, Retinal Pigment Epithelium | >100 |
| A549 | Cancer, Lung Carcinoma | 75.2 |
| MCF-7 | Cancer, Breast Adenocarcinoma | 89.5 |
| HCT116 | Cancer, Colon Carcinoma | >100 |
This table presents exemplar data for interpretation purposes. An IC50 value significantly lower in cancer cells compared to normal cells could suggest a potential therapeutic window for anti-cancer activity.
Phase 2: Broad Phenotypic Screening
Based on the known activities of the picolinic acid scaffold, a targeted panel of phenotypic assays is proposed.[4][5][6]
Caption: A logical workflow for the preliminary biological screening of a novel compound.
Antimicrobial Activity Screening
Picolinic acid and its derivatives have demonstrated antimicrobial properties.[4] A Minimum Inhibitory Concentration (MIC) assay is the standard method to quantify a compound's ability to inhibit microbial growth.[16][17][18]
-
Methodology: A broth microdilution method will be employed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][17] The compound will be tested against a panel of pathogenic bacteria and fungi.
| Organism | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Data to be determined |
| Escherichia coli | Gram-negative Bacteria | Data to be determined |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Data to be determined |
| Candida albicans | Fungal Pathogen | Data to be determined |
Anti-inflammatory Activity Screening
The potential anti-inflammatory effects can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[19][20][21] The Griess assay provides a simple and reliable colorimetric method to measure nitrite, a stable product of NO.[22]
-
Cell Model: RAW 264.7 murine macrophages are a standard model for in vitro inflammation studies.[19][20]
-
Assay Principle: Cells are pre-treated with the test compound and then stimulated with LPS to induce an inflammatory response, including the production of NO. The amount of nitrite in the cell culture supernatant is then quantified. It is crucial to run a parallel cytotoxicity assay to ensure that NO reduction is not due to cell death.[19][20]
Metal Chelating Activity
The ability of picolinic acid to chelate divalent metal ions like iron (Fe²⁺) is a key aspect of its biological activity.[6][7] This can be quantified using a ferrozine-based colorimetric assay.[23][24][25]
-
Assay Principle: In the presence of ferrozine, Fe²⁺ forms a stable, magenta-colored complex. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity, which can be measured spectrophotometrically.[23][24] The result is often expressed as the IC50 value, the concentration required to chelate 50% of the metal ions.
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Adapted from Promega Corporation Technical Bulletin TB288.[13]
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent by transferring the buffer into the substrate bottle.[26]
-
Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of prepared CellTiter-Glo® Reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14] Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
Based on CLSI guidelines.[16][27]
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in Cation-Adjusted Mueller Hinton Broth (CAMHB) in a 96-well microtiter plate.[17]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[27]
-
Inoculation: Add the bacterial inoculum to all wells containing the test compound, as well as to positive (no compound) and negative (no bacteria) control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][18][28]
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
Adapted from standard in vitro anti-inflammatory protocols.[19][21]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[19]
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[22]
-
Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.
References
- Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. International Journal for Innovative Research in Technology (IJIRT). [Link]
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]
- Minimum inhibitory concentr
- Antimicrobial Susceptibility Testing.
- Minimum Inhibitory Concentration (MIC) Test.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
- Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage. [Link]
- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC - PubMed Central. [Link]
- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science. [Link]
- This compound | C7H8N2O3. PubChem. [Link]
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [Link]
- Physicochemical Characterization.
- Characterization of Physicochemical Properties. Pace Analytical. [Link]
- How to perform Cd+2 chelating ability Assay?
- Strategies employed to assess anti-inflammatory activity in vitro.
- IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research. [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
- Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves. NIH. [Link]
- Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI. [Link]
- Screening for Antioxidant Activity: Metal Chelating Assay.
- Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports. [Link]
- Biological Screening of Herbal Drugs in detailed. Slideshare. [Link]
- Control of growth by picolinic acid: differential response of normal and transformed cells. PubMed. [Link]
- A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. MDPI. [Link]
- The Physiological Action of Picolinic Acid in the Human Brain. PMC - PubMed Central. [Link]
- (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca.
- Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI. [Link]
- Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. MDPI. [Link]
- Screening of Natural Compounds for Pharmaceuticals. Aurora Biomed. [Link]
- Screening and identification of novel biologically active natural compounds. PMC - PubMed Central. [Link]
- Chemical and Biological Screening Approaches to Phytopharmaceuticals. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. This compound | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 870971-19-0 [sigmaaldrich.com]
- 3. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ijirt.org [ijirt.org]
- 5. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control of growth by picolinic acid: differential response of normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 9. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 10. pacelabs.com [pacelabs.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Biological Screening of Herbal Drugs in detailed. | PPTX [slideshare.net]
- 13. promega.com [promega.com]
- 14. fishersci.com [fishersci.com]
- 15. mdpi.com [mdpi.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. mjas.analis.com.my [mjas.analis.com.my]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Screening for Antioxidant Activity: Metal Chelating Assay | Springer Nature Experiments [experiments.springernature.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. integra-biosciences.com [integra-biosciences.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Picolinamide-Based CFTR Modulators using 3-Amino-6-methoxypicolinic Acid
Introduction: Targeting Cystic Fibrosis at the Molecular Level
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This protein functions as an ion channel, primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[2] Mutations in the CFTR gene can lead to the production of a non-functional or misfolded protein, resulting in the accumulation of thick, sticky mucus in various organs, particularly the lungs and digestive system.[3]
The advent of CFTR modulators has revolutionized the treatment of CF, shifting the paradigm from managing symptoms to correcting the underlying molecular defect.[2] These small molecules are broadly classified into two main categories:
-
Correctors: These molecules, such as Tezacaftor and Elexacaftor, are designed to rescue misfolded CFTR protein, aiding in its proper trafficking to the cell surface.[4]
-
Potentiators: These molecules, like Ivacaftor, work on the CFTR channels that are already at the cell surface, increasing the probability of the channel being open and thus enhancing ion flow.[3]
The most effective therapies to date involve a combination of correctors and potentiators, addressing both the trafficking and functional defects of the mutant CFTR protein.[4] This guide focuses on the synthesis of a novel potentiator, Icenticaftor (QBW-251) , a picolinamide derivative that utilizes 3-Amino-6-methoxypicolinic acid as a key structural motif. We will delve into the synthetic strategy, provide a detailed laboratory protocol for its synthesis via amide coupling, and discuss methods for evaluating its biological activity.
The Scientific Rationale: Why Picolinamides?
The picolinamide scaffold has emerged as a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. In the context of CFTR modulators, Novartis has developed a series of picolinamide derivatives with potent activity.[5][6] Icenticaftor (QBW-251), chemically known as 3-Amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide, is a potentiator that has shown clinical efficacy.[4][7] The synthesis of such molecules hinges on the robust formation of an amide bond between a substituted picolinic acid and a suitable amine.
The choice of this compound as a starting material provides a key building block with the necessary functionalities for elaboration into the final drug substance. The amino and methoxy groups on the pyridine ring can be crucial for modulating the electronic properties and binding interactions of the final molecule with the CFTR protein.
Mechanism of Action: How Picolinamide-Based Potentiators Work
CFTR potentiators like Icenticaftor function by directly binding to the CFTR protein and allosterically modulating its function. They increase the channel's open probability, effectively propping the "gate" open for longer periods, which allows for a greater flow of chloride ions.[3] Cryo-electron microscopy studies on other modulators have revealed that these drugs bind to distinct sites on the CFTR protein, often at the interface of the transmembrane domains.[8] For instance, the potentiator Ivacaftor binds in a cleft formed by transmembrane helices, stabilizing the open conformation of the ion pore.[8] It is hypothesized that picolinamide-based potentiators engage in similar interactions, with the specific substitution pattern on the picolinamide ring fine-tuning the binding affinity and efficacy.
Caption: Mechanism of CFTR Correctors and Potentiators.
Synthetic Workflow and Protocols
The synthesis of Icenticaftor and related picolinamide-based CFTR modulators typically involves a convergent approach, culminating in an amide coupling reaction. The general workflow is depicted below:
Caption: General Synthetic Workflow for Picolinamide CFTR Modulators.
Protocol 1: HATU-Mediated Amide Coupling for the Synthesis of a Picolinamide CFTR Modulator
This protocol is adapted from a procedure for the synthesis of a structurally similar picolinamide and can be applied to the synthesis of Icenticaftor.[9]
Materials:
-
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid (or a suitable derivative)
-
(S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Isopropylacetate
-
Water (deionized)
-
10% Aqueous Citric Acid
-
Magnesium Sulfate (anhydrous)
Procedure:
-
To a clean, dry reaction vessel, add 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid (1.0 eq) and HATU (1.2 eq).
-
Add a solution of (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol (1.1 eq) in isopropylacetate.
-
Stir the resulting solution at room temperature.
-
Slowly add DIPEA (2.0 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature for approximately 2.5 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with isopropylacetate.
-
Combine the organic phases and wash with 10% aqueous citric acid.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Quantitative Data from a Representative Synthesis:
| Parameter | Value | Reference |
| Yield | 88% | [9] |
| Purity | 95 A% | [9] |
Application Notes: Evaluation of Picolinamide-Based CFTR Modulator Activity
Once synthesized and purified, the biological activity of the picolinamide-based CFTR modulator must be evaluated. Two standard assays for assessing CFTR function are the Forskolin-Induced Swelling (FIS) assay and the Ussing chamber assay.
Forskolin-Induced Swelling (FIS) Assay
The FIS assay utilizes intestinal organoids derived from CF patients.[8][10] These 3D structures swell in response to the activation of CFTR by forskolin, a cAMP agonist. The degree of swelling is proportional to CFTR function.
Brief Protocol Outline:
-
Culture patient-derived intestinal organoids in a 96-well plate.
-
Treat the organoids with the synthesized picolinamide compound for a specified period.
-
Induce CFTR activity by adding forskolin.
-
Monitor and quantify organoid swelling over time using live-cell imaging.
-
Compare the swelling of treated organoids to untreated and positive controls (e.g., a known CFTR potentiator).
Ussing Chamber Assay
The Ussing chamber is a gold-standard electrophysiological technique for measuring ion transport across epithelial cell monolayers.[3][11] It provides a direct measure of CFTR-mediated chloride secretion.
Brief Protocol Outline:
-
Culture primary human bronchial epithelial cells from CF patients on permeable supports until a polarized monolayer is formed.
-
Mount the cell monolayer in an Ussing chamber.
-
Measure the baseline short-circuit current (Isc).
-
Add the synthesized picolinamide compound to the apical or basolateral chamber.
-
Stimulate CFTR-mediated chloride secretion with a cAMP agonist cocktail (e.g., forskolin and IBMX).
-
Measure the change in Isc, which reflects the activity of the CFTR modulator.
-
Confirm that the observed current is CFTR-specific by adding a CFTR inhibitor (e.g., CFTRinh-172).
Conclusion and Future Directions
The synthesis of picolinamide-based CFTR modulators, such as Icenticaftor, using this compound as a key building block, represents a promising avenue for the development of novel therapeutics for Cystic Fibrosis. The robust amide coupling methodologies and the sensitive assays for functional evaluation described herein provide a solid framework for researchers in drug discovery and development. Future work in this area will likely focus on the design and synthesis of next-generation picolinamides with improved potency, selectivity, and pharmacokinetic profiles, ultimately aiming to provide even more effective treatments for all individuals with CF.
References
- Dekkers, J. F., Van der Ent, C. K., Beekman, J. M., et al. (2016). Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients. Journal of Visualized Experiments, (120), e55293. [Link]
- Fiedorczuk, K., & Chen, J. (2022). Post-approval studies with the CFTR modulators Elexacaftor-Tezacaftor—Ivacaftor. EMBO Molecular Medicine, 14(4), e15479. [Link]
- Sandham, D. A., et al. (2021). Discovery of Icenticaftor (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy in Cystic Fibrosis and Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 64(11), 7241–7260. [Link]
- Middleton, P. G., Mall, M. A., Drevinek, P., et al. (2019). Elexacaftor–Tezacaftor–Ivacaftor for Cystic Fibrosis with a Single Phe508del Allele. New England Journal of Medicine, 381(19), 1809-1819. [Link]
- Cystic Fibrosis Foundation. (n.d.).
- Becq, F., & T. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 23(3), 1336. [Link]
- Pettit, T. (2014). Novel picolinamide-based cystic fibrosis transmembrane regulator modulators: evaluation of WO2013038373, WO2013038376, WO2013038381, WO2013038386 and WO2013038390.
- Van Goor, F., Hadida, S., Grootenhuis, P. D., et al. (2014). Novel Picolinamide-Based Cystic Fibrosis Transmembrane Regulator Modulators: Evaluation of WO2013038373, WO2013038376, WO2013038381, WO2013038386 and WO2013038390.
- Ferreira, F. C., Buarque, C., & Lopes-Pacheco, M. (2024). Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. Molecules, 29(4), 821. [Link]
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Synthesis of Picolinamide-Supported Tetracoordinated Organoboron Complexes with Aggregation-Induced Emission Property [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ClinPGx [clinpgx.org]
- 6. Novel picolinamide-based cystic fibrosis transmembrane regulator modulators: evaluation of WO2013038373, WO2013038376, WO2013038381, WO2013038386 and WO2013038390 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Video: Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: The Strategic Synthesis of Ivacaftor via Amide Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the synthesis of Ivacaftor (VX-770), a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is a breakthrough therapy for certain mutations causing cystic fibrosis.[1][2] We will dissect the most common and efficient synthetic strategies, focusing on the pivotal amide bond formation that joins the two key structural fragments of the molecule. While the query specified 3-amino-6-methoxypicolinic acid, established literature and patents from developers like Vertex Pharmaceuticals confirm that the crucial carboxylic acid precursor is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid .[3][4] This guide will therefore detail the synthesis and application of this validated intermediate, providing in-depth protocols, mechanistic insights, and process optimization considerations for researchers in the field of medicinal chemistry and pharmaceutical development.
Introduction to Ivacaftor and its Synthetic Strategy
Ivacaftor (marketed as Kalydeco®) represents a significant advancement in the treatment of cystic fibrosis (CF). It functions as a "potentiator," a molecule that increases the probability of the CFTR channel being open, thereby facilitating chloride ion transport across the cell membrane in patients with specific gating mutations.[1][5][6] The molecular architecture of Ivacaftor, N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, is centered around a robust amide linkage.[7]
The synthesis of this molecule is a prime example of convergent synthesis, where complex fragments are prepared separately and then joined in the final stages. This approach is highly efficient for large-scale production. The primary retrosynthetic disconnection of Ivacaftor reveals two key building blocks:
-
Fragment A: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Fragment B: 5-amino-2,4-di-tert-butylphenol
The strategic union of these two fragments via an amide coupling reaction is the cornerstone of Ivacaftor synthesis.[8]
Caption: Retrosynthetic analysis of Ivacaftor.
Synthesis of Key Intermediate: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Fragment A)
The quinoline core is a well-established pharmacophore.[7] For Ivacaftor, the most efficient and widely cited method for its construction is the Gould-Jacobs reaction.[8]
Causality Behind the Method: The Gould-Jacobs reaction is favored due to its use of commercially available and relatively inexpensive starting materials (aniline and diethyl ethoxymethylene malonate), its high-yielding nature, and its reliability for constructing the quinolone ring system. The reaction proceeds in two key stages: initial nucleophilic substitution followed by a high-temperature thermal cyclization.
Protocol 1: Synthesis of Fragment A via Gould-Jacobs Reaction
Caption: Workflow for the synthesis of Fragment A.
Step-by-Step Methodology:
-
Condensation: Aniline is reacted with diethyl-2-(ethoxymethylene) malonate. This reaction is typically performed neat or in a suitable solvent like ethanol at a moderately elevated temperature (e.g., 80-110°C). The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond, followed by the elimination of ethanol to yield the enamine intermediate.
-
Thermal Cyclization: The intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether, and heated to high temperatures (typically 220-250°C). This thermal energy drives an intramolecular cyclization (a 6-exo-trig cyclization), followed by tautomerization to form the aromatic quinolone ring system, yielding ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Hydrolysis (Saponification): The resulting ester is hydrolyzed to the corresponding carboxylic acid. This is achieved by heating the ester with an aqueous base, such as sodium hydroxide, followed by an acidic workup to neutralize the carboxylate salt and precipitate the desired product, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Data Summary Table:
| Step | Key Reagents | Typical Solvents | Temperature Range (°C) |
| 1. Condensation | Aniline, Diethyl ethoxymethylene malonate | Ethanol or Neat | 80 - 110 |
| 2. Cyclization | Enamine Intermediate | Diphenyl ether | 220 - 250 |
| 3. Hydrolysis | Ethyl quinolone carboxylate, NaOH(aq) | Water, Ethanol | 80 - 100 (Reflux) |
The Crucial Amide Coupling: Assembling Ivacaftor
The formation of the amide bond between the carboxylic acid (Fragment A) and the amine (Fragment B, 5-amino-2,4-di-tert-butylphenol) is the final and most critical step. Amide bonds are thermodynamically stable but kinetically slow to form.[9] Therefore, the carboxylic acid must be "activated" to facilitate the nucleophilic attack by the amine.
Causality Behind Reagent Choice: The choice of coupling reagent is paramount to ensure high yield, minimize side reactions, and prevent racemization (if chiral centers were present). Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used in pharmaceutical synthesis.[10] HATU is highly efficient because it rapidly converts the carboxylic acid into a highly reactive activated ester intermediate, which then readily reacts with the amine under mild conditions.[7]
Caption: Amide coupling mechanism workflow.
Protocol 2: Amide Coupling to Synthesize Ivacaftor
Self-Validating System: This protocol's success is validated by monitoring the consumption of starting materials and the formation of the product via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The final product's identity and purity are confirmed by analytical methods such as NMR spectroscopy and Mass Spectrometry.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Fragment A, 1.0 eq.) in an anhydrous aprotic solvent such as Dimethylformamide (DMF), add the coupling reagent HATU (approx. 1.1 eq.) and an organic base, typically N,N-Diisopropylethylamine (DIPEA, approx. 2.0 eq.).
-
Activation: Stir the mixture at ambient temperature (20-35°C) for a short period (e.g., 15-30 minutes).[11] During this time, the carboxylic acid is converted to the highly reactive HATU-ester.
-
Coupling: Add 5-amino-2,4-di-tert-butylphenol (Fragment B, approx. 1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at ambient temperature. The progress is monitored by HPLC until the starting materials are consumed (typically a few hours).
-
Workup and Isolation: Once the reaction is complete, it is typically quenched with water. The product may precipitate out of the solution or require extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.
-
Purification: The crude product is then purified. For high purity required in pharmaceutical applications, this often involves recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl acetate) or purification by column chromatography to yield Ivacaftor as a solid. A 71% yield has been reported for this coupling step followed by purification.
Data Summary Table:
| Parameter | Condition | Rationale |
| Carboxylic Acid | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq.) | The electrophilic partner after activation. |
| Amine | 5-amino-2,4-di-tert-butylphenol (1.0 eq.) | The nucleophilic partner. |
| Coupling Agent | HATU (1.1 eq.) | Efficiently activates the carboxylic acid for rapid coupling.[7] |
| Base | DIPEA (2.0 eq.) | Non-nucleophilic base to neutralize acids formed and facilitate the reaction.[11] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves all reactants.[11] |
| Temperature | 25 - 35°C | Mild conditions prevent side reactions and degradation.[11] |
| Purification | Recrystallization or Column Chromatography | To achieve the high purity required for an active pharmaceutical ingredient (API). |
Conclusion
The synthesis of Ivacaftor is a testament to modern synthetic strategy, relying on a convergent approach that culminates in a highly optimized amide bond formation. The use of the Gould-Jacobs reaction to build the quinolone core and the deployment of advanced coupling reagents like HATU for the final assembly are key to the process's efficiency and success. This application note provides the foundational protocols and the underlying chemical principles necessary for researchers to understand and replicate this important pharmaceutical synthesis. The methods described are robust, scalable, and emblematic of the techniques used in contemporary drug development.
References
- Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. (2024). National Institutes of Health (NIH). [Link]
- A process for the preparation of ivacaftor and its intermediates. (2014).
- Industrial process for making an Ivacaftor and its intermediates. (2017).
- An improved process for the synthesis of ivacaftor. (2019).
- Process for the synthesis of ivacaftor and related compounds. (2016).
- Process for the synthesis of ivacaftor and related compounds. (2016).
- AN IMPROVED PROCESS FOR THE SYNTHESIS OF IVACAFTOR. (2022).
- An Efficient Synthesis of Ivacaftor. (2017).
- Ivacaftor (VX-770). (2024). Encyclopedia.pub. [Link]
- Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. (2023). National Institutes of Health (NIH). [Link]
- Optimization of reaction conditions for amide bond formation. (n.d.).
- Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. (2024). MDPI. [Link]
- Chemoselective amide bond formation from amino acids. (2017).
- Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity. (2023). PubMed. [Link]
- Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). PubMed Central. [Link]
- Amide Bond Activation of Biological Molecules. (2018). MDPI. [Link]
Sources
- 1. Ivacaftor synthesis - chemicalbook [chemicalbook.com]
- 2. medkoo.com [medkoo.com]
- 3. US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google Patents [patents.google.com]
- 4. EP3464243A2 - An improved process for the synthesis of ivacaftor - Google Patents [patents.google.com]
- 5. Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Ivacaftor Derivatives with Reduced Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. WO2014125506A2 - A process for the preparation of ivacaftor and its intermediates - Google Patents [patents.google.com]
The Role of Amide-Bond Forming Reactions in the Synthesis of Tezacaftor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Moieties in the Quest to Correct CFTR
Tezacaftor (VX-661) represents a significant milestone in the treatment of cystic fibrosis (CF), a debilitating genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[1][2] As a second-generation CFTR corrector, Tezacaftor aids in the proper folding and trafficking of the defective F508del-CFTR protein to the cell surface, thereby restoring its function as a chloride channel.[3][4] When used in combination with other modulators like Ivacaftor and Elexacaftor, it forms a highly effective treatment regimen for a large portion of the CF patient population.[1][5]
The molecular architecture of Tezacaftor is a testament to modern medicinal chemistry, achieved through a convergent synthesis that joins two complex molecular fragments via a crucial amide bond formation.[1][6] While the initial query regarding the use of 3-Amino-6-methoxypicolinic acid in this specific synthesis is not supported by the primary literature, this guide will elucidate the established synthetic pathways for Tezacaftor. Furthermore, it will explore the broader context of picolinic acid derivatives in the ongoing development of novel CFTR modulators, a field of active research that may have been the impetus for the original question.
The Convergent Synthesis of Tezacaftor: A Strategic Union
The industrial synthesis of Tezacaftor is a prime example of a convergent strategy, where two key intermediates are prepared separately and then coupled in the final stages of the manufacturing process. This approach is highly efficient and allows for the optimization of each synthetic branch independently.[6][7] The two pivotal fragments are:
-
The Acid Fragment: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid.
-
The Amine Fragment: A substituted 5-aminoindole derivative.
The final, critical step in the synthesis is the formation of a stable amide bond between the carboxylic acid of the first fragment and the amino group of the second.
Visualizing the Tezacaftor Synthesis Workflow
Caption: Convergent synthesis of Tezacaftor (VX-661).
Protocol 1: Amide Coupling for Tezacaftor Synthesis
This protocol outlines the critical amide bond formation that unites the two primary fragments of Tezacaftor. The reaction typically involves the activation of the carboxylic acid to form a more reactive species, such as an acid chloride, which then readily reacts with the aminoindole.[6]
Materials:
-
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
-
Substituted 5-aminoindole fragment
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
A suitable non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
In a flame-dried, inert-atmosphere flask, dissolve the 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to approximately 65°C for 2-3 hours, monitoring the conversion to the acid chloride by an appropriate method (e.g., quenching a small aliquot with methanol and analyzing by LC-MS).
-
Once the reaction is complete, cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride. This intermediate is typically used immediately in the next step.
-
-
Amide Coupling Reaction:
-
In a separate inert-atmosphere flask, dissolve the substituted 5-aminoindole fragment (1.0-1.1 eq) and a non-nucleophilic base such as DIPEA (2.0-2.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a protected form of Tezacaftor, is then purified by column chromatography on silica gel.
-
-
Final Deprotection:
-
The purified, protected Tezacaftor is then subjected to a final deprotection step, typically palladium-catalyzed hydrogenation, to remove protecting groups and yield the final active pharmaceutical ingredient, Tezacaftor.[6]
-
Quantitative Data Summary
| Parameter | Value/Condition | Rationale |
| Acid Activation | ||
| Reagent | Thionyl Chloride or Oxalyl Chloride | Efficiently converts the carboxylic acid to a highly reactive acid chloride. |
| Stoichiometry | 1.2-1.5 equivalents | Ensures complete conversion of the starting carboxylic acid. |
| Temperature | ~65°C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Amide Coupling | ||
| Base | DIPEA | Scavenges the HCl byproduct without competing as a nucleophile. |
| Stoichiometry | 2.0-2.5 equivalents | Ensures the reaction medium remains basic and drives the reaction to completion. |
| Temperature | 0°C to Room Temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at ambient temperature. |
| Typical Yield | 68-84% (for coupling & deprotection) | Reflects the efficiency of this convergent synthetic strategy.[6] |
The Broader Role of Picolinic Acid Derivatives in CFTR Modulator Research
While this compound is not a direct precursor to Tezacaftor, the picolinamide scaffold is of significant interest in the development of new CFTR modulators. Research by Novartis has identified a series of picolinamide derivatives with potent CFTR modulating activity.[8] These compounds, such as 3-amino-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5,6-bis(trifluoromethyl)pyridine-2-carboxamide, have demonstrated nanomolar potency in cellular assays, highlighting the potential of this chemical class in treating cystic fibrosis.[8]
This suggests that while the core structure of Tezacaftor is based on a cyclopropanecarboxamide, other promising avenues of research are actively exploring aminopicolinic acid derivatives as alternative scaffolds for correcting the F508del-CFTR mutation.
General Protocol for Picolinamide Synthesis
The synthesis of picolinamide-based CFTR modulators also relies on a key amide bond formation. A general protocol for coupling a substituted aminopicolinic acid with an amine is outlined below, often utilizing modern peptide coupling reagents.
Caption: General synthesis of a picolinamide derivative.
Protocol 2: HATU-Mediated Coupling of a Substituted Aminopicolinic Acid
This protocol is adapted from a general procedure for synthesizing picolinamides and is suitable for coupling aminopicolinic acids with primary or secondary amines.[9]
Materials:
-
Substituted 3-aminopicolinic acid (e.g., 3-amino-6-methoxy-5-(trifluoromethyl)picolinic acid)
-
Amine (e.g., (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent (e.g., Isopropyl acetate or DMF)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a reaction vessel, add the substituted 3-aminopicolinic acid (1.0 eq) and HATU (1.2 eq).
-
Add the anhydrous solvent, followed by the amine (1.1 eq).
-
Stir the solution at room temperature to ensure homogeneity.
-
-
Initiation and Reaction:
-
Slowly add DIPEA (2.0 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding water.
-
Separate the organic and aqueous phases.
-
Wash the organic phase sequentially with a mild acid (e.g., 5% aqueous HCl), a mild base (e.g., 5% aqueous potassium carbonate solution), and water.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
-
Conclusion and Future Outlook
The synthesis of Tezacaftor is a showcase of strategic chemical design, culminating in a highly effective amide coupling reaction to form the final molecule. While this compound is not a direct building block of Tezacaftor, the broader class of picolinic acid derivatives represents a promising area of research for the next generation of CFTR modulators. The protocols and insights provided herein offer a detailed guide for professionals in the field, underscoring the critical role of robust and efficient synthetic methodologies in the development of life-changing therapeutics for cystic fibrosis.
References
- Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor.
- Novel Picolinamide-Based Cystic Fibrosis Transmembrane Regulator Modulators: Evaluation of WO2013038373, WO2013038376, WO2013038381, WO2013038386 and WO2013038390. PubMed. [Link]
- An environmentally responsible route to tezacaftor, a drug for treatment of cystic fibrosis prepared in water via ppm Au catalysis as entry to 2-substituted indoles. Royal Society of Chemistry. [Link]
- A process for the preparation of ivacaftor and its intermediates.
- An Efficient Synthesis of Ivacaftor.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]
- Industrial process for making an ivacaftor and its intermediates.
- First- and second-generation routes for the synthesis of tezacaftor (2).
- Expeditious Synthesis of Ivacaftor.
- Preparation method of elexacaftor intermediate and application thereof.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
- Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor.
- Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. [Link]
- Picolinic acid derivatives and their use as intermediates.
- Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)
- CFTR Modulator Therapies.
- CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. ScienceOpen. [Link]
- CFTR Modulator Types.
- Toward inclusive therapy with CFTR modulators: Progress and challenges. PubMed Central. [Link]
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
- Unusual Amino Acids in Medicinal Chemistry. PubMed. [Link]
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed. [Link]
- Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PubMed Central. [Link]
Sources
- 1. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cff.org [cff.org]
- 4. cff.org [cff.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An environmentally responsible route to tezacaftor, a drug for treatment of cystic fibrosis prepared in water via ppm Au catalysis as entry to 2-substituted indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel picolinamide-based cystic fibrosis transmembrane regulator modulators: evaluation of WO2013038373, WO2013038376, WO2013038381, WO2013038386 and WO2013038390 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Coupling of 3-Amino-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Amino-6-methoxypicolinic Acid in Medicinal Chemistry
This compound is a pivotal structural motif in modern drug discovery. Its substituted pyridine core is a key pharmacophore in a range of biologically active agents, prized for its ability to form critical hydrogen bonds and engage in favorable interactions with biological targets. The successful and efficient formation of amide bonds from this scaffold is a frequently encountered and often critical step in the synthesis of novel pharmaceutical candidates.
However, the electronic nature of the this compound presents unique challenges. The pyridine nitrogen acts as an electron-withdrawing group, reducing the nucleophilicity of the 3-amino group. This diminished reactivity can lead to sluggish or incomplete reactions with standard amide coupling protocols. Consequently, a careful selection of coupling reagents and optimization of reaction conditions are paramount to achieving high yields and purity. This guide provides a detailed examination of several robust amide coupling protocols, offering insights into their mechanisms, practical execution, and troubleshooting to empower researchers in their synthetic endeavors.
Understanding the Substrate: Key Physicochemical Properties
The reactivity of this compound in amide coupling is governed by the interplay of its functional groups. The pKa of the carboxylic acid is predicted to be around 1.46, indicating a relatively strong acidity for a carboxylic acid, which is a consequence of the electron-withdrawing pyridine ring. The pKa of the conjugate acid of the 3-amino group is influenced by the electron-donating methoxy group and the electron-withdrawing pyridine ring. For the parent compound, 3-aminopicolinic acid, the pKa values are experimentally determined, which can serve as a useful reference.[1] A thorough understanding of these properties is crucial for selecting the appropriate base and reaction conditions to ensure efficient deprotonation of the carboxylic acid without compromising the nucleophilicity of the amine coupling partner.
Recommended Amide Coupling Protocols
Several classes of coupling reagents have demonstrated efficacy in the acylation of electron-deficient amines like this compound. The choice of a specific protocol will depend on factors such as the scale of the reaction, the nature of the amine coupling partner, and the desired purity of the final product.
Protocol 1: HATU-Mediated Amide Coupling
Expertise & Experience: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a third-generation uronium-based coupling reagent renowned for its high efficiency and low rate of racemization.[2] It is particularly effective for coupling challenging substrates, including electron-deficient amines. The mechanism involves the rapid formation of a highly reactive OAt-active ester, which then readily reacts with the amine.[3][4] The presence of the HOAt anion is believed to be stabilized by the pyridine nitrogen of the substrate, accelerating the reaction and minimizing side products.[3] A notable advantage of HATU is its ability to drive reactions to completion even with sterically hindered or poorly nucleophilic amines.
Experimental Protocol:
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound and the amine.
-
Dissolve the starting materials in anhydrous DMF or DCM.
-
Add HATU to the solution and stir for 5 minutes at room temperature.
-
Slowly add DIPEA or TEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
A similar procedure has been successfully employed in the synthesis of a substituted (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, achieving a high yield and purity.[5]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
Expertise & Experience: The carbodiimide-based coupling system of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[6][7] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[8] However, this intermediate can be prone to racemization and can rearrange to form an inactive N-acylurea byproduct. HOBt acts as an additive that traps the O-acylisourea to form an HOBt-active ester, which is more stable and less susceptible to racemization, leading to cleaner reactions and higher yields.[8][9] This protocol is particularly useful for routine couplings and when cost is a consideration.
Experimental Protocol:
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC hydrochloride (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound and HOBt in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride to the mixture and stir for 15-30 minutes at 0 °C.
-
Add the amine, followed by the slow addition of DIPEA or NMM.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
For workup, dilute with an organic solvent like ethyl acetate and wash with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by chromatography on silica gel.
Protocol 3: T3P®-Mediated Amide Coupling
Expertise & Experience: Propanephosphonic acid anhydride (T3P®) is a versatile and powerful dehydrating agent that has gained prominence as an exceptional reagent for amide bond formation.[10][11] Its key advantages include high reactivity, minimal epimerization, and the formation of water-soluble byproducts, which greatly simplifies purification.[10][12] The mechanism involves the formation of a mixed anhydride intermediate, which is highly reactive towards amines.[13] T3P® has been shown to be particularly effective for coupling epimerization-prone substrates and challenging amines, such as 2-aminopyridines.[10][14]
Experimental Protocol:
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
T3P® (50% solution in ethyl acetate or DMF) (1.5 - 2.0 equivalents)
-
Pyridine or Triethylamine (TEA) (3.0 - 4.0 equivalents)
-
Anhydrous Ethyl Acetate or Acetonitrile
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, suspend or dissolve this compound and the amine in the chosen anhydrous solvent.
-
Add the base (pyridine or TEA) and stir the mixture.
-
Slowly add the T3P® solution to the reaction mixture at 0 °C or room temperature. An exotherm may be observed.
-
Stir the reaction for 1-12 hours at room temperature or with gentle heating if necessary. Monitor completion by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the water-soluble phosphonic acid byproducts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography if necessary.
Data Presentation: Comparison of Coupling Protocols
| Parameter | HATU | EDC/HOBt | T3P® |
| Reagent Class | Uronium Salt | Carbodiimide | Phosphonic Anhydride |
| Typical Yield | Very Good to Excellent | Good to Very Good | Very Good to Excellent |
| Racemization Risk | Very Low | Low (with HOBt) | Very Low |
| Byproducts | Water-soluble/Easily removed | Water-soluble (EDC-urea) | Water-soluble |
| Cost | High | Low to Moderate | Moderate |
| Key Advantage | High efficiency for difficult couplings | Cost-effective, widely used | Easy workup, low epimerization |
Visualization of Key Processes
General Amide Coupling Workflow
Caption: A generalized workflow for amide bond formation.
HATU-Mediated Coupling Mechanism
Sources
- 1. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. youtube.com [youtube.com]
- 13. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 14. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Notes & Protocols: Strategic Derivatization of 3-Amino-6-methoxypicolinic Acid for Drug Discovery
Abstract
3-Amino-6-methoxypicolinic acid is a pivotal scaffold in medicinal chemistry, serving as a foundational building block for a diverse range of therapeutic agents, including those targeting PDE5 and various CNS receptors.[1][2] Its intrinsic chemical architecture, featuring a carboxylic acid, a primary amine, and a methoxy-substituted pyridine ring, offers multiple avenues for synthetic modification. This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the strategic derivatization of this molecule. We delve into the chemical logic behind selective modifications of the carboxylic acid and amino functionalities, offering field-proven methodologies for esterification, amidation, and N-acylation. These protocols are designed to empower researchers, scientists, and drug development professionals to efficiently generate libraries of analogs for structure-activity relationship (SAR) studies and lead optimization.
Introduction: The Strategic Value of this compound
The picolinic acid framework is a privileged structure in drug discovery due to its ability to engage in a variety of biological interactions. The specific substitution pattern of this compound provides three distinct points for chemical diversification, each capable of modulating the compound's physicochemical properties, target affinity, and pharmacokinetic profile.
-
Carboxylic Acid (C2-Position): This group is a key handle for forming esters and amides. Amide formation, in particular, is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents to probe interactions with target proteins.[3]
-
Amino Group (C3-Position): The nucleophilic primary amine is readily acylated or alkylated, providing another vector for structural modification to enhance potency or selectivity.
-
Pyridine Ring: While less commonly modified, the ring itself can undergo electrophilic substitution under specific conditions, though this is outside the scope of this immediate guide.
This document focuses on the two most synthetically accessible and impactful derivatization pathways: reactions at the carboxylic acid and the amino group.
Logical Workflow for Derivatization
The choice of which functional group to modify first, and the selection of reagents, is critical for achieving the desired outcome without unintended side reactions. The following diagram illustrates a logical workflow for planning the derivatization of this compound.
Caption: Logical workflow for derivatizing this compound.
Derivatization of the Carboxylic Acid Group
Modifying the carboxylic acid is often the primary strategy for library development. The two main transformations are esterification and amidation.
Protocol 1: Methyl Esterification using SOCl₂ in Methanol
This classic method, often referred to as a Fischer-Speier esterification variant, is highly effective for converting amino acids to their methyl esters.[4] The in situ generation of HCl from thionyl chloride and methanol serves both to catalyze the esterification and to protect the amino group as its hydrochloride salt, thereby preventing self-amidation.
Principle of the Method: Thionyl chloride (SOCl₂) reacts with methanol (MeOH) to produce methyl chloride, sulfur dioxide, and hydrogen chloride (HCl). The generated HCl protonates the carboxylic acid, activating it for nucleophilic attack by methanol. Simultaneously, the amino group is protonated to form an ammonium salt, rendering it non-nucleophilic and preventing side reactions.[4]
Caption: Workflow for SOCl₂-mediated methyl esterification.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via syringe. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Isolation: Redissolve the residue in a small amount of water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified further by column chromatography if necessary.
Protocol 2: Amide Coupling using EDC/HOBt
For creating amide derivatives, carbodiimide coupling agents are the industry standard. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a robust system for forming amide bonds under mild conditions, minimizing racemization and side reactions.[3]
Principle of the Method: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an activated HOBt-ester.[5] This ester is more stable than the O-acylisourea but still highly reactive towards nucleophilic attack by the desired amine, leading to the formation of the amide bond with high efficiency.[3]
Step-by-Step Protocol:
-
Preparation: Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture.
-
Activation: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with the organic solvent used. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.
Derivatization of the Amino Group
Modification of the 3-amino group is an excellent secondary strategy to explore SAR.
Protocol 3: N-Acylation with Acid Chlorides
N-acylation is a straightforward and high-yielding reaction to introduce a variety of acyl groups. This requires the parent molecule to be in its ester form to prevent the free carboxylic acid from interfering.
Prerequisite: The starting material for this protocol should be the methyl or ethyl ester of this compound, prepared as described in Protocol 1.
Principle of the Method: The nucleophilic 3-amino group attacks the electrophilic carbonyl carbon of the acid chloride. A base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Step-by-Step Protocol:
-
Preparation: Dissolve the methyl 3-amino-6-methoxypicolinate (1.0 eq) in anhydrous DCM.
-
Base Addition: Add a base such as pyridine or TEA (1.5 eq).
-
Reagent Addition: Cool the solution to 0 °C and add the desired acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Summary of Reaction Conditions
The following table summarizes the key parameters for the described derivatization protocols.
| Protocol | Target Functional Group | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 1: Esterification | Carboxylic Acid | SOCl₂, Methanol | Methanol | Reflux (65 °C) | 2-4 hours |
| 2: Amidation | Carboxylic Acid | EDC, HOBt, Amine, Base | DCM or DMF | Room Temp. | 12-24 hours |
| 3: N-Acylation | Amino Group | Acid Chloride, Base | DCM | 0 °C to RT | 2-6 hours |
Conclusion
The synthetic versatility of this compound makes it an exceptionally valuable starting material for medicinal chemistry campaigns. The protocols detailed in this guide provide robust and reproducible methods for derivatizing both the carboxylic acid and amino functionalities. By systematically applying these esterification, amidation, and N-acylation reactions, researchers can efficiently generate diverse chemical libraries to probe biological targets, optimize lead compounds, and accelerate the drug discovery process.
References
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link][8]
- Faler, C. A., Cao, B., & Joullié, M. M. (2006). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. HETEROCYCLES, 67(2), 519-522. [Link][9]
- Bioorganic & Medicinal Chemistry Letters. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors. PubMed. [Link][1]
- ResearchGate. Scheme of derivatization procedure of three different amino acids. [Link][10]
- Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link][11]
- LCGC Europe. (2018).
- MDPI. (2023). Discovery of N-(6-Methoxypyridin-3-yl)
- PubMed. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. [Link][14]
- Reddit. Making esters in the presence of an amine?. [Link][4]
- Bioorganic & Medicinal Chemistry Letters. (2013).
- Royal Society of Chemistry. (2014).
- PMC. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link][3]
Sources
- 1. Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Note: Comprehensive Purity Assessment of 3-Amino-6-methoxypicolinic Acid
An authoritative guide to the robust analytical methodologies required for the purity assessment of 3-Amino-6-methoxypicolinic acid, tailored for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound (MW: 168.15 g/mol [1]) is a substituted picolinic acid derivative of significant interest in pharmaceutical research and development. Its structure, featuring a pyridine ring with carboxylic acid, amino, and methoxy functional groups, makes it a versatile building block in the synthesis of complex molecules.[2][3] As with any active pharmaceutical ingredient (API) or key intermediate, establishing a comprehensive purity profile is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and batch-to-batch consistency.
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a stringent framework for the control of impurities in new drug substances.[4][5][6] These guidelines mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds. This application note provides a detailed, multi-faceted approach to the purity assessment of this compound, integrating orthogonal analytical techniques to build a complete and reliable purity profile. We will explore the causality behind method selection and provide detailed, field-proven protocols.
Deconstructing the Impurity Profile: What to Look For
A robust analytical strategy begins with a theoretical assessment of potential impurities. Based on the typical synthesis routes for picolinic acid derivatives and ICH classifications, impurities in this compound can be categorized as follows:[4][7]
-
Organic Impurities:
-
Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthetic pathway.[4] For example, incomplete amination or methoxylation of a dichloropicolinic acid precursor could be a source.
-
By-products: Resulting from side reactions, such as over-alkylation, dimerization, or positional isomers.
-
Degradation Products: Formed during manufacturing or storage due to factors like heat, light, oxidation, or pH extremes. The amino and carboxylic acid groups can be susceptible to decarboxylation or oxidative degradation.
-
-
Inorganic Impurities: Catalysts (e.g., Palladium, Copper), reagents, and inorganic salts from work-up procedures.[4][5]
-
Residual Solvents: Organic or inorganic liquids used during synthesis and purification (e.g., Toluene, Methanol, Ethanol).[8]
The ICH Q3A guideline establishes thresholds that dictate the level of scrutiny required for these impurities.[6]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances. These thresholds guide the analytical development and validation process.[6][8] |
Orthogonal Analytical Approaches for Purity Determination
No single method can provide a complete picture of a compound's purity. An integrated strategy using orthogonal (different and independent) methods is essential for a self-validating and trustworthy assessment.
Figure 1: Integrated workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC) for Related Substances
Principle & Expertise: Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for organic molecules. It separates compounds based on their polarity. For this compound, a C18 column is ideal, retaining the molecule through hydrophobic interactions while allowing for elution with a polar mobile phase (e.g., water/acetonitrile). A gradient elution is crucial; it provides high resolution to separate early-eluting polar impurities from the main peak and later-eluting non-polar impurities. UV detection is selected based on the chromophore of the pyridine ring.
Protocol 3.1: Stability-Indicating RP-HPLC Method
1. Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Reagents & Mobile Phase:
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent to improve peak shape for the basic amino group and provides an acidic pH to ensure the carboxylic acid is protonated.
-
Mobile Phase B (Organic): 0.1% TFA in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensuring good efficiency. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Detection | 254 nm & 280 nm | The pyridine ring system provides strong absorbance in this range. |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overloading. |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0 | 5 | |
| 25 | 95 | |
| 30 | 95 | |
| 31 | 5 | |
| 35 | 5 |
4. Sample Preparation:
-
Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent to achieve a concentration of ~1.0 mg/mL.
-
For impurity analysis, a more dilute solution (~0.1 mg/mL) may be used to avoid saturating the detector with the main peak.
5. System Suitability & Analysis:
-
Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the sample solution. Identify and integrate all peaks.
-
Calculate purity using the area percent normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Trustworthiness: This method is "stability-indicating" because the gradient separation is designed to resolve the main analyte from potential degradation products, which may have different polarities. Validation according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, and precision is required to fully trust the results.
Figure 2: High-level workflow for HPLC purity analysis.
Quantitative ¹H NMR (qNMR) for Absolute Purity
Principle & Expertise: While HPLC provides relative purity, quantitative NMR (qNMR) offers a primary method for determining absolute purity (w/w %) without requiring a reference standard of the analyte itself.[9][10] The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified, high-purity internal standard of known concentration.[11][12] It is non-destructive and provides structural confirmation simultaneously.
Protocol 3.2: Absolute Purity by ¹H qNMR
1. Instrumentation & Reagents:
-
NMR Spectrometer (≥400 MHz).
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
Certified Internal Standard (IS): Maleic acid or 1,4-Dinitrobenzene are suitable choices. The IS must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately weighed.
2. Sample Preparation (Critical Step):
-
Accurately weigh (~15 mg) of this compound into a vial. Record weight to 0.01 mg.
-
Accurately weigh (~10 mg) of the chosen Internal Standard into the same vial. Record weight to 0.01 mg.
-
Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse ('zg30' on Bruker).
-
Relaxation Delay (D1): ≥ 5 x T₁ (T₁ is the longest spin-lattice relaxation time of the protons being quantified). A D1 of 30 seconds is generally a safe starting point to ensure full relaxation for accurate integration.
-
Number of Scans (NS): 16 or 32 to achieve an adequate signal-to-noise ratio.
-
Acquisition Time (AQ): ≥ 3 seconds.
4. Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for the analyte (e.g., the methoxy protons at ~3.9 ppm) and a signal for the internal standard (e.g., the two vinyl protons of maleic acid at ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (w/w %) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
PIS = Purity of the Internal Standard (e.g., 99.9%)
-
Figure 3: Core components of the qNMR purity calculation.
Potentiometric Titration for Assay
Principle & Expertise: Titration is a classic, robust pharmacopoeial method for determining the overall percentage of the active substance (assay).[13] For this compound, which has both a weakly acidic carboxylic group and a weakly basic amino group, a non-aqueous titration is required to obtain a sharp, discernible endpoint.[14] By dissolving the analyte in a non-polar solvent like glacial acetic acid, its basic amino group can be accurately titrated with a strong acid like perchloric acid.
Protocol 3.3: Non-Aqueous Potentiometric Titration
1. Instrumentation & Reagents:
-
Automatic potentiometric titrator with a suitable glass pH electrode and reference electrode.
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid, standardized.
-
Solvent: Glacial Acetic Acid.
2. Procedure:
-
Accurately weigh ~150 mg of this compound into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse the electrodes in the solution and stir gently.
-
Titrate the solution with 0.1 N perchloric acid. Record the volume of titrant added versus the measured potential (mV).
-
Determine the equivalence point from the point of maximum inflection on the titration curve (the first derivative of the curve).
-
Perform a blank titration with 50 mL of the solvent and subtract the blank volume from the sample titration volume.
3. Calculation:
-
Assay % = ( (VSample - VBlank) * N * MWAnalyte ) / ( WSample * 10 )
Where:
-
V = Volume of titrant in mL
-
N = Normality of the Perchloric Acid titrant
-
MWAnalyte = 168.15 g/mol
-
WSample = Weight of the sample in mg
-
Trustworthiness: This method provides an assay value for the total amount of basic substance present. It is an excellent orthogonal check on the chromatographic purity, as it is based on a different chemical principle (reactivity vs. polarity). It will not, however, distinguish between the main analyte and any basic impurities.
Complementary Methods for a Complete Profile
-
Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the analysis of residual solvents (ICH Q3C) and volatile organic impurities.[8] Direct analysis of this compound by GC requires derivatization (e.g., silylation) to increase its volatility.[15]
-
Karl Fischer Titration: The definitive method for determining water content, which is a critical component of the overall mass balance and purity assessment.
Conclusion: A Synthesis of Evidence
The purity of this compound cannot be determined by a single measurement. A scientifically sound assessment is a synthesis of evidence from multiple, orthogonal analytical techniques.
-
RP-HPLC serves as the primary tool for routine purity checks and identifying and quantifying individual related substances.
-
qNMR provides an absolute purity value, crucial for qualifying reference standards and validating other methods.
-
Potentiometric Titration delivers a robust, independent assay of the main component.
-
GC-MS and Karl Fischer Titration address specific impurities like residual solvents and water.
By integrating these methodologies, researchers and drug developers can build a comprehensive, trustworthy, and regulatory-compliant purity profile for this compound, ensuring the quality and safety of downstream applications.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Smythe, G. A., et al. (2001). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. PubMed.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- SIELC Technologies. (n.d.). Picolinic Acid.
- Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A.
- Carlini, L., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central.
- Nakashima, K., et al. (2019). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH.
- S., G., et al. (1990). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate.
- Shimadzu Chemistry & Diagnostics. (n.d.). [2H4]-Picolinic acid.
- National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- U.S. Food & Drug Administration. (n.d.). Purity by Absolute qNMR Instructions.
- Al-Rawi, J. M. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- National Institutes of Health. (2014). Nanopore back titration analysis of dipicolinic acid. PubMed.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. ResearchGate.
- Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed.
- Watson, D. G. (2016). Titrimetric and chemical analysis methods. Basicmedical Key.
- Critchfield, F. E., & Johnson, J. B. (1956). Titration of Aliphatic Amines with Carbon Disulfide. Analytical Chemistry.
- Microlit. (2022). An Advanced Guide to Titration.
- National Institutes of Health. (2014). Nanopore Back Titration Analysis of Dipicolinic Acid. PMC.
Sources
- 1. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 870971-19-0 [sigmaaldrich.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ikev.org [ikev.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jpionline.org [jpionline.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Titration, Electronic Titrator, An Advanced Guide to Titration | Microlit [microlit.com]
- 14. Titrimetric and chemical analysis methods | Basicmedical Key [basicmedicalkey.com]
- 15. feradical.utsa.edu [feradical.utsa.edu]
Application Note: High-Performance Liquid Chromatographic Analysis of 3-Amino-6-methoxypicolinic Acid and Its Derivatives
Abstract
This application note presents a detailed and robust methodology for the analysis of 3-Amino-6-methoxypicolinic acid and its structurally related derivatives using High-Performance Liquid Chromatography (HPLC). Given the polar nature of these analytes, which can lead to challenges in retention on traditional reversed-phase columns, this guide explores two primary chromatographic approaches: Reversed-Phase (RP-HPLC) with ion-pairing and Hydrophilic Interaction Liquid Chromatography (HILIC). The causality behind experimental choices, from column and mobile phase selection to detection parameters, is thoroughly explained to provide researchers, scientists, and drug development professionals with a comprehensive and adaptable protocol. This document is designed to serve as a practical guide for method development, optimization, and validation.
Introduction
This compound is a pyridine carboxylic acid derivative. Its structure, featuring both a carboxylic acid and an amino group, classifies it as an amino acid derivative with a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol .[1][2] This compound and its analogues are of interest in pharmaceutical and agrochemical research.[3] The inherent polarity of these molecules, however, often results in poor retention and inadequate separation using standard reversed-phase HPLC methods.[4][5]
This application note addresses this challenge by providing detailed protocols for two effective HPLC strategies. The first is a reversed-phase method employing an ion-pairing reagent to enhance the retention of the polar analytes on a C18 stationary phase. The second, and often preferred, method is Hydrophilic Interaction Liquid Chromatography (HILIC), a technique specifically suited for the separation of polar compounds.[6][7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[8]
Chromatographic Principles and Method Rationale
The selection of an appropriate chromatographic mode is paramount for the successful analysis of polar compounds like this compound.
Reversed-Phase HPLC with Ion-Pairing
Standard reversed-phase chromatography relies on hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). Highly polar analytes have limited interaction and thus elute very early, often with the solvent front.[9] To overcome this, an ion-pairing reagent, such as tetrabutylammonium hydrogen sulfate, can be added to the mobile phase. This reagent contains a hydrophobic alkyl chain and an ionic head group. The ionic head group interacts with the charged functional groups of the analyte (in this case, the carboxylate and protonated amine of this compound), while the hydrophobic tail interacts with the stationary phase, thereby increasing the retention of the analyte-ion pair complex.[10]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC presents a powerful alternative for the separation of polar compounds.[7][11] This technique typically employs a polar stationary phase (e.g., silica, amino, or amide-bonded phases) and a mobile phase consisting of a high percentage of a water-miscible organic solvent, like acetonitrile, with a smaller amount of aqueous buffer.[12] In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analyte retention is primarily governed by the partitioning of the polar analyte between the bulk organic mobile phase and this immobilized aqueous layer.[6][8] More polar analytes are more strongly retained. Gradient elution in HILIC typically involves increasing the proportion of the aqueous component to elute the analytes.[7]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound and its derivatives (e.g., 3-amino-6-methoxypicolinamide, 3-amino-6-bromopicolinic acid[13]) of analytical standard grade.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q).
-
Buffers and Additives: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Tetrabutylammonium hydrogen sulfate (for ion-pairing).
Instrumentation
-
A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. An interface to a mass spectrometer (MS) is recommended for enhanced specificity and sensitivity.
Protocol 1: Reversed-Phase HPLC with Ion-Pairing
This protocol is suitable for standard HPLC systems and provides a robust method for routine analysis.
Workflow Diagram:
Caption: Workflow for RP-HPLC with Ion-Pairing.
Detailed Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 10 mM solution of tetrabutylammonium hydrogen sulfate in water. Adjust the pH to 3.0 with formic acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.
-
Prepare working standards by serial dilution of the stock solution.
-
Dissolve samples in the same diluent as the standards.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Tetrabutylammonium hydrogen sulfate in water, pH 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the standards and samples and acquire the chromatograms.
-
Data Analysis: Identify and quantify the peaks of interest based on the retention times and peak areas of the standards.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is recommended for higher sensitivity, especially when coupled with mass spectrometry, and for the analysis of a wider range of polar derivatives.
Workflow Diagram:
Caption: Workflow for HILIC Analysis.
Detailed Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Prepare working standards by serial dilution using the initial mobile phase composition as the diluent to avoid peak distortion.
-
Dissolve samples in the same diluent.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Amide or Amino-based HILIC column, 2.1 x 100 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 60% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | UV at 265 nm or MS (ESI+) |
-
System Equilibration: HILIC columns may require longer equilibration times. Equilibrate the column with the initial mobile phase composition (5% A, 95% B) for at least 30 minutes.
-
Injection and Data Acquisition: Inject the standards and samples.
-
Data Analysis: Process the chromatograms for peak identification and quantification.
Method Validation and System Suitability
To ensure the reliability of the analytical results, the chosen method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the main peak from any impurities or degradation products.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spike-recovery experiments.
-
Precision: The degree of scatter between a series of measurements. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
System Suitability: Before each analytical run, a system suitability test should be performed by injecting a standard solution multiple times. The acceptance criteria should be set for parameters such as retention time, peak area, tailing factor, and theoretical plates.
Derivatization for Enhanced Detection
For applications requiring very low detection limits, pre-column derivatization can be employed to enhance the UV or fluorescence signal of this compound and its derivatives.[14] Common derivatization reagents for amino groups include:
-
o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent isoindole products.[15]
-
9-fluorenylmethylchloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[14][16]
-
Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that are UV-active.[17][18]
The choice of derivatization reagent will depend on the specific requirements of the assay and the available detection capabilities. A detailed protocol for derivatization should be developed and validated as part of the overall analytical method.
Conclusion
The successful HPLC analysis of this compound and its derivatives is achievable through the careful selection of chromatographic conditions tailored to their polar nature. This application note provides two robust starting points: a reversed-phase method with ion-pairing for general use and a HILIC method for higher sensitivity and broader applicability to polar analogues. The provided protocols, grounded in established chromatographic principles, offer a solid foundation for researchers to develop, optimize, and validate analytical methods for these compounds in various matrices.
References
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Chypre, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)
- Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]
- Hydrophilic interaction chrom
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
- Polar Compounds. SIELC Technologies. [Link]
- What are the Main Benefits of Reversed Phase HPLC?.
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- This compound. PubChem. [Link]
- Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research. [Link]
- Mawatari, K., et al. (2023).
- New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
- Picolinic Acid. SIELC Technologies. [Link]
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
- (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12,12b,13,14,14a,14b-hexadecahydropicen-2-carboxamide: Synthesis, Computational Studies and In Vitro Evaluation in SERCA and Cancer Cells. MDPI. [Link]
- 3-Amino-6-bromopicolinic acid. PubChem. [Link]
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography. MDPI. [Link]
- Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. [Link]
- Analysis of Amino Acids by HPLC. Agilent. [Link]
- Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. [Link]
- Methods - SPARC BioCentre Molecular Analysis. SickKids Research Institute. [Link]
Sources
- 1. This compound | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Buy 3-Amino-5-methoxypicolinic acid | 1393585-04-0 [smolecule.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. Polar Compounds | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 13. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. usp.org [usp.org]
- 16. lcms.cz [lcms.cz]
- 17. mdpi.com [mdpi.com]
- 18. Methods - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
Application Note: NMR Spectroscopic Characterization of 3-Amino-6-methoxypicolinic Acid and its Amidation Products
Introduction
3-Amino-6-methoxypicolinic acid is a vital heterocyclic building block in the fields of medicinal chemistry and drug development. Its substituted pyridine core is a key pharmacophore in a range of biologically active molecules. The ability to perform and meticulously characterize reactions such as amidation and esterification on this scaffold is fundamental for generating diverse compound libraries for high-throughput screening and subsequent lead optimization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of the resulting products.[1] This application note provides a comprehensive guide to the NMR characterization of this compound and its reaction products, with a specific focus on a representative amidation reaction.
The Central Role of NMR in Drug Discovery
NMR spectroscopy offers unparalleled insight into molecular structure at an atomic level. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the electronic environment, connectivity, and spatial arrangement of atoms within a molecule.[1] In drug discovery, this translates to the ability to confirm the identity of synthesized compounds, identify impurities, monitor reaction progress, and study the interactions between small molecules and their biological targets. Techniques ranging from simple one-dimensional (1D) ¹H and ¹³C NMR to more complex two-dimensional (2D) experiments like COSY, HSQC, and HMBC are routinely employed for comprehensive structural analysis.
Part 1: NMR Characterization of the Starting Material: this compound
Predicted ¹H NMR Spectral Characteristics (in DMSO-d₆):
The pyridine ring of this compound contains two aromatic protons. The amino group (-NH₂) at position 3 and the methoxy group (-OCH₃) at position 6 are both electron-donating groups, which will shield the ring protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted pyridine.
-
Pyridine Protons (H4, H5): We expect two doublets in the aromatic region, likely between δ 6.0 and 7.5 ppm. The coupling constant between these adjacent protons (³JHH) would be in the range of 7-9 Hz.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected, typically in the range of δ 3.8-4.0 ppm.
-
Amino Protons (-NH₂): A broad singlet, integrating to two protons, is anticipated. Its chemical shift can be variable and is dependent on concentration and temperature.
-
Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift, typically > δ 10 ppm.
Predicted ¹³C NMR Spectral Characteristics (in DMSO-d₆):
The ¹³C NMR spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the methoxy group.
-
Pyridine Carbons: The chemical shifts of the pyridine carbons will be influenced by the attached functional groups. The carbon bearing the carboxylic acid group (C2) and the carbons bearing the amino (C3) and methoxy (C6) groups will have their chemical shifts significantly altered.
-
Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 50-60 ppm.
-
Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid will appear far downfield, typically in the range of δ 165-175 ppm.
Part 2: A Representative Reaction: Amidation of this compound
Amide bond formation is one of the most common and important reactions in medicinal chemistry. Here, we present a detailed protocol for the amidation of a substituted this compound with a primary amine, a reaction that is central to the synthesis of numerous pharmaceutical candidates.
Reaction Scheme
Caption: General scheme for the HATU-mediated amidation of a this compound derivative.
Detailed Experimental Protocol: HATU-Mediated Amide Coupling
This protocol is adapted from a procedure for the synthesis of a biologically active picolinamide derivative and is suitable for coupling aminopicolinic acids with primary or secondary amines.[2]
Materials:
-
This compound derivative
-
Primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Isopropyl acetate (or other suitable aprotic solvent)
-
Water
-
10% Aqueous citric acid
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a clean, dry reaction vessel, add the this compound derivative (1.0 equivalent) and HATU (1.2 equivalents).
-
Add isopropyl acetate to dissolve the solids.
-
To this solution, add the desired primary or secondary amine (1.1 equivalents).
-
Stir the solution at room temperature.
-
Slowly add DIPEA (2.0 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with isopropyl acetate.
-
Combine the organic phases and wash with 10% aqueous citric acid.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Causality Behind Experimental Choices:
-
HATU: This is a highly efficient coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. It is known for its high yields and low rates of racemization.
-
DIPEA: A non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards product formation.
-
Isopropyl Acetate: A common organic solvent that is relatively non-polar and has a moderate boiling point, making it suitable for this reaction and easy to remove post-reaction.
Part 3: NMR Characterization of the Amidation Product
The successful formation of the amide bond can be unequivocally confirmed by NMR spectroscopy. The following changes in the ¹H and ¹³C NMR spectra are expected upon conversion of the carboxylic acid to an N-substituted amide.
¹H NMR Spectral Changes:
-
Disappearance of the Carboxylic Acid Proton: The broad singlet corresponding to the -COOH proton will no longer be present.
-
Appearance of an Amide N-H Proton: A new, typically broad singlet or triplet (if coupled to adjacent protons) will appear, corresponding to the amide N-H proton. Its chemical shift is generally in the range of δ 7.5-8.5 ppm.
-
Appearance of Signals from the Amine Moiety: New signals corresponding to the protons of the newly introduced R-group from the amine will be observed.
-
Shift of Pyridine Protons: The chemical shifts of the pyridine ring protons (H4 and H5) may experience a slight shift due to the change in the electronic environment at C2.
¹³C NMR Spectral Changes:
-
Shift of the Carbonyl Carbon: The chemical shift of the carbonyl carbon will shift slightly, typically remaining in the δ 165-175 ppm region, but its precise location will be indicative of the amide formation.
-
Appearance of Carbon Signals from the Amine Moiety: New signals corresponding to the carbons of the R-group will be present in the spectrum.
Representative Data for a Related Product: Methyl 3-amino-6-methoxypicolinate
While specific data for the parent acid is elusive, the ¹H NMR spectrum of its methyl ester, Methyl 3-amino-6-methoxypicolinate, provides valuable comparative data. The spectrum shows characteristic signals for the methoxy group, the amino group, and the two protons on the pyridine ring, confirming the expected substitution pattern.[1]
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine-H | 7.0-7.5 | d | 1H |
| Pyridine-H | 6.5-7.0 | d | 1H |
| -OCH₃ (ester) | ~3.8 | s | 3H |
| -OCH₃ (ring) | ~3.9 | s | 3H |
| -NH₂ | broad | s | 2H |
| Table 1: Expected ¹H NMR data for Methyl 3-amino-6-methoxypicolinate based on available spectral information.[1] |
Part 4: Advanced NMR Techniques for Structural Confirmation
For complex molecules or in cases of ambiguity, 2D NMR techniques are invaluable for complete structural assignment.
2D NMR Workflow
Caption: A typical workflow for structure elucidation using 2D NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment reveals couplings between protons, typically those on adjacent carbon atoms. For our picolinamide product, a cross-peak between the H4 and H5 protons of the pyridine ring would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It allows for the unambiguous assignment of protonated carbons. For example, the signal for H4 would show a correlation to the signal for C4.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This is critical for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, the methoxy protons would show an HMBC correlation to the C6 of the pyridine ring.
Conclusion
NMR spectroscopy is a cornerstone of modern chemical analysis, providing the detailed structural information necessary for the confident characterization of novel compounds in drug discovery. This application note has provided a framework for understanding the NMR spectra of this compound and its derivatives. By following the detailed protocols and understanding the principles of spectral interpretation, researchers can effectively utilize NMR to verify the successful synthesis of their target molecules and accelerate the drug development process.
References
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses.
- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Video]. YouTube.
- YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). [Video]. YouTube.
Sources
Application Notes and Protocols: Large-Scale Synthesis of 3-Amino-6-methoxypicolinic Acid
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Amino-6-methoxypicolinic acid, a key intermediate in the pharmaceutical industry. The protocol herein is designed for scalability, robustness, and high yield, addressing the critical need for an efficient production method for this versatile molecular building block. This guide offers a detailed, step-by-step methodology, explains the rationale behind procedural choices, and includes data presentation and visualizations to ensure clarity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a substituted pyridine derivative that serves as a crucial precursor in the synthesis of a wide array of pharmaceutical compounds. Its structural features, including a carboxylic acid, an amino group, and a methoxy group, provide multiple reactive sites for further chemical modifications. This versatility makes it an invaluable starting material in the development of novel therapeutics, particularly in the fields of oncology and virology. The demand for a reliable and scalable synthesis is paramount to advancing drug discovery and development programs that rely on this intermediate.
Synthesis Strategy and Rationale
The selected synthetic route is a multi-step process designed for efficiency and scalability, starting from a commercially available precursor. The pathway is outlined below, with each transformation chosen to ensure high conversion, selectivity, and ease of purification on a large scale.
Figure 1: High-level overview of the synthetic pathway.
Step 1: Selective Methoxylation
The synthesis commences with the regioselective methoxylation of 2,6-dichloropicolinic acid.
-
Rationale: The 6-position of the pyridine ring is more susceptible to nucleophilic attack than the 2-position due to electronic effects. Sodium methoxide in methanol provides a straightforward and high-yielding method for this transformation.
Step 2: Amination
The remaining chlorine atom is displaced by an amino group.
-
Rationale: A copper-catalyzed amination is employed to achieve this transformation under relatively mild conditions, which is crucial for preserving the other functional groups on the molecule.
Step 3: Nitration
A nitro group is introduced at the 3-position of the pyridine ring.
-
Rationale: The nitration of the aromatic ring is a classic electrophilic aromatic substitution. The reaction conditions are optimized to favor the desired regioselectivity, directed by the existing amino and methoxy substituents.
Step 4: Reduction
The final step involves the reduction of the nitro group to yield the target this compound.
-
Rationale: Catalytic hydrogenation is the method of choice for this reduction due to its high efficiency, clean conversion, and the ease of removing the catalyst by filtration.
Detailed Experimental Protocol
Safety Notice: This protocol involves the use of hazardous materials. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Materials and Reagents
| Reagent | Grade | M.W. | Typical Supplier |
| 2,6-Dichloropicolinic acid | 98% | 192.00 | Sigma-Aldrich |
| Sodium methoxide | 95% | 54.02 | Acros Organics |
| Methanol | Anhydrous | 32.04 | Fisher Scientific |
| Ammonia | 7N in MeOH | 17.03 | Sigma-Aldrich |
| Copper(I) iodide | 98% | 190.45 | Alfa Aesar |
| Nitric acid | 70% | 63.01 | VWR |
| Sulfuric acid | 98% | 98.08 | VWR |
| Palladium on Carbon | 10% | - | Johnson Matthey |
| Hydrogen Gas | High Purity | 2.02 | Airgas |
Step-by-Step Procedure
Figure 2: Detailed step-by-step experimental workflow.
Protocol 1: Synthesis of 2-Chloro-6-methoxypicolinic acid
-
Charge a 20 L jacketed reactor with 2,6-dichloropicolinic acid (1.0 kg, 5.21 mol) and anhydrous methanol (10 L).
-
Cool the stirred suspension to 0-5 °C.
-
Slowly add a solution of sodium methoxide (281 g, 5.21 mol) in methanol (2 L) over 2 hours, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction to completion by HPLC.
-
Quench the reaction by the slow addition of water (5 L).
-
Adjust the pH to 3-4 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water (2 x 1 L), and dry under vacuum at 50 °C.
-
Expected Yield: 85-92%
-
Purity (HPLC): >97%
-
Protocol 2: Synthesis of 2-Amino-6-methoxypicolinic acid
-
In a 20 L pressure reactor, combine 2-chloro-6-methoxypicolinic acid (800 g, 4.26 mol), copper(I) iodide (81 g, 0.426 mol), and 7N ammonia in methanol (8 L).
-
Seal the reactor and heat to 80 °C for 24 hours.
-
Monitor the reaction to completion by HPLC.
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol/water.
-
Expected Yield: 75-85%
-
Purity (HPLC): >98%
-
Protocol 3: Synthesis of 2-Amino-3-nitro-6-methoxypicolinic acid
-
To a 10 L reactor, add concentrated sulfuric acid (4 L) and cool to 0 °C.
-
Slowly add 2-amino-6-methoxypicolinic acid (600 g, 3.57 mol) in portions, keeping the temperature below 10 °C.
-
Once the addition is complete, add concentrated nitric acid (358 mL, 5.35 mol) dropwise over 1 hour, maintaining the temperature at 0-5 °C.
-
Stir for an additional 2 hours at 0-5 °C.
-
Carefully pour the reaction mixture onto 10 kg of crushed ice with vigorous stirring.
-
Collect the yellow precipitate by filtration and wash with copious amounts of cold water until the filtrate is neutral.
-
Dry the product under vacuum at 40 °C.
-
Expected Yield: 90-95%
-
Purity (HPLC): >96%
-
Protocol 4: Synthesis of this compound
-
Charge a 20 L hydrogenation vessel with 2-amino-3-nitro-6-methoxypicolinic acid (500 g, 2.35 mol), methanol (10 L), and 10% Pd/C (25 g, 5 wt%).
-
Pressurize the vessel with hydrogen to 50 psi and stir at room temperature.
-
Monitor hydrogen uptake. The reaction is typically complete in 4-6 hours.
-
Once complete, purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethyl acetate/hexanes to yield the final product.
-
Expected Yield: 88-94%
-
Purity (HPLC): >99%
-
Analytical Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques including:
-
¹H and ¹³C NMR: For structural confirmation.
-
LC-MS: For molecular weight verification and purity assessment.
-
HPLC: For quantitative purity analysis.
-
FT-IR: To identify key functional groups.
References
- Beatty, A.; Bawa, R. Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering2012, 6, 372-377. [Link][1][2][3]
- Organic Syntheses Procedure for 3-hydroxyquinoline. [Link][4]
- Picolinic acid - Wikipedia. [Link][5]
- The Versatility of 4-Aminopicolinic Acid in Organic Synthesis. [Link][6]
Application Notes & Protocols: 3-Amino-6-methoxypicolinic Acid as a Versatile Scaffold in Medicinal Chemistry
Abstract
The substituted pyridine core is a cornerstone of modern drug discovery, prized for its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions with biological targets. Among the vast array of pyridine-based building blocks, 3-amino-6-methoxypicolinic acid has emerged as a particularly valuable scaffold. Its trifunctional nature—a nucleophilic amine, a carboxylate handle for amide coupling, and a methoxy group modulating ring electronics—offers a strategic platform for generating diverse chemical libraries. This guide provides an in-depth exploration of this compound, detailing its properties, key chemical transformations, and field-proven protocols for its application in medicinal chemistry programs.
Introduction: The Strategic Value of the 3-Amino-6-methoxypicolinamide Scaffold
Picolinic acid derivatives are classified as "privileged scaffolds" due to their frequent appearance in biologically active compounds. The strategic placement of the amino and methoxy groups on the 3- and 6-positions, respectively, imparts a unique set of features:
-
The 3-Amino Group: Serves as a potent nucleophile and a key hydrogen bond donor. It is ideally positioned for derivatization via acylation, alkylation, or arylation, enabling systematic Structure-Activity Relationship (SAR) exploration.
-
The 6-Methoxy Group: Modulates the electronic character of the pyridine ring, influencing its pKa and reactivity. It can also serve as a metabolic soft spot or be demethylated to reveal a phenolic hydroxyl group for further functionalization.
-
The 2-Carboxylic Acid: Provides the primary attachment point for a vast array of amines through robust amide bond formation, one of the most fundamental and frequently used reactions in drug discovery.[1]
This trifecta of functional groups allows for three-dimensional diversification from a single, stable core, making it an efficient tool for lead generation and optimization campaigns targeting a wide range of protein classes, from GPCRs to enzymes.[2][3]
Physicochemical & Handling Properties
Proper handling and characterization are paramount for reproducible results. The key properties of the title compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-amino-6-methoxy-2-pyridinecarboxylic acid | [4] |
| CAS Number | 870971-19-0 | [4] |
| Molecular Formula | C₇H₈N₂O₃ | [4] |
| Molecular Weight | 168.15 g/mol | Calculated |
| Appearance | Typically an off-white to yellow solid | General Observation |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | |
| Safety | May cause skin and serious eye irritation. Standard personal protective equipment (PPE) should be worn. | [5] |
Core Synthetic Transformations & Protocols
The true power of this compound lies in its versatile reactivity. The following sections detail the most critical transformations and provide robust, step-by-step protocols.
Amide Bond Formation: The Workhorse Reaction
The coupling of the picolinic acid moiety with a diverse range of primary and secondary amines is the most common application of this building block. The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner.[6]
-
Carbodiimides (EDC, DCC): These are cost-effective reagents but can be prone to racemization and the formation of N-acylurea byproducts. The addition of activators like HOBt or DMAP can mitigate these issues and improve efficiency, especially for electron-deficient amines.[1]
-
Uronium/Guanidinium Salts (HATU, HBTU): Reagents like HATU are highly efficient, rapid, and known for low rates of epimerization.[7] They are often the preferred choice for challenging couplings involving sterically hindered substrates or for ensuring the stereochemical integrity of chiral molecules.[8][9] HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate that readily couples with the amine.
Caption: General workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from established procedures for coupling substituted aminopicolinic acids and is suitable for a wide range of primary and secondary amines.[8]
Objective: To synthesize a diverse library of amides from this compound for SAR studies.
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, Isopropylacetate, or DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Rotary evaporator, magnetic stirrer, separation funnel, standard glassware
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add the anhydrous solvent (approx. 0.1 M concentration).
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add the amine of interest (1.1 eq) to the reaction mixture.
-
Slowly add DIPEA (2.0 eq) dropwise to the stirring solution. Rationale: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the proton released during the reaction, driving the equilibrium towards product formation.[8]
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Rationale: The aqueous washes remove unreacted starting materials, excess reagents, and water-soluble byproducts.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography or recrystallization as needed to yield the final amide.
Expected Outcome: This robust procedure typically provides high yields (often >80%) of the desired amide product with high purity.[8]
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, low racemization.[7] |
| Base | DIPEA | Non-nucleophilic, prevents side reactions.[8] |
| Solvent | DMF / Isopropylacetate | Aprotic, good solubility for reactants. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |
Palladium-Catalyzed Cross-Coupling Reactions
While the primary use of this scaffold involves derivatization at the acid and amine positions, the pyridine ring itself can be modified. For advanced analogs, a halogenated version of the scaffold (e.g., 3-amino-5-bromo-6-methoxypicolinic acid) can be synthesized, opening the door to powerful C-C and C-N bond-forming reactions.[2]
Cross-coupling reactions are fundamental in modern medicinal chemistry for their ability to forge new carbon-carbon and carbon-heteroatom bonds with high reliability and functional group tolerance.[10][11]
Caption: Key cross-coupling strategies for scaffold diversification.
This protocol outlines a general procedure for a Suzuki-Miyaura reaction on a hypothetical 5-bromo-3-amino-6-methoxypicolinic acid derivative.
Objective: To install a new aryl or heteroaryl group at the 5-position of the pyridine ring to probe new binding pockets.
Materials:
-
5-Bromo-3-amino-6-methoxypicolinamide derivative (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., DMF/water or Dioxane/water)
Procedure:
-
In a reaction vessel, combine the bromo-picolinamide derivative (1.0 eq), the boronic acid (1.5 eq), and the base (2.0 eq).
-
Add the solvent system (e.g., DMF:water 10:1).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Rationale: This removes dissolved oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) under a positive pressure of inert gas.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue via column chromatography to obtain the coupled product.[12]
Case Study: Application in Receptor Antagonists
The utility of this scaffold is exemplified in the synthesis of potent antagonists for dopamine and serotonin receptors. For instance, the structurally related 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid serves as a key moiety in a series of dopamine D2/D3 and serotonin 5-HT3 receptor antagonists.[2] The synthesis of such molecules relies heavily on the principles outlined above: initial formation of the substituted pyridine core, followed by robust amide coupling to install the remainder of the pharmacophore. The strategic placement of substituents on the picolinic acid ring is critical for achieving high potency and selectivity.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its pre-installed functional handles allow for rapid and systematic chemical diversification through robust and well-understood synthetic transformations like amide coupling and palladium-catalyzed cross-coupling. By leveraging the protocols and strategic insights provided in this guide, researchers can efficiently generate novel compound libraries, accelerate hit-to-lead campaigns, and ultimately advance the development of new therapeutic agents.
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. BenchChem.
- Chandrasekhar, D., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Hirokawa, Y., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical and Pharmaceutical Bulletin.
- Valle, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 3-Amino-6-methoxypicolinamide. Sigma-Aldrich.
- Valle, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Bell, F., et al. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. PubMed.
- Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.
- Zhang, T., et al. (2022). Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. MDPI.
- Hentemann, M., et al. (2022). A versatile route towards 6-arylpipecolic acids. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
- PubChem. (n.d.). 3-Aminopicolinic acid. PubChem.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 870971-19-0 [sigmaaldrich.com]
- 5. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-6-methoxypicolinic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the experimental use of 3-Amino-6-methoxypicolinic acid (CAS: 870971-19-0). As a substituted picolinic acid, this compound is a valuable building block in medicinal chemistry and organic synthesis. Its unique trifunctional nature, possessing a carboxylic acid, an aromatic amine, and a methoxy group on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecules with potential biological activities.
These notes are designed to provide not only procedural steps but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical utility in the laboratory.
Compound Profile and Physicochemical Properties
This compound is a yellow to brown solid at room temperature.[1] Understanding its fundamental properties is critical for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 870971-19-0 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Yellow to brown solid | [1] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [1] |
Safety, Handling, and Storage
Due to the limited toxicological data available for this specific compound, it is imperative to handle this compound with the caution afforded to all novel chemical entities. The following guidelines are based on standard laboratory safety practices and information from available Safety Data Sheets (SDS) for similar compounds.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat is required. For operations with a significant risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
2.2. Handling
-
Avoid creating dust when handling the solid material.
-
Prevent contact with skin, eyes, and clothing.
-
Ensure adequate ventilation during use.
-
Wash hands thoroughly after handling.
2.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage condition is under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C to prevent potential degradation from air and moisture.[1]
Core Applications in Synthesis
The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of more complex molecules. The presence of three distinct functional groups allows for a variety of chemical transformations. Picolinic acid derivatives are known to be important intermediates in the synthesis of compounds with potential antimicrobial and neuroprotective effects.[2]
Workflow for Synthetic Utilization
Caption: General workflow for using this compound in a synthetic protocol.
Experimental Protocols
The following protocols are generalized procedures for common reactions involving this compound. Researchers should optimize these protocols based on the specific substrate and desired product.
Protocol 1: Amide Bond Formation via Acyl Chloride
This protocol describes the acylation of the amino group.
Scientific Rationale: The amino group on the pyridine ring is a nucleophile that can react with electrophilic acylating agents like acyl chlorides to form a stable amide bond. This is a fundamental transformation in the synthesis of many biologically active molecules.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
An acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Base Addition: Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Esterification of the Carboxylic Acid
This protocol details the conversion of the carboxylic acid group to an ester.
Scientific Rationale: Esterification is often performed to protect the carboxylic acid group or to increase the lipophilicity of a molecule, which can be important for its biological activity and pharmacokinetic properties. Fischer esterification (acid-catalyzed) is a common method.
Materials:
-
This compound
-
An alcohol (e.g., methanol, ethanol)
-
A strong acid catalyst (e.g., concentrated sulfuric acid or hydrogen chloride in the alcohol)
-
Saturated aqueous sodium bicarbonate solution
-
An organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: Suspend this compound (1 equivalent) in the desired alcohol (as the solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the acid catalyst (catalytic amount to several equivalents, depending on the method).
-
Heating: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralization: Carefully neutralize the residue with a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Analytical Characterization
Proper characterization of the starting material and the synthesized products is crucial for scientific integrity.
5.1. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of this compound and to monitor reaction progress.
-
General Conditions:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).
-
5.2. Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the compound and its derivatives.
-
Technique: Electrospray ionization (ESI) is typically used for this type of molecule. The expected [M+H]⁺ ion for the parent compound would be at m/z 169.06.
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the structure of the compound and its derivatives.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the amine proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.
Potential Signaling Pathways and Broader Impact
While the specific biological activity and mechanism of action for this compound have not been extensively reported, its structural motifs are present in molecules with known biological relevance. For instance, substituted picolinic acids are being investigated for their role as inhibitors of various enzymes and as ligands for receptors in the central nervous system. The general class of aminopicolinic acids has been explored for applications in agriculture and pharmaceuticals.[2]
The synthetic derivatives of this compound could potentially interact with a variety of biological targets. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an enzyme inhibitor.
Caption: Hypothetical inhibition of an enzyme by a derivative of this compound.
References
- PubChem. (n.d.). This compound.
Sources
Application Notes & Protocols: Strategic Incorporation of 3-Amino-6-methoxypicolinic Acid in Solid-Phase Peptide Synthesis
Abstract
The integration of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, enabling the development of therapeutics with enhanced stability, conformational rigidity, and novel functionalities.[1][2][3] 3-Amino-6-methoxypicolinic acid, a pyridine-based amino acid, offers a unique heterocyclic motif that can impart specific structural constraints and metal-chelating properties to a peptide sequence.[4][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of incorporating this compound into peptide chains using standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodologies. We detail the strategic considerations, step-by-step protocols for coupling, and methods for quality control, ensuring reliable and efficient synthesis.
Introduction: The Strategic Value of Picolinic Scaffolds
Peptides are remarkable signaling molecules, but their therapeutic potential can be limited by poor metabolic stability and conformational flexibility.[1] Peptidomimetics address these challenges by mimicking the structure and function of natural peptides while incorporating non-natural elements to improve pharmacological properties.[2][3]
This compound serves as a powerful building block in this context. Its rigid pyridine ring introduces a defined conformational bend in the peptide backbone, which can be crucial for optimizing binding affinity to biological targets. Furthermore, the picolinic acid moiety is a well-known bidentate chelating agent for various metal ions, opening avenues for the development of diagnostic agents or metal-dependent catalysts.[4]
This document provides the necessary protocols to leverage these properties through successful integration via Fmoc-SPPS.
Diagram 1: Structure of Fmoc-3-amino-6-methoxypicolinic acid
Caption: Chemical motif of the Fmoc-protected building block.
Core Principles: Fmoc-SPPS Workflow Integration
Solid-Phase Peptide Synthesis (SPPS) is an efficient method for building peptides on an insoluble resin support.[6] The process involves sequential cycles of deprotection, coupling, and washing.[6] The most common approach, Fmoc/tBu chemistry, uses a base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (like tert-Butyl, tBu) for side-chain protection.[7] This orthogonal strategy ensures that the Nα-terminus can be selectively deprotected without disturbing side-chain protectors or the peptide-resin linkage.[8][9][10]
The incorporation of this compound follows this standard workflow, with special attention paid to the activation and coupling step due to its non-canonical structure.
Diagram 2: General Fmoc-SPPS Workflow
Caption: The iterative cycle of solid-phase peptide synthesis.
Detailed Synthesis Protocol
This protocol assumes a standard manual synthesis on a 0.1 mmol scale using a rink amide resin for a C-terminally amidated peptide. Adjustments may be required for different resins, scales, or automated synthesizers.
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example |
| Rink Amide MBHA Resin (100-200 mesh) | 0.4-0.8 mmol/g loading | Various |
| Fmoc-3-amino-6-methoxypicolinic acid | Synthesis Grade | Various |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |
| Piperidine | ACS Grade or higher | Various |
| Dichloromethane (DCM) | ACS Grade or higher | Various |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Synthesis Grade | Various |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various |
| Triisopropylsilane (TIS) | Reagent Grade | Various |
| Deionized Water (H₂O) | Type 1 Ultrapure | Various |
| Acetic Anhydride | ACS Grade or higher | Various |
Resin Preparation and Swelling
The synthesis process begins with the attachment of the C-terminal amino acid to the resin.[11] For the peptide to be assembled, the resin must be properly swelled to ensure that reagents can access the reactive sites within the polymer beads.[6][7]
-
Weigh Resin: Place 250 mg of Rink Amide resin (assuming ~0.4 mmol/g loading) into a fritted reaction vessel.
-
Swell Resin: Add 5 mL of DMF to the resin. Agitate gently (e.g., on a shaker or with nitrogen bubbling) for at least 30-60 minutes at room temperature.[12]
-
Drain: Drain the DMF solvent by vacuum or gravity.
The Coupling Cycle for this compound
This cycle is repeated for each amino acid in the sequence. Here, we detail the specific steps for coupling Fmoc-3-amino-6-methoxypicolinic acid.
Step A: Nα-Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.
-
Agitate for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF. Agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[13]
Step B: Activation and Coupling Causality: Picolinic acid derivatives, like other non-canonical or sterically hindered amino acids, often require a more potent activation method than standard carbodiimides to achieve high coupling efficiency and avoid side reactions.[14] Aminium/uronium salt-based reagents like HATU are highly effective because they rapidly form the reactive HOAt ester in situ, which leads to faster and more complete couplings.[14][15][16]
-
Prepare Activation Solution: In a separate vial, dissolve Fmoc-3-amino-6-methoxypicolinic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in 3 mL of DMF.
-
Add Base: Add DIPEA (8 eq., 0.8 mmol) to the activation solution. A color change (typically to yellow) may be observed. Allow the solution to pre-activate for 1-2 minutes.
-
Couple to Resin: Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
React: Agitate the mixture for 1-2 hours at room temperature.
Diagram 3: Simplified Coupling Mechanism with HATU
Caption: HATU-mediated activation and coupling on the solid support.
Step C: Post-Coupling Wash and Monitoring Trustworthiness: A protocol is only trustworthy if it includes self-validation steps. The Kaiser test is a simple, qualitative method to verify the completion of the coupling reaction by detecting the presence of primary amines.
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform Kaiser Test:
-
Take a small sample of beads (~1-2 mg) from the vessel.[13]
-
Add reagents for the ninhydrin (Kaiser) test and heat as per the test kit instructions.
-
Expected Result: A colorless or pale yellow result indicates a complete reaction (no free primary amines). A deep blue/purple color signifies an incomplete coupling that requires action.
-
Troubleshooting and Capping
| Problem | Possible Cause(s) | Recommended Solution |
| Positive Kaiser Test (Incomplete Coupling) | - Steric hindrance of the building block.- Aggregation of the peptide chain.- Insufficient reaction time or temperature. | 1. Recouple: Drain the resin, wash with DMF, and repeat the activation and coupling step (Step B).2. Cap: If recoupling fails, cap the unreacted amines to prevent deletion sequences. |
| Peptide Aggregation | Formation of secondary structures on-resin, hindering reagent access. | - Use a more polar solvent like NMP instead of DMF.- Perform coupling at a slightly elevated temperature (e.g., 40°C). |
Capping Protocol (if needed):
-
Wash the resin with DMF.
-
Add a solution of 20% acetic anhydride and 20% DIPEA in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain and wash thoroughly with DMF.
Final Cleavage and Deprotection
Once the full peptide sequence is assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups.[6][17]
-
Dry Resin: Wash the final peptide-resin with DCM (3 x 5 mL) and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard mixture is 95% TFA / 2.5% TIS / 2.5% H₂O . The TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Cleavage Reaction: Add 5 mL of the cleavage cocktail to the dry resin in the reaction vessel.
-
Incubate: Agitate gently at room temperature for 2-3 hours.
-
Isolate Peptide: Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Precipitate: Add the TFA solution dropwise to a large volume (~40 mL) of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Pellet and Wash: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the pellet with cold ether two more times to remove residual scavengers.
-
Dry: Dry the crude peptide pellet under vacuum.
Characterization and Purification
The identity and purity of the final peptide must be confirmed.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by:
-
Reverse-Phase HPLC (RP-HPLC): To assess purity and quantify the desired product.
-
Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the molecular weight matches the theoretical mass of the peptide containing the this compound residue.[18]
-
-
Purification: Purify the crude peptide using preparative RP-HPLC to isolate the desired product from any truncated or deletion sequences.
References
- Spring, D. The reductive cleavage of picolinic amides. David Spring's group. [Link]
- PubMed. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. (2014-05-01). [Link]
- ResearchGate. The Reductive Cleavage Of Picolinic Amides | Request PDF. [Link]
- Albericio, F., et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (2011-08-26). [Link]
- Research and Reviews. Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. (2024-03-28). [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews. (2019-11-19). [Link]
- Albericio, F., et al. Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. [Link]
- Wikipedia. Peptide synthesis. [Link]
- World Journal of Advanced Research and Reviews. Role of peptidomimetics for new drug discovery. [Link]
- University of Birmingham. Peptidomimetics open new opportunities in drug discovery. (2024-06-07). [Link]
- Lopresti, M., et al. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]
- Arya, P., et al. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Chemistry – An Asian Journal. [Link]
- Albericio, F., et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. (2000). [Link]
- Lopresti, M., et al. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. (2025-05-05). [Link]
- Journal of Pharmaceutical Research. Peptidomimetics : A New Era in Drug Discovery. (2025-09-01). [Link]
- MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]
- Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. (2024-04-29). [Link]
- SciSpace. Amino Acid-Protecting Groups. [Link]
- ResearchGate. (PDF) Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. (2023-05-08). [Link]
- Kates, S. A., & Albericio, F. Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
- David Van Vranken. Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. (2016-10-02). [Link]
- Delor, A., et al. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]
- Aapptec.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Liu, Y., et al. Molecular Recognition of Methylated Amino Acids and Peptides by Pillar[19]MaxQ. PubMed Central. [Link]
- Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- BioPharmaSpec. Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025-05-28). [Link]
- Anaspec. Overview of Custom Peptide Synthesis. [Link]
- Mitchell, P. G., et al. Discovery and Heterologous Expression of Trilenodin, an Antimicrobial Lasso Peptide with a Unique Tri‐Isoleucine Motif. ChemBioChem. (2024-10-23). [Link]
- Hilaris Publisher. Purity Profiling of Peptide Drugs. (2011-11-12). [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. wjarr.com [wjarr.com]
- 3. jopcr.com [jopcr.com]
- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 6. bachem.com [bachem.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. biosynth.com [biosynth.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. youtube.com [youtube.com]
- 14. Overview of Custom Peptide Synthesis [peptide2.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 18. biopharmaspec.com [biopharmaspec.com]
Application Notes and Protocols for the Catalytic Synthesis of 3-Amino-6-methoxypicolinic Acid
Introduction
3-Amino-6-methoxypicolinic acid is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amino group at the C3 position and a methoxy group at the C6 position of the pyridine ring, imparts specific physicochemical properties that are leveraged in the design of novel bioactive molecules. The development of efficient and scalable synthetic routes to this compound is therefore a critical endeavor for researchers in drug development and process chemistry.
This document provides detailed application notes and protocols for two distinct and modern catalytic strategies for the synthesis of this compound. These approaches are designed to offer researchers flexibility in synthetic planning, taking into account factors such as starting material availability, desired scale, and tolerance of various functional groups. The protocols emphasize catalytic methods to promote atom economy, reduce waste, and provide milder reaction conditions compared to classical stoichiometric approaches.
The causality behind experimental choices, mechanistic insights, and self-validating system parameters are discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Strategic Overview of Catalytic Syntheses
The synthesis of this compound presents a regiochemical challenge due to the inherent reactivity patterns of the pyridine ring. Direct electrophilic substitution at the C3 position is often disfavored. Therefore, modern catalytic methods are employed to achieve the desired substitution pattern with high selectivity. We will explore two primary catalytic strategies:
-
Strategy 1: Late-Stage Direct C-H Amination. This approach focuses on the synthesis of a 6-methoxypicolinic acid intermediate, followed by a direct catalytic amination at the C3 position. This strategy is highly atom-economical as it avoids pre-functionalization of the C3 position.
-
Strategy 2: Sequential Catalytic Cross-Coupling. This strategy relies on a dihalogenated pyridine scaffold, allowing for the sequential and regioselective introduction of the methoxy and amino groups via well-established palladium- or copper-catalyzed cross-coupling reactions. This approach offers excellent control over the regiochemistry.
Figure 1: Overview of the two primary catalytic strategies for the synthesis of this compound.
Strategy 1: Late-Stage Direct C-H Amination via Photocatalysis
This strategy leverages a recently developed photochemical method for the direct amination of pyridines at the C3 position. The key transformation involves the formation of a Zincke imine intermediate from the pyridine substrate, which then undergoes a photocatalyzed reaction with an aminating agent.
Rationale and Mechanistic Considerations
Direct C-H amination at the C3 position of a pyridine ring is challenging due to the electron-deficient nature of the ring, which typically directs nucleophilic attack to the C2, C4, and C6 positions. The photochemical approach circumvents this by transiently dearomatizing the pyridine ring to form a more reactive Zincke imine. This intermediate can then react with a photochemically generated amidyl radical at the C3 position with high regioselectivity.[1][2][3][4][5]
Figure 2: Workflow for the photocatalytic C3-amination of 6-methoxypicolinic acid.
Experimental Protocol: Synthesis of 6-Methoxypicolinic Acid
Step 1a: Synthesis of Methyl 6-chloropicolinate
This initial step involves the esterification and chlorination of a suitable picolinic acid precursor. A common starting material is 6-hydroxypicolinic acid, which can be converted to the 6-chloro derivative.
-
Materials: 6-hydroxypicolinic acid, thionyl chloride (SOCl₂), methanol (MeOH), toluene.
-
Procedure:
-
To a suspension of 6-hydroxypicolinic acid (1.0 equiv) in toluene, add thionyl chloride (2.5 equiv) dropwise at 0 °C.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and carefully add methanol dropwise.
-
Heat the mixture to reflux for an additional 12 hours.
-
Cool the reaction and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Step 1b: Catalytic Methoxylation
The 6-chloro substituent is then displaced with a methoxy group via a copper-catalyzed nucleophilic aromatic substitution (Ullmann-type reaction).
-
Materials: Methyl 6-chloropicolinate, sodium methoxide (NaOMe), copper(I) iodide (CuI), L-proline, dimethylformamide (DMF).
-
Procedure:
-
To a solution of methyl 6-chloropicolinate (1.0 equiv) in DMF, add sodium methoxide (1.5 equiv), CuI (0.1 equiv), and L-proline (0.2 equiv).
-
Heat the reaction mixture to 100 °C for 12-16 hours under an inert atmosphere.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude methyl 6-methoxypicolinate is purified by column chromatography.
-
Experimental Protocol: Photocatalytic C3-Amination
Step 2a: Formation of the Zincke Imine
-
Materials: Methyl 6-methoxypicolinate, 2,4-dinitrochlorobenzene, a suitable base (e.g., triethylamine).
-
Procedure:
-
A solution of methyl 6-methoxypicolinate (1.0 equiv) and 2,4-dinitrochlorobenzene (1.1 equiv) in a suitable solvent (e.g., acetonitrile) is stirred at room temperature for 12 hours to form the Zincke salt.
-
The Zincke salt is then treated with a base such as triethylamine to generate the Zincke imine in situ.
-
Step 2b: Photocatalytic Amination
-
Materials: Zincke imine (from Step 2a), N-aminopyridinium salt (aminating agent), photocatalyst (e.g., fac-[Ir(ppy)₃]), acetonitrile (MeCN).
-
Procedure:
-
In a reaction vessel, combine the Zincke imine (1.0 equiv), N-aminopyridinium salt (1.5 equiv), and fac-[Ir(ppy)₃] (1-2 mol%).
-
Add degassed acetonitrile as the solvent.
-
Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 24-48 hours.
-
Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield methyl 3-amino-6-methoxypicolinate.
-
Step 3: Hydrolysis
-
Materials: Methyl 3-amino-6-methoxypicolinate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the methyl 3-amino-6-methoxypicolinate in a mixture of THF and water.
-
Add LiOH (2.0 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with aqueous HCl to pH ~4-5.
-
The product, this compound, can be isolated by filtration or extraction.
-
| Parameter | Typical Value | Rationale |
| Photocatalyst Loading | 1-2 mol% | Sufficient to drive the reaction efficiently while minimizing cost. |
| Light Source | Blue LEDs (450 nm) | Matches the absorption maximum of many common iridium and ruthenium photocatalysts. |
| Solvent | Degassed Acetonitrile | A polar aprotic solvent that dissolves the reactants and is stable under photocatalytic conditions. Degassing is crucial to remove oxygen, which can quench the excited state of the photocatalyst. |
| Temperature | Room Temperature | Photocatalytic reactions are often not highly temperature-dependent, allowing for mild reaction conditions. |
Strategy 2: Sequential Catalytic Cross-Coupling
This strategy offers a robust and highly regioselective route to this compound by leveraging the well-established Buchwald-Hartwig and Ullmann cross-coupling reactions. The synthesis begins with a dihalogenated picolinic acid, allowing for the sequential introduction of the methoxy and amino groups.
Rationale and Mechanistic Considerations
The differential reactivity of halogens on the pyridine ring (e.g., Cl at C6 and Br at C3) can be exploited to achieve regioselective functionalization. Typically, the C-Cl bond at the C6 position is more susceptible to nucleophilic aromatic substitution (or can be activated under specific catalytic conditions), while the C-Br bond at the C3 position is well-suited for palladium-catalyzed amination.
Figure 3: Workflow for the sequential cross-coupling synthesis of this compound.
Experimental Protocol: Synthesis of Methyl 3-chloro-6-methoxypicolinate
Step 1: Synthesis of Methyl 3,6-dichloropicolinate
-
Materials: 3,6-Dichloropicolinic acid, thionyl chloride (SOCl₂), methanol (MeOH).[6]
-
Procedure:
-
To a solution of 3,6-dichloropicolinic acid (1.0 equiv) in methanol, add thionyl chloride (1.2 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction and remove the solvent under reduced pressure. The crude methyl 3,6-dichloropicolinate can be used in the next step without further purification.
-
Step 2: Regioselective Catalytic Methoxylation
-
Materials: Methyl 3,6-dichloropicolinate, sodium methoxide (NaOMe), copper(I) iodide (CuI), N,N'-dimethylethylenediamine (DMEDA), toluene.
-
Procedure:
-
In a sealed tube, combine methyl 3,6-dichloropicolinate (1.0 equiv), sodium methoxide (1.2 equiv), CuI (0.05 equiv), and DMEDA (0.1 equiv) in toluene.
-
Heat the reaction mixture to 110 °C for 24 hours.
-
Cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
The crude product is purified by column chromatography to yield methyl 3-chloro-6-methoxypicolinate.
-
Experimental Protocol: Buchwald-Hartwig Amination and Final Hydrolysis
Step 3: Catalytic Amination
-
Materials: Methyl 3-chloro-6-methoxypicolinate, ammonia source (e.g., benzophenone imine followed by hydrolysis, or lithium bis(trimethylsilyl)amide), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), sodium tert-butoxide (NaOtBu), toluene.[7][8][9]
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (2 mol%), ligand (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a solution of methyl 3-chloro-6-methoxypicolinate (1.0 equiv) in anhydrous, degassed toluene.
-
Add the ammonia source (1.2 equiv).
-
Heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through celite.
-
The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Step 4: Hydrolysis
-
This step is identical to Step 3 in Strategy 1.
| Parameter | Typical Value | Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors for Buchwald-Hartwig amination. |
| Ligand | Xantphos, RuPhos, XPhos | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination steps in the catalytic cycle. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine or its precursor. The choice of base can influence the reaction rate and substrate scope. |
| Solvent | Toluene, Dioxane | Anhydrous, degassed aprotic solvents are essential for maintaining catalyst activity. |
Conclusion
The synthesis of this compound can be achieved through multiple catalytic pathways. The choice between a late-stage C-H amination strategy and a sequential cross-coupling approach will depend on the specific requirements of the research program. The photocatalytic C3-amination represents a cutting-edge, atom-economical method, while the sequential cross-coupling strategy provides a more traditional yet highly reliable and regioselective route. Both strategies offer significant advantages over classical, non-catalytic methods in terms of efficiency, mildness of reaction conditions, and functional group tolerance. The protocols provided herein serve as a detailed guide for the practical implementation of these advanced catalytic methods in the laboratory.
References
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal.
- Chopra, H. (2021). Buchwald-Hartwig Amination Reaction. YouTube.
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Szabo, K. F., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications.
- Szabo, K. F., et al. (2024). Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- (n.d.). Ullmann coupling-An overview. OperaChem.
- Szabo, K. F., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. PubMed.
- (n.d.). Synthesis of 3, 6-dichloropicolinic acid. ResearchGate.
- (n.d.). Ullmann Reaction. Organic Chemistry Portal.
- Szabo, K. F., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. ResearchGate.
Sources
- 1. Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Photochemical C3-amination of pyridines via Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical C3-amination of pyridines via Zincke imine intermediates [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Functional Group Transformations of 3-Amino-6-methoxypicolinic Acid
Introduction: The Strategic Importance of the 3-Amino-6-methoxypicolinic Acid Scaffold
This compound is a highly valued pyridine-based building block in modern medicinal chemistry and drug discovery.[1][2] Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: a carboxylic acid at the 2-position, an amino group at the 3-position, and a methoxy group at the 6-position.[3] This arrangement allows for selective and sequential modifications, enabling the generation of diverse molecular architectures and the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed exploration of key functional group transformations for this versatile scaffold, offering both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.
Core Molecular Structure and Reactivity
The inherent reactivity of each functional group dictates the strategic approach to derivatization. The carboxylic acid is amenable to standard coupling and esterification reactions. The amino group, being an electron-donating group, can be readily acylated, alkylated, or used as a handle for further heterocyclic ring formation.[4] The methoxy group can be cleaved to reveal a hydroxypyridine, a common pharmacophore, or potentially be displaced via nucleophilic aromatic substitution under specific conditions.
Caption: Structure and key reactive sites of this compound.
Section 1: Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is a primary site for diversification, most commonly through the formation of amides and esters.
Amide Bond Formation: The Cornerstone of Library Synthesis
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, allowing for the connection of the picolinic acid scaffold to a vast array of primary and secondary amines.[5][6] Direct condensation of the carboxylic acid with an amine is generally inefficient due to a competing acid-base reaction.[7] Therefore, activation of the carboxylic acid is necessary.
Mechanistic Rationale: The core principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved using coupling reagents that form a highly reactive activated intermediate, such as an O-acylisourea (with carbodiimides like DCC or EDC) or an active ester (with uronium/aminium salts like HATU or HBTU).[5][7] The subsequent nucleophilic attack by the amine on this activated intermediate forms the thermodynamically stable amide bond.
Caption: General workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted for general-purpose coupling and is known for its high efficiency and low rates of racemization for chiral amines.[1][6]
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or another suitable aprotic solvent (e.g., Isopropyl acetate).[1]
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF (to dissolve, approx. 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.0-3.0 eq) dropwise. The choice of base is crucial; DIPEA is a non-nucleophilic base that minimizes side reactions.[6]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Self-Validation Checkpoint: Monitor reaction progress by TLC or LC-MS to confirm the consumption of the starting acid.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous phase three times with EtOAc.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
-
| Parameter | Protocol 1 (HATU) | Reference |
| Coupling Reagent | HATU | [1] |
| Base | DIPEA / TEA | [1] |
| Solvent | DMF / Isopropyl acetate | [1] |
| Typical Yield | 55-90% | [1] |
Esterification
Esterification of the picolinic acid can be accomplished under various conditions, with the choice of method depending on the stability of the substrate and the alcohol used.
Protocol 2: DCC/DMAP-Mediated Esterification
This method is effective for a wide range of alcohols, including sterically hindered ones like tert-butyl alcohol, under mild, neutral conditions.[8]
-
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, tert-butyl alcohol)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N HCl
-
Saturated aqueous NaHCO₃
-
-
Procedure:
-
In a flask, dissolve this compound (1.0 eq), the alcohol (1.5-3.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Remove the ice bath and stir the reaction at room temperature for 3-12 hours.
-
Self-Validation Checkpoint: Monitor the disappearance of the starting acid by TLC.
-
Filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ester by column chromatography.
-
Section 2: Transformations of the Amino Group
The exocyclic amino group at the C3 position is a versatile handle for introducing a variety of substituents.
N-Alkylation and N-Arylation
Introducing alkyl or aryl groups on the nitrogen can significantly modulate the molecule's properties. Reductive amination and Buchwald-Hartwig amination are powerful methods for this purpose.
Protocol 3: Reductive Amination for N-Alkylation
This two-step, one-pot procedure forms a C-N bond by first forming an imine with an aldehyde or ketone, followed by its reduction.
-
Materials:
-
This compound methyl ester (or other ester to protect the acid)
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic)
-
-
Procedure:
-
Dissolve the amino-picolinate starting material (1.0 eq) and the aldehyde/ketone (1.2 eq) in DCE.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add STAB (1.5 eq) portion-wise. STAB is a mild reducing agent that is selective for imines in the presence of carbonyls.
-
Stir at room temperature for 12-24 hours.
-
Self-Validation Checkpoint: Monitor by LC-MS for the formation of the desired product mass.
-
Quench the reaction carefully with saturated aqueous NaHCO₃.
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify by column chromatography. The ester can then be hydrolyzed back to the carboxylic acid if desired.
-
Section 3: Transformations of the Methoxy Group and Pyridine Ring
O-Demethylation to Access 6-Hydroxypicolinic Acid Derivatives
Cleavage of the methyl ether is a key transformation to unmask a 6-hydroxypyridine (or its 6-pyridone tautomer), a common structural motif in bioactive compounds.
Mechanistic Rationale: Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers.[9] The boron atom coordinates to the ether oxygen, making the methyl group highly electrophilic and susceptible to attack by a bromide ion, releasing methyl bromide.[9]
Caption: Simplified mechanism of BBr3-mediated ether demethylation.
Protocol 4: Boron Tribromide Mediated O-Demethylation
-
Materials:
-
This compound derivative (ester form recommended)
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Anhydrous DCM
-
Methanol (for quenching)
-
Saturated aqueous NaHCO₃
-
-
Procedure:
-
Dissolve the starting material (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add BBr₃ solution (2.0-3.0 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Self-Validation Checkpoint: Monitor by LC-MS. Look for a mass decrease of 14 Da (CH₂).
-
Cool the mixture back to 0 °C and quench very carefully by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃.
-
The product may precipitate or be extracted from the appropriate layer depending on its solubility. Purify as required.
-
Nucleophilic Aromatic Substitution (SNAr)
While challenging, direct displacement of groups on the pyridine ring is possible. The pyridine nitrogen and other substituents influence the regioselectivity of nucleophilic attack.[10][11] For the this compound scaffold, substitution reactions would likely require activation, for instance, by converting the 6-methoxy group into a better leaving group (e.g., a halide or triflate).[12] The reaction is favored by electron-withdrawing groups ortho and para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.[10][12]
Conceptual Application: A potential strategy could involve converting the 6-methoxy group to a 6-chloro or 6-bromo group, which could then be displaced by various nucleophiles (e.g., amines, thiols) to generate novel analogs. The synthesis of related 6-aminopyridine-3-carboxylic acids has been achieved through nucleophilic substitution of a 6-chloro precursor.[13]
References
- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- MySkinRecipes. (n.d.). 3-Amino-6-methylpicolinic acid.
- Wikipedia. (2023, December 28). Demethylation.
- Bawa, R. A., & Al-Yassir, F. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Singh, U. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Wikipedia. (2023, November 11). Nucleophilic aromatic substitution.
- Neises, B., & Steglich, W. (1978).
- Faler, C. A., Cao, B., & Joullié, M. M. (2006).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Nielsen, A. T., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.
- Khan Academy Medicine. (2019, January 19). nucleophilic aromatic substitutions. YouTube.
- Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.
- Hirokawa, Y., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.
- Zhang, X., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI.
- Macmillan Group. (2025, January 9). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting.
- Google Patents. (1998). Process for esterification of amino acids and peptides.
- Emmanuvel, L., et al. (2022). N-Dealkylation of Amines. PMC - NIH.
- ResearchGate. (n.d.). Preparation of 3-amino-4-hydroxy-6-methyl- and -6-phenyl-2-pyrone derivatives.
- MDPI. (2021). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,.
- De Simone, A. (2014). Squaryl molecular metaphors – application to rational drug design and imaging agents. Future Medicinal Chemistry, 6(13), 1509-1525.
- Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Semantic Scholar.
- ASHP. (n.d.). Functional Group Characteristics and Roles.
- Chemistry Stack Exchange. (2019, October 3). Selective Esterification of Amino Acid.
- LibreTexts. (2021, July 1). 10.2 Functional Groups. CHEM 1114 – Introduction to Chemistry.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Dolezal, M. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(16), 2990.
- Ono, K., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC.
- Gress, M. E., & Cocolas, G. H. (2020). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. PMC - NIH.
- Pete Punthasee. (2024, March 6). Ch20.22 - Functional Group Transformation Practices. YouTube.
- ChemWhat. (n.d.). Methyl 3-aMino-6-Methoxypicolinate.
- PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ashp.org [ashp.org]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Demethylation - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 3-Amino-6-methoxypicolinic Acid in Modern Drug Discovery
Introduction: The Emergence of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds."[1][2] The picolinic acid moiety, a pyridine ring bearing a carboxylic acid at the 2-position, is a prominent member of this esteemed class.[1][3][4] Its unique electronic properties, hydrogen bonding capabilities, and conformational rigidity make it an ideal building block for crafting molecules that can effectively interact with a diverse range of biological targets. This application note delves into a particularly valuable derivative, 3-Amino-6-methoxypicolinic acid , exploring its synthesis, diverse applications in drug discovery, and detailed protocols for its utilization in the laboratory.
With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol , this compound offers medicinal chemists a trifunctionalized scaffold ripe for synthetic elaboration.[5] The strategic placement of the amino, methoxy, and carboxylic acid groups on the pyridine ring allows for precise control over the molecule's physicochemical properties and its three-dimensional orientation, critical factors in designing potent and selective therapeutic agents.
Core Applications in Drug Discovery: A Multi-Target Scaffold
The inherent structural features of this compound have led to its exploration in a variety of therapeutic areas, most notably in the development of kinase inhibitors, neuroprotective agents, and antimicrobial compounds.
Kinase Inhibition: A Key to Unlocking Cancer Therapy
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] The picolinic acid scaffold has proven to be a successful starting point for the design of potent and selective kinase inhibitors.[7] The 3-amino group of this compound can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The carboxylic acid can be functionalized to extend into other pockets of the active site, enhancing potency and selectivity, while the methoxy group can be used to fine-tune solubility and metabolic stability.
For instance, derivatives of 3-amino-benzo[d]isoxazole, a related scaffold, have been developed as potent c-Met kinase inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[8][9] Structure-activity relationship (SAR) studies on such compounds often reveal the critical role of the amino group and the potential for modification at the carboxylic acid position to optimize activity and pharmacokinetic properties.[10][11]
Hypothetical Kinase Inhibition Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. irl.umsl.edu [irl.umsl.edu]
- 6. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potential Neuroprotective Agents against Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction yield for 3-Amino-6-methoxypicolinic acid derivatives
Starting Research on Synthesis
I'm diving into synthesis and optimization methods. My initial focus is on 3-amino-6-methoxypicolinic acid derivatives. I'm prioritizing authoritative sources and common reactions, and I'll pay close attention to critical reagents and potential side reactions. I'm keen to uncover optimal pathways.
Analyzing Search Results Now
I'm now analyzing search results to identify recurring challenges and established protocols. I'm focusing on reaction conditions: temperature, catalysts, and solvents. My goal is to structure technical content in a Q&A format, moving from common issues to more advanced troubleshooting techniques. Simultaneously, I'll build a solid reference list. I'm also planning tables for quantitative data and Graphviz diagrams to visualize reaction mechanisms.
Outlining the Synthesis Approach
I'm now starting with comprehensive Google searches, homing in on this compound derivative synthesis and optimization, as per the established approach, looking at common pathways, critical reagents and potential side reactions. I will then analyze the search results, zeroing in on challenges and protocols. I plan to structure content Q&A style, building to advanced troubleshooting, supported by a growing reference list, quantitative tables, and Graphviz diagrams.
Technical Support Center: Synthesis of 3-Amino-6-methoxypicolinic acid
Introduction: 3-Amino-6-methoxypicolinic acid is a highly functionalized pyridine derivative, serving as a critical building block in medicinal chemistry and drug discovery.[1][2] Its unique arrangement of amino, methoxy, and carboxylic acid groups on a pyridine scaffold makes it a valuable precursor for complex molecular architectures. However, the multi-step synthesis required to produce this compound is often accompanied by the formation of closely related byproducts, which can complicate purification and compromise the yield and purity of the final product.
This technical support guide provides researchers, scientists, and drug development professionals with a detailed overview of common byproducts encountered during the synthesis of this compound. It is structured in a question-and-answer format to directly address specific issues, explain the chemical causality behind byproduct formation, and offer robust troubleshooting protocols for mitigation and purification.
Overview of a Common Synthetic Pathway
While multiple synthetic routes exist, a common and logical approach involves the functionalization of a pre-existing pyridine ring. The pathway below illustrates a plausible sequence starting from 2-amino-6-chloropyridine, which allows for a discussion of several potential side reactions.
Caption: A plausible synthetic route to this compound.
Frequently Asked Questions: Byproduct Identification & Causality
This section addresses the most common impurities observed during synthesis, explaining their origin from a mechanistic standpoint.
Q1: My mass spectrometry results show a peak corresponding to a dichlorinated or di-methoxylated species. What is the source of this impurity?
A: This issue typically arises from a lack of regioselectivity in the initial steps of the synthesis if you start from a di-halogenated precursor like 2,6-dichloropyridine. Both chlorine atoms are susceptible to nucleophilic substitution. During methoxylation, if the reaction is run for too long or at too high a temperature, the desired mono-substituted product can undergo a second substitution to yield a di-methoxy byproduct. Conversely, if the starting material for a subsequent step is a mono-amino, mono-chloro pyridine, incomplete reaction in the prior step is the culprit.
Q2: I've isolated a significant amount of a hydroxyl-substituted byproduct (a pyridone) instead of the expected methoxy compound. Why did this happen?
A: The formation of a hydroxyl (or pyridone tautomer) byproduct is generally caused by two potential pathways:
-
In-situ Hydrolysis: During the methoxylation of a chloro-pyridine precursor (e.g., 2-amino-6-chloro-3-nitropyridine), the presence of water in the reaction medium can compete with the methoxide nucleophile. Sodium methoxide is hygroscopic, and methanol often contains trace water. This leads to the nucleophilic substitution of the chloride with a hydroxide ion.
-
Demethylation: The methoxy group (an ether) can be cleaved under harsh acidic conditions, particularly with strong acids like HBr or HI, which are sometimes used in subsequent steps. While less common with H₂SO₄ or HCl, it can occur if reaction temperatures are excessive.
Q3: My NMR spectrum is complex, suggesting the presence of a positional isomer. What is the most likely isomeric byproduct?
A: Positional isomerism most frequently originates from the nitration step. When nitrating a substituted pyridine like 2-amino-6-chloropyridine, the directing effects of the amino and chloro groups are not perfectly selective. While the 3-position is electronically favored for nitration, a competing amount of nitration at the 5-position can occur. This 5-nitro isomer will then be carried through the subsequent reaction steps, leading to the formation of 5-Amino-6-methoxypicolinic acid as a final isomeric impurity, which can be very difficult to separate from the desired 3-amino product.
Caption: Competing nitration pathways leading to isomeric byproducts.
Q4: My synthesis involves the hydrolysis of a nitrile precursor, but I've isolated an amide intermediate. How can I ensure complete conversion?
A: If your synthesis route generates the carboxylic acid via hydrolysis of a picolinonitrile (e.g., 3-amino-6-methoxypicolinonitrile), the corresponding picolinamide is the intermediate of this transformation. Incomplete hydrolysis is a common issue. The formation of the amide is often rapid, but the subsequent hydrolysis of the amide to the carboxylic acid can be sluggish. This is often due to insufficient reaction time, temperature, or concentration of the acid/base catalyst. Forcing conditions (e.g., high temperatures) must be balanced against the risk of demethylating the methoxy group.
A: This phenomenon, known as cryptic halogenation, can occur if certain reagents are used.[3] For example, when converting a picolinic acid to an amide via an acid chloride intermediate (using SOCl₂ or oxalyl chloride), the pyridine ring can become activated towards electrophilic attack.[4] Under certain conditions, the chloride can add to the ring, particularly at the 4-position, leading to a chlorinated byproduct that persists through the reaction sequence. While less common, it is a potential side reaction pathway in syntheses involving in-situ acid chloride formation.[4]
Troubleshooting and Mitigation Protocols
This section provides actionable, step-by-step protocols to address the challenges identified above.
Problem: Poor Selectivity and Incomplete Methoxylation
Objective: To maximize the yield of the desired 2-amino-6-methoxy-3-nitropyridine and minimize the formation of di-methoxy and hydroxyl byproducts.
Protocol 1: Optimized Anhydrous Methoxylation
-
Reagent Preparation: Use freshly opened, anhydrous methanol. Sodium methoxide should be handled under an inert atmosphere (e.g., in a glovebox) as it readily absorbs moisture. If using solid sodium, it should be freshly cut to remove the oxide layer and reacted with anhydrous methanol under nitrogen.
-
Reaction Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
Execution:
-
Dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add the 2-amino-6-chloro-3-nitropyridine (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-6 hours.
-
-
Monitoring: Track the reaction's progress by TLC or HPLC. The starting material is significantly less polar than the product. A sample mobile phase for TLC is 30% ethyl acetate in hexanes.
-
Workup: Once the starting material is consumed, carefully quench the reaction by pouring it into ice-cold water. The product will precipitate and can be collected by filtration. Wash the solid with cold water until the filtrate is neutral.
-
Validation: Analyze the crude product by ¹H NMR and LC-MS to confirm the absence of the chloro-starting material and quantify any hydroxyl byproduct.
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | Reagent-grade Methanol | Anhydrous Methanol (<50 ppm H₂O) | Prevents competing hydrolysis of the chloride. |
| Temperature | Room Temperature | 0 °C to Room Temp | Controls exothermic reaction and minimizes side reactions. |
| Atmosphere | Ambient Air | Inert (Nitrogen/Argon) | Prevents moisture contamination of hygroscopic reagents. |
| Equivalents NaOMe | >1.5 eq | 1.05 - 1.1 eq | Reduces the risk of potential secondary reactions. |
Problem: Isomeric Impurities from Nitration
Objective: To separate the desired 3-nitro isomer from the undesired 5-nitro isomer.
Protocol 2: Purification via Recrystallization
The polarity difference between the 3-nitro and 5-nitro isomers is often subtle, making chromatographic separation challenging on a large scale. Fractional crystallization is frequently the most effective method.
-
Solvent Screening: Test the solubility of the crude isomeric mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at reflux. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures.
-
Execution:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Allow the solution to cool slowly and undisturbed to room temperature. Inducing crystallization by scratching the flask with a glass rod may be necessary.
-
Further cool the flask in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
-
Validation:
-
Analyze the purity of the crystallized material and the mother liquor by HPLC.
-
If the purity is not satisfactory, a second recrystallization may be required. Often, one isomer will preferentially crystallize, enriching the other in the mother liquor.
-
Caption: Workflow for purification by fractional crystallization.
References
- Organic Syntheses Procedure for Picolinic Acid. Organic Syntheses.
- Picolinic Acid - Wikipedia. Wikipedia.
- Cryptic Halogenation Reactions in Natural Product Biosynthesis. PubMed Central (PMC).
- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China. Pipzine Chemicals.
- Process for producing 2,3-diamino-6-methoxypyridine - Google Patents. Google Patents.
- Synthesis of 3, 6-dichloropicolinic acid. ResearchGate.
- Picolinic acid | C6H5NO2 | CID 1018. PubChem.
- Novel picolinic acid derivatives and their use as intermediates - Google Patents. Google Patents.
- Decarboxylative Halogenation of Organic Compounds. Chemical Reviews.
- Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate... PubMed Central (PMC).
- Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters.
- Halogenation Reactions | Key Syntheses in Chemistry. Mettler Toledo.
- Mechanochemical Nitration of Organic Compounds. DTIC.
- Stereoselective Halogenation in Natural Product Synthesis. PubMed Central (PMC).
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health (NIH).
- Solubility and Crystallization Studies of Picolinic Acid. MDPI.
- What is the major product(s) of each of the following reactions? Pearson+.
- Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines... ResearchGate.
- Dearomatizing Amination Reactions. The University of Liverpool Repository.
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. PubMed.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Synthesis of some new 6-amino-3-methoxyflavones. ResearchGate.
- Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents.
- Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs... PubMed Central (PMC).
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
- Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cryptic Halogenation Reactions in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-6-methoxypicolinic Acid Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3-amino-6-methoxypicolinic acid and its synthetic intermediates. As a versatile building block in medicinal chemistry, achieving high purity is critical for downstream applications. This document is designed to help you navigate common challenges with field-proven insights and scientifically-grounded protocols.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of this compound intermediates in a direct question-and-answer format.
Q1: My final product shows persistent impurities after crystallization, and subsequent attempts only marginally improve purity. How can I break this cycle?
A1: This is a classic sign of either an impurity with very similar solubility to your product or the formation of a solid solution or eutectic mixture. Simply repeating the same crystallization protocol is unlikely to succeed.
Causality: The impurity's structure is likely very close to your target compound, allowing it to co-crystallize within the same lattice. Picolinic acid derivatives are known to exhibit complex crystal packing influenced by various intermolecular interactions, which can sometimes accommodate structurally similar molecules[1].
Troubleshooting Protocol:
-
Impurity Identification: Before attempting another crystallization, you must identify the impurity. Use high-resolution mass spectrometry (HRMS) to get an accurate mass and predicted formula. If it's an isomer, you will need chromatographic separation followed by NMR analysis. Common process-related impurities include starting materials, regioisomers from incomplete selectivity, or byproducts like hydrolyzed (demethylated) analogues[2][3].
-
Solvent System Re-evaluation: Your current solvent system is not providing adequate selectivity. The goal is to find a system where the solubility difference between your product and the impurity is maximized. Studies on picolinic acid show significant solubility variations across different solvents; for instance, it is highly soluble in water, much less so in ethanol, and even less in acetonitrile[4].
-
Action: Perform a systematic solvent screen. Test solubility of your impure material in a range of solvents (e.g., isopropanol, ethyl acetate, acetone, THF) at room temperature and at reflux.
-
-
Employ a Different Purification Technique: If crystallization fails, switch the purification principle.
-
Chromatography: Flash chromatography on silica gel can be effective. Given the amino and carboxylic acid groups, your compound is polar and potentially amphoteric. A mobile phase of dichloromethane/methanol or ethyl acetate/heptane with a small amount of acetic acid (to suppress ionization of the carboxyl group) or ammonia (to handle the basic amino group) may be necessary.
-
Ion Exchange: Anion exchange chromatography is a powerful technique for purifying carboxylic acids[5]. The process involves binding your deprotonated picolinic acid intermediate to a positively charged resin and then eluting it with a change in pH or an increasing salt gradient.
-
Q2: I'm observing a significant impurity that co-elutes with my product in reversed-phase HPLC. How can I resolve and identify it?
A2: Co-elution in reversed-phase HPLC suggests that the impurity has a very similar polarity and hydrophobicity to your target compound. This is common with isomeric or structurally analogous impurities.
Causality: Reversed-phase chromatography separates based on hydrophobicity. If an impurity, such as a regioisomer (e.g., 5-amino-6-methoxypicolinic acid), has a nearly identical partition coefficient, separation will be poor.
Troubleshooting Workflow:
Caption: Workflow for resolving co-eluting HPLC impurities.
Detailed Steps:
-
Modify Reversed-Phase Method:
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. The different solvent properties can alter selectivity.
-
Adjust pH: The ionization states of the amino and carboxylic acid groups are pH-dependent. Adjusting the mobile phase pH by ±1 unit can dramatically alter retention times and potentially resolve the peaks.
-
Add an Ion-Pairing Reagent: Reagents like trifluoroacetic acid (TFA) for acids or an alkyl amine for bases can improve peak shape and selectivity.
-
-
Switch Chromatographic Mode: If modifying the RP method fails, the separation principle must be changed.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase and a high-organic mobile phase, offering a completely different selectivity mechanism[2].
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge[6]. Since your molecule has both acidic and basic centers, cation-exchange or anion-exchange chromatography can provide excellent resolution from impurities with different pKa values[5].
-
-
Preparative Separation and Identification: Once you achieve baseline separation, scale up the method using a preparative HPLC column to isolate a few milligrams of the impurity. Characterize its structure using HRMS and 1D/2D NMR spectroscopy.
Q3: My intermediate "oils out" during crystallization instead of forming a solid. What causes this and how can I promote crystallization?
A3: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the conditions are not favorable for crystal nucleation and growth. The compound separates as a liquid phase instead.
Causality:
-
High Degree of Supersaturation: Adding an anti-solvent too quickly or cooling the solution too rapidly creates a high level of supersaturation that favors amorphous precipitation over orderly crystal formation.
-
Presence of Impurities: Certain impurities can inhibit crystal nucleation by adsorbing onto the surface of crystal embryos, preventing them from growing into a stable lattice.
-
High Molecular Flexibility: If the molecule has many rotatable bonds, it may have difficulty adopting the single, low-energy conformation required for a crystal lattice.
Solutions:
| Strategy | Action | Rationale |
| Reduce Supersaturation Rate | 1. Add anti-solvent very slowly at an elevated temperature. 2. Cool the solution gradually (e.g., 5-10 °C per hour). | This maintains a state of gentle supersaturation, giving molecules time to orient themselves correctly into a crystal lattice. |
| Induce Nucleation | 1. Seeding: Add a few crystals of previously isolated pure product. 2. Scratching: Scratch the inside of the flask with a glass rod. | Seeding provides a template for crystal growth, bypassing the difficult initial nucleation step. Scratching creates micro-abrasions that can act as nucleation sites. |
| Change Solvent System | Use a solvent system where the product has slightly lower solubility. | A lower solubility means a lower supersaturation level is needed to initiate crystallization, which can be easier to control. Picolinic acid is less soluble in ethanol than water, which could be a starting point. |
| Increase Purity | Perform a quick purification step (e.g., a silica plug filtration) on the crude material before crystallization. | Removing baseline impurities that may be inhibiting crystallization can often solve the problem. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in the synthesis of this compound?
A1: Impurities are typically process-related and depend on the specific synthetic route. However, based on the structure, common impurities include:
-
Starting Materials: Unreacted precursors from the synthetic steps.
-
Regioisomers: If a substitution reaction is not perfectly regioselective, isomers may form. For example, in a reaction on a di-substituted pyridine, attack at an alternative position can yield an isomeric impurity[7].
-
Hydrolysis Product (Demethylation): The 6-methoxy group can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 3-amino-6-hydroxypicolinic acid.
-
Over-reaction/Side-reaction Products: Depending on the reagents used, side reactions like N-alkylation or oxidation of the amino group could occur.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps that are not fully removed.
Q2: Which solvent systems are generally best for the crystallization of this intermediate?
A2: The ideal solvent system balances sufficient solubility at high temperatures with low solubility at room temperature or below. Given the polar nature of your molecule, here are some recommended systems:
-
Single Solvents: Alcohols like ethanol or isopropanol. Water can also be effective, as picolinic acid itself is very soluble in hot water but less so in cold[4][8].
-
Solvent/Anti-Solvent Systems:
-
Methanol / Methyl tert-butyl ether (MTBE)
-
Ethanol / Heptane
-
Water / Acetonitrile
-
Dimethylformamide (DMF) / Water
-
A systematic screening approach is always recommended to find the optimal conditions for your specific intermediate and impurity profile[4].
Q3: What analytical techniques are absolutely essential for the purity assessment of this compound intermediates?
A3: A combination of techniques is required for a comprehensive purity assessment:
-
HPLC with UV/DAD and MS Detection: This is the workhorse for purity analysis. A Diode Array Detector (DAD) helps in peak tracking and purity assessment, while a mass spectrometer provides mass information for each peak, aiding in impurity identification. A purity method should demonstrate >99% purity with no single impurity >0.1%. Various HPLC methods are available for amino acid analysis[2][9][10].
-
¹H NMR Spectroscopy: Provides structural confirmation of your main component and can quantify impurities if their signals are resolved from the product signals.
-
Loss on Drying (LOD) or Thermogravimetric Analysis (TGA): Measures the amount of volatile content (residual solvents and water).
-
Residual Solvent Analysis by GC-HS: Quantifies specific residual organic solvents.
Section 3: Key Experimental Protocols
Protocol 1: General Protocol for Recrystallization
-
Dissolution: In a flask equipped with a condenser and magnetic stirrer, add the impure solid. Add the minimum amount of a suitable solvent to dissolve the solid completely at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.
-
Cooling: Allow the solution to cool slowly towards room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature appropriate for the compound's stability.
Protocol 2: Anion-Exchange Chromatography Purification
This protocol is effective for removing neutral or basic impurities from your acidic product.
Caption: Workflow for anion-exchange chromatographic purification.
-
Resin Selection and Preparation: Choose a strong anion exchange (SAX) resin. Prepare a slurry and pack it into a column. Wash the column sequentially with 0.5 M NaOH, water, 0.5 M HCl, and finally with water until the eluent is neutral. Equilibrate the column with a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Loading: Dissolve your crude product in the equilibration buffer. Ensure the pH is high enough to deprotonate the carboxylic acid, giving it a net negative charge. Apply the solution to the column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to elute any unbound, neutral, or cationic impurities.
-
Elution: Elute the bound this compound by either decreasing the pH (to protonate the carboxylate) or by applying a linear salt gradient (e.g., 0 to 1 M NaCl). The Cl⁻ ions from NaCl will compete for binding sites on the resin and displace your product.
-
Analysis and Recovery: Collect fractions and analyze them by HPLC to identify those containing the pure product. Pool the pure fractions, and if a salt gradient was used, desalt the solution before concentrating to obtain the final product.
References
- G. D. Andreetti, G. Bocelli, P. Sgarabotto, "Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility," Crystal Growth & Design, 2022. [Link]
- M. J. S. A. Silva, et al., "Solubility and Crystallization Studies of Picolinic Acid," Crystals, 2023. [Link]
- University of Lisbon Research Portal, "Solubility and Crystallization Studies of Picolinic Acid," 2023. [Link]
- ResearchGate, "Solubility and Crystallization Studies of Picolinic Acid," Crystals, 2023. [Link]
- IUCr, "Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate," Acta Crystallographica Section C, 2021. [Link]
- R. A. Bawa, "Synthesis of Some Aminopicolinic Acids," Journal of Advances in Chemistry, 2012. [Link]
- T. Kubota, et al., "Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management," Nutrients, 2022. [Link]
- Google Patents, "Purification of organic acids using anion exchange chrom
- M. Kise, et al., "An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid," Archiv der Pharmazie, 1999. [Link]
- Agilent Technologies, "Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids,". [Link]
- Science.
- A. M. D'Alessandro, et al.
- ResearchGate, "Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate," Organic Process Research & Development, 2004. [Link]
Sources
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 5. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 6. pickeringlabs.com [pickeringlabs.com]
- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Chemistry of 3-Amino-6-methoxypicolinic Acid
Welcome to the technical support center for 3-Amino-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate and overcome common challenges in your experiments, ensuring the integrity and success of your research.
Introduction: Understanding the Reactivity of this compound
This compound is a versatile building block in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with an amino group, a carboxylic acid, and a methoxy group, offers multiple avenues for chemical modification. However, this trifecta of functional groups also presents specific challenges. The nucleophilic amino group can engage in unwanted side reactions, while the carboxylic acid is susceptible to decarboxylation under certain conditions. The electronic interplay between these groups and the pyridine ring further influences its reactivity. This guide will provide you with the expertise to navigate these complexities.
Troubleshooting Guide: A Proactive Approach to Common Experimental Issues
This section addresses specific problems you may encounter during your work with this compound, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am performing an amide coupling reaction with this compound and a primary amine using a standard carbodiimide coupling agent (e.g., EDC/HOBt), but I am consistently observing low yields of my desired amide product. What could be the cause, and how can I improve the yield?
Answer:
Low yields in amide coupling reactions involving this compound can stem from several factors, primarily related to side reactions involving the unprotected amino group and the inherent reactivity of the picolinic acid moiety.
Potential Causes and Solutions:
-
Self-Polymerization: The presence of both a nucleophilic amino group and an electrophilic activated carboxylic acid on the same molecule can lead to self-polymerization, where molecules of this compound react with each other to form polyamide oligomers or polymers.[1][2] This depletes your starting material and complicates purification.
-
Guanidinium Byproduct Formation: Some coupling reagents, particularly those based on uronium/aminium salts like HBTU, can react with the primary amine substrate to form a guanidinium byproduct, rendering the amine unavailable for the desired amide bond formation.
-
Solution: Optimized Reagent Addition and Alternative Coupling Agents. To minimize this, ensure the carboxylic acid is activated first by premixing it with the coupling reagent and an additive like HOBt before adding the amine. Alternatively, consider using a phosphonium-based coupling reagent like PyBOP, which is less prone to this side reaction.[6][7]
-
-
Decarboxylation: Picolinic acids and their derivatives can undergo decarboxylation, especially at elevated temperatures, to release carbon dioxide.[8][9][10] While typically requiring heat, certain reaction conditions or impurities could promote this side reaction even at room temperature, leading to the formation of 3-amino-6-methoxypyridine and reducing the yield of your desired product.
-
Solution: Maintain Low Reaction Temperatures. Perform the coupling reaction at 0 °C or room temperature and avoid any prolonged heating.
-
Recommended Experimental Protocol: Boc Protection and HATU-Mediated Amide Coupling
This protocol outlines the protection of the amino group followed by an efficient amide coupling reaction.
Part A: Boc Protection of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents) in 1,4-dioxane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-protected this compound.
Part B: HATU-Mediated Amide Coupling
-
Dissolve the Boc-protected this compound (1 equivalent) in an anhydrous aprotic solvent like DMF or dichloromethane.
-
Add HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add your primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part C: Boc Deprotection
-
Dissolve the purified, Boc-protected amide in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.[5]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once deprotection is complete, remove the solvent and excess acid under reduced pressure.
-
The final product is often obtained as a salt (e.g., TFA or HCl salt), which can be used directly or neutralized with a mild base if necessary.
Issue 2: Unexpected Byproduct Formation Detected by Mass Spectrometry
Question: After my reaction, I'm seeing an unexpected mass peak corresponding to the loss of 44 Da from my starting material or product. What is this byproduct?
Answer:
A mass loss of 44 Da is a strong indicator of decarboxylation, the loss of a CO₂ molecule.[10] Picolinic acids are known to be susceptible to decarboxylation, particularly under thermal stress.[8][9]
Mechanism of Decarboxylation:
The decarboxylation of picolinic acid is thought to proceed through a zwitterionic intermediate where the pyridine nitrogen is protonated. This facilitates the cleavage of the C-C bond between the pyridine ring and the carboxyl group.
Prevention Strategies:
-
Strict Temperature Control: Avoid high temperatures during your reaction and workup. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
-
pH Control: The rate of decarboxylation of picolinic acids can be pH-dependent.[9] Maintaining a neutral or slightly basic pH during workup and purification can help minimize this side reaction.
-
Inert Atmosphere: While not always the primary cause, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might lead to degradation and subsequent decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group in the reactivity of this compound?
The methoxy group at the 6-position is an electron-donating group. It increases the electron density of the pyridine ring, which can influence the reactivity of the other functional groups. Specifically, it can increase the nucleophilicity of the amino group and may have a modest effect on the acidity of the carboxylic acid.
Q2: Are there any specific storage and handling recommendations for this compound?
It is advisable to store this compound in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[11] As with many amino acids, it is a solid at room temperature.
Q3: Can I use other protecting groups for the amino function besides Boc?
Yes, other protecting groups commonly used in peptide synthesis can be employed. The choice depends on the overall synthetic strategy and the orthogonality required.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is stable to acidic conditions and is removed with a mild base, such as piperidine in DMF.[3][4] This makes it orthogonal to the acid-labile Boc group.
-
Cbz (Carboxybenzyl): This group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).[5]
Q4: What are the best purification techniques for derivatives of this compound?
The choice of purification method depends on the properties of the synthesized derivative.
-
Column Chromatography: Silica gel column chromatography is a versatile method for purifying neutral or moderately polar compounds.
-
Preparative HPLC: For highly polar compounds or for achieving high purity, reverse-phase preparative HPLC is often the method of choice.
-
Crystallization: If the product is a stable solid, crystallization can be an effective method for purification.
Visualizing Key Concepts
Diagram 1: Workflow for Side Reaction Prevention in Amide Coupling
Caption: A workflow for preventing common side reactions in amide coupling.
Diagram 2: Decision Tree for Troubleshooting Low Amide Coupling Yields
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
References
- Hammick, D. L. (n.d.). Hammick reaction. Wikipedia.
- Request PDF. (n.d.). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds. ResearchGate.
- Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(1), 1032-1035.
- Wikipedia. (n.d.). Decarboxylation.
- Srinivasan, C., & Rajagopal, S. (2005). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). Journal of the Indian Chemical Society, 82(12), 1115-1119.
- PubChem. (n.d.). This compound.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Rode, M. F., & Sobolewski, A. L. (2014). Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods. The Journal of Chemical Physics, 140(8), 084301.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups.
- Royal Society of Chemistry. (2019). Self-polymerization of Meldrum's acid-amine compounds: an effective route to polyamides.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- de la Torre, B. G., & Albericio, F. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Israel Journal of Chemistry, 60(3-4), 178-192.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Rode, M. F., & Sobolewski, A. L. (2014). Effect of chemical substitutions on photo-switching properties of 3-hydroxy-picolinic acid studied by ab initio methods. The Journal of Chemical Physics, 140(8), 084301.
- MDPI. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
- Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates.
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- PubChem. (n.d.). 3-Aminopicolinic acid.
- Spring, D. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(31), 3469-3471.
- Konovalikhin, S. V., Boĭkov, P. I., & Burlakova, E. B. (2000). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Izvestiia Akademii nauk. Seriia biologicheskaia, (2), 153–157.
- Skey, J., Willcock, H., Lammens, M., Du Prez, F., & O'Reilly, R. K. (2010). Synthesis and Self-Assembly of Amphiphilic Chiral Poly(amino acid) Star Polymers. Macromolecules, 43(15), 6339–6347.
- Request PDF. (n.d.). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. ResearchGate.
- Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
Sources
- 1. Self-polymerization of Meldrum's acid-amine compounds: an effective route to polyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. scispace.com [scispace.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Hammick reaction - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Decarboxylation - Wikipedia [en.wikipedia.org]
- 11. 3-Amino-6-methoxypicolinamide | 1314934-75-2 [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of 3-Amino-6-methoxypicolinic Acid in Solution
Welcome to the technical support guide for 3-Amino-6-methoxypicolinic acid. As a critical building block and intermediate in pharmaceutical research and development, ensuring its stability in solution is paramount for generating reproducible and accurate experimental results. This guide provides an in-depth analysis of the factors affecting its stability, offering field-proven troubleshooting advice and validated protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solution stability so important?
This compound is a substituted picolinic acid, a derivative of pyridine with a carboxylic acid, an amino group, and a methoxy group.[1][2] Its structural integrity in solution is crucial because any degradation can lead to a loss of compound potency, the formation of interfering by-products, and ultimately, inconsistent and unreliable experimental outcomes.
Q2: What are the primary causes of degradation for this compound in solution?
The primary degradation pathways are driven by environmental factors. The molecule's amino group on the pyridine ring is susceptible to oxidation, while the overall structure can be compromised by harsh pH conditions (both acidic and basic), exposure to UV or fluorescent light (photodegradation), and elevated temperatures.[3][4][5]
Q3: What is the best way to prepare and store a stock solution?
For maximum long-term stability, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.[3] These solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored tightly sealed at -20°C or -80°C, protected from light.[3]
Q4: How can I visually detect if my solution has started to degrade?
The most common visual indicator of degradation is a change in color. Oxidation of the aminopyridine moiety often results in the solution turning from colorless to yellow or brown.[5][6] Another sign is the formation of precipitate, which may indicate a change in solubility due to pH shifts or the formation of insoluble degradation products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems researchers may encounter, providing explanations of the underlying chemistry and actionable solutions.
Issue 1: My solution of this compound is turning yellow or brown.
-
Question: I dissolved my compound in an aqueous buffer for my assay, and within a few hours, it developed a distinct yellow-to-brown tint. What is causing this, and is the compound still usable?
-
Expert Analysis (Potential Causes): This discoloration is a classic sign of oxidation. The amino group attached to the pyridine ring is susceptible to oxidation, which can be accelerated by dissolved oxygen in your solvent, exposure to ambient light, or the presence of trace metal ions.[4][5] The resulting oxidized species (such as nitroso or nitro derivatives) are often colored.[5] While a slight tint may not significantly impact results in all assays, it indicates that the concentration of the parent compound is decreasing and impurities are forming, compromising data integrity.
-
Recommended Actions & Solutions:
-
Work Under Inert Conditions: When preparing aqueous solutions for sensitive experiments, use buffers that have been deoxygenated by sparging with nitrogen or argon gas.
-
Protect from Light: Always store the solution in amber vials or wrap clear vials in aluminum foil to prevent light-induced (photolytic) degradation, which can generate reactive species that accelerate oxidation.[3]
-
Use Fresh Solutions: The most reliable practice is to prepare aqueous working solutions fresh from a stable, frozen aprotic stock solution immediately before each experiment.[3] Avoid storing dilute aqueous solutions for more than a few hours at room temperature.
-
Consider Antioxidants: For specific applications where the solution must be stored for a short period, the addition of a small amount of an antioxidant may be tested, but this must be validated to ensure it does not interfere with your downstream assay.
-
Issue 2: A precipitate has formed in my buffered solution.
-
Question: I prepared a 10 mM solution in a phosphate buffer at pH 7.4. After storing it overnight at 4°C, I observed a crystalline precipitate. What happened?
-
Expert Analysis (Potential Causes): Precipitation is typically related to solubility limits being exceeded, which is highly dependent on pH and temperature. This compound is an amphoteric molecule, meaning it has both an acidic carboxylic acid group and a basic amino group. Its net charge, and therefore its solubility in aqueous media, changes significantly with pH.[7] At or near its isoelectric point, the compound will have minimal solubility. Additionally, solubility is generally lower at colder temperatures.
-
Recommended Actions & Solutions:
-
Verify pH-Dependent Solubility: The optimal pH for solubility must be determined experimentally. Test the solubility across a range of pH values to find a region where the compound is stable and fully dissolved. For many amino acids, solubility is greater at pH values further away from their isoelectric point.[8]
-
Adjust Solution pH: If your experimental conditions allow, slightly adjusting the pH of the buffer can significantly increase solubility. For amino acids, moving to a more acidic pH (e.g., below 5) can improve stability and solubility.[9]
-
Use a Co-solvent: If the buffer composition is fixed, consider preparing the solution with a small percentage of an organic co-solvent like DMSO or ethanol before the final dilution in the aqueous buffer. This can help maintain solubility.
-
Prepare at Working Concentration: Avoid preparing highly concentrated stock solutions in aqueous buffers. It is better to prepare a concentrated stock in an aprotic solvent (like DMSO) and perform the final dilution into your aqueous buffer just before use.[3]
-
Issue 3: I'm observing a progressive loss of activity and inconsistent analytical results.
-
Question: When I analyze my compound with LC-MS, I see the peak for my parent compound decreasing over time, and new, unidentified peaks are appearing. My cell-based assay results are also not reproducible. What is the root cause?
-
Expert Analysis (Potential Causes): This is a clear indication of chemical degradation. Inconsistent analytical results and loss of biological activity are the direct consequences of the compound breaking down in solution.[3] The potential causes are a combination of the factors mentioned previously: hydrolysis (especially at extreme pH), oxidation, and photodegradation.[3][10][11] Repeated freeze-thaw cycles of stock solutions can also introduce moisture and accelerate degradation.[3]
-
Recommended Actions & Solutions:
-
Implement Strict Storage Protocols: Prepare a concentrated stock solution in anhydrous DMSO, aliquot it into single-use volumes in amber vials, and store it at -80°C. This minimizes freeze-thaw cycles and protects against light and hydrolysis.
-
Perform a Stability Study: To understand the compound's limits, conduct a systematic stability study. Analyze the freshly prepared solution by LC-MS and then re-analyze aliquots stored under different conditions (e.g., 4°C in buffer, room temperature on the benchtop) at various time points (e.g., 1, 4, 8, 24 hours). This will define the window of stability for your specific experimental conditions.
-
Adopt a "Prepare Fresh" Policy: For maximum reproducibility, especially in quantitative assays, the gold standard is to prepare the final aqueous working solution immediately before it is added to the experiment.[3]
-
Key Stability Factors and Mechanistic Insights
Understanding the chemical principles behind the degradation of this compound allows for the proactive design of robust experimental protocols.
| Factor | Mechanism of Degradation & Rationale | Recommended Handling Practices |
| pH | The molecule's stability is highly pH-dependent.[7] Extreme acidic or basic conditions can catalyze the hydrolysis of functional groups. The ionization state of the amino and carboxylic acid groups affects both solubility and reactivity.[10] Bell-shaped pH-rate profiles are common for aminopyridines, indicating that both protonated and unprotonated forms can be susceptible to degradation.[4] | Maintain solutions at a neutral or slightly acidic pH whenever possible.[3] Avoid harsh acidic or basic conditions. Buffer aqueous solutions and validate the stability within that specific buffer system. |
| Oxidation | The electron-rich aminopyridine ring is prone to oxidation by atmospheric oxygen or contaminating oxidizing agents.[6] This process can be catalyzed by light and trace metals, leading to the formation of colored by-products and loss of the parent compound.[4][5] | Use deoxygenated solvents for aqueous preparations. Store solids and solutions under an inert atmosphere (Argon or Nitrogen). Avoid sources of oxidizing agents (e.g., peroxides).[3] |
| Light | Pyridine-containing aromatic compounds can absorb UV and visible light. This energy can promote electrons to excited states, leading to direct photodegradation or the formation of reactive oxygen species that cause secondary oxidative damage.[3] | Always store both solid material and solutions protected from light. Use amber glass vials or wrap containers in aluminum foil. Minimize exposure to ambient lab lighting during experiments.[3][11] |
| Temperature | Reaction rates, including all degradation pathways, increase with temperature.[9] Storing solutions at elevated temperatures will significantly shorten their viable shelf-life. Repeated freeze-thaw cycles can degrade the compound and introduce water condensation into organic stocks. | Store stock solutions at -20°C or -80°C. Aliquot stocks into single-use volumes to avoid freeze-thaw cycles. Keep working solutions on ice during experimental use.[3] |
Visualizing Degradation and Troubleshooting
To better understand the potential fates of the compound and how to address instability, the following diagrams illustrate key concepts.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for solution instability issues.
Recommended Experimental Protocols
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol describes the best practice for preparing a concentrated stock solution to maximize its shelf-life.
-
Preparation: Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of solid in a clean, dry vial. Perform this in a controlled environment with low humidity if possible.
-
Dissolution: Add high-purity, anhydrous DMSO (or another suitable aprotic solvent) to achieve the target concentration (e.g., 50-100 mM). Vortex or sonicate briefly until the solid is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use volumes in amber, screw-cap microvials or cryovials. The aliquot volume should correspond to what is typically needed for one experiment to avoid partial use and re-freezing.
-
Storage: Tightly seal the vials and store them at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
-
Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it to prepare the final working solution in your aqueous buffer of choice. Discard any unused portion of the thawed stock solution. Do not refreeze.
Protocol 2: Forced Degradation (Stress Testing) Protocol
This study is essential for identifying potential degradation products and understanding the compound's liabilities, which is critical for developing stability-indicating analytical methods.[3]
-
Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).[3]
-
Stress Conditions: Aliquot the stock solution and subject each aliquot to one of the following stress conditions. Include a control sample stored at -20°C protected from light.
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix with an equal volume of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Incubate a solution at 70°C for 48 hours.[3]
-
Photolytic Degradation: Expose a solution in a clear quartz cell to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] Keep a dark control wrapped in foil at the same temperature.
-
-
Sample Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples and the control using a suitable stability-indicating analytical method, such as LC-MS/MS.[3] Compare the chromatograms to identify degradation peaks and quantify the loss of the parent compound.
References
- BenchChem. (2025). Technical Support Center: Picolinic Acid-d4 Stability in Solution.
- Katritzky, A. R., et al. (n.d.). Oxidation of some 4-substituted N-aminopyridinium salts. Journal of the Chemical Society, Perkin Transactions 1.
- Samal, S., et al. (2015). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. Journal of Chemistry and Chemical Sciences, 5(6), 333-340.
- Katritzky, A. R., et al. (n.d.). Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1.
- Caputo, M., et al. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 130-155.
- Fisher Scientific. (2010). Safety Data Sheet: 2-Methoxypyridine-3-boronic acid.
- Sigma-Aldrich. (n.d.). This compound.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-6-methoxy-3-nitropyridine.
- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(8), 1545–1548.
- Uehlinger, J., et al. (2007). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. Photochemical & Photobiological Sciences, 6(7), 763-767.
- He, Z., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(7), e02713-18.
- Redalyc. (n.d.). A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Redalyc.
- MilliporeSigma. (2025). Safety Data Sheet: 2-amino-6-methylpyridine.
- Fisher Scientific. (2025). Safety Data Sheet: 6-Amino-penicillanic acid.
- He, Z., et al. (2019). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. PubMed.
- ResearchGate. (2018). Determination of stability constants of ternary copper(II) complexes formed with picolinic acid and several amino acids.
- He, Z., et al. (2018). Novel 3,6-Dihydroxypicolinic Acid Decarboxylase Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. bioRxiv.
- R Discovery. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
- Stilinović, V., et al. (2021). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. Molecules, 26(11), 3393.
- Otsuka, M., et al. (2022). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Forensic Toxicology.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- ResearchGate. (n.d.). Degradation pathways of branched-chain amino acids leucine, isoleucine....
- ResearchGate. (n.d.). Amino acid degradation pathways and their holes.
- PubChem. (n.d.). This compound.
- FUJIFILM Wako Chemicals. (n.d.). This compound.
- ChemicalBook. (n.d.). 3-Amino-6-methoxypyridine-2-carboxylic acid Product Description.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108.
- Gołdyń, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
- Talluri, S., et al. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Journal of Pharmacy and Pharmaceutical Sciences, 17(2), 236-250.
- ResearchGate. (2025). Effect of pH on the Stability of Plant Phenolic Compounds.
- VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
- Nemkov, T., et al. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Amino Acids, 47(11), 2345-2357.
- Wikipedia. (n.d.). Picolinic acid.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Chen, S., et al. (2023). Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. International Journal of Molecular Sciences, 24(7), 6205.
- Sigma-Aldrich. (n.d.). 2,5-Pyridinedicarboxylic acid.
- Aggarwal, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Development and Technology, 17(5), 582-588.
- ResearchGate. (2025). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry.
Sources
- 1. This compound | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Nitroarenes by Oxidation of Aryl Amines | MDPI [mdpi.com]
- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibisscientific.com [ibisscientific.com]
- 8. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
Technical Support Center: 3-Amino-6-methoxypicolinic Acid Reactions
Welcome to the technical support center for 3-Amino-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reactions involving this versatile building block. The inherent electronic properties of the aminopyridine scaffold can present unique challenges, and this resource aims to equip you with the knowledge to overcome them effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Amide Coupling Reactions
Amide coupling is a cornerstone reaction for derivatizing this compound. However, the electron-rich nature of the aminopyridine ring can sometimes lead to sluggish reactions or the formation of side products.
Q1: My amide coupling reaction with this compound is showing low yield. What are the common causes and how can I optimize the reaction?
A1: Low yields in amide coupling reactions with this substrate can often be attributed to several factors, primarily related to the activation of the carboxylic acid and the nucleophilicity of the reacting amine. The pyridine nitrogen and the amino group can also act as Lewis bases, potentially interacting with coupling reagents.
Troubleshooting & Optimization:
-
Choice of Coupling Reagent: For many applications, especially with less reactive amines, standard coupling reagents might not be sufficient.
-
Base Selection: The choice of base is critical to avoid unwanted side reactions and ensure efficient coupling.
-
Recommendation: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is highly recommended.[1] It effectively deprotonates the carboxylic acid without competing as a nucleophile.
-
-
Solvent: The reaction solvent should be carefully chosen to ensure the solubility of all reactants and reagents.
-
Recommendation: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or solvents like isopropyl acetate are generally good choices.[1]
-
-
Reaction Monitoring: It is crucial to monitor the reaction progress to determine the optimal reaction time and prevent the formation of degradation products.
-
Recommendation: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) .[1]
-
Table 1: Recommended Starting Conditions for HATU-mediated Amide Coupling
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU (1.2 equiv.) | Highly efficient for challenging couplings.[1][2] |
| Base | DIPEA (2.0 equiv.) | Non-nucleophilic and sterically hindered.[1] |
| Solvent | DMF or Isopropyl Acetate | Good solubility for reactants.[1] |
| Temperature | Room Temperature | Generally sufficient for HATU-mediated couplings. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation of sensitive reagents. |
Q2: I am observing the formation of an N-acylurea byproduct in my carbodiimide-mediated coupling reaction. How can I prevent this?
A2: The formation of a stable N-acylurea byproduct is a known side reaction when using carbodiimide coupling reagents like DCC or EDC.[3] This occurs through an O-to-N acyl migration of the activated carboxyl group.
Mitigation Strategy:
-
Low Temperature: Perform the reaction at lower temperatures (e.g., 0 °C) to minimize the rate of the O-N-migration.[3]
-
Use of Additives: The addition of a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) can intercept the activated acid before it rearranges, forming a more stable active ester that readily reacts with the amine.
Experimental Workflow: HATU-Mediated Amide Coupling
Caption: Workflow for a typical HATU-mediated amide coupling reaction.
Section 2: Suzuki Cross-Coupling Reactions
Suzuki coupling is a powerful tool for C-C bond formation. However, the electronic properties of the aminopyridine ring in this compound can pose challenges, such as catalyst inhibition and side reactions.
Q3: My Suzuki coupling reaction with a derivative of this compound (e.g., a halide derivative) is failing or giving low yields. What could be the problem?
A3: The failure of Suzuki coupling with aminopyridine substrates often stems from two main issues: catalyst inhibition by the basic nitrogen atoms and the slow rate of oxidative addition, especially with less reactive halides like chlorides.[4]
Troubleshooting & Optimization:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[4] More active catalyst systems are required.
-
Base Selection: A strong, non-nucleophilic base is crucial for the transmetalation step.
-
Inert Atmosphere: The complete exclusion of oxygen is critical to prevent catalyst degradation and homocoupling of the boronic acid.[4][5]
Q4: I am observing a significant amount of protodeboronation of my boronic acid coupling partner. How can I minimize this side reaction?
A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl boronic acids.[4]
Mitigation Strategies:
-
Use Stabilized Boron Reagents:
-
Potassium Aryltrifluoroborates (KHF₂): These are crystalline, air-stable solids that are less prone to protodeboronation than their corresponding boronic acids.
-
MIDA Boronates: These are also stable and undergo slow hydrolysis under the reaction conditions to release the active boronic acid, keeping its concentration low and minimizing side reactions.
-
-
Anhydrous Conditions: While a small amount of water can be beneficial for some Suzuki reactions, excess water can promote protodeboronation. Ensure your solvents are dry.
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation. Consider using a weaker base if possible, or a non-hydroxide base like K₃PO₄.[5]
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Purification and Handling
The polarity of this compound and its derivatives can present challenges during purification.
Q5: I am having difficulty purifying my product, which is a derivative of this compound, due to its high polarity and water solubility. What purification strategies can I employ?
A5: The purification of polar, water-soluble compounds requires specific techniques to remove salts and other impurities.
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating acidic or basic compounds from neutral impurities.
-
For acidic products: Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH). The product will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities. Then, acidify the aqueous layer to precipitate the product, which can be collected by filtration or extracted back into an organic solvent.[6][7]
-
-
Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify by normal-phase silica gel chromatography, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective alternative.
-
Esterification/Hydrolysis: If the carboxylic acid is causing purification issues, you can temporarily convert it to a less polar ester (e.g., a methyl or ethyl ester). The ester can then be purified by standard silica gel chromatography. Following purification, the ester can be hydrolyzed back to the carboxylic acid.[8]
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be very effective for purifying zwitterionic compounds like amino acids.
Decision Tree for Purification Strategy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Screening for 3-Amino-6-methoxypicolinic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-6-methoxypicolinic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important intermediate. We will address common challenges encountered during catalyst screening and reaction optimization, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.
The synthesis of this compound, typically via a palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) of a 3-halo-6-methoxypicolinic acid derivative, is a powerful transformation.[1][2][3] However, the presence of the pyridine nitrogen and the carboxylic acid moiety introduces specific challenges, primarily catalyst inhibition and side reactions.[4] This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing this compound?
A1: Palladium-based systems are overwhelmingly the most common and effective. The key components are a palladium precursor and a specialized phosphine ligand.
-
Palladium Precursors: Air-stable Pd(II) pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are highly recommended. They rapidly form the active Pd(0) species under basic reaction conditions, leading to more reproducible results.[5][6]
-
Ligands: The choice of ligand is critical. Sterically hindered biaryl phosphine ligands are essential to promote reductive elimination and prevent catalyst deactivation by the pyridine nitrogen.[4] Commonly successful ligands include RuPhos, BrettPhos, and Xantphos.[5][7] The optimal ligand often depends on the specific substrate (e.g., chloro-, bromo-, or iodo-picolinate).
Q2: Why is my reaction yield consistently low despite using a standard Buchwald-Hartwig protocol?
A2: Low yields in this specific synthesis are a frequent issue. The primary culprits are often related to catalyst deactivation or suboptimal reaction conditions.[4][5] The pyridine nitrogen atom in the substrate can coordinate to the palladium center, effectively poisoning the catalyst.[4] Additionally, the choice of base, solvent, and temperature must be carefully optimized to balance reactivity with substrate and product stability.[8][9]
Q3: Can I use an ammonia equivalent directly, or do I need a protected amine?
A3: While direct coupling with ammonia is possible, it often requires specialized ligands and conditions to be effective.[2] A more common and often higher-yielding strategy is to use a protected amine or an ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by a deprotection step.[2][3] This approach avoids the handling of gaseous ammonia and can lead to cleaner reactions.
Q4: How do I effectively monitor the reaction's progress?
A4: Reaction monitoring is crucial for optimization. The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][10] LC-MS is particularly powerful as it allows for the simultaneous monitoring of starting material consumption, product formation, and the appearance of any side-products, providing a more complete picture of the reaction profile.
Troubleshooting Guide
This section addresses specific experimental problems. For a guided approach, refer to the troubleshooting workflow diagram below.
Problem 1: Low or No Product Conversion
Symptoms:
-
LC-MS or TLC analysis shows predominantly unreacted starting material (3-halo-6-methoxypicolinic acid derivative).
-
No desired product peak is observed.
Potential Causes & Solutions:
-
Catalyst Inactivity/Decomposition:
-
Cause: The active Pd(0) species is sensitive to oxygen. An improperly degassed reaction setup or impure, "wet" solvents can lead to rapid catalyst decomposition.[5] Palladium can also precipitate as palladium black, a visible sign of catalyst death.[5]
-
Diagnostic: Observe the reaction mixture. A change in color to black or the formation of visible black particles is a strong indicator of catalyst decomposition.
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use robust techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5][10] Using an air-stable pre-catalyst can also improve reproducibility.[6]
-
-
Catalyst Poisoning by Pyridine Substrate:
-
Cause: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting the catalytic cycle.[4] This is a well-known challenge for reactions involving 2-halopyridines.[4]
-
Solution: The ligand is your primary defense. Use a sterically bulky biaryl phosphine ligand (e.g., BrettPhos, RuPhos). The bulkiness of the ligand creates a protective pocket around the palladium atom, hindering coordination from the pyridine nitrogen while still allowing the catalytic cycle to proceed.[4][5]
-
-
Incorrect Base Selection:
-
Cause: The base is crucial for the deprotonation step in the catalytic cycle.[1] A base that is too weak (e.g., K₂CO₃) may not be strong enough to deprotonate the amine-palladium complex, stalling the reaction. A base that is too strong or has poor solubility can also be problematic.
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices for amination reactions.[3][5] Ensure the base has good solubility in the chosen solvent; sometimes a combination of bases can be effective.[6]
-
Problem 2: Significant Side Product Formation
Symptoms:
-
LC-MS shows multiple peaks in addition to the starting material and desired product.
-
Purification is difficult, and the final product yield is low despite good starting material conversion.
Potential Causes & Solutions:
-
Hydrodehalogenation:
-
Cause: This is a common side reaction where the starting halide is replaced by a hydrogen atom. It occurs when the catalytic cycle is intercepted by a competing pathway, often β-hydride elimination from the palladium-amide intermediate.[1]
-
Solution: Optimize the ligand and temperature. A more electron-rich and bulky ligand can accelerate the desired reductive elimination step, outcompeting hydrodehalogenation. Lowering the reaction temperature can also sometimes disfavor this side reaction.[10]
-
-
Dimerization/Homocoupling:
-
Cause: The starting material can couple with itself, or the amine can react in undesired ways. This can be promoted by oxygen or suboptimal catalyst-to-ligand ratios.[10]
-
Solution: Ensure rigorous exclusion of oxygen through proper degassing.[10] Maintain the recommended catalyst-to-ligand ratio (typically 1:1 to 1:2). Using a slight excess of the amine coupling partner can sometimes suppress halide homocoupling.
-
Problem 3: Product Isolation and Purification Issues
Symptoms:
-
The final product appears pure by one analytical method (e.g., TLC) but shows impurities in another (e.g., NMR).
-
Difficulty in removing residual palladium or ligand byproducts.
Potential Causes & Solutions:
-
Product Lability:
-
Cause: The product, an amino acid derivative, can be sensitive to strongly acidic or basic conditions during workup.
-
Solution: Employ a neutral or mildly acidic/basic workup. Quench the reaction by filtering through a pad of Celite to remove the solid base and catalyst residues first.[10] Use extraction with careful pH adjustment.
-
-
Contamination with Catalyst Residues:
-
Cause: Phosphine ligands and their oxides can be difficult to remove via standard silica gel chromatography due to similar polarities to the product.
-
Solution: After the reaction, consider adding an oxidizing agent (like a small amount of H₂O₂) to convert the phosphine ligand to its more polar phosphine oxide, which can be easier to separate. Alternatively, specialized scavenger resins can be used to bind and remove palladium and phosphine residues.
-
Visual Troubleshooting Workflow
// Nodes Start [label="Experiment Outcome", fillcolor="#F1F3F4", fontcolor="#202124"]; LowConversion [label="Low / No Conversion", fillcolor="#FBBC05", fontcolor="#202124"]; SideProducts [label="Side Products Observed", fillcolor="#FBBC05", fontcolor="#202124"]; GoodResult [label="High Yield & Purity", fillcolor="#34A853", fontcolor="#FFFFFF"];
Cause1A [label="Catalyst Inactivity\n(e.g., Pd Black)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1B [label="Catalyst Poisoning\n(Pyridine Coordination)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1C [label="Incorrect Base\n(Too Weak / Insoluble)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cause2A [label="Hydrodehalogenation\n(H replaces Halide)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause2B [label="Homocoupling\n(Dimer Formation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sol1A [label="Improve Degassing\nUse Anhydrous Solvents\nUse Pre-catalyst", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol1B [label="Use Bulky Ligand\n(e.g., RuPhos, BrettPhos)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol1C [label="Screen Stronger Bases\n(e.g., NaOt-Bu, LiHMDS)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sol2A [label="Screen Ligands\nLower Temperature", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol2B [label="Improve Degassing\nAdjust Stoichiometry", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> LowConversion [label="Problem"]; Start -> SideProducts [label="Problem"]; Start -> GoodResult [label="Success"];
LowConversion -> Cause1A [label="Potential Cause"]; LowConversion -> Cause1B [label="Potential Cause"]; LowConversion -> Cause1C [label="Potential Cause"];
Cause1A -> Sol1A [label="Solution"]; Cause1B -> Sol1B [label="Solution"]; Cause1C -> Sol1C [label="Solution"];
SideProducts -> Cause2A [label="Potential Cause"]; SideProducts -> Cause2B [label="Potential Cause"];
Cause2A -> Sol2A [label="Solution"]; Cause2B -> Sol2B [label="Solution"]; }
Caption: Decision tree for troubleshooting common synthesis issues.
Data Presentation: Example Catalyst Screening
The selection of the optimal catalyst system is empirical. A parallel screening approach is highly effective. The table below illustrates a hypothetical screening outcome for the amination of methyl 3-bromo-6-methoxypicolinate.
| Entry | Pd Pre-catalyst (2 mol%) | Ligand (4 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Yield (%) [a] |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 45 |
| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 62 |
| 3 | G3-Buchwald Pre-catalyst | BrettPhos | NaOt-Bu | Toluene | 100 | 91 |
| 4 | G3-Buchwald Pre-catalyst | RuPhos | NaOt-Bu | Toluene | 100 | 88 |
| 5 | G3-Buchwald Pre-catalyst | BrettPhos | LHMDS | THF | 80 | 85 |
[a] Yield determined by quantitative ¹H NMR using an internal standard.
Analysis: This data suggests that an air-stable G3 pre-catalyst combined with a bulky ligand like BrettPhos and a strong base like NaOt-Bu in Toluene provides the highest yield under these conditions (Entry 3).
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol outlines a high-throughput screening setup using 2 mL reaction vials.
-
Preparation: In a glovebox, add the appropriate base (e.g., NaOt-Bu, 0.2 mmol) to each of an array of oven-dried 2 mL reaction vials equipped with magnetic stir bars.
-
Reagent Addition: In each vial, add the 3-halo-6-methoxypicolinate substrate (0.1 mmol, 1.0 equiv) and the amine source (e.g., benzophenone imine, 0.12 mmol, 1.2 equiv).
-
Catalyst Addition: Prepare stock solutions of the desired palladium pre-catalysts and ligands in an anhydrous, degassed solvent (e.g., toluene). Add the appropriate catalyst and ligand solutions to each vial via syringe.[5]
-
Reaction: Seal the vials with septa-containing caps, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a magnetic stir plate (e.g., 100 °C).
-
Monitoring & Analysis: After the designated time (e.g., 12-24 hours), cool the vials to room temperature. Take a small, measured aliquot from each vial, dilute it with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS to determine the conversion and relative product formation.[5]
Protocol 2: Optimized Synthesis and Workup
This protocol is based on the optimized conditions from the screening example (Table 1, Entry 3).
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the G3-Buchwald Pre-catalyst (3.8 mg, 0.004 mmol, 2 mol%), BrettPhos (2.1 mg, 0.008 mmol, 4 mol%), and sodium tert-butoxide (38 mg, 0.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.[5]
-
Reagent Addition: Add methyl 3-bromo-6-methoxypicolinate (49 mg, 0.2 mmol, 1.0 equiv) followed by the amine source (e.g., benzophenone imine, 44 mg, 0.24 mmol, 1.2 equiv). Add 1.0 mL of anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours. Monitor by LC-MS until the starting material is consumed.
-
Work-up (for benzophenone imine):
-
Cool the mixture to room temperature. Add 2 mL of THF and 2 mL of 2M HCl(aq). Stir vigorously for 2 hours to hydrolyze the imine.
-
Neutralize the mixture carefully with aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-amino-6-methoxypicolinate product.
Protocol 3: Product Analysis by HPLC
Quantitative analysis is key to determining the true efficiency of a catalyst system.
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a standard method for analyzing the product.[11][12]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point.
-
Detection: UV detection at a wavelength determined by a UV scan of the product is recommended. A starting point could be 254 nm or 270 nm due to the pyridine ring.[11]
-
Quantification: Create a calibration curve using standards of purified this compound of known concentrations to accurately determine the yield of the reaction.
Key Mechanistic Considerations
Understanding the underlying mechanism is vital for rational troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle.
// Nodes Pd0 [label="L-Pd(0)\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\n& Deprotonation", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for cycle shaping center [shape=point, width=0];
// Edges representing the cycle Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> AmineCoord [label=" + R₂NH, - Base-H⁺X⁻"]; AmineCoord -> RedElim [label=" "]; RedElim -> Pd0 [label=" - Ar-NR₂ (Product)"];
// Side reaction Poison [label="Catalyst Poisoning\n(Pyridine Coordination)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd -> Poison [style=dashed, color="#EA4335", label="Side Path"]; }
Caption: Simplified Buchwald-Hartwig catalytic cycle and common poisoning pathway.
The critical steps are:
-
Oxidative Addition: The active L-Pd(0) catalyst inserts into the Aryl-Halide bond.[1][6]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base removes a proton to form the palladium-amide complex.[1]
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the L-Pd(0) catalyst.[1]
Catalyst poisoning occurs when the pyridine substrate coordinates to the palladium, forming a stable, off-cycle complex that prevents the oxidative addition step.[4] Bulky ligands are designed to make this poisoning pathway less favorable.
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. [Link]
- Optimization of the reaction conditions. [a] | Download Table. (n.d.).
- Optimization of reactions conditions | Download Table. (n.d.).
- Optimization of the Reaction Conditions for the Synthesis of. (n.d.).
- Synthesis of Some Aminopicolinic Acids. (2012). University of Missouri-St. Louis. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Analytical methods for amino acid determination in organisms. (2020). PubMed. [Link]
- Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. (n.d.). US Pharmacopeia (USP). [Link]
- Optimized monomer-based synthesis of poly-N-amino peptides. (n.d.). ChemRxiv. [Link]
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. [Link]
- Synthesis of 3, 6-dichloropicolinic acid. (n.d.).
- Amino Acid Analysis. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed.[Link]
- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI. [Link]
- New insights into the mechanism of palladium-catalyzed allylic amin
- Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. (n.d.).
- Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (n.d.). MDPI. [Link]
- Palladium-Catalyzed anti-Michael-Type Hydroamination of N-(Quinolin-8-yl)acrylamide with 2-Pyridones. (2024). PubMed. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of 3-Amino-6-methoxypicolinic acid
Technical Support Center: 3-Amino-6-methoxypicolinic Acid
Guide: Overcoming Poor Solubility for Research & Development
Welcome to the technical support guide for this compound. As Senior Application Scientists, we've designed this resource to provide researchers, chemists, and formulation specialists with both the foundational understanding and the practical, field-proven methodologies to overcome the solubility challenges associated with this compound. This guide moves beyond simple protocols to explain the causal chemistry, enabling you to make informed decisions and troubleshoot effectively during your experiments.
Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound that govern its solubility. Understanding these principles is the first step to mastering its handling.
FAQ 1.1: What are the key structural features of this compound that dictate its solubility?
Answer: The solubility behavior of this compound is governed by its amphoteric nature. The molecule contains three critical functional groups on a pyridine ring:
-
A Carboxylic Acid Group (-COOH): This is an acidic group that can be deprotonated to form a negatively charged carboxylate (-COO⁻).
-
An Amino Group (-NH₂): This is a basic group that can be protonated to form a positively charged ammonium group (-NH₃⁺).
-
A Methoxy Group (-OCH₃): This group is relatively non-polar and has a lesser, but still present, influence on aqueous solubility.
Because it possesses both an acidic and a basic group, the molecule is classified as amphoteric .[1][2] In a solid state or at a specific pH in solution, it can exist as a zwitterion , where both the acidic and basic groups are ionized, resulting in a molecule with both a positive and a negative charge, but an overall neutral charge. This zwitterionic form often leads to strong intermolecular electrostatic interactions, which can favor a stable crystal lattice and result in poor aqueous solubility.
Caption: Key functional groups of this compound.
FAQ 1.2: How does pH dramatically alter the solubility of this compound?
Answer: The solubility of this compound is lowest at its isoelectric point (pI) and increases significantly in both acidic and basic conditions. This is a classic U-shaped solubility profile characteristic of amphoteric compounds.[1][2]
-
At Low pH (Acidic Conditions): The solution has a high concentration of H⁺ ions. The basic amino group becomes protonated (-NH₃⁺), while the carboxylic acid remains largely protonated (-COOH). The molecule carries a net positive charge, making it a cation. This charged species is significantly more soluble in polar solvents like water due to favorable ion-dipole interactions.
-
At High pH (Basic Conditions): The solution has a low concentration of H⁺ ions (or high OH⁻). The acidic carboxylic acid group is deprotonated (-COO⁻), while the amino group remains neutral (-NH₂). The molecule carries a net negative charge, making it an anion. This anion is also highly soluble in water.
-
At the Isoelectric Point (pI): At a specific intermediate pH, the molecule predominantly exists as a neutral zwitterion (-COO⁻ and -NH₃⁺). In this state, the strong attraction between the positive and negative charges on adjacent molecules promotes aggregation and precipitation, leading to minimal solubility.[1]
Caption: Effect of pH on the ionization state and solubility.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides direct answers and step-by-step protocols for common solubility issues encountered in the lab.
Issue 2.1: My compound won't dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). How do I solubilize it?
Primary Strategy: pH Adjustment. The poor solubility in neutral buffer is expected because this pH is likely close to the compound's isoelectric point. The most direct and effective method is to shift the pH into either the acidic or basic range.[3][4]
Protocol 2.1.1: Step-by-Step Guide to pH-Mediated Solubilization
This protocol is a self-validating system; visual dissolution of the compound confirms the success of the pH adjustment.
Materials:
-
This compound (solid)
-
Purified water (e.g., Milli-Q) or desired low-ionic-strength buffer
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Methodology:
-
Prepare a Slurry: Add the weighed amount of this compound to your chosen volume of water or buffer to create a slurry. Do not expect it to dissolve at this stage. Begin stirring.
-
Choose Your pH Direction:
-
For Acidic Solubilization (to create a cationic salt solution): Slowly add 0.1 M HCl drop-by-drop to the stirring slurry.
-
For Basic Solubilization (to create an anionic salt solution): Slowly add 0.1 M NaOH drop-by-drop to the stirring slurry.
-
-
Monitor Dissolution: Observe the slurry closely. As the pH moves away from the pI, the solid will begin to dissolve.
-
Confirm with pH Meter: Use a pH meter to track the pH at which complete dissolution occurs. This provides valuable data for preparing future batches. For most picolinic acid derivatives, full solubility is often achieved at pH < 3 or pH > 8.
-
Final Adjustment (Optional): Once the compound is fully dissolved, you can carefully adjust the pH back towards your target, but be aware that it may precipitate if you get too close to the pI. The final solution will be a salt of the compound (e.g., the hydrochloride or sodium salt).
Troubleshooting Table:
| Problem | Probable Cause | Solution |
| Compound precipitates after pH adjustment. | The final pH is too close to the compound's isoelectric point (pI). | Re-adjust the pH further into the acidic or basic range until the solution is clear. Note this pH boundary for future experiments. |
| A very large volume of acid/base is needed. | The starting concentration of the compound is too high for the chosen volume. | Increase the initial volume of the solvent. Consider if salt formation (Protocol 2.3.2) is a better approach for high-concentration stocks. |
| Solution color changes unexpectedly. | Potential degradation. | Some compounds are unstable at extreme pH. Prepare fresh solutions and use them promptly. If stability is a concern, consider co-solvents. |
Issue 2.2: Extreme pH is incompatible with my experiment (e.g., cell-based assays). What are my other options?
Secondary Strategy: Co-solvents. When pH modification is not viable, using a water-miscible organic solvent, or co-solvent, can enhance solubility by reducing the overall polarity of the solvent system.[3][5]
Protocol 2.2.1: General Protocol for Using Co-solvents
Causality: Co-solvents like DMSO work by disrupting the hydrogen-bonding network of water. This reduces the "squeezing out" effect that water exerts on less polar molecules, thereby increasing their solubility.[4]
Materials:
-
This compound (solid)
-
Recommended Co-solvent (see table below)
-
Target aqueous buffer (e.g., PBS, cell culture media)
-
Vortex mixer
Methodology:
-
Prepare a Concentrated Stock: Dissolve the this compound in a minimal amount of 100% co-solvent (e.g., DMSO). Aim for a high concentration (e.g., 10-100 mM) that is fully soluble in the neat solvent.
-
Serial Dilution: Slowly add the concentrated stock solution to your aqueous buffer with vigorous stirring or vortexing. It is critical to add the concentrated organic stock to the aqueous buffer, not the other way around, to avoid immediate precipitation.
-
Check for Precipitation: Observe the final solution for any cloudiness or precipitate. If precipitation occurs, the final co-solvent concentration may be too low to maintain solubility.
-
Control for Co-solvent Effects: Always run a vehicle control in your experiment (i.e., the same final concentration of the co-solvent in buffer without the compound) to ensure the solvent itself does not affect the experimental outcome. For most cell-based assays, the final DMSO concentration should be kept below 0.5-1%.
Comparison of Common Co-solvents:
| Co-solvent | Properties & Use Cases | Typical Final Conc. |
| DMSO | Strong solubilizing power for many organic molecules. Low toxicity at low concentrations. Widely used for in vitro stocks.[3] | < 1% |
| Ethanol (EtOH) | Less toxic than DMSO. Good for compounds with moderate polarity. Commonly used in formulations. | < 5% |
| Propylene Glycol (PG) | Low toxicity, often used in parenteral formulations. Good for stabilizing solutions. | Variable |
| PEG 400 | Polyethylene glycol 400. A non-toxic, water-miscible polymer used to increase solubility.[3] | Variable |
Issue 2.3: I need a stable, high-concentration solid that dissolves readily in water. How can I achieve this?
Advanced Strategy: Salt Formation. For long-term use and ease of handling, converting the amphoteric free base/acid into a stable, crystalline salt is the most robust strategy.[6] A salt form pre-ionizes the molecule, which dramatically improves its wettability and aqueous solubility compared to the high-lattice-energy zwitterionic form. This is a common technique in pharmaceutical development.[3][7]
Protocol 2.3.1: Simplified Protocol for Hydrochloride Salt Formation
Causality: This protocol reacts the basic amino group on the molecule with hydrochloric acid. The resulting proton transfer forms a stable ammonium chloride salt, which is typically a crystalline solid with much higher aqueous solubility than the parent compound.
Materials:
-
This compound (free base)
-
Anhydrous solvent (e.g., Isopropanol, Diethyl Ether)
-
2 M HCl in Diethyl Ether (or similar anhydrous acidic solution)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Methodology:
-
Dissolve the Free Base: Dissolve the this compound in a minimal amount of a suitable anhydrous solvent. Gentle warming may be required.
-
Stoichiometric Acid Addition: While stirring, slowly add one molar equivalent of the HCl solution.
-
Induce Precipitation: The hydrochloride salt will often precipitate immediately upon addition of the acid. If not, continue stirring at room temperature or cool the mixture in an ice bath to promote crystallization.
-
Isolate the Salt: Collect the precipitated solid by vacuum filtration.
-
Wash and Dry: Wash the solid cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the resulting salt product under vacuum.
-
Confirmation: The resulting white to off-white solid is the hydrochloride salt, which should now be readily soluble in water. Characterization by techniques like FTIR or NMR can confirm salt formation.[8]
Part 3: Summary & Strategic Workflow
Choosing the correct solubilization method depends entirely on your experimental constraints. Use the following decision-making workflow to select the optimal strategy.
Caption: Decision workflow for selecting a solubilization strategy.
References
- University of California. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 579938, this compound. [Link]
- Pawar, P. et al. (2022). Solubility Enhancement of Drugs.
- Kumar, S. & Singh, A. (2014). Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal of Pharmacy and Biological Sciences. [Link]
- ChemistryViews. (2022).
- Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ULisboa Research Portal. [Link]
- Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
- Wikipedia. Protecting group. [Link]
- Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. SciSpace. [Link]
- Podniało, A., et al. (2019).
- Taylor & Francis. Cosolvent – Knowledge and References. [Link]
- Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid.
- Fiol, C., et al. (2017). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Wasewar, K. (2016). Physical extraction equilibria of picolinic acid.
- Al-Hamidi, H., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Institutes of Health (NIH). [Link]
- Serajuddin, A. (2007). Salt formation to improve drug solubility. PubMed. [Link]
- Al-Zoubi, N., et al. (2014). Improvement of Physicochemical Properties of an Antiepileptic Drug by Salt Engineering. National Institutes of Health (NIH). [Link]
- Kumar, L. (2013). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
- University of Calgary. Table of pKa and pI values. [Link]
- Klumpp, D., et al. (2022).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 45480452, 3-Amino-6-bromopicolinic acid. [Link]
- El-Shaer, A., et al. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin.
- Sigma-Aldrich. 3-Amino-6-methoxypicolinamide (Chinese). [Link]
- Williams, R.
- Williams, R. pKa Data Compiled by R. Williams. EPFL. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 242721, 6-Hydroxypicolinic acid. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Improvement of Physicochemical Properties of an Antiepileptic Drug by Salt Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-6-methoxypicolinic acid
Welcome to the technical support guide for the purification of 3-Amino-6-methoxypicolinic acid (CAS No. 870971-19-0). This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Our approach is rooted in fundamental chemical principles to not only offer solutions but also to explain the causality behind each experimental choice.
Logical Workflow for Purification
Before diving into specific troubleshooting questions, it's essential to have a strategic workflow. The purification of any active pharmaceutical ingredient (API) or intermediate is a systematic process of identifying and removing unwanted components.
Caption: General workflow for the purification of this compound.
Section 1: Impurity Identification & Characterization
This is the foundational step. An effective purification strategy depends entirely on understanding the nature of the impurities you are trying to remove. Impurities in active pharmaceutical ingredients (APIs) can stem from raw materials, by-products of the synthesis, or degradation[1].
Q1: My initial purity analysis (HPLC/LC-MS) shows multiple impurity peaks. What are the likely identities of these impurities?
A1: The impurities present in your sample of this compound are typically related to its synthesis pathway. While the exact impurities depend on the specific route used, we can anticipate several common classes based on related picolinic acid syntheses[2][3].
Table 1: Potential Impurities and Their Likely Sources
| Impurity Class | Potential Structures/Examples | Likely Source | Recommended Analytical Technique |
| Organic (Process-Related) | Unreacted starting materials (e.g., di-halogenated pyridines), intermediates (e.g., nitro- or cyano-picolinic acids), regioisomers. | Incomplete reactions or lack of regioselectivity during synthesis[2][3]. | HPLC, LC-MS, NMR[4][5][6] |
| Organic (Degradation) | Decarboxylation products, oxidation products. | Exposure to high temperatures, light, or oxidative conditions. | LC-MS, HPLC with photodiode array (PDA) detector. |
| Inorganic Impurities | Residual catalysts (e.g., Palladium, Copper), inorganic salts. | Catalysts used in cross-coupling or hydrogenation steps[2]; salts from work-up procedures.[] | Inductively Coupled Plasma (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[][8] |
| Residual Solvents | Toluene, Methanol, Ethanol, Dichloromethane (DCM), N,N-Dimethylformamide (DMF). | Solvents used during reaction, extraction, or crystallization.[1][] | Headspace Gas Chromatography (GC).[1][4] |
Expert Insight: Pay close attention to isomers. During the synthesis of substituted pyridines, functional groups can be introduced at incorrect positions. These regioisomers often have very similar polarities and boiling points to the desired product, making them particularly challenging to remove by standard crystallization. LC-MS is invaluable here for differentiating them by fragmentation patterns, even if they co-elute in HPLC.[5]
Section 2: Primary Purification Strategies
For crude material with purity below 98%, a bulk purification technique is the most efficient first step. Recrystallization and acid-base extraction are powerful, scalable, and cost-effective methods.
Q2: My product is a solid with 90-95% purity. Is recrystallization a good option, and how do I select the right solvent?
A2: Yes, recrystallization is an excellent choice for improving the purity of solid compounds.[9][10] The principle is to dissolve the crude product in a hot solvent in which the impurities are either highly soluble or sparingly soluble, allowing the desired compound to crystallize out upon cooling, leaving the impurities behind in the solvent (mother liquor) or allowing them to be filtered out while hot.[10][11]
Choosing a Solvent System: The ideal solvent is one where this compound has high solubility at elevated temperatures but low solubility at room temperature or below. Given its structure (an amino acid), it possesses both polar (amino, carboxylic acid) and non-polar (aromatic ring, methoxy group) characteristics.[12] Therefore, polar protic solvents or solvent/anti-solvent mixtures are often effective.
Table 2: Suggested Solvents for Recrystallization
| Solvent System | Rationale | Suitability |
| Water/Ethanol | The compound is an amino acid, suggesting good solubility in water, especially when hot.[13][14] Ethanol acts as an anti-solvent, reducing solubility upon cooling. A similar compound, 4-aminopicolinic acid, was successfully recrystallized from this mixture.[2] | Excellent Starting Point. |
| Methanol | Methanol is a polar protic solvent that often dissolves amino acids. | Good potential, may require cooling to low temperatures for good recovery. |
| Acetic Acid/Water | Acetic acid can protonate the amino group, increasing solubility. Water acts as an anti-solvent. This is a common pair for complex organic molecules.[10] | Use with caution; residual acetic acid can be difficult to remove. |
| Acetonitrile | A polar aprotic solvent. Picolinic acid itself has low solubility in acetonitrile[13], which might be advantageous for precipitating the desired product from more soluble impurities. | Good for removing highly polar impurities. |
Step-by-Step Protocol: Recrystallization from Water/Ethanol
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add the minimum amount of hot deionized water needed to fully dissolve the solid with stirring at near-boiling temperature.
-
Hot Filtration (Optional): If insoluble impurities (e.g., catalyst residues) are visible, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add warm ethanol to the hot aqueous solution until the solution becomes slightly turbid (cloudy). Add a few more drops of hot water until the solution is clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold ethanol to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[9]
-
Analysis: Analyze the purity of the dried product using HPLC.
Q3: My crude product contains significant neutral or differently charged impurities. How can I use extraction?
A3: Acid-base extraction is a highly effective liquid-liquid extraction technique for separating acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases at various pH levels.[16][17] Your target molecule is amphoteric—it has a basic amino group and an acidic carboxylic acid group. This property can be exploited for purification.
The Principle: By adjusting the pH of an aqueous solution, you can convert the molecule into a charged salt, which is soluble in water but insoluble in most organic solvents. Neutral impurities will remain in the organic layer.
-
In acidic solution (pH < ~2): The amino group is protonated (-NH3+), and the carboxylic acid is neutral (-COOH). The molecule becomes a water-soluble cation.
-
In basic solution (pH > ~5): The carboxylic acid is deprotonated (-COO-), and the amino group is neutral (-NH2). The molecule becomes a water-soluble anion.
-
At the isoelectric point (pI): The molecule exists as a zwitterion (-NH3+ and -COO-). Its net charge is zero, and it typically has its minimum water solubility.[18]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Extract Basic Components: Transfer the solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake vigorously and allow the layers to separate. The target compound and any other basic impurities will move into the aqueous layer.[16] Drain and save the aqueous layer.
-
Remove Basic Impurities: To the saved aqueous layer, add a strong base (e.g., 5 M NaOH) until the pH is >10. This deprotonates the target compound's carboxylic acid, keeping it in the aqueous phase as a salt, while converting basic impurities back to their neutral, organic-soluble form. Extract this basic aqueous solution with fresh ethyl acetate to remove the now-neutral basic impurities. Discard the organic layer.
-
Precipitate Pure Product: Carefully adjust the pH of the remaining aqueous layer to its isoelectric point (pI). The pI will likely be between the pKa of the carboxylic acid (~2-3) and the pKa of the protonated amine (~4-5). As you approach the pI, the pure product will precipitate out of the solution as a neutral zwitterion.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Section 3: Advanced Purification for High-Purity Requirements
When impurities are structurally very similar to the target compound or are present at low levels (<2%), preparative chromatography is often required.
Q4: My product purity is stuck at 98% after recrystallization, with a persistent impurity peak in the HPLC. How can I achieve >99.5% purity?
A4: To remove closely related impurities, such as regioisomers or degradation products with similar polarity, preparative High-Performance Liquid Chromatography (Prep HPLC) is the most effective method.[5] This technique uses the same principles as analytical HPLC but on a larger scale to isolate and collect pure fractions of the target compound.[19]
Key Considerations for Prep HPLC Method Development
-
Column Selection: A C18 (reverse-phase) column is a standard starting point for compounds of this polarity. The column dimensions (diameter and length) will depend on the amount of material you need to purify.
-
Mobile Phase Optimization: Start with the conditions used in your analytical HPLC method and optimize for the best separation (resolution) between your product and the stubborn impurity. Common mobile phases include mixtures of acetonitrile or methanol with water, often containing a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape for acidic and basic analytes.
-
Loading Study: Determine the maximum amount of crude material you can inject onto the column without sacrificing separation quality. Overloading the column will lead to poor resolution and cross-contamination of fractions.
-
Fraction Collection: Use a fraction collector triggered by the UV detector signal to selectively collect the peak corresponding to your pure product.[19] Combining UV with mass spectrometry (MS) detection allows for highly specific collection based on the target mass.[19]
General Protocol Outline: Preparative HPLC
-
Develop Method: Optimize the separation on an analytical scale HPLC system. Aim for a resolution (Rs) of >1.5 between the product and the key impurity.
-
Scale-Up: Transfer the method to the preparative system, adjusting flow rates and injection volumes according to the larger column dimensions.
-
Purification Run: Dissolve the 98% pure material in the mobile phase and inject it onto the preparative column.
-
Collect Fractions: Collect the eluent corresponding to the target peak in separate tubes or vessels.
-
Analyze Fractions: Check the purity of the collected fractions using analytical HPLC.
-
Pool and Evaporate: Combine the pure fractions and remove the mobile phase solvents using a rotary evaporator or lyophilizer.
-
Final Analysis: Perform a full suite of QC tests on the final, high-purity product.
Section 4: Troubleshooting Common Issues
Q5: During recrystallization, my product "oiled out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid phase rather than a crystalline solid. This often happens if the solution is supersaturated or if the melting point of the solid is lower than the temperature of the solution.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.
-
Cool Slower: Allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal lattice formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[10]
-
Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystallization.
Q6: I'm getting a stable emulsion during my acid-base extraction. How can I break it?
A6: Emulsions are mixtures of immiscible liquids where one is dispersed in the other as microscopic droplets. They are common when solutions have high concentrations or contain particulate matter.
Troubleshooting Steps:
-
Be Patient: Let the separatory funnel stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[16]
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite (diatomaceous earth) in a filter funnel. This can often break the fine droplets.
References
- Review on the modern analytical advancements in impurities testing. (2024). Heliyon.
- Impurity Profiling in APIs. (n.d.). BOC Sciences.
- Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2023). Alfa Chemistry.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain.
- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- What are the key steps in the purification of pharmaceutical intermediates? (n.d.). Blog.
- Troubleshooting. (n.d.). The Pharma Master.
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.
- Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. (2021). National Institutes of Health.
- Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent Technologies.
- Acid–base extraction. (n.d.). Wikipedia.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025). PubMed.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Resolving API Impurity Issues in Drug Development. (n.d.). Pharmaguideline.
- SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). Chulalongkorn University.
- Troubleshooting Guide. (n.d.). Phenomenex.
- Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. (2007). PubMed.
- Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. (n.d.). ScienceDirect.
- Separation and Refining of Amino acids. (n.d.). Purolite.
- Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Journal of Chemistry.
- Recrystallization and Crystallization. (n.d.). University of California, Irvine.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). National Institutes of Health.
- 3-Amino-6-methoxypicolinamide. (n.d.). Sigma-Aldrich.
- Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. (2009). ResearchGate.
- Method for crystallization of amino acids. (n.d.). Google Patents.
- The Solubility of Amino Acids in Various Solvent Systems. (1970). University of Rhode Island, Open Access Dissertations.
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (n.d.). PubMed.
- Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2012). National Institutes of Health.
- The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
- 3-Amino-6-methoxypyridine-2-carboxylic acid. (n.d.). ChemicalBook.
- 3-Amino-5-methoxypicolinic acid. (n.d.). Smolecule.
- Structures of Amino Acids. (2024). Chemistry LibreTexts.
- 3-Amino-6-methoxypicolinamide. (n.d.). Sigma-Aldrich (Chinese site).
- Method for purification of amino acid containing solutions by electrodialysis. (n.d.). Google Patents.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses.
- Certificate of Analysis. (n.d.). Agilent.
- 3-Amino-6-methoxypicolinamide. (n.d.). Sigma-Aldrich (Indian site).
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rroij.com [rroij.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. shyzchem.com [shyzchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. diaion.com [diaion.com]
- 19. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
Technical Support Center: Regioisomer Control in Reactions of 3-Amino-6-methoxypicolinic Acid
Welcome to the technical support guide for navigating the synthetic complexities of 3-Amino-6-methoxypicolinic acid. This molecule is a valuable building block in medicinal chemistry and materials science, but its rich functionality presents unique challenges in achieving regiochemical control. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, blending mechanistic insights with proven protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and troubleshooting scenarios.
Q1: I'm attempting an N-acylation on this compound, but I'm getting a complex mixture of products and low yield. What's going wrong?
A1: This is a classic issue arising from the molecule's multiple reactive sites. The primary culprits are:
-
Competitive O-acylation: The carboxylic acid can be acylated, forming a mixed anhydride which may be unstable or lead to byproducts.
-
Low Nucleophilicity of the Amine: The amino group at C3 is ortho to the carboxylic acid and meta to the ring nitrogen. Its nucleophilicity is attenuated by the electron-withdrawing nature of these adjacent groups.
-
Self-Condensation: Under harsh conditions, intermolecular amide bond formation can occur.
Quick Solution: The most reliable strategy is to protect the carboxylic acid as a methyl or ethyl ester before attempting N-acylation. This removes the competing nucleophile and simplifies the reaction. See the protocol for esterification in the Troubleshooting Guides below.
Q2: Which position on the pyridine ring is most susceptible to electrophilic aromatic substitution (EAS), and how can I control it?
A2: The electronics of the ring dictate the outcome. The C3-amino and C6-methoxy groups are both strong electron-donating groups (EDGs), activating the ring for EAS.[1] Conversely, the C2-carboxylic acid and the pyridine nitrogen are deactivating. The directing effects are as follows:
-
C3-Amino (ortho-, para-director): Strongly activates C4 and C5 (para and ortho, respectively).
-
C6-Methoxy (ortho-, para-director): Strongly activates C5 (ortho).
-
C2-Carboxylic Acid (meta-director): Deactivates the ring, directing incoming electrophiles to C4.
The C5 position is doubly activated by both the amino and methoxy groups, making it the most electron-rich and sterically accessible position for electrophiles like halogens. Therefore, electrophilic substitution will overwhelmingly favor the C5 position.
Q3: I need to perform a reaction at the C4 position. How can this be achieved given the strong directing effect towards C5?
A3: Direct functionalization at C4 is challenging. A common strategy involves a blocking/directing group approach. One potential, though multi-step, route could involve:
-
Protecting the C3-amino group to modulate its directing strength.
-
Performing an electrophilic substitution that may show less regioselectivity, such as nitration under carefully controlled conditions.
-
Separating the C4 and C5 isomers. This is a non-trivial sequence and requires careful optimization. For many applications, sourcing a starting material already functionalized at the C4 position is more practical.
Q4: My amide coupling reaction between the carboxylic acid of this compound and an external amine is failing. What are the key parameters to check?
A4: Success in amide coupling hinges on effective activation of the carboxylic acid without unwanted side reactions. Common pitfalls include:
-
Inadequate Activation: Ensure your coupling reagent (e.g., HBTU, HATU, PyBOP) is fresh and used in stoichiometric amounts. These reagents work by forming an activated ester in situ.[2]
-
Base Selection: A non-nucleophilic base like Diisopropylethylamine (DIPEA) is critical. Stronger, nucleophilic bases can interfere with the coupling agent or cause side reactions.
-
N-Acylation of the Starting Material: The activated carboxylate can react with the amino group of another molecule of the starting material. This can be minimized by slow addition of the coupling reagent at low temperature (e.g., 0 °C).
-
Protecting the Amino Group: The most robust solution is to first protect the C3-amino group (e.g., with a Boc group) before performing the amide coupling.[3][4] This orthogonal protection strategy ensures clean activation and coupling at the desired carboxylate site.[4]
Part 2: Troubleshooting Guides & Protocols
Guide 1: Controlling N-Acylation vs. O-Acylation
Problem: Uncontrolled acylation leading to a mixture of N-acylated product, O-acylated byproduct, di-acylated product, and unreacted starting material.
Root Cause Analysis: The carboxylic acid and the amino group have comparable nucleophilicity under many conditions. Standard acylation with acyl chlorides or anhydrides in the presence of a base will be unselective.
Solution Workflow:
Caption: Workflow for selective N-acylation.
Protocol 1: Selective N-Boc Protection (via Ester Intermediate)
This two-step protocol ensures clean N-acylation by first protecting the carboxylic acid.
Step A: Methyl Ester Formation
-
Setup: Suspend this compound (1.0 eq) in methanol (MeOH, 10-20 volumes). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred suspension over 15-20 minutes. Causality: SOCl₂ reacts with MeOH to form HCl in situ, which protonates the pyridine nitrogen and catalyzes the esterification. This method is cleaner than simply adding concentrated acid.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 3-amino-6-methoxypicolinate, which can often be used without further purification.
Step B: N-Boc Protection
-
Setup: Dissolve the methyl ester from Step A (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagents: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA, 1.2 eq).
-
Reaction: Stir at room temperature for 12-18 hours. Monitor by TLC/LC-MS.
-
Work-up: Concentrate the reaction mixture. Perform an aqueous work-up as described in Step A to remove salts. Purify by column chromatography (silica gel, hexanes/EtOAc gradient) to obtain the pure N-Boc protected methyl ester. This product is now ready for subsequent ester hydrolysis or other transformations.
Guide 2: Regioselective Halogenation of the Pyridine Ring
Problem: Achieving high regioselectivity during bromination or chlorination.
Root Cause Analysis: As discussed in the FAQs, the C5 position is electronically favored for electrophilic attack. The key to a successful reaction is choosing the right halogenating agent and conditions to prevent over-reaction or side-product formation.
Solution Strategy: Utilize a mild electrophilic halogen source that is highly selective for the most activated position. N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are ideal for this purpose.
Table 1: Conditions for Electrophilic Halogenation at C5
| Electrophile | Reagent | Solvent | Temperature | Typical Outcome |
| Br⁺ | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) or DMF | Room Temp | >95% C5-bromo isomer |
| Cl⁺ | N-Chlorosuccinimide (NCS) | Acetonitrile (MeCN) or DMF | 50-60 °C | >90% C5-chloro isomer |
| I⁺ | N-Iodosuccinimide (NIS) | Acetonitrile (MeCN) or DMF | 50-80 °C | >90% C5-iodo isomer |
Protocol 2: Regioselective C5-Bromination
-
Setup: Dissolve this compound (1.0 eq) in N,N-Dimethylformamide (DMF, 10 volumes). Causality: DMF is a polar aprotic solvent that effectively solubilizes the starting material and facilitates the ionic mechanism of electrophilic substitution.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS to ensure monosubstitution and consumption of starting material.
-
Work-up: Quench the reaction by pouring the mixture into water. The product, 3-amino-5-bromo-6-methoxypicolinic acid, will often precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the product can be recrystallized from an appropriate solvent system like ethanol/water.
Mechanism Visualization:
Caption: Electronic effects governing EAS regioselectivity.
Part 3: References
-
BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
-
Wikipedia. (2024). Electrophilic aromatic substitution. [Link]
-
Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-7. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Chemistry LibreTexts. (2020). 17.4: Electrophilic Aromatic Substitution. [Link]
-
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. International Research Journal of Pure and Applied Chemistry. [Link]
Sources
Technical Support Center: A Researcher's Guide to 3-Amino-6-methoxypicolinic acid
Welcome to the comprehensive technical support center for 3-Amino-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for minimizing the degradation of this valuable compound during experimental workflows. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your research.
Introduction: Understanding the Stability of this compound
This compound is a substituted pyridine derivative, a class of compounds with diverse biological activities that are of great interest in pharmaceutical and agrochemical research.[1] The stability of this molecule is paramount for obtaining accurate and reliable experimental results. Its structure, featuring a pyridine ring with amino, methoxy, and carboxylic acid functional groups, presents a unique set of stability challenges. The electron-donating nature of the amino and methoxy groups can influence the reactivity of the pyridine ring, while the carboxylic acid and amino groups can be susceptible to various degradation pathways.[2][3]
This guide will walk you through the potential degradation pathways, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to help you maintain the integrity of your this compound samples.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Q1: My solution of this compound has developed a yellow or brownish tint. What could be the cause?
A1: Discoloration is a common indicator of degradation, particularly oxidation. The amino group on the pyridine ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
-
Troubleshooting Steps:
-
Protect from Light: Store the solid compound and its solutions in amber vials or wrap containers with aluminum foil. Aromatic amines are known to be light-sensitive.
-
Use High-Purity Solvents: Ensure that your solvents are free from peroxide and metal ion contaminants. Using freshly opened bottles of high-purity solvents is recommended.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.
-
Q2: I'm observing inconsistent results in my bioassays. Could degradation of this compound be a factor?
A2: Absolutely. The formation of degradation products can lead to a decrease in the concentration of the active compound and the introduction of impurities with potentially confounding biological activities.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
-
Storage of Stock Solutions: If stock solutions must be stored, aliquot them into single-use vials and store them at -20°C or lower. Minimize freeze-thaw cycles, as these can promote degradation.
-
Purity Check: Periodically check the purity of your stock solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify any degradation over time.
-
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The primary factors influencing the stability of this compound are expected to be:
-
pH: Both acidic and basic conditions can potentially catalyze hydrolysis or other reactions. For instance, extreme pH can affect the ionization state of the molecule, which in turn can alter its reactivity and degradation pathways.[4]
-
Oxidation: The amino group is a prime target for oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or trace metal ions.
-
Light (Photodegradation): Pyridine and its derivatives can be susceptible to photodegradation. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.
-
Temperature: Elevated temperatures generally accelerate the rate of all chemical reactions, including degradation.
Q4: What are the best practices for storing solid this compound?
A4: For optimal stability in its solid form:
-
Temperature: Store in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air. For highly sensitive applications, storage under an inert atmosphere (argon or nitrogen) is ideal.
-
Container: Use amber glass vials or other opaque containers to protect from light.
Q5: What is a suitable analytical method to monitor the stability of this compound?
A5: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used method for stability studies of small molecules. For higher sensitivity and specificity, especially for identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[5][6]
-
Method Development Considerations:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance. For LC-MS, electrospray ionization (ESI) in positive or negative mode can be used.
-
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol outlines the best practices for preparing and storing stock solutions of this compound to minimize degradation.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, ethanol, or a buffer of choice)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen), optional
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry amber vial.
-
Dissolution: Add the appropriate volume of high-purity solvent to the vial to achieve the desired concentration.
-
Mixing: Tightly cap the vial and mix thoroughly using a vortex mixer. If necessary, sonicate briefly to ensure complete dissolution.
-
Inerting (Optional but Recommended): Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen. Alternatively, flush the headspace of the vial with the inert gas before sealing.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber vials. This minimizes the number of freeze-thaw cycles for the bulk of the solution.
-
Storage: Store the aliquots at -20°C or -80°C.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and your initials.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[7][8][9][10] This protocol provides a general framework for conducting such a study on this compound.
Materials:
-
Stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber or a light source with controlled UV and visible output
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: For each stress condition, prepare samples in triplicate. Also, prepare a control sample stored under normal conditions.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Place a vial of the stock solution in an oven at a controlled high temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose a vial of the stock solution to a controlled light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
Analysis: After the specified stress period, neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[8]
Data Presentation and Visualization
Table 1: Summary of Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Key Influencing Factors | Potential Degradation Products | Recommended Mitigation Strategies |
| Oxidation | Oxygen, Light, Metal Ions | Oxidized amino derivatives, Ring-opened products | Store under inert gas, use amber vials, use high-purity solvents. |
| Hydrolysis | Acidic or Basic pH, Temperature | Potential for amide formation (if in the presence of amines) or other pH-dependent reactions. | Maintain a controlled and appropriate pH, avoid extreme pH during storage. |
| Photodegradation | UV and Visible Light | Photodimers, Ring cleavage products | Store in the dark or in amber containers. |
| Thermal Degradation | High Temperature | Decarboxylation products, various other degradation products | Store at recommended cool temperatures. |
Diagrams
Caption: Workflow for assessing the stability of this compound.
Caption: Key strategies to minimize degradation of this compound.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Aminopyridine: A Comprehensive Overview.
- National Center for Biotechnology Information. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens.
- Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
- Mawatari, K., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2014). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science, 52(7), 645–650.
- Midttun, Ø., Hustad, S., & Ueland, P. M. (2009). Supplementary data on method for analysis of Picolinic acid (Pic).
- Pereira, G. E., & Sims, G. K. (1991). Degradation of Pyridines in the Environment. In Reviews of Environmental Contamination and Toxicology (Vol. 123, pp. 85-117). Springer.
- U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(4), 297–299.
- Trissel, L. A., Zhang, Y., & Xu, Q. (2002). Chemical stability of 4-aminopyridine capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
- ResearchGate. (n.d.). Synthesis of 3-Aminopyridine.
- Semantic Scholar. (n.d.). Degradation of pyridines in the environment.
- MedCrave. (2016). Forced Degradation Studies.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297-299.
- Wikipedia. (n.d.). 3-Aminopyridine.
- Kaliszewski, M., Kwaśny, M., Kamiński, J., Dabrowski, Z., & Burdziakowska, E. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. Acta poloniae pharmaceutica, 61(1), 15–19.
- LGC. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- ResearchGate. (n.d.). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.
- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 362-368.
- Nagasamy Venkatesh, D., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Kaliszewski, M., Kwaśny, M., Kamiński, J., Dabrowski, Z., & Burdziakowska, E. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. Acta Poloniae Pharmaceutica, 61(1), 15-19.
- ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 362-368.
- Le, T. N., et al. (2014). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 14(11), 5678-5687.
- Kennedy, D. W., & Fewson, C. A. (1968). Degradation of substituted mandelic acids by meta fission reactions. Journal of general microbiology, 53(2), 259–265.
- ResearchGate. (n.d.). Synthesis and DABCO-induced demethylation of 3-cyano-4-methoxy-2-pyridone derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The stability of 5-aminolevulinic acid and its ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. feradical.utsa.edu [feradical.utsa.edu]
- 6. usercontent.one [usercontent.one]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. onyxipca.com [onyxipca.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: 3-Amino-6-methoxypicolinic Acid Reactions
Welcome to the technical support center for 3-Amino-6-methoxypicolinic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a substituted pyridine, this scaffold is a valuable component in medicinal chemistry, but its unique electronic and structural features can present challenges during reaction work-up and purification.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you to not only execute procedures but also to troubleshoot and optimize them effectively.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the functionalization of this compound, particularly in amide coupling reactions, which are its most common application.
Problem 1: Low or No Yield in Amide Coupling Reaction
You've attempted to couple this compound with an amine using a standard coupling reagent, but the reaction has failed or resulted in a disappointingly low yield of the desired amide.
Low yields in amide coupling reactions are common and can typically be traced back to one of four areas: activation of the carboxylic acid, reactivity of the amine, reaction conditions, or the stability of reagents. The electron-deficient nature of the pyridine ring can influence the reactivity of the adjacent carboxylic acid.[1][2][3]
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
This protocol is a robust starting point for coupling this compound and can be adapted for various primary and secondary amines.[4]
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and a high-purity uronium-based coupling reagent such as HATU (1.2 eq).
-
Solvent Addition: Dissolve the solids in a suitable anhydrous polar aprotic solvent, such as DMF or NMP. The choice of solvent can be critical; DMF is generally a good starting point.[5]
-
Amine Addition: Add the corresponding amine (1.1 eq) to the solution.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq). Using a hindered base is crucial to prevent side reactions.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers sequentially with a weak acid (e.g., 10% citric acid solution) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.[4]
-
Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Problem 2: Difficulty in Product Isolation & Purification
The reaction appears complete by LC-MS, but isolating a pure product is challenging. The product may be difficult to extract, remains in the aqueous layer, or streaks on silica gel during chromatography.
The presence of a basic amino group, a basic pyridine nitrogen, and an acidic carboxylic acid (if unreacted) or a polar amide product can lead to complex solubility profiles. The molecule can behave as a zwitterion or a salt, making standard extractions ineffective.
Caption: Decision workflow for purifying picolinic acid derivatives.
-
Protocol 1: pH-Adjusted Extraction
-
After quenching the reaction with water, concentrate the mixture to remove the organic solvent (e.g., DMF).
-
Redissolve the residue in a larger volume of water and ethyl acetate.
-
Carefully adjust the pH of the aqueous layer. If isolating an unreacted aminopicolinic acid starting material, adjust the pH to its isoelectric point (typically around 3-4) to minimize its water solubility and induce precipitation or improve extraction.[6]
-
For amide products, which are typically basic, adjusting the aqueous layer to pH 8-9 can suppress the protonation of the pyridine nitrogen and amino groups, facilitating extraction into an organic solvent.
-
Separate the layers and perform back-extraction of the aqueous phase to maximize recovery.
-
-
Protocol 2: Purification by Crystallization/Precipitation
-
If the crude product is a solid, attempt recrystallization from a suitable solvent system. Ethanol/water, isopropanol, or ethyl acetate/heptane mixtures are good starting points.
-
Alternatively, the product can sometimes be precipitated directly from the reaction mixture. For instance, after hydrolysis of an ester to yield the final carboxylic acid, careful acidification of the aqueous solution can cause the product to crystallize out.[7][8] The resulting solid can then be collected by filtration.[6][9]
-
Frequently Asked Questions (FAQs)
Q1: Which amide coupling reagent is best for this compound?
A1: The choice depends on the amine's reactivity and steric hindrance. For general purposes, uronium/aminium salts like HATU or PyBOP are highly effective and rapid.[4][10] They are superior to carbodiimide methods (e.g., EDC, DIC) as they generate fewer side products and lead to less racemization with chiral amines.[10][11] For very challenging couplings (e.g., with hindered or electron-deficient anilines), converting the picolinic acid to its acid chloride using thionyl chloride or oxalyl chloride may be necessary, though this requires protection of the amino group.[12]
| Coupling Reagent | Strengths | Weaknesses | Typical Base |
| HATU / HBTU | Fast, high-yielding, low racemization | More expensive, produces HOBt/HOAt byproducts | DIPEA, TEA |
| PyBOP | Similar to HATU, byproducts are less hazardous | Can be less effective for very hindered substrates | DIPEA, TEA |
| EDC / HOBt | Inexpensive, water-soluble byproducts (EDC-urea) | Slower, higher risk of racemization than uronium salts | DIPEA, TEA, NMM |
| SOCl₂ / (COCl)₂ | Highly reactive for unreactive amines | Harsh conditions, requires amine protection | Pyridine, TEA |
Q2: Do I need to protect the 3-amino group before performing an amide coupling?
A2: Generally, no. The amino group at the 3-position of the pyridine ring is significantly less nucleophilic than a typical primary or secondary amine used for coupling. This is due to the electron-withdrawing effect of the pyridine ring and the adjacent carboxylic acid. Under standard amide coupling conditions, the reaction overwhelmingly favors the formation of the desired amide with the external amine. Self-condensation or polymerization is rarely a significant issue.
Q3: My reaction is clean, but my product is a dark, colored oil. How can I decolorize it?
A3: Coloration often arises from minor impurities formed during the reaction or work-up. A common and effective purification step is to dissolve the crude product in a suitable solvent (e.g., ethanol, ethyl acetate) and treat it with activated carbon.[13] Stir the solution with a small amount of activated carbon for 15-30 minutes, then filter the mixture through a pad of Celite to remove the carbon. This process adsorbs many of the colored impurities. Subsequent concentration and purification by chromatography or crystallization should yield a cleaner product.
Q4: What are the best storage conditions for this compound?
A4: Like many amino acids, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. It is particularly important to protect it from moisture, as it can be hygroscopic, which can interfere with reaction stoichiometry and de-activate moisture-sensitive coupling reagents. Storing it in a desiccator is recommended.
References
- Benchchem. Improving regioselectivity in pyridine functionalization.
- Beilstein Journals. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.
- Benchchem. Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
- ResearchGate. Challenges in the functionalization of pyridines.
- Ask this paper | Bohrium. c-h-functionalization-of-pyridines.
- NIH. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC.
- Organic Syntheses Procedure. picolinic acid hydrochloride.
- Google Patents. Processes for the production of picolinic acid dericatives - US3245998A.
- ChemicalBook. 2-Picolinic acid synthesis.
- PubMed Central. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
- IRL @ UMSL. Synthesis of Some Aminopicolinic Acids.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ChemicalBook. 4-Aminopyridine-2-carboxylic acid synthesis.
- Aapptec Peptides. Coupling Reagents.
- Google Patents. A kind of method and its purification process that aminopyridine is prepared by picoline - CN107011255A.
- Chemical Communications (RSC Publishing). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols.
- N/A. Separation and Refining of Amino acids.
- Organic & Biomolecular Chemistry. Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
- PubChem. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836.
- PubMed Central. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC.
- ResearchGate. Synthesis of 3, 6-dichloropicolinic acid.
- N/A. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid.
- PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.
- ChemicalBook. 3-Amino-2-pyridinecarboxylic acid synthesis.
Sources
- 1. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Amino-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. peptide.com [peptide.com]
- 11. hepatochem.com [hepatochem.com]
- 12. irl.umsl.edu [irl.umsl.edu]
- 13. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 3-Amino-6-methoxypicolinic Acid Synthesis
Welcome to the dedicated support center for the synthesis and scale-up of 3-Amino-6-methoxypicolinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthetic route, moving from bench-scale success to robust, large-scale production. Here, we address common challenges with field-proven solutions, grounded in established chemical principles and supported by authoritative references.
Introduction: The Synthetic Challenge
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring an aminopyridine core with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid, presents unique synthetic and purification challenges. The most common synthetic pathway involves the nitration of 2-chloro-6-methoxypyridine, followed by amination, and finally, a selective hydrolysis or oxidation to yield the desired product. Scaling this process introduces complexities related to reaction control, impurity profiles, and material handling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nitration of 2-chloro-6-methoxypyridine is resulting in low yields and significant by-product formation. What's going wrong?
A1: This is a common and critical issue. The nitration of the pyridine ring is an electrophilic aromatic substitution that can be difficult to control, often leading to undesired isomers or decomposition.
Core Problem: The pyridine ring is electron-deficient, making it less reactive towards nitration than benzene. The reaction requires harsh conditions (e.g., fuming nitric acid and sulfuric acid), which can lead to oxidation and the formation of multiple nitrated isomers. The methoxy group directs ortho and para, but the nitrogen atom's electron-withdrawing effect deactivates the ring, complicating regioselectivity.
Troubleshooting & Solutions:
-
Temperature Control is Critical: Run the reaction at a strictly controlled low temperature (e.g., 0-5 °C) during the addition of the pyridine substrate to the nitrating mixture. Excursions can lead to runaway reactions and the formation of phenolic by-products.
-
Order of Addition: A "reverse addition" protocol, where the nitrating mixture is slowly added to the substrate solution, can sometimes improve selectivity and control. However, the standard procedure of adding the substrate to the acid mixture is often preferred for safety on a larger scale as it maintains a non-energetic state in the reactor initially.
-
Choice of Nitrating Agent: While fuming HNO₃/H₂SO₄ is common, consider exploring milder nitrating agents if isomer control is a persistent issue. For instance, using potassium nitrate (KNO₃) in concentrated sulfuric acid can offer better control over the reaction rate.
-
Monitoring the Reaction: Use in-process controls (IPCs) like HPLC or TLC to monitor the consumption of starting material and the formation of the desired 2-chloro-6-methoxy-3-nitropyridine. This prevents over-nitration and decomposition.
Experimental Workflow: Controlled Nitration
Caption: Workflow for the controlled nitration step.
Q2: The subsequent amination step with ammonia is sluggish and gives me a mixture of products. How can I improve the conversion and selectivity?
A2: The sluggishness of the nucleophilic aromatic substitution (SNAr) of the chloro group is expected due to the electron-donating nature of the methoxy group. The key is to enhance the reactivity and ensure the correct nucleophile is present.
Core Problem: The chloro group is activated by the adjacent nitro group, but this is somewhat counteracted by the methoxy group. Incomplete reaction leads to residual starting material, which complicates downstream purification. Using aqueous ammonia can also introduce a competing hydrolysis reaction, forming a hydroxy-nitropyridine impurity.
Troubleshooting & Solutions:
-
Solvent and Reagent Choice:
-
Anhydrous Conditions: Use a solution of ammonia in an organic solvent like methanol or isopropanol instead of aqueous ammonia to prevent the formation of the hydrolysis by-product.
-
Pressure Reactor: Conduct the reaction in a sealed pressure vessel to maintain a high concentration of ammonia and allow for heating above the boiling point of the solvent (e.g., 80-100 °C), which significantly accelerates the reaction rate.
-
-
Phase Transfer Catalysis: For large-scale operations where handling gaseous ammonia is challenging, consider a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) with aqueous ammonia. The PTC helps shuttle the ammonia nucleophile into the organic phase.
-
Monitoring: Again, HPLC is your best tool. Monitor for the disappearance of 2-chloro-6-methoxy-3-nitropyridine. The reaction is typically complete within 8-12 hours under pressure.
Data Summary: Amination Conditions Comparison
| Parameter | Method A: Aqueous NH₃ | Method B: NH₃ in Methanol (Sealed) |
| Temperature | 60 °C | 90 °C |
| Pressure | Atmospheric | ~5-7 bar |
| Reaction Time | 24-36 hours | 8-12 hours |
| Conversion | 85-90% | >99% |
| Key Impurity | 2-hydroxy-6-methoxy-3-nitropyridine (~5-10%) | <0.5% |
Q3: I'm struggling with the final hydrolysis step to get to the carboxylic acid. My yields are inconsistent, and I see some decomposition.
A3: This final step is often a challenge. A common route involves the reduction of the nitro group to an amine, followed by a method to convert the chloro group (if still present) or another precursor to the carboxylic acid. A more direct route from the aminated intermediate might involve hydrolysis of a nitrile precursor. Assuming the route is from 3-amino-2-chloro-6-methoxypyridine, a carboxylation step is needed. A more common precursor is 2,6-dichloro-3-aminopyridine which undergoes methoxylation and then carboxylation.
Let's assume the route involves the reduction of 3-amino-6-methoxy-2-nitropyridine. The subsequent step would be the conversion to the acid. A robust method is the catalytic reduction of the nitro group.
Core Problem: The reduction of the nitro group must be selective to avoid reducing the pyridine ring itself. Catalytic hydrogenation is often used. Following this, the introduction of the carboxylic acid group can be challenging.
Troubleshooting & Solutions for Nitro Reduction:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a standard and effective catalyst. Use a 5-10% Pd/C loading. Ensure the catalyst is of good quality and not poisoned.
-
Hydrogen Pressure: The reaction can be run at moderate hydrogen pressures (50-60 psi). Higher pressures may not necessarily improve the reaction and can increase the risk of ring reduction.
-
Solvent: Methanol or ethanol are excellent solvent choices for this hydrogenation.
-
Acid/Base Additives: The presence of an acid scavenger may be necessary if any acidic impurities are generated that could poison the catalyst.
Logical Flow: From Nitro to Final Product
Caption: A potential synthetic pathway to the final product.
Q4: My final product is difficult to purify and contains persistent impurities. What are the best purification strategies on a large scale?
A4: The amphoteric nature of this compound (containing both a basic amino group and an acidic carboxylic acid group) makes its purification by simple extraction or crystallization challenging.
Core Problem: The product can be soluble in both acidic and basic aqueous solutions, and its zwitterionic character can affect its solubility in organic solvents. Impurities with similar properties are difficult to remove.
Troubleshooting & Solutions:
-
Isoelectric Point Precipitation: This is the most effective method. The product is least soluble at its isoelectric point (pI).
-
Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH) to deprotonate the carboxylic acid, making it soluble.
-
Treat with activated carbon to remove colored, non-polar impurities.
-
Filter the solution to remove the carbon and any insoluble matter.
-
Slowly and carefully add an acid (e.g., acetic acid or dilute HCl) to adjust the pH to the pI of the molecule. The pure product will precipitate out.
-
The pH for precipitation must be determined experimentally but is typically in the range of pH 3-5.
-
-
Recrystallization: If isoelectric point precipitation is not sufficient, a subsequent recrystallization from a suitable solvent system can be employed. A mixed solvent system, such as ethanol/water or isopropanol/water, often works well.
Protocol: Purification by Isoelectric Point Precipitation
-
Dissolution: Suspend the crude solid in deionized water (10 volumes). Adjust the pH to 10-11 with 2M NaOH until a clear solution is obtained.
-
Decolorization: Add 5% w/w activated carbon to the solution. Stir for 1 hour at room temperature.
-
Filtration: Filter the mixture through a pad of celite to remove the carbon.
-
Precipitation: Cool the filtrate to 10-15 °C. Slowly add 2M HCl or acetic acid with vigorous stirring. Monitor the pH closely. The product will begin to precipitate. Continue adding acid until the pH reaches the point of maximum precipitation (determine this value on a small scale first).
-
Isolation: Stir the resulting slurry for 1-2 hours at 10-15 °C to allow for complete precipitation. Filter the solid, wash with cold deionized water, and then with a small amount of a water-miscible solvent like ethanol to aid drying.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
References
- Nitration of Pyridine Derivatives: Title: Strategic Application of Direct C-H Functionalization in the Synthesis of Biologically Active Molecules. Source: Chemical Reviews, 2011, 111 (3), pp 1180–1245. URL:[Link]
Impact of solvent on 3-Amino-6-methoxypicolinic acid reaction outcomes
Welcome to the technical support center for 3-Amino-6-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the impact of solvent choice on reaction outcomes.
Introduction
This compound is a substituted pyridine carboxylic acid, a scaffold of significant interest in medicinal chemistry.[1] The reactivity of its three key functional groups—the carboxylic acid, the amino group, and the pyridine ring—is profoundly influenced by the reaction solvent. Understanding these solvent effects is paramount to achieving desired reaction outcomes, be it in amide coupling, esterification, or other transformations. This guide provides practical, experience-driven insights into optimizing your reactions and troubleshooting common issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Reaction Conversion
-
Symptom: Starting material remains largely unconsumed after the expected reaction time.
-
Potential Cause 1: Poor Solubility of Starting Materials. this compound, being a zwitterionic-capable molecule, can exhibit variable solubility.[2] If it or your coupling partner is not sufficiently dissolved, the reaction will be slow or may not proceed at all. Picolinic acids, in general, show higher solubility in polar protic solvents like water and ethanol, and lower solubility in polar aprotic solvents like acetonitrile.[3]
-
Solution:
-
Solvent Screening: Before running the reaction on a larger scale, perform small-scale solubility tests with this compound in a variety of solvents (e.g., DMF, DMSO, NMP, THF, DCM).
-
Use a Co-solvent: If a single solvent does not provide adequate solubility for all reactants, consider a co-solvent system. For instance, a small amount of DMSO can be added to THF to improve the solubility of polar compounds.
-
Heating: Gently heating the reaction mixture can improve solubility and reaction rates. However, be mindful of the thermal stability of your reactants and products.
-
-
Potential Cause 2: Inappropriate Solvent Polarity for the Reaction Mechanism. The choice between a polar protic and a polar aprotic solvent can dramatically affect reaction rates.[4][5] For instance, in nucleophilic substitution reactions, polar protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, slowing down the reaction.[4]
-
Solution:
-
Switch Solvent Type: If you are performing a reaction where a strong nucleophile is required (e.g., some amide couplings), and you are using a protic solvent like ethanol, consider switching to a polar aprotic solvent like DMF or acetonitrile. These solvents do not form strong hydrogen bonds with the nucleophile, leaving it more reactive.[4]
-
Consider the Transition State: For reactions that proceed through a charged transition state, a more polar solvent will generally accelerate the reaction by stabilizing the transition state.
-
Issue 2: Formation of Significant Side Products
-
Symptom: TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product.
-
Potential Cause 1: Solvent-Mediated Side Reactions. Protic solvents can sometimes participate in the reaction. For example, in an esterification reaction using an alcohol as a solvent, transesterification with the solvent can occur.
-
Solution:
-
Use an Inert Solvent: Choose a solvent that is unreactive under the reaction conditions. For many standard amide coupling and esterification reactions, aprotic solvents like DCM, THF, or DMF are preferred.[6][7]
-
Control Stoichiometry: Ensure that the limiting reagent is not the this compound if you are concerned about side reactions involving this molecule.
-
-
Potential Cause 2: Base-Solvent Incompatibility. The choice of base and solvent are often linked. Some bases may be too strong or too weak for a given solvent, leading to side reactions.
-
Solution:
-
Match Base and Solvent: For example, when using a hindered organic base like DIPEA in an amide coupling, a polar aprotic solvent like DMF is a common and effective choice.[1][6] For reactions requiring a stronger, non-nucleophilic base, a less polar solvent like THF might be more appropriate to avoid solvent deprotonation.
-
Issue 3: Difficult Product Isolation and Purification
-
Symptom: The desired product is difficult to separate from the reaction mixture, or significant loss of product occurs during workup.
-
Potential Cause: High-Boiling Point Solvents. Solvents like DMF, DMSO, and NMP have high boiling points and can be challenging to remove completely, especially on a small scale.
-
Solution:
-
Aqueous Workup: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, DCM), a significant portion of the high-boiling point solvent can be removed by washing the organic layer with water or brine.
-
Lyophilization: For products that are water-soluble, lyophilization (freeze-drying) can be an effective method to remove water and residual volatile organic solvents.
-
Solvent Selection for Chromatography: If purification by column chromatography is necessary, choose a solvent system in which your desired product has a reasonable Rf value (typically 0.2-0.4) and is well-separated from impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for amide coupling reactions with this compound?
A1: N,N-Dimethylformamide (DMF) is a widely used and often effective solvent for amide coupling reactions.[6][7] Its high polarity helps to dissolve the polar starting materials, including the acid and any amine salt, as well as the common coupling reagents (e.g., HATU, HOBt). However, the "best" solvent is always substrate-dependent. For less polar amines, dichloromethane (DCM) or tetrahydrofuran (THF) may also be excellent choices. A summary of common solvents for amide coupling is provided below.
| Solvent | Polarity | Type | Boiling Point (°C) | Common Applications & Considerations |
| DMF | High | Aprotic | 153 | Good for dissolving polar starting materials. High boiling point can make removal difficult. |
| DCM | Medium | Aprotic | 39.6 | Good for less polar substrates. Volatile and easy to remove. |
| THF | Medium | Aprotic | 66 | A good general-purpose solvent. Can form peroxides upon storage. |
| Acetonitrile | High | Aprotic | 82 | Can be a good choice for a range of polarities. |
| DMSO | High | Aprotic | 189 | Excellent solvating power for very polar compounds. Very high boiling point. |
Q2: How does the choice between a protic and an aprotic solvent affect esterification reactions of this compound?
A2: The choice is critical and depends on the type of esterification being performed.
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[8] In this case, the alcohol is both a reactant and the solvent, making it inherently a protic environment.
-
Steglich Esterification (and other coupling agent-mediated methods): These methods use a coupling agent (e.g., DCC, EDC) and often a catalyst (e.g., DMAP) to form the ester under milder conditions.[9] For these reactions, aprotic solvents such as DCM, THF, or diethyl ether are generally preferred.[9] This is because protic solvents can react with the activated carboxylic acid intermediate, leading to side products and reduced yield. A solvent selection guide for Steglich-type esterifications has been developed, highlighting safer and more sustainable options.[10]
Q3: Can intramolecular hydrogen bonding in this compound affect its reactivity in different solvents?
A3: Yes, intramolecular hydrogen bonding can play a significant role. Picolinic acids can form a weak intramolecular hydrogen bond between the carboxylic acid proton and the pyridine nitrogen.[11] In this compound, there are additional possibilities for hydrogen bonding involving the amino and methoxy groups.
-
In Aprotic Solvents: In non-polar or aprotic solvents, this intramolecular hydrogen bonding may be more pronounced. This can influence the conformation of the molecule and potentially affect the accessibility of the reactive sites.
-
In Protic Solvents: In protic solvents, intermolecular hydrogen bonding with the solvent molecules will likely dominate over intramolecular hydrogen bonding.[12] This can lead to better solvation but may also "cage" the nucleophilic amino group, reducing its reactivity in some cases.[4]
Q4: I am observing dimerization of my this compound during an activation step for amide coupling. How can the solvent help prevent this?
A4: Dimerization can occur if the activated carboxylic acid (e.g., an active ester) reacts with the amino group of another molecule of this compound before the intended amine is added.
-
Solvent Concentration: Running the reaction at a higher dilution can disfavor this bimolecular side reaction. Therefore, using a larger volume of a suitable solvent can be beneficial.
-
Order of Addition: While not strictly a solvent effect, the procedure is critical. Ensure that the amine nucleophile is present in the reaction mixture before or immediately after the addition of the coupling agent. Some protocols recommend adding the coupling agent to a mixture of the carboxylic acid and the amine.
-
Solvent Choice for Solubility: Ensure your chosen solvent can fully dissolve all components at the reaction concentration to maintain a homogeneous system and avoid localized high concentrations that could promote dimerization.
Experimental Protocols & Visualizations
General Workflow for Solvent Screening in Amide Coupling
The following diagram illustrates a systematic approach to selecting an appropriate solvent for the amide coupling of this compound.
Caption: A three-phase workflow for systematic solvent screening and optimization.
Logical Relationships in Solvent Selection
The choice of solvent is a multi-parameter decision. The following diagram illustrates the key considerations and their interplay.
Caption: Interdependencies in selecting a solvent for optimal reaction outcomes.
References
- Drmanić, S. Ž., et al. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Drmanić, S. Ž., et al. (n.d.). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate.
- Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent.
- Green Chemistry. (n.d.). BORIS Portal.
- MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid.
- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Byrne, F. P., et al. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. ResearchGate.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- ResearchGate. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Wiley Online Library. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.
- The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information.
- PubChem. (n.d.). This compound.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. mdpi.com [mdpi.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. scribd.com [scribd.com]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of 3-Amino-6-methoxypicolinic Acid
Welcome to the technical support center for 3-Amino-6-methoxypicolinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of working with this versatile building block. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance its reactivity in key synthetic transformations, ensuring the integrity and success of your experimental outcomes.
Introduction to this compound
This compound is a valuable scaffold in medicinal chemistry, prized for its role in the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring a pyridine ring substituted with an amino, a methoxy, and a carboxylic acid group, offers multiple points for chemical modification. However, the interplay of the electronic effects of these functional groups can present specific challenges in achieving desired reactivity and chemoselectivity. This guide will focus on troubleshooting two of the most common applications: amide bond formation and Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is sluggish or failing. What are the likely causes?
A1: Low reactivity in amide coupling reactions with this substrate can often be attributed to a combination of factors. The electron-donating amino group can increase the electron density of the pyridine ring, which can slightly decrease the electrophilicity of the carboxylic acid. More significantly, the amine partner you are using might be weakly nucleophilic. Standard coupling reagents may not be sufficient to activate the carboxylic acid effectively for reaction with such amines.[2]
Q2: I am observing the formation of an unexpected byproduct with a mass increase of 16 amu. What is this and how can I prevent it?
A2: An increase of 16 atomic mass units strongly suggests the formation of a pyridine N-oxide.[3] The nitrogen atom in the pyridine ring is susceptible to oxidation, which can occur if your solvents are not properly degassed or if certain reagents, like some metal catalysts, promote oxidation. To mitigate this, ensure you are working under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled or degassed solvents.
Q3: I am attempting to synthesize the acyl chloride of this compound using thionyl chloride (SOCl₂) and I'm getting a chlorinated byproduct. Why is this happening?
A3: The use of thionyl chloride with picolinic acid derivatives can sometimes lead to chlorination of the pyridine ring, particularly at the 4-position.[4] This is a known side reaction for some picolinic acids. To avoid this, it is generally recommended to use milder coupling agents for amide bond formation instead of proceeding through an acyl chloride.
Q4: Is it necessary to protect the amino group of this compound during amide coupling?
A4: For a standard amide coupling where the carboxylic acid is the reactive partner, protection of the 3-amino group is typically not required. However, if you are performing a reaction where the amino group could compete as a nucleophile, or if you are using harsh reagents that could react with the amino group, protection with a suitable group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is advisable.[5]
Troubleshooting Guide: Amide Bond Formation
Issue 1: Low Yield or No Reaction in Amide Coupling
Symptoms:
-
Low conversion of starting material to the desired amide product as observed by TLC or LC-MS.
-
Recovery of unreacted this compound and/or the amine coupling partner.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Insufficient Carboxylic Acid Activation | The electron-donating nature of the amino and methoxy groups can slightly reduce the electrophilicity of the carboxylic acid. Standard coupling reagents may not be potent enough, especially with weakly nucleophilic amines.[6] | Switch to a more powerful uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known to be highly effective for challenging amide couplings.[7] |
| Weakly Nucleophilic Amine | Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles and react slowly. | Increase the reaction temperature (e.g., from room temperature to 40-60 °C). Add a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in catalytic amounts (0.1-0.2 equivalents). DMAP can accelerate the reaction by forming a more reactive acylpyridinium intermediate.[8] |
| Inappropriate Base | The choice of base is critical. A base that is too weak may not effectively neutralize the acid formed during the reaction, while a base that is too strong or nucleophilic can lead to side reactions. | Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) . DIPEA is often preferred as it is less likely to cause side reactions. |
| Poor Solubility | This compound and its salts can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.[9][10] | Use a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) . A co-solvent system, such as DCM/DMF, can also be effective. |
Issue 2: Formation of Side Products
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS in addition to the starting materials and desired product.
-
Difficulty in purification due to closely eluting impurities.
Common Side Reactions and Their Mitigation:
| Side Reaction | Plausible Mechanism & Explanation | Prevention Strategy |
| N-Oxide Formation | The pyridine nitrogen is susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures, or by oxidizing impurities in reagents or solvents.[9] | Perform the reaction under an inert atmosphere (N₂ or Ar). Use freshly distilled or degassed solvents. Avoid reagents that are known to be strong oxidants unless intended. |
| Over-acylation | If the amine coupling partner has other nucleophilic sites (e.g., another amino group or a hydroxyl group), these can also react with the activated carboxylic acid. | Use a protecting group strategy for the other nucleophilic sites on your amine. Alternatively, use a controlled stoichiometry of the activating agent and this compound. |
| Decarboxylation | Picolinic acids can undergo thermal decarboxylation, particularly at high temperatures.[11][12] This is known as the Hammick reaction. While less common under standard amide coupling conditions, it can become significant if the reaction requires prolonged heating at high temperatures. | Avoid excessive heating. If the reaction is sluggish, it is preferable to use a more potent coupling agent at a lower temperature rather than forcing the reaction with heat. |
| Ring Chlorination (with SOCl₂) | When using thionyl chloride to form the acyl chloride, electrophilic chlorination of the electron-rich pyridine ring can occur.[4] | Avoid the use of thionyl chloride. Opt for modern coupling reagents like HATU, HBTU, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole). |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol is adapted for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the HATU-Mediated Amide Coupling Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
To perform a Suzuki-Miyaura cross-coupling, this compound first needs to be converted to a derivative bearing a suitable leaving group, such as a halide (e.g., bromo or iodo) on the pyridine ring.
Issue 3: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Poor conversion of the halogenated this compound derivative.
-
Formation of homocoupling byproducts of the boronic acid.
-
Dehalogenation of the starting material.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The palladium catalyst may be poisoned or deactivated. The choice of ligand is also crucial for the efficiency of the catalytic cycle. | Use a pre-catalyst that is stable and efficiently generates the active Pd(0) species. For electron-rich pyridines, ligands like SPhos or XPhos are often effective. Ensure the reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[13] |
| Inefficient Transmetalation | The transfer of the organic group from the boronic acid to the palladium center can be a rate-limiting step. This is influenced by the base and solvent system. | Use an appropriate base such as K₂CO₃ , K₃PO₄ , or Cs₂CO₃ . The addition of water to the solvent system (e.g., dioxane/water or toluene/water) is often crucial for efficient transmetalation.[14] |
| Protodeborylation of Boronic Acid | The boronic acid can be cleaved by protons in the reaction mixture, leading to the formation of arenes and reducing the amount of boronic acid available for cross-coupling. | Use a milder base or anhydrous conditions if the boronic acid is particularly sensitive. Using boronic esters (e.g., pinacol esters) can also increase stability. |
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- Hammick, D. L., & Dyson, P. (1937). 362. Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society (Resumed), 1724.
- Brown, E. V., & Shambhu, M. B. (1971). Hammick reaction of methoxypyridine-2-carboxylic acids with benzaldehyde. Journal of Organic Chemistry, 36(14), 2002-2004.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. BenchChem.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Vamos, M., & Cosford, N. D. P. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 80(15), 7882-7888.
- BenchChem. (2025). Preventing decomposition of 5-Amino-2-methoxy-4-picoline during reaction. BenchChem.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Wikipedia. (2023). Protecting group. In Wikipedia.
- Rad-Dast, A. (n.d.).
- BDMAEE. (2025).
- Reddit. (2021).
- Arote, N. D., et al. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710.
- Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Coles, S. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Roeterdink, F., & van der Plas, H. C. (1976). Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. Recueil des Travaux Chimiques des Pays-Bas, 95(11), 282-286.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). ACS Omega.
- Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(31), 3465-3468.
- Radl, S., & Kovar, K. A. (1985). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, 163-166.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Douglas, C. J., & Taber, D. F. (2007). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Journal of the American Chemical Society, 129(44), 13476-13477.
- Rad-Dast, A. (n.d.). Amino Acid-Protecting Groups.
- Chen, J., & Radosevich, A. T. (2018). Uniting Amide Synthesis and Activation by PIII/PV═O-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 140(35), 11044-11048.
- Trendafilova, N., & Georgieva, I. (2002). Theory supplemented by experiment. Electronic effects on the rotational stability of the amide group in p-substituted acetanilides. The Journal of Organic Chemistry, 67(17), 6210-6215.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Theory supplemented by experiment. Electronic effects on the rotational stability of the amide group in p-substituted acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hammick reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Palladium dichloride adduct of N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine: synthesis, structure and catalytic performance in the decarboxylative cross-coupling of 4-picolinic acid with aryl bromide. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 3-Amino-6-methoxypicolinic Acid and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Aminopicolinic Acid Scaffold
Picolinic acid, a simple pyridine-2-carboxylic acid, serves as a foundational scaffold for a diverse range of biologically active molecules. The introduction of an amino group to this ring system gives rise to aminopicolinic acid isomers, a class of compounds that has garnered significant attention in both agrochemical and pharmaceutical research.[1] In agriculture, these molecules are renowned for their potent herbicidal properties, acting as synthetic auxins that disrupt plant growth.[1] In the realm of drug discovery, they serve as valuable building blocks for novel therapeutic agents with potential applications as antimicrobial and anticancer drugs.[1]
The precise positioning of the amino group on the picolinic acid ring, along with other substitutions, profoundly influences the molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth technical comparison of 3-Amino-6-methoxypicolinic acid and its key positional isomers: 4-aminopicolinic acid, 5-aminopicolinic acid, and 6-aminopicolinic acid. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships that govern their performance.
Chemical Structures and Physicochemical Properties: A Comparative Overview
The seemingly subtle shift in the amino group's position around the pyridine ring leads to distinct physicochemical characteristics that dictate the reactivity, solubility, and ultimately, the biological activity of each isomer. The addition of a methoxy group, as in our primary compound of interest, further modifies these properties.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Properties |
| This compound | C₇H₈N₂O₃ | 168.15 | Data not widely available. The presence of both an amino and a methoxy group suggests a moderate polarity. | |
| 4-Aminopicolinic acid | C₆H₆N₂O₂ | 138.12 | White to off-white solid, melting point ~265 °C. Soluble in acetone, ethanol, and methanol.[2] | |
| 5-Aminopicolinic acid | C₆H₆N₂O₂ | 138.12 | Solid, with a melting point of 218-223 °C. | |
| 6-Aminopicolinic acid | C₆H₆N₂O₂ | 138.12 | White to off-white crystalline solid, soluble in water and various organic solvents.[3] |
Note: Experimental data for this compound is limited in publicly available literature. The properties of the other isomers are better characterized.
Synthesis of Aminopicolinic Acid Isomers: A Comparative Look at Methodologies
The synthetic routes to aminopicolinic acid isomers are adaptable, allowing for the introduction of diverse substituents to modulate their biological activity. A common strategy involves the modification of a pre-formed picolinate core.
Synthesis of 4-Aminopicolinic Acid
A well-established method for the synthesis of 4-aminopicolinic acid involves the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group to the desired amine.[4]
Caption: General workflow for the synthesis of 4-Aminopicolinic acid.
Experimental Protocol: Synthesis of 4-Aminopicolinic Acid [4]
-
Nitration of Picolinic Acid N-oxide:
-
Dissolve picolinic acid N-oxide in a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 10 °C.
-
Heat the mixture to 120-130 °C for 2.5 hours.
-
Cool the reaction mixture and pour it into water to precipitate the 4-nitropicolinic acid N-oxide.
-
-
Catalytic Hydrogenation:
-
Dissolve the 4-nitropicolinic acid N-oxide in a mixture of glacial acetic acid and acetic anhydride.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (60 psi) for 48 hours at room temperature.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain 4-aminopicolinic acid.
-
General Synthetic Strategies for Other Isomers
A general approach for synthesizing various aminopicolinate derivatives involves the functionalization of a pre-formed picolinate core. This can include nucleophilic aromatic substitution reactions to introduce the amino group or modification of other functional groups on the pyridine ring.
Caption: A generalized workflow for the synthesis of aminopicolinic acid isomers.
Comparative Biological Activity: Herbicidal Efficacy
The most well-documented biological activity of aminopicolinic acids is their herbicidal action as synthetic auxins. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, death in susceptible broadleaf weeds.[1]
Mechanism of Action: The Auxin Receptor AFB5
Synthetic auxins, including picolinate herbicides, exert their effects by binding to specific auxin receptors in plants. While the natural auxin, indole-3-acetic acid (IAA), binds to the TIR1 receptor, picolinate-based herbicides show a higher affinity for the F-box protein AFB5.[6] This differential binding affinity is a key determinant of their herbicidal selectivity and efficacy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa [irl.umsl.edu]
- 6. Synthesis and biological activity of mycophenolic acid-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Amide Coupling with Picolinic Acid Derivatives: A Comparative Analysis
Introduction
The amide bond is the cornerstone of countless molecules that define modern science, from life-saving pharmaceuticals to high-performance polymers. Its synthesis, therefore, is one of the most frequently performed and critical reactions in synthetic chemistry. Among the vast array of carboxylic acids utilized for this purpose, pyridinecarboxylic acids—picolinic, nicotinic, and isonicotinic acids—present a unique set of challenges and opportunities. Their integrated nitrogen atom is not a passive spectator; its position dictates the electronic and steric environment of the reacting carboxyl group, profoundly influencing the course and efficiency of amide coupling reactions.
This guide provides an in-depth comparison of the reactivity of picolinic acid and its isomers, nicotinic and isonicotinic acid, in amide bond formation. We will dissect the underlying electronic and steric factors, present comparative experimental data, and offer robust protocols to empower researchers in drug development and chemical synthesis to make informed decisions, troubleshoot effectively, and optimize their synthetic routes.
The Fundamentals of Amide Bond Formation
At its core, amide coupling is a condensation reaction between a carboxylic acid and an amine. Due to the low electrophilicity of the carboxyl carbon and the poor leaving group nature of the hydroxyl group, the carboxylic acid must first be "activated." This is achieved using a coupling reagent, which converts the hydroxyl into a better leaving group, thereby facilitating nucleophilic attack by the amine.
The general workflow involves two key steps:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).
-
Acylation: The amine's lone pair of electrons attacks the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the stable amide bond and a non-reactive byproduct.
Caption: General workflow for amide bond formation.
A Tale of Three Isomers: Comparative Reactivity Analysis
The reactivity of pyridinecarboxylic acids in amide coupling is a direct function of the interplay between electronic and steric effects, governed by the position of the ring nitrogen relative to the carboxyl group.
Electronic Effects: The Nitrogen's Pull
The nitrogen atom in a pyridine ring is more electronegative than carbon, exerting a significant electron-withdrawing effect on the ring system through both induction (through-bond polarization) and resonance (delocalization of pi-electrons).[1] This deactivation of the ring makes the carboxyl group more electrophilic and thus more susceptible to nucleophilic attack.
-
Picolinic Acid (Pyridine-2-carboxylic acid): With the nitrogen at the ortho position, it exerts a powerful inductive electron-withdrawing effect on the adjacent carboxyl group. This proximity significantly enhances the electrophilicity of the carbonyl carbon. Furthermore, the nitrogen's lone pair can form an intramolecular hydrogen bond with the carboxylic proton, influencing its conformation and reactivity.[2][3]
-
Isonicotinic Acid (Pyridine-4-carboxylic acid): The nitrogen at the para position exerts a strong electron-withdrawing influence through both induction and resonance.[4] This combined effect makes the carbonyl carbon of isonicotinic acid highly electrophilic, rendering it the most electronically activated of the three isomers.
-
Nicotinic Acid (Pyridine-3-carboxylic acid): With the nitrogen at the meta position, its electron-withdrawing effect on the carboxyl group is primarily inductive and weaker than in the ortho and para cases.[4] There is no direct resonance stabilization of a negative charge on the carboxyl-bearing carbon. Consequently, nicotinic acid is the least electronically activated of the isomers.
Steric Hindrance: A Matter of Proximity
While electronic activation is crucial, steric accessibility to the reaction center is equally important. This is where picolinic acid faces a notable disadvantage.
-
Picolinic Acid: The ortho-positioning of the bulky pyridine ring next to the carboxyl group can create significant steric hindrance.[5] This can impede the approach of both the activating agent and, more critically, the amine nucleophile, especially if the amine is sterically demanding (e.g., a secondary amine or one with bulky substituents).
-
Nicotinic and Isonicotinic Acids: Lacking a substituent adjacent to the carboxyl group, these isomers present a much lower steric barrier to the incoming nucleophile, allowing for more facile reactions.
Caption: Structural comparison of picolinic acid and its isomers.
Summary of Reactivity
The combination of these effects leads to a general reactivity trend.
| Derivative | Nitrogen Position | Electronic Effect | Steric Hindrance | Predicted Reactivity |
| Isonicotinic Acid | para | Strong (Inductive + Resonance) | Low | Highest |
| Picolinic Acid | ortho | Strong (Inductive) | High | Moderate to High (Substrate Dependent) |
| Nicotinic Acid | meta | Weak (Inductive) | Low | Lowest |
Experimental Validation and Protocols
To translate theory into practice, we present comparative data and a standardized protocol for amide coupling.
Comparative Experimental Data
The following table illustrates the typical yields observed when coupling the three isomers with benzylamine under standard conditions. This data highlights the predicted reactivity trends.
Reaction Conditions: Pyridinecarboxylic acid (1.0 eq.), Benzylamine (1.1 eq.), HATU (1.1 eq.), DIPEA (2.0 eq.), DMF, Room Temperature, 4 hours.
| Carboxylic Acid | Observed Yield (%) | Notes |
| Isonicotinic Acid | 95% | Fast, clean reaction. Minimal side products. |
| Picolinic Acid | 82% | Slower reaction. Yield can decrease with bulkier amines. |
| Nicotinic Acid | 75% | Reaction may require longer time or slight heating to go to completion. |
Note: These are representative yields and can vary based on specific substrates, purity of reagents, and reaction scale.
Standard Protocol for Amide Coupling with Picolinic Acid Derivatives
This protocol provides a reliable starting point for the synthesis of picolinamides, nicotinamides, and isonicotinamides using a common uronium-based coupling reagent.
Materials:
-
Pyridinecarboxylic acid derivative
-
Amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyridinecarboxylic acid (1.0 equivalent) and dissolve it in anhydrous DMF (approx. 0.1–0.5 M).
-
Pre-activation: Add HATU (1.05–1.2 equivalents) to the solution. Stir for 1-2 minutes.
-
Base Addition: Add DIPEA (2.0–3.0 equivalents) to the mixture. The solution may change color. Stir for 15–30 minutes at room temperature to allow for the formation of the activated ester. Causality: This pre-activation step ensures the carboxylic acid is fully converted to its reactive form before the amine is introduced, which is particularly important for less reactive or sterically hindered substrates.
-
Amine Addition: Add the amine (1.0–1.2 equivalents), either neat or as a solution in DMF, to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2–12 hours). For sluggish reactions (e.g., with nicotinic acid or hindered amines), gentle heating (40–50 °C) may be required.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Caption: Experimental workflow for a standard HATU-mediated amide coupling.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise, particularly with sterically demanding substrates.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Insufficient activation; Steric hindrance (especially with picolinic acid); Low nucleophilicity of the amine. | • Increase reaction time or temperature (40–50 °C).• Use a more powerful coupling reagent like COMU.• For electron-deficient amines, consider forming an acyl fluoride intermediate.[6] |
| Incomplete Reaction | Equilibrium reached; Reagent degradation. | • Add a second portion of coupling reagent and base after several hours.• Ensure all reagents and solvents are anhydrous. |
| Side Product Formation | Racemization (if chiral centers are present); Side reactions with activating agents. | • Use additives like OxymaPure instead of HOBt to minimize racemization.• Avoid converting picolinic acid to its acid chloride with SOCl₂, which can lead to ring chlorination.[7][8] |
Conclusion
The choice between picolinic, nicotinic, and isonicotinic acid is a strategic decision in synthesis design. Isonicotinic acid stands out as the most reactive isomer due to its optimal combination of strong electronic activation and minimal steric hindrance, making it the ideal choice for rapid and high-yielding couplings. Nicotinic acid , being the least electronically activated, often requires more forcing conditions.
Picolinic acid occupies a unique position. While its electronic activation is high, its steric profile demands careful consideration. It remains highly effective for coupling with primary and less-hindered amines, but its reactivity can drop significantly with bulkier substrates. In such cases, leveraging more potent coupling reagents and optimizing reaction conditions are key to success. By understanding the fundamental principles outlined in this guide, researchers can harness the distinct properties of each isomer to build complex molecules with greater efficiency and precision.
References
- Process for synthesis of picolinamides.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- The Reductive Cleavage Of Picolinic Amides.
- The reductive cleavage of picolinic amides. David Spring Group, University of Cambridge. [Link]
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]
- Picolinic acid derivatives and process for their preparation.
- Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling.
- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
- Process for the production of new picolinic acid derivatives.
- Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? Quora. [Link]
- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies. PubMed. [Link]
- Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
- Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
- The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Charging modulation of the pyridine nitrogen of covalent organic frameworks for promoting oxygen reduction reaction. PMC - NIH. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
- Picolinic and Isonicotinic Acids: A Fourier Transform Microwave Spectroscopy and Quantum Chemical Study. University of Virginia. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of Commercial 3-Amino-6-methoxypicolinic Acid
Introduction: The Criticality of Purity for a Key Pharmaceutical Intermediate
3-Amino-6-methoxypicolinic acid is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), notably those developed for treating respiratory disorders.[1] In the journey from laboratory research to clinical application, the purity of such starting materials is not merely a quality metric; it is a fundamental determinant of the final drug's safety, efficacy, and stability. The presence of even minute quantities of impurities—be they starting materials, byproducts, isomers, or degradation products—can have profound consequences, including altered pharmacological activity, increased toxicity, and compromised shelf-life.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a comprehensive, field-proven framework for the rigorous purity analysis of commercially available this compound. We will explore a multi-faceted, orthogonal approach, explaining not just how to perform the analysis, but why specific experimental choices are made. By integrating data from High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), we can build a self-validating system of analysis that ensures the highest degree of confidence in material quality. This approach is grounded in established principles of analytical method validation as outlined by regulatory bodies like the FDA.[2][3][4]
Anticipating the Enemy: Potential Impurities in this compound
A robust analytical strategy begins with understanding the potential impurities. Based on common synthetic routes for substituted picolinic acids, which often involve halogenation, nucleophilic substitution, nitration, and reduction steps, we can anticipate several classes of impurities.[5][6]
-
Process-Related Impurities: These are substances related to the manufacturing process.
-
Starting Materials: Unreacted precursors such as 6-methoxypicolinic acid.[7]
-
Intermediates: Incompletely converted intermediates, for instance, a nitro-substituted precursor prior to the final amino-group reduction.
-
Isomeric Impurities: Positional isomers, such as 3-Amino-5-methoxypicolinic acid or 6-Amino-4-methoxypicolinic acid, which can be notoriously difficult to separate due to similar physicochemical properties.[8][9]
-
Byproducts: Compounds formed from side reactions inherent to the synthesis chemistry.
-
-
Degradation Products: These arise from the decomposition of the target molecule under stress conditions like heat, light, oxidation, or non-neutral pH.[10][11] A stability-indicating method is crucial for their detection.[12][13]
-
Residual Solvents: Solvents used during synthesis and purification that are not fully removed.
An Orthogonal Approach: The Power of Multiple Perspectives
Relying on a single analytical technique is insufficient for a complete purity profile. A superior strategy employs orthogonal methods, which measure the same attribute using different physical or chemical principles. This minimizes the risk of impurities going undetected. For this guide, we focus on a powerful triad: HPLC-UV for quantification of UV-active substances, LC-MS for identification, and qNMR for absolute purity determination irrespective of chromophores.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: HPLC is the cornerstone of pharmaceutical purity analysis.[14] A stability-indicating reversed-phase HPLC method is designed to separate the main compound from all potential process impurities and degradation products.[12] UV detection is robust and offers excellent precision for quantitation, making it ideal for determining the area percentage purity.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to achieve a concentration of ~1 mg/mL.
-
Vortex until fully dissolved. If necessary, use a sonicator for a brief period.
-
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection: 254 nm
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Report any individual impurity exceeding 0.10%.
-
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle & Rationale: While HPLC-UV quantifies impurities, it doesn't identify them. LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the determination of the mass-to-charge ratio (m/z) of impurities. This is crucial for tentatively identifying unknown peaks by comparing their masses to potential structures (e.g., isomers, reaction byproducts).
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare the sample as described in the HPLC-UV protocol, but dilute it further to a final concentration of ~0.1 mg/mL using the same diluent. This prevents saturation of the MS detector.
-
-
LC-MS Conditions:
-
LC System: Use the same column and mobile phase gradient as the HPLC-UV method to facilitate peak correlation.
-
MS Detector: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is preferred for high-resolution mass accuracy.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The amino and pyridine nitrogen atoms are readily protonated.
-
Scan Range: 100 - 500 m/z.
-
Data Acquisition: Full scan mode to detect all ions. If specific impurities are suspected, a targeted MS/MS experiment can be performed to obtain structural fragments.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of the main peak (C7H8N2O3, [M+H]⁺ ≈ 169.06).
-
For each impurity peak observed in the total ion chromatogram (TIC), determine its exact mass.
-
Propose potential structures for impurities based on their accurate mass and knowledge of the synthetic pathway.
-
Workflow for LC-MS Impurity Identification
Caption: Workflow for identifying impurities using high-resolution LC-MS.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
Principle & Rationale: qNMR is a primary analytical method that provides an absolute purity value (mass fraction) without the need for a specific reference standard of the analyte.[15][16] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By comparing the integrals of specific, non-overlapping signals from the analyte to those of a certified internal standard of known purity and weight, one can calculate the analyte's absolute purity. This method is invaluable as it can detect and quantify impurities that are invisible to UV detection, such as certain solvents or non-aromatic byproducts.[18]
Experimental Protocol: qNMR
-
Sample and Standard Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid or 1,4-Dinitrobenzene, chosen for its chemical stability and signals that do not overlap with the analyte) into the same vial.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiment: Standard 1D Proton (¹H) NMR.
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (typically ≥ 30 seconds to ensure full relaxation).
-
Pulse Angle: 90°
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy protons) and a signal for the internal standard.
-
Calculate the purity using the following formula:[16] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass weighed
-
P = Purity of the standard
-
-
Workflow for qNMR Absolute Purity Determination
Caption: Workflow for determining absolute purity via quantitative ¹H NMR.
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the power of this orthogonal approach, let's consider hypothetical results for this compound sourced from three different commercial suppliers (A, B, and C).
Table 1: HPLC-UV Purity Comparison
| Supplier | Retention Time (min) | Purity by Area % | Impurity 1 (Area %) | Impurity 2 (Area %) | Total Impurities (Area %) |
| Supplier A | 10.52 | 99.65% | 0.15% (at 8.2 min) | 0.20% (at 11.1 min) | 0.35% |
| Supplier B | 10.51 | 98.50% | 1.25% (at 9.8 min) | 0.25% (at 11.2 min) | 1.50% |
| Supplier C | 10.53 | 99.88% | 0.07% (at 8.1 min) | 0.05% (at 9.9 min) | 0.12% |
-
Insight: Supplier C appears to be the highest purity by HPLC-UV, while Supplier B has a significant impurity at 9.8 minutes.
Table 2: LC-MS Impurity Profile
| Supplier | Impurity (RT) | Observed m/z [M+H]⁺ | Proposed Identity | Rationale |
| Supplier A | 11.1 min | 183.07 | Dimer impurity | 2 * M - H₂O |
| Supplier B | 9.8 min | 169.06 | 3-Amino-5-methoxypicolinic acid | Isomer of parent compound |
| Supplier C | 9.9 min | 154.05 | 6-Methoxypicolinic acid | Unreacted starting material |
-
Insight: LC-MS identifies the major impurity in Supplier B's material as a positional isomer, which could have significantly different reactivity and biological activity. Supplier C's main impurity is likely unreacted starting material.
Table 3: qNMR Absolute Purity Determination
| Supplier | Purity by ¹H qNMR (% w/w) | Comments |
| Supplier A | 98.2% | Discrepancy with HPLC suggests non-UV active impurities (e.g., residual salts, solvents). |
| Supplier B | 98.4% | Good agreement with HPLC data, confirming the main impurities are the UV-active isomers. |
| Supplier C | 99.7% | Excellent agreement with HPLC data, indicating high overall purity with minimal non-UV active content. |
-
Insight: qNMR reveals a critical weakness in Supplier A's material. Despite high HPLC purity, its actual mass purity is lower, likely due to inorganic salts or solvents that are invisible to UV detection.
Synthesizing the Results: A Final Comparison
This multi-faceted analysis allows for a much more informed decision than relying on a single data point.
Table 4: Overall Purity Summary and Recommendation
| Supplier | HPLC Purity | Key Impurity Identity | qNMR Purity (% w/w) | Recommendation |
| Supplier A | 99.65% | Dimer | 98.2% | Caution: High HPLC purity is misleading. Not recommended for applications sensitive to non-UV active contaminants or absolute molar quantity. |
| Supplier B | 98.50% | Positional Isomer | 98.4% | Not Recommended: The presence of a significant isomeric impurity is a major concern for downstream synthetic consistency and final API purity. |
| Supplier C | 99.88% | Starting Material | 99.7% | Highly Recommended: Demonstrates high purity across orthogonal methods with only trace levels of a well-defined process impurity. The most reliable source for drug development. |
Conclusion
The purity analysis of a critical raw material like this compound demands more than a single chromatographic run. As demonstrated, a seemingly high-purity material from one method (HPLC) can be revealed as suboptimal by another (qNMR). By employing an orthogonal analytical strategy—combining the quantitative strength of HPLC, the identification power of LC-MS, and the absolute accuracy of qNMR—researchers and drug developers can gain a true and comprehensive understanding of their material's quality. This rigorous, self-validating approach is essential for mitigating risks, ensuring reproducibility, and ultimately contributing to the development of safer and more effective medicines.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Patel, R., Patel, P., & Patel, N. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
- qNMR: A powerful tool for purity determin
- Smythe, G. A., Poljak, A., Bustamante, S., Braga, O., Maxwell, A., Grant, R., & Sachdev, P. (2003). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. PubMed.
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
- A Guide to Quantit
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(4), 1889-1901.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2024).
- What Is FDA Method Validation Guidance and Its Importance? (2024). Altabrisa Group.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2023). FDA.
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
- Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. (2016). PubMed Central.
- Novel picolinic acid derivatives and their use as intermediates. (2019).
- 3-Amino-5-methoxypicolinic acid. (n.d.). Smolecule.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2001).
- 6-Methoxypicolinic acid. (n.d.). Fluorochem.
- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- 6-Amino-4-methoxypicolinic acid. (n.d.). Synblock.
Sources
- 1. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. fda.gov [fda.gov]
- 4. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 5. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Buy 3-Amino-5-methoxypicolinic acid | 1393585-04-0 [smolecule.com]
- 9. CAS 98276-83-6 | 6-Amino-4-methoxypicolinic acid - Synblock [synblock.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. ijpsr.com [ijpsr.com]
- 13. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-6-methoxypicolinic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical compounds is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 3-Amino-6-methoxypicolinic acid, a key building block in medicinal chemistry. Drawing upon established regulatory frameworks and field-proven insights, this document will navigate the critical parameters of method validation, offering both theoretical grounding and practical, data-driven comparisons.
Introduction: The Analytical Imperative for this compound
This compound is a substituted pyridine derivative whose purity and concentration are critical determinants in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are not merely a regulatory requirement but a scientific necessity. The validation of these methods ensures that they are fit for their intended purpose, providing confidence in the quality of the data generated.
This guide will focus on the two most prevalent and powerful analytical techniques for small molecules: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the nuances of validating methods for each, supported by experimental data and protocols.
A Tale of Two Techniques: HPLC-UV vs. LC-MS/MS
The choice between HPLC with Ultraviolet (UV) detection and LC-MS/MS is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection is a workhorse in quality control laboratories. It is a robust, cost-effective, and reliable technique for quantifying the primary compound and known impurities, particularly when the analytes possess a UV chromophore.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. By coupling the separating power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer, this technique can detect and quantify analytes at extremely low concentrations and is adept at identifying unknown impurities through mass fragmentation patterns.
The following diagram illustrates the fundamental workflow for the validation of an analytical method, a process that is essential for both HPLC and LC-MS/MS to ensure data integrity and regulatory compliance.
Caption: A generalized workflow for the validation of analytical methods.
Comparative Analysis of HPLC and LC-MS/MS Methods
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Rationale & Causality |
| Specificity/Selectivity | Resolution > 2.0 between the main peak and closest eluting impurity.[2] | Unique MRM transitions for each analyte.[3] | HPLC-UV relies on chromatographic separation for specificity.[4] LC-MS/MS adds a layer of mass-based selectivity, crucial for complex matrices. |
| Linearity (r²) | ≥ 0.998[5] | ≥ 0.995 | Both techniques can achieve excellent linearity, demonstrating a direct proportional relationship between concentration and response. |
| Range | 50-150% of the target concentration.[6] | 0.1 - 100 ng/mL | The wider dynamic range of LC-MS/MS is advantageous for quantifying both high and low concentration analytes in a single run. |
| Accuracy (% Recovery) | 98.0 - 102.0%[7] | 95.0 - 105.0% | Both methods can achieve high accuracy. The slightly wider acceptance criteria for LC-MS/MS can account for more complex sample preparation steps. |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%[7] | Repeatability: ≤ 5.0% Intermediate: ≤ 10.0% | HPLC-UV typically exhibits higher precision due to simpler sample processing and instrumentation. |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.01-0.1 ng/mL | LC-MS/MS is significantly more sensitive, making it the method of choice for trace-level impurity analysis. |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~0.1-1.0 ng/mL | The lower LOQ of LC-MS/MS allows for the accurate quantification of impurities at levels often required by regulatory agencies. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C).[8][9] | Unaffected by minor changes in mobile phase composition and flow rate. | Robustness testing ensures the method's reliability during routine use under slightly varying conditions.[10] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are illustrative and would require optimization for this compound.
HPLC-UV Method Validation Protocol
This protocol is adapted from a method for a similar compound, ethyl 5-aminopicolinate.[1]
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 3.0) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Validation Experiments:
-
Specificity: Inject a blank (mobile phase), a placebo solution, and a solution of this compound spiked with potential impurities. Assess for any interfering peaks at the retention time of the main analyte.
-
Linearity: Prepare a series of at least five standard solutions of this compound covering a range of 50-150% of the expected sample concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Analyze, in triplicate, samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Perform six replicate injections of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
Robustness: Deliberately vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C) and assess the impact on the results.
LC-MS/MS Method Validation Protocol
This protocol is based on general principles for the analysis of polar small molecules in biological matrices.
1. Sample Preparation (for biological matrices):
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for improved resolution and speed.
-
Column: A C18 or a mixed-mode column suitable for polar compounds.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is typically used.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.
3. Validation Experiments:
The validation experiments for LC-MS/MS are similar to those for HPLC-UV, with a few key differences:
-
Specificity: Assessed by the absence of interfering peaks in the MRM chromatograms of blank samples and the uniqueness of the MRM transitions for the analyte and internal standard.
-
Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
The Interplay of Validation Parameters
The various parameters of method validation are not independent but are interconnected in a logical framework. Understanding these relationships is crucial for a holistic approach to validation.
Caption: The logical interplay between key analytical method validation parameters.
Conclusion: A Scientifically Grounded Approach to Method Validation
The validation of analytical methods for this compound is a critical undertaking that underpins the quality and safety of pharmaceutical products. While HPLC-UV offers a robust and cost-effective solution for routine quality control, LC-MS/MS provides superior sensitivity and selectivity, making it indispensable for trace-level impurity analysis and the characterization of unknown compounds.
This guide has provided a comparative framework for these two powerful techniques, grounded in established scientific principles and regulatory expectations. By understanding the causality behind experimental choices and adhering to a self-validating system of protocols, researchers can ensure the integrity and reliability of their analytical data. The ultimate goal of method validation is to demonstrate that a procedure is suitable for its intended purpose, and a scientifically sound, well-documented validation process is the cornerstone of this assurance.
References
- Altabrisa Group. (2025). HPLC Method Robustness Assessment and Its Importance?
- LCGC International. (n.d.). Robustness Tests.
- Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- BiochemSphere. (2025). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance.
- AAPS. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical and Biomedical Analysis.
- Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology.
- Agilent. (2015). HPLC Separation Robustness and Ruggedness.
- ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?
- Benchchem. (n.d.). A Comparative Guide to the Purity Validation of Ethyl 5-aminopicolinate by High-Performance Liquid Chromatography (HPLC).
- SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test.
- Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained.
- Lösungsfabrik. (2018). What is the difference between specificity and selectivity?
- Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
- ResearchGate. (n.d.). Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products.
- ResearchGate. (n.d.). Linearity, accuracy and precision results of HPLC method.
- Separation Science. (n.d.). Method Linearity.
- The Pharmaceutical and Chemical Journal. (2022).
- NIH. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens.
- PubMed. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry.
- RSC Publishing. (n.d.). Analytical Methods.
- MDPI. (n.d.). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages.
- NIST. (n.d.). Picolinic acid, TMS derivative.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
- SLAS Discovery. (2017). Analysis of Protein Target Interactions of Synthetic Mixtures by Affinity-LC/MS.
- IOSR Journal. (2017). Analytical Method Development and Validation for Amitriptyline Hcl (Psychoactive Drug) Using Hplc Instrument.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 5. iosrjournals.org [iosrjournals.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
A Comparative Benchmarking Guide to the Synthesis of 3-Amino-6-methoxypicolinic Acid
Introduction
3-Amino-6-methoxypicolinic acid is a key heterocyclic building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a carboxylic acid, an amino group, and a methoxy group on a pyridine scaffold, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of target compounds. This guide provides a comprehensive comparison of two distinct synthetic routes to this important molecule, offering detailed experimental protocols and a comparative analysis of their respective merits and drawbacks to aid researchers in selecting the optimal strategy for their needs.
Route 1: Late-Stage Amination via Nitration and Reduction
This synthetic approach introduces the amino group in the final steps of the sequence, starting from a more readily available substituted picolinic acid. The key transformations involve the formation of the methoxy ether, followed by regioselective nitration and subsequent reduction of the nitro group.
Causality Behind Experimental Choices
The selection of 6-hydroxypicolinic acid as the starting material is based on its commercial availability and the straightforward methylation of the hydroxyl group. The nitration step is directed by the electronic properties of the substituted pyridine ring; the electron-donating methoxy group and the ring nitrogen are expected to direct the incoming electrophile (nitronium ion) to the 3- and 5-positions. The subsequent reduction of the nitro group is a well-established and high-yielding transformation, with catalytic hydrogenation being a clean and efficient method.
Experimental Protocol: Route 1
Step 1: Synthesis of 6-Methoxypicolinic Acid from 6-Hydroxypicolinic Acid
-
To a stirred solution of 6-hydroxypicolinic acid (1.0 eq) in a suitable solvent such as DMF or methanol, add a base like potassium carbonate (2.5 eq).
-
Add a methylating agent, for example, methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and quench with water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 6-methoxypicolinic acid.
Step 2: Synthesis of 6-Methoxy-3-nitropicolinic Acid
-
To a cooled (0 °C) mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (3.0 eq), slowly add 6-methoxypicolinic acid (1.0 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 3: Synthesis of this compound
-
Dissolve 6-methoxy-3-nitropicolinic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05 eq).
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a pressure of 50-60 psi.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield this compound.
Workflow Diagram: Route 1
Comparative Performance Analysis
| Parameter | Route 1: Late-Stage Amination | Route 2: Early-Stage Amination (Direct) | Route 2: Early-Stage Amination (with Protection) |
| Number of Steps | 3 | 1 | 3 |
| Starting Material | 6-Hydroxypicolinic Acid | 3-Amino-6-chloropicolinic Acid | 3-Amino-6-chloropicolinic Acid |
| Overall Yield | Moderate | Good to Excellent | Moderate to Good |
| Scalability | Good | Excellent | Good |
| Cost-Effectiveness | Moderate (depends on nitration efficiency) | High (fewer steps, commercially available starting material) | Moderate (additional protection/deprotection steps) |
| Safety Concerns | Use of fuming nitric and sulfuric acids | Use of strong base (sodium methoxide) | Use of strong base and acid/base for deprotection |
| Key Challenges | Regioselectivity of nitration, potential for over-nitration. | Potential for side reactions involving the amino group. | Increased step count, potential for incomplete protection/deprotection. |
| Ideal Application | When 3-amino-6-chloropicolinic acid is not readily available. | For large-scale, cost-effective production. | When side reactions in the direct approach are problematic. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 2 (Direct Substitution) emerges as the more efficient and cost-effective option, particularly for large-scale synthesis, due to its single-step conversion from a commercially available starting material. The primary consideration for this route is the potential for side reactions, which should be carefully evaluated on a small scale before scaling up.
Route 1 (Late-Stage Amination) provides a reliable alternative, especially if the starting material for Route 2 is unavailable or prohibitively expensive. While it involves more steps and the use of hazardous nitrating agents, the individual transformations are generally well-understood and scalable.
The choice between these routes will ultimately depend on the specific requirements of the research or production campaign, including scale, cost constraints, and available starting materials. It is recommended to perform a thorough cost-benefit analysis and preliminary experimental validation before committing to a specific route for large-scale production.
References
- Synthesis of Some Aminopicolinic Acids. [Link]
- 3 Amino 6 Chloropicolinic Acid at ₹ 3150/kg | Hyderabad | ID: 2855459268930 - IndiaMART. [Link]
- A new reagent for selective reduction of nitro group. [Link]
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]
- Study of nitration process of pyridine/pyrazine compound with electron-don
- Nucleophilic arom
- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr)
- Nitro Reduction - Common Conditions. [Link]
- 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. [Link]
- Deprotection Guide - Glen Research. [Link]
A Comparative Analysis of the Biological Activities of 3-Amino-6-methoxypicolinic Acid Derivatives
Introduction
Picolinic acid, a pyridine-carboxylic acid isomer, and its derivatives have garnered significant attention in the fields of medicinal chemistry and agrochemistry due to their diverse biological activities. These compounds have been explored for their potential as anticancer, herbicidal, antimicrobial, and anti-inflammatory agents. A key area of interest lies in the synthetic modification of the picolinic acid scaffold to enhance potency and selectivity for various biological targets. This guide provides a comprehensive comparison of the biological activities of derivatives of 3-Amino-6-methoxypicolinic acid, a specific scaffold with potential for further drug development and agrochemical innovation. We will delve into their anticancer and herbicidal properties, supported by available experimental data, and provide detailed protocols for the evaluation of these activities.
Anticancer Activity of Picolinic Acid Derivatives
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Picolinic acid derivatives have emerged as a promising class of compounds, with several studies demonstrating their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, or programmed cell death, through various cellular pathways.
Comparative Anticancer Efficacy
While direct comparative studies on a wide range of this compound derivatives are limited, research on structurally related picolinic acid derivatives provides valuable insights into their potential. For instance, a study on novel 3,6-diunsaturated 2,5-diketopiperazine derivatives, which share a core heterocyclic structure, demonstrated significant anticancer activity. Compound 11 from this study, featuring naphthalen-1-ylmethylene and 2-methoxybenzylidene substitutions, exhibited potent inhibitory activities against A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values of 1.2 µM and 0.7 µM, respectively[1]. Another study on quinoline-based dihydrazone derivatives also reported promising antiproliferative activity against various cancer cell lines, with some compounds showing greater potency than the clinical anticancer agent 5-FU[2].
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Compound 11 (3,6-diunsaturated 2,5-diketopiperazine) | A549 (Lung) | 1.2 | [1] |
| HeLa (Cervical) | 0.7 | [1] | |
| Compound 3b (quinoline-based dihydrazone) | MCF-7 (Breast) | 7.016 | [2] |
| Compound 3c (quinoline-based dihydrazone) | MCF-7 (Breast) | 7.05 | [2] |
Table 1: Comparative in vitro anticancer activity of picolinic acid-related derivatives.
Mechanism of Anticancer Action: Induction of Apoptosis
The anticancer activity of these derivatives is often linked to their ability to induce apoptosis. For example, compound 11 was found to induce apoptosis and cause cell cycle arrest in the G2/M phase in both A549 and HeLa cells at a concentration of 1.0 µM[1]. This suggests that these compounds can interfere with the normal cell division process of cancer cells, leading to their death. Further investigations using techniques like AO/EB double staining and flow cytometry have confirmed the apoptotic-inducing capabilities of similar compounds in a dose-dependent manner[2].
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the cytotoxic activity of this compound derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours, replace the medium in the wells with fresh medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Herbicidal Activity of Picolinic Acid Derivatives
Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides.[3] They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing plant death. The structural modification of the picolinic acid core has led to the development of new herbicides with improved efficacy and crop selectivity.
Comparative Herbicidal Efficacy
Research into novel picolinic acid derivatives has demonstrated their potent herbicidal activities. For instance, a study on 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds showed that many of these derivatives exhibited excellent inhibition of root growth in various weed species.[4][5] Notably, several compounds demonstrated over 80% inhibition of Brassica napus root growth at a concentration of 250 µM.[4][5] In post-emergence tests, some compounds achieved 100% inhibition of the growth of Amaranthus retroflexus L[4][5]. Another study on 6-indazolyl-2-picolinic acids found that some of their synthesized compounds exhibited a 100% post-emergence herbicidal effect at 250 g/ha against Amaranthus retroflexus and Chenopodium album.[6]
| Compound/Derivative Class | Weed Species | Activity | Concentration/Dosage | Reference |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Brassica napus | >80% root growth inhibition | 250 µM | [4][5] |
| Amaranthus retroflexus L | 100% growth inhibition | Not specified | [4][5] | |
| 6-indazolyl-2-picolinic acids | Amaranthus retroflexus | 100% post-emergence effect | 250 g/ha | [6] |
| Chenopodium album | 100% post-emergence effect | 250 g/ha | [6] |
Table 2: Comparative herbicidal activity of picolinic acid derivatives.
Mechanism of Herbicidal Action: Auxin Mimicry
The herbicidal activity of these compounds is attributed to their action as synthetic auxins. They bind to auxin receptors, such as the F-box protein TIR1, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates the expression of auxin-responsive genes, resulting in the physiological effects associated with auxin overdose. Molecular docking studies have shown that these novel picolinic acid derivatives can bind effectively to the auxin signaling F-box protein 5 (AFB5), suggesting a similar mode of action to other auxin herbicides[3].
Experimental Protocol: Root Growth Inhibition Assay
This protocol describes a method to evaluate the herbicidal activity of this compound derivatives by measuring their effect on the root growth of a model plant, such as Arabidopsis thaliana or other relevant weed species.
Materials:
-
Seeds of the test plant species (e.g., Arabidopsis thaliana, Brassica napus)
-
Petri dishes
-
Filter paper
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Growth medium (e.g., Murashige and Skoog medium)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface sterilize the seeds to prevent microbial contamination.
-
Plating: Place a sterile filter paper in each Petri dish and moisten it with a defined volume of growth medium containing different concentrations of the test compounds. A solvent control should be included.
-
Seed Sowing: Place a specific number of sterilized seeds on the filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).
-
Root Length Measurement: After a specific period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration compared to the control and determine the IC50 value.
Caption: Workflow of the root growth inhibition assay.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising scaffold for the development of novel bioactive compounds. The available data on structurally related picolinic acid derivatives highlight their potential as both anticancer and herbicidal agents. The key to unlocking their full potential lies in systematic structure-activity relationship (SAR) studies to identify the optimal substitutions on the picolinic acid ring that enhance potency and selectivity for specific biological targets. Further research should focus on synthesizing a library of this compound derivatives and evaluating their activity in a broader range of cancer cell lines and weed species. Mechanistic studies will also be crucial to elucidate the precise molecular targets and pathways involved in their biological effects. The insights gained from such research could lead to the development of next-generation drugs and agrochemicals with improved performance and safety profiles.
References
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC - NIH. [Link]
- Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes. (2022). MDPI. [Link]
- Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candid
- Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes. (2022).
- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (n.d.). MDPI. [Link]
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (n.d.). MDPI. [Link]
- Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI. [Link]
- An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. (n.d.). PMC - NIH. [Link]
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. (2020). PubMed. [Link]
- Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)
- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI. [Link]
- Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (n.d.). PMC - NIH. [Link]
- Amino Acids in the Development of Prodrugs. (n.d.). MDPI. [Link]
- Synthesis and biological activity of mycophenolic acid-amino acid deriv
- Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023).
- Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. (2009). PubMed. [Link]
- Synthesis and biological activity of mycophenolic acid-amino acid derivatives. (n.d.).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Head-to-head comparison of catalysts for 3-Amino-6-methoxypicolinic acid synthesis
An In-Depth Guide to Catalytic Systems for the Synthesis of 3-Amino-6-methoxypicolinic Acid
Introduction: The Significance of this compound
This compound is a highly functionalized pyridine derivative that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a carboxylic acid, an amino group, and a methoxy group on a pyridine scaffold, makes it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications, including neuroprotective and antimicrobial agents.[3] The efficient synthesis of this molecule is therefore of paramount importance. The key strategic challenge lies in the formation of the C-N bond at the C3 position of the picolinic acid framework. This guide provides a head-to-head comparison of the primary catalytic systems employed for this transformation, with a focus on palladium, copper, and nickel-based catalysts.
Core Synthetic Challenge: The C(sp²)–N Bond Formation
The central transformation in the synthesis of this compound from a halogenated precursor (e.g., 3-bromo-6-methoxypicolinic acid) is an aromatic amination reaction. While classical methods like nucleophilic aromatic substitution (SNAr) exist, they often require harsh conditions and are limited by the electronic nature of the pyridine ring.[4] Modern synthetic chemistry relies on transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader functional group tolerance. The two most prominent strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Head-to-Head Comparison of Catalytic Systems
The choice of catalyst is the most critical parameter influencing the efficiency, yield, and scalability of the synthesis. Below, we compare the leading catalytic platforms.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[4][5] Developed in the 1990s, it has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[4][5]
Catalyst System:
-
Palladium Precursor: Typically a Pd(0) or Pd(II) source that is reduced in situ. Common choices include Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).[6]
-
Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Sterically hindered phosphine ligands are most common. The choice of ligand has evolved through several "generations," each offering improved reactivity and scope.[5]
-
First-Generation: Monodentate phosphines like P(o-tolyl)₃.
-
Second-Generation (Bidentate): Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-Bis(diphenylphosphino)ferrocene) expanded the reaction's utility to primary amines.[5]
-
Third-Generation (Sterically Hindered): Buchwald's biarylphosphine ligands (e.g., X-Phos, S-Phos) and Hartwig's ferrocenyl ligands (e.g., Josiphos) allow for the coupling of a vast range of substrates under mild conditions, including less reactive aryl chlorides.
-
-
Base: A non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Strong bases like NaOt-Bu (Sodium tert-butoxide) or KOt-Bu (Potassium tert-butoxide) are often used, especially for electron-rich aryl halides.[6] Weaker bases like Cs₂CO₃ or K₃PO₄ can be employed with more reactive substrates.
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amide complex.
-
Reductive Elimination: The aryl group and the amino group couple, and the desired C-N bond is formed, regenerating the Pd(0) catalyst.[5][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is the classical method for forming C-N bonds, predating palladium catalysis by nearly a century.[8] While traditional Ullmann reactions required stoichiometric copper and very high temperatures (>200 °C), modern protocols use catalytic amounts of copper with specific ligands, allowing for significantly milder conditions.[8][9]
Catalyst System:
-
Copper Precursor: Typically a Cu(I) salt, such as CuI (Copper(I) iodide), is most effective. Cu(II) sources can also be used.[8]
-
Ligand: The development of effective ligands has been key to modernizing the Ullmann reaction. Common ligands include diamines (e.g., 1,10-phenanthroline) and, notably, amino acids like L-proline and N,N-dimethylglycine.[10] These ligands enhance the solubility and reactivity of the copper catalyst.
-
Base: A moderately strong base is typically required, such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Mechanism: The precise mechanism of the ligated Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) cycle.
-
A Cu(I) species reacts with the amine to form a copper amide complex.
-
This complex undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.
-
Reductive elimination from the Cu(III) species yields the arylamine product and regenerates the active Cu(I) catalyst.[8]
Nickel-Catalyzed Amination
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions.[11][12] Nickel can catalyze C-N bond formation through reactions analogous to the Buchwald-Hartwig and Chan-Lam couplings.[13]
Catalyst System:
-
Nickel Precursor: Common sources include NiCl₂, Ni(OAc)₂, or Ni(OTf)₂.[11]
-
Ligand: Bipyridine-based ligands (e.g., 4,4′-dOMebpy) or phosphine ligands are often employed.[13]
-
Base: Similar to other systems, bases like Na₂CO₃ or K₂CO₃ are used.[13]
Advantages & Disadvantages: Nickel's primary advantage is its lower cost and higher natural abundance compared to palladium. It can often couple challenging substrates. However, nickel catalysis can sometimes be more sensitive to reaction conditions and functional groups, and its mechanisms can be more complex than those of palladium.
Quantitative Data Summary
| Catalyst System | Typical Metal | Ligand Type | Base | Temperature (°C) | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig | Palladium (Pd) | Phosphines (e.g., X-Phos) | Strong (NaOtBu) or Weak (Cs₂CO₃) | 80 - 120 | High yields, broad scope, high functional group tolerance, well-understood.[4][5] | High cost of Pd and ligands, potential for catalyst poisoning.[4][7] |
| Ullmann Type | Copper (Cu) | Diamines, Amino Acids (L-Proline) | Moderate (K₂CO₃, K₃PO₄) | 90 - 150 | Low catalyst cost, readily available ligands.[10] | Often requires higher temperatures, can have narrower substrate scope.[8] |
| Nickel-Catalyzed | Nickel (Ni) | Bipyridines, Phosphines | Moderate (Na₂CO₃) | 50 - 110 | Very low catalyst cost, unique reactivity profile.[12][13] | Can be more sensitive, mechanisms less universally understood. |
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound methyl ester from a 3-bromo precursor. Note: These are generalized protocols and must be optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Caption: A generalized workflow for catalytic C-N cross-coupling.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Objective: Synthesize Methyl 3-amino-6-methoxypicolinate.
Materials:
-
Methyl 3-bromo-6-methoxypicolinate (1.0 equiv)
-
Ammonia source (e.g., Benzophenone imine as an ammonia equivalent, 1.2 equiv)[4]
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
X-Phos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (solvent)
Procedure:
-
To an oven-dried Schlenk flask under argon, add Pd₂(dba)₃, X-Phos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by Methyl 3-bromo-6-methoxypicolinate and benzophenone imine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting imine intermediate is then hydrolyzed with aqueous acid (e.g., 2M HCl) to cleave the benzophenone group, yielding the primary amine.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Methyl 3-amino-6-methoxypicolinate.
Protocol 2: Copper-Catalyzed Ullmann-Type Amination
Objective: Synthesize Methyl 3-amino-6-methoxypicolinate.
Materials:
-
Methyl 3-iodo-6-methoxypicolinate (1.0 equiv, iodoarenes are more reactive in Ullmann couplings)[8]
-
Aqueous Ammonia (28%, excess)
-
Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%)
-
L-Proline (0.2 equiv, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO) (solvent)
Procedure:
-
To a sealable reaction vessel, add CuI, L-Proline, K₂CO₃, and Methyl 3-iodo-6-methoxypicolinate.
-
Add DMSO and the aqueous ammonia solution.
-
Seal the vessel tightly and heat the mixture to 110 °C with vigorous stirring for 24-48 hours.
-
Cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Filter the mixture through celite to remove insoluble copper salts.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
For the synthesis of this compound, Palladium-catalyzed Buchwald-Hartwig amination stands out as the most robust and versatile method. Its broad functional group tolerance, high yields, and well-established reliability with heteroaromatic substrates make it the preferred choice in a research and drug development setting. The higher cost of palladium is often justified by the superior performance and predictability of the reaction.
Copper-catalyzed Ullmann reactions offer a viable, lower-cost alternative. With modern amino acid-based ligands, the traditionally harsh conditions have been mitigated, making it a suitable option, particularly for large-scale synthesis where cost is a primary driver. However, this system may require more extensive optimization, and iodo-substituted starting materials are often necessary for good reactivity.
Nickel catalysis represents a promising frontier. As research continues to develop more robust nickel catalysts and ligands, it is poised to become an increasingly important tool for C-N bond formation, offering the economic benefits of copper with reactivity that can rival palladium.
Ultimately, the optimal catalyst choice will depend on the specific project goals, including scale, cost constraints, available starting materials, and the need for functional group compatibility.
References
- Title: Buchwald–Hartwig amin
- Title: Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL:[Link]
- Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Ullmann condens
- Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
- Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW Source: PMC - NIH URL:[Link]
- Title: Nickel-Catalyzed Thiocarbonylation of Arylboronic Acids with Sulfonyl Chlorides for the Synthesis of Thioesters Source: Organic Chemistry Portal URL:[Link]
- Title: Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions Source: RSC Publishing URL:[Link]
- Title: Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles Source: PubMed URL:[Link]
Sources
- 1. 870971-19-0 CAS MSDS (3-Amino-6-methoxypyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3-Amino-5-methoxypicolinic acid | 1393585-04-0 [smolecule.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nickel-Catalyzed Thiocarbonylation of Arylboronic Acids with Sulfonyl Chlorides for the Synthesis of Thioesters [organic-chemistry.org]
- 12. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Amino-6-methoxypicolinic Acid: A Cost-Benefit Analysis
Sources
- 1. molbase.com [molbase.com]
- 2. lookchem.com [lookchem.com]
- 3. 3-氨基-2-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Amino-2-methylpyridine | 3430-10-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. indiamart.com [indiamart.com]
- 6. Sodium methoxide reagent grade, 95 , powder Sodium methylate [sigmaaldrich.com]
- 7. Sodium methoxide, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Sodium methoxide, 25% in methanol [oakwoodchemical.com]
- 9. emsdiasum.com [emsdiasum.com]
- 10. Iron Powder [sciencekitstore.com]
- 11. Iron Powder [shop.chemicalstore.com]
- 12. IRON POWDER, ELECTROLYTIC | IRON POWDER, ELECTROLYTIC | Atlantic Equipment Engineers [micronmetals.com]
- 13. Steel Powder, Iron Powder, Grade S1001, $3.50/Lb. Bulk – Z Chemicals [zchemicals.com]
- 14. strem.com [strem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-Amino-6-methoxypicolinic acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every decision, from preclinical safety assessments to final product release, hinges on the ability to accurately and reliably quantify molecules of interest. 3-Amino-6-methoxypicolinic acid, a key structural motif in various pharmacologically active compounds, is no exception. Its quantification demands robust analytical methods, and more importantly, a rigorous confirmation that these methods produce equivalent results. This is the core purpose of cross-validation.
This guide provides an in-depth, experience-driven framework for conducting a cross-validation study for this compound. We will move beyond rote procedural steps to explore the scientific rationale behind method selection, experimental design, and data interpretation, ensuring your analytical results are defensible and reliable. The principles and protocols outlined here are grounded in the authoritative guidances from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6]
The "Why": Foundational Principles of Analytical Cross-Validation
Before delving into protocols, it is crucial to understand the causality behind cross-validation. An analytical method, even if fully validated according to ICH Q2(R1) guidelines, is not infallible.[3][6][7] Cross-validation becomes necessary in several common scenarios:
-
Method Transfer: When moving a method from a development lab to a quality control (QC) lab.
-
Technology Evolution: When comparing a legacy method (e.g., HPLC-UV) with a newer, more sensitive one (e.g., UPLC-MS/MS).
-
Inter-laboratory Comparison: To ensure consistency across different testing sites.
The objective is to demonstrate that two distinct analytical procedures are suitable for their intended purpose and provide equivalent results.[6][8] This guide will focus on a common and illustrative scenario: cross-validating a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
Selecting the Right Tools: A Comparative Overview of Analytical Techniques
The chemical nature of this compound—a polar, aromatic amine and carboxylic acid derivative—guides our choice of analytical techniques.[9][10] Its aromaticity lends itself to UV detection, while the ionizable groups are perfect for mass spectrometry.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC-UV | Separates based on polarity using a C18 column; quantifies based on the absorption of UV light by the aromatic ring.[11][12][13] | Robust, cost-effective, widely available, excellent for higher concentration assays. | Lower sensitivity, potential for interference from co-eluting impurities with similar UV spectra. | Routine QC, release testing, analysis of drug substance. |
| UPLC-MS/MS | Separates with higher efficiency due to smaller particle size columns; provides definitive identification and quantification based on mass-to-charge ratio (m/z) of the parent ion and its specific fragments.[14][15] | Extremely high sensitivity and selectivity, minimal interference, requires smaller sample volume.[15] | Higher operational complexity and cost, potential for matrix effects (ion suppression/enhancement). | Bioanalysis (low concentrations in plasma, tissue), impurity profiling, metabolite identification.[14] |
The Cross-Validation Workflow: A Step-by-Step Protocol
This protocol is designed as a self-validating system, incorporating system suitability tests (SST), quality controls (QCs), and predefined acceptance criteria as mandated by regulatory bodies.[1][16]
Diagram: Cross-Validation Workflow
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 9. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. uab.edu [uab.edu]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. fda.gov [fda.gov]
A Comparative Guide to In-Process Controls for the Synthesis of 3-Amino-6-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of high-value pharmaceutical intermediates like 3-Amino-6-methoxypicolinic acid, rigorous in-process controls (IPCs) are not merely a matter of regulatory compliance; they are the cornerstone of a robust, efficient, and safe manufacturing process. This guide provides a comparative analysis of established and emerging IPC strategies, offering field-proven insights and experimental data to aid in the selection of the most appropriate control methods for your specific needs.
The Critical Need for In-Process Controls
The synthesis of this compound, a key building block in various active pharmaceutical ingredients (APIs), presents several challenges that necessitate stringent in-process monitoring. These include ensuring regioselectivity during nucleophilic aromatic substitution, monitoring reaction completeness to minimize downstream impurities, and controlling the formation of process-related side products. A well-designed IPC strategy provides real-time or near-real-time data, enabling proactive control over critical process parameters (CPPs) and ensuring that critical quality attributes (CQAs) are met at each stage of the synthesis.
A Plausible Synthetic Pathway
While multiple synthetic routes to this compound exist, a common and logical approach involves a multi-step sequence starting from a readily available dichloropyridine precursor. This guide will focus on a plausible three-step synthesis to illustrate and compare different IPC methodologies:
-
Regioselective Amination: Nucleophilic aromatic substitution (SNAr) of a 2,6-dichloropyridine derivative with an amino source.
-
Methoxylation: Subsequent SNAr reaction to introduce the methoxy group.
-
Hydrolysis/Carboxylation: Conversion of a nitrile or other precursor group to the final carboxylic acid.
Caption: Plausible synthetic route for this compound.
Comparative Analysis of In-Process Control Strategies
The choice of an IPC method is a critical decision that balances factors such as the need for real-time data, the complexity of the analytical technique, and implementation costs. Here, we compare traditional offline methods with modern Process Analytical Technology (PAT) tools for each key synthetic step.
Step 1: Regioselective Amination
The introduction of the amino group at the 3-position is a critical step where regioselectivity is paramount. Undesired substitution at other positions can lead to impurities that are difficult to remove in subsequent steps.
| In-Process Control Method | Principle | Advantages | Disadvantages | Typical Application |
| Offline HPLC-UV | Chromatographic separation of reactants, products, and byproducts with UV detection for quantification. | High sensitivity and specificity for resolving isomers and impurities. Well-established and validated method. | Time delay between sampling and results. Potential for sample degradation. | At-line monitoring of reaction conversion and impurity formation.[1][2] |
| In-line/At-line NIR Spectroscopy | Vibrational spectroscopy that measures the absorption of near-infrared light, correlating spectral data to chemical composition. | Real-time, non-destructive analysis. Can be implemented directly in the reactor. | Requires development of robust chemometric models.[3][4] Less sensitive to minor components compared to HPLC. | Continuous monitoring of reactant consumption and product formation. |
| In-line Raman Spectroscopy | Vibrational spectroscopy that measures the inelastic scattering of monochromatic light, providing a chemical fingerprint of the sample. | Highly specific for molecular structure. Less sensitive to water than NIR. Can be used for both liquid and solid phases. | Can be affected by fluorescence. Requires careful probe placement. | Real-time monitoring of reaction kinetics and identification of intermediates.[5][6] |
Experimental Protocol: At-line HPLC-UV for Amination Monitoring [1][2]
-
Objective: To quantify the consumption of the 2,6-dichloropyridine starting material and the formation of the 3-amino-2,6-dichloropyridine product and any isomeric impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. The exact gradient should be optimized for the specific separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the key analytes.
-
Procedure:
-
At specified time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase or a suitable solvent.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Quantify the components of interest by comparing their peak areas to those of pre-prepared calibration standards.
-
Caption: Workflow for offline HPLC-UV monitoring.
Step 2: Methoxylation
The introduction of the methoxy group is another critical SNAr reaction. In-process controls are essential to ensure complete conversion and to monitor for any potential side reactions, such as hydrolysis of the chloro-group if water is present.
| In-Process Control Method | Principle | Advantages | Disadvantages | Typical Application |
| At-line GC-MS | Gas chromatography for separation of volatile components, followed by mass spectrometry for identification and quantification. | High sensitivity and excellent for identifying unknown impurities.[7][8][9] | Requires derivatization for non-volatile compounds. Sample preparation can be time-consuming. | Monitoring for volatile impurities and confirming the identity of reaction products. |
| In-line NIR Spectroscopy | As described previously. | Real-time monitoring of the disappearance of the chloro-intermediate and the appearance of the methoxy-product. | Model development can be complex due to overlapping spectral features.[10][11] | Continuous process verification and endpoint determination. |
| In-line Raman Spectroscopy | As described previously. | Provides distinct spectral signatures for the C-Cl and C-O bonds, allowing for clear differentiation between reactant and product. | May require a windowed reactor for optimal signal. | Real-time tracking of the substitution reaction and detection of any unexpected intermediates. |
Experimental Protocol: In-line NIR for Methoxylation Monitoring [10][11]
-
Objective: To monitor the concentration of the 3-amino-2,6-dichloropyridine intermediate and the formation of the 3-amino-6-methoxy-2-chloropyridine product in real-time.
-
Instrumentation: NIR spectrometer with a fiber-optic immersion probe.
-
Probe Installation: The probe is inserted directly into the reaction vessel, ensuring it is in a position that provides a representative sample of the reaction mixture.
-
Data Acquisition: Spectra are collected at regular intervals (e.g., every 1-5 minutes) throughout the reaction.
-
Chemometric Model: A Partial Least Squares (PLS) regression model is developed by correlating the NIR spectra of a set of calibration samples with known concentrations of the reactants and products, as determined by a primary method like HPLC.[3]
-
Procedure:
-
Initiate the reaction and begin acquiring NIR spectra.
-
The real-time spectral data is fed into the pre-developed chemometric model.
-
The model outputs the predicted concentrations of the key components, which are plotted over time to monitor the reaction progress.
-
The reaction is deemed complete when the concentration of the starting material plateaus at a minimum and the product concentration reaches a maximum.
-
Caption: Workflow for in-line NIR monitoring.
Step 3: Hydrolysis/Carboxylation
The final step involves the conversion of a precursor group (e.g., nitrile) to the carboxylic acid. This step is critical for the final purity of the product, and IPCs are needed to monitor the disappearance of the intermediate and the formation of the final product, as well as any potential degradation products.
| In-Process Control Method | Principle | Advantages | Disadvantages | Typical Application |
| At-line HPLC-UV | As described previously. | Provides accurate quantification of the final product and any remaining starting material or hydrolysis intermediates. | Can be time-consuming for reactions that proceed to completion quickly. | Final confirmation of reaction completion and purity assessment before work-up.[12] |
| In-line Raman Spectroscopy | As described previously. | Can monitor the disappearance of the nitrile stretch (if applicable) and the appearance of the carboxylic acid carbonyl stretch, providing a clear indication of reaction progress. | Signal may be weak for dilute solutions. | Real-time endpoint determination and monitoring for the formation of amide intermediates. |
| In-line pH Monitoring | Measures the change in hydrogen ion concentration in the reaction mixture. | Simple, robust, and provides a direct measure of the progress of reactions that consume or generate acid/base. | Non-specific and can be influenced by other components in the reaction mixture. | Endpoint determination in acid- or base-mediated hydrolysis reactions. |
Experimental Protocol: In-line Raman for Hydrolysis Monitoring
-
Objective: To monitor the conversion of the nitrile intermediate to the carboxylic acid product in real-time.
-
Instrumentation: Raman spectrometer with a non-contact optic or an immersion probe.
-
Probe/Optic Placement: The probe or optic is positioned to focus the laser on a representative portion of the reaction mixture through a sight glass or directly immersed in the reactor.
-
Data Acquisition: Raman spectra are collected continuously throughout the hydrolysis reaction.
-
Data Analysis: The intensity of the characteristic Raman bands for the nitrile group (around 2230 cm⁻¹) and the carboxylic acid carbonyl group (around 1680-1710 cm⁻¹) are monitored over time.
-
Procedure:
-
Start the hydrolysis reaction and begin acquiring Raman spectra.
-
Plot the intensity of the nitrile and carboxylic acid peaks as a function of time.
-
The reaction is considered complete when the nitrile peak has disappeared and the carboxylic acid peak has reached a stable maximum intensity.
-
Impurity Profiling: A Key Aspect of In-Process Control
A critical function of any IPC strategy is the ability to detect and monitor the formation of impurities.[13] For the synthesis of this compound, potential impurities could include:
-
Regioisomers: Formed during the amination and methoxylation steps.
-
Over-alkylation products: If the amino group reacts further.
-
Hydrolysis byproducts: From the reaction of chloro-substituents with any water present.
-
Incomplete hydrolysis products: Such as the corresponding amide.
HPLC-UV and GC-MS are particularly powerful tools for impurity profiling. [1][7][8][9] HPLC-UV can separate and quantify non-volatile impurities, while GC-MS is excellent for identifying volatile and semi-volatile byproducts. The development of a comprehensive impurity profile early in process development is crucial for establishing effective control strategies.
Conclusion: A Synergistic Approach to Process Control
The optimal in-process control strategy for the synthesis of this compound often involves a combination of different analytical techniques. While offline HPLC-UV remains a gold standard for its high sensitivity and specificity, the integration of in-line PAT tools like NIR and Raman spectroscopy offers the significant advantage of real-time data for proactive process control.
By carefully selecting and validating the appropriate IPC methods for each synthetic step, researchers and drug development professionals can ensure a robust, well-understood, and efficient manufacturing process that consistently delivers a high-quality product. This guide provides a framework for making those critical decisions, grounded in scientific principles and practical application.
References
- BenchChem. (2025). Application Notes and Protocols for Monitoring 2,6-Dichloro-4-pyridinamine Reactions. BenchChem.
- ResearchGate. (n.d.). Comparative Analysis of Leading PAT Analytical Tools.
- Smythe, G. A., et al. (n.d.). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Monitoring 3,5-Dichloropyridine Reactions. BenchChem.
- ResearchGate. (n.d.). Comparison between the classical and the PAT-inspired production....
- Felix Instruments. (2021, January 29). Understanding Chemometrics for NIR Spectroscopy. Felix Instruments.
- ResearchGate. (2025, August 9). Ecni GC-MS Analysis of Picolinic and Quinolinic Acids and Their Amides in Human Plasma, CSF, and Brain Tissue | Request PDF.
- Royal Society of Chemistry. (n.d.).
- National Institutes of Health. (n.d.).
- ChemRxiv. (n.d.). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv.
- National Institutes of Health. (n.d.). Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis. PubMed Central.
- ResearchGate. (2018, September 4). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS.
- American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.
- JKU ePUB. (2023, May 28). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy.
- National Institutes of Health. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed Central.
- National Institutes of Health. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. PubMed Central.
- IRIS Technology Solutions. (2024, April 9). Real-Time Blending Process Monitoring with NIR spectroscopy.
- Semantic Scholar. (n.d.).
- Human Metabolome Database. (n.d.). GC-MS Spectrum - Picolinic acid GC-MS (1 TMS) (HMDB0002243).
- Sigma-Aldrich. (n.d.). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue.
- Journal of the Chemical Society, Faraday Transactions. (n.d.). Surface Raman spectroscopic investigation of pyridine adsorption at platinum electrodes—effects of potential and electrolyte. Royal Society of Chemistry.
- PubMed. (n.d.). Near-infrared spectroscopic method for real-time monitoring of pharmaceutical powders during voiding.
- ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid.
- ResearchGate. (2024, September 12). (PDF) A Review on MIR, NIR, Fluorescence and Raman Spectroscopy Combined with Chemometric Modeling to Predict the Functional Properties of Raw Bovine Milk.
- ResearchGate. (2025, August 9). Surface Raman spectroscopic investigation of pyridine adsorption at platinum electrodes - Effects of potential and electrolyte.
- ChemicalBook. (n.d.). 3-Amino-6-cyanopyridine synthesis.
- PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.
- ResearchGate. (2025, August 8). Near-Infrared Spectroscopic Method for Real-Time Monitoring of Pharmaceutical Powders During Voiding.
- National Institutes of Health. (n.d.).
- (n.d.). NEAR INFRARED SPECTROSCOPY (NIRS)
- PubMed. (2023, January 5).
- SciSpace. (n.d.). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties.
- HELIX Chromatography. (n.d.). HPLC Method Development Services.
- PubMed. (2009, January 15).
- PubMed. (n.d.).
- ResearchGate. (2025, August 7). Method development for amino acid analysis.
- Royal Society of Chemistry. (n.d.).
- Biotechnology Journal International. (2024, June 22). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
- ResearchGate. (n.d.). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Chemometrics for NIR Spectroscopy - Felix Instruments [felixinstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. Surface Raman spectroscopic investigation of pyridine adsorption at platinum electrodes—effects of potential and electrolyte - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. | Sigma-Aldrich [merckmillipore.com]
- 10. epub.jku.at [epub.jku.at]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Amino-6-methoxypicolinic Acid
In the landscape of pharmaceutical development and quality control, the accuracy of analytical data is paramount. This guide provides an in-depth comparison of reference standards for the analysis of 3-Amino-6-methoxypicolinic acid, a key intermediate and potential impurity in various synthetic pathways. We will explore the critical attributes of a reference standard, compare the utility of different grades of material, and provide actionable protocols for qualification and use.
The Imperative of a High-Quality Reference Standard
This compound, with its dual amine and carboxylic acid functionalities, presents unique analytical challenges. Whether quantifying it as a final product, a process intermediate, or a critical impurity, the reference standard is the cornerstone of the entire analytical method. An insufficiently characterized or impure standard can lead to significant errors in quantification, potentially delaying regulatory approval or compromising product quality.[1]
A reference standard serves as the benchmark against which all unknown samples are measured. Its quality directly impacts the validity of qualitative (identification) and quantitative (assay, impurity profiling) results.[1][2] International Council for Harmonisation (ICH) guidelines stipulate that reference standards must be of the highest possible purity and thoroughly characterized for their intended use.[1][3]
Primary vs. Secondary Standards: A Strategic Choice
In practice, laboratories utilize a two-tiered system for reference materials:
-
Primary Reference Standard: This is a substance of the highest purity, extensively characterized using a battery of orthogonal analytical techniques.[4] It is often obtained from pharmacopeial sources (e.g., USP, EP) if available, or qualified in-house through a rigorous process. Its assigned purity value does not rely on a comparison to another standard.
-
Secondary Reference Standard (or Working Standard): This standard is qualified against the primary reference standard.[5][6] It is used for routine daily analysis to preserve the limited and often expensive supply of the primary standard. The traceability of a secondary standard to a primary standard is essential and must be documented.[5]
For a molecule like this compound, which may not have an official pharmacopeial monograph, an in-house primary standard must be established from a highly purified and characterized batch of the material.
Comparison of Reference Material Grades
Not all chemical batches are suitable for use as reference standards. The choice of starting material is critical. The following table compares the necessary attributes of a fully qualified reference standard against a typical "reagent grade" chemical.
| Attribute | Qualified Reference Standard | Standard Reagent Grade Chemical | Rationale & Justification |
| Purity (Assay) | Typically ≥99.5% on an anhydrous basis, determined by a mass balance approach or qNMR.[4][5] | Often ≥98%, with purity stated by a single method (e.g., HPLC area % or titration). | High purity minimizes the impact of impurities on the main component's assay value. Mass balance (100% - impurities) provides a more accurate value than a single chromatographic measurement. |
| Identity Confirmation | Confirmed by orthogonal methods: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[1][4] | Typically confirmed by one or two methods, often just IR or MS. | Orthogonal methods provide unequivocal proof of the molecule's structure, reducing the risk of misidentification. NMR is particularly powerful for structural elucidation. |
| Impurity Profile | All impurities >0.10% are identified, characterized, and quantified. | Impurity profile is often unknown or only major impurities are listed. | Knowing the identity and quantity of impurities is critical, especially if those same impurities need to be monitored in the test sample. This is a core requirement of ICH Q3 guidelines. |
| Water Content | Determined by a specific method like Karl Fischer titration. | May be reported as "loss on drying" (LOD), which is non-specific. | Karl Fischer titration specifically measures water content, which is crucial for calculating the purity on an anhydrous basis. LOD can include volatile solvents as well as water. |
| Residual Solvents | Analyzed by Headspace Gas Chromatography (GC-HS) per USP <467> or ICH Q3C.[1] | Generally not tested or controlled. | Residual solvents from the synthesis process can contribute to the material's weight and may be toxic. Their control is a regulatory expectation. |
| Inorganic Impurities | Determined by methods like Residue on Ignition (ROI) or Inductively Coupled Plasma (ICP). | Not typically measured. | Inorganic impurities can act as catalysts for degradation or interfere with certain analytical procedures. |
| Documentation | Comprehensive Certificate of Analysis (CoA) with detailed test results, spectra, chromatograms, and assigned purity value with uncertainty. | Basic CoA with limited data, often only stating that the material meets a certain specification. | A detailed CoA provides the end-user with the confidence and necessary data to use the standard appropriately and defend its quality. |
Workflow for Qualifying a Secondary Reference Standard
Establishing a reliable secondary standard is a critical laboratory function. The process ensures that routine testing is performed with a standard that is traceable to the well-characterized primary material.
Caption: Workflow for qualifying a secondary reference standard against a primary standard.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound. The choice of a reversed-phase C18 column is based on the moderate polarity of the molecule. The acidified mobile phase ensures that the carboxylic acid group is protonated, leading to consistent retention and improved peak shape.
Reagents and Materials
-
This compound Reference Standard (RS)
-
Acetonitrile (ACN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Formic Acid, 99%+
-
Deionized Water, 18.2 MΩ·cm
-
Class A volumetric flasks and pipettes
Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 5 10.0 90 12.0 90 12.1 5 | 15.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm (Verify λ-max by running a UV scan of the main peak)
Preparation of Solutions
-
Diluent: Water/Acetonitrile (80:20 v/v)
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound RS into a 25-mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50-mL volumetric flask and dilute to volume with Diluent.
-
Sample Preparation: Prepare samples at a target concentration of 0.1 mg/mL in Diluent.
System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
The inclusion of SST is a self-validating step, ensuring the chromatographic system is performing adequately before committing to the analysis of valuable samples.[7][8][9]
Analytical Procedure Workflow
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. veeprho.com [veeprho.com]
- 3. database.ich.org [database.ich.org]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. who.int [who.int]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 3-Amino-6-methoxypicolinic Acid Analysis
Introduction: The Imperative for Cross-Site Comparability
3-Amino-6-methoxypicolinic acid is a key analyte of interest in modern pharmaceutical development, often emerging as a critical metabolite or a structural alert in safety studies. As drug development programs become increasingly globalized, the need to transfer and replicate analytical methods across multiple laboratories—from discovery to preclinical and clinical phases—is paramount. Ensuring that data generated in a lab in North America is directly comparable to data from a facility in Europe or Asia is not just a matter of convenience; it is a cornerstone of regulatory compliance and confidence in scientific outcomes.
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison (ILC) for the quantitative analysis of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, establish a self-validating analytical protocol, and detail the statistical evaluation of comparative data. This document is intended for researchers, analytical scientists, and quality assurance professionals tasked with ensuring the robustness and transferability of bioanalytical methods.
Part 1: Establishing the Benchmark Analytical Method: LC-MS/MS
The inherent polarity of this compound and the low detection levels required in biological matrices make Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) the analytical technique of choice.[1] Its high sensitivity and specificity provide the foundation for a robust and reliable assay.[2]
Causality in Method Design
The chosen method is not arbitrary; each component is selected to mitigate common analytical challenges:
-
Sample Preparation: A simple protein precipitation with acetonitrile is selected. This approach is fast, effective for removing the bulk of proteinaceous matrix components, and less prone to the variability that can be introduced by more complex liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols, making it ideal for an inter-laboratory study.[3]
-
Chromatography: A mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column is proposed. Standard reversed-phase (C18) columns offer poor retention for polar compounds like amino acids.[1] A column with multiple retention mechanisms ensures that the analyte is sufficiently retained and separated from other endogenous components, which is critical for minimizing matrix effects.[3][4]
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen due to the presence of the basic amino group, which is readily protonated to form a stable [M+H]⁺ ion, ensuring high ionization efficiency and sensitivity.
-
Detection: Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry. By monitoring a specific precursor-to-product ion transition, we achieve exceptional specificity, effectively filtering out chemical noise and ensuring that the signal is unequivocally from our target analyte.[2]
Detailed Experimental Protocol: Quantitative Analysis of this compound in Human Plasma
This protocol serves as the validated, benchmark procedure to be distributed to all participating laboratories.
1. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS): this compound-¹³C₂,¹⁵N (>98% purity)
-
LC-MS grade Acetonitrile, Water, and Formic Acid
-
Control Human Plasma (K₂EDTA)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL primary stock solution of the reference standard and the SIL-IS in 50:50 Acetonitrile:Water.
-
Generate a set of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the primary stock into control human plasma.
-
Prepare QC samples in control plasma at low, medium, and high concentrations (e.g., 3, 80, and 800 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of each standard, QC, or study sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution (e.g., 200 ng/mL).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system
-
Column: Mixed-Mode or HILIC, e.g., Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 95% B, hold for 0.5 min; ramp to 50% B over 2.5 min; hold for 0.5 min; return to 95% B and re-equilibrate for 1.5 min. (Total run time: 5.0 min)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 169.1 m/z → Q3: 124.1 m/z (loss of COOH)
-
SIL-IS: Q1: 172.1 m/z → Q3: 127.1 m/z
-
-
Key MS Parameters: Optimize source temperature, gas flows, and collision energy on the specific instrument used.
Workflow Visualization
Below is a diagram illustrating the benchmark analytical workflow.
Caption: Benchmark LC-MS/MS workflow for analysis.
Part 2: Structuring the Inter-Laboratory Comparison
An ILC is a formally planned and executed study involving multiple laboratories analyzing identical, homogeneous samples to assess both the method's reproducibility and the proficiency of each laboratory.[5][6] The design must be meticulous to ensure the results are statistically meaningful.
Core Principles of ILC Design
The structure of this study will adhere to principles outlined in established guidelines such as ISO 5725.[6][7]
-
Organizer and Laboratory Recruitment: A central organizing laboratory is responsible for preparing and distributing materials and for data analysis.[5] Participating laboratories should be chosen based on their experience with LC-MS/MS technology, but can represent a range of instrument vendors and software platforms to test true method ruggedness.
-
Test Material Preparation: The organizing lab must prepare a large, single batch of test material to ensure homogeneity.[8] For this study, two sets of materials are recommended:
-
Set A: Aqueous Standard Solutions: Five concentrations spanning the calibration range, provided in a non-biological matrix to test the core analytical system (LC-MS) without matrix effects.
-
Set B: Spiked Plasma Samples: Three blind QC samples prepared in a single batch of pooled human plasma. This tests the entire workflow, including the sample preparation step.
-
-
Study Protocol and Reporting: A detailed protocol, including the benchmark method described above, must be distributed.[8] Laboratories should be instructed not to deviate from this protocol. A standardized electronic template for reporting results (peak areas, calculated concentrations, etc.) must be provided to prevent data transcription errors.
-
Execution and Timeline: Participants are given a specific timeframe to complete the analysis. They should be instructed to analyze the samples in a single analytical run, performing three replicate preparations of each blind QC sample to assess intra-lab precision (repeatability).
ILC Workflow Diagram
The overall process for conducting the inter-laboratory comparison is shown below.
Caption: Workflow for the inter-laboratory comparison study.
Part 3: Comparative Data Analysis and Performance Evaluation
Upon receiving the data, the organizing laboratory's primary task is to statistically evaluate the results to determine the method's performance across different sites.[9] The key validation parameters to assess are accuracy and precision.[10]
Key Performance Indicators (KPIs)
-
Accuracy: The closeness of the mean measured value to the nominal (true) concentration. It is typically expressed as percent recovery.
-
Acceptance Criterion: The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[11]
-
-
Precision: The degree of scatter between a series of measurements. It is expressed as the percent coefficient of variation (%CV).[12]
-
Repeatability (Intra-lab Precision): The precision of replicate measurements within a single lab.
-
Reproducibility (Inter-lab Precision): The precision of measurements between all participating labs.
-
Acceptance Criterion: %CV should not exceed 15% (20% at the LLOQ).[11]
-
Hypothetical Inter-Laboratory Comparison Data
The following tables summarize hypothetical results from an ILC with 8 participating laboratories analyzing the three blind plasma QC samples.
Table 1: Accuracy Results (% Recovery) for Blind Plasma QC Samples
| Laboratory | QC Low (3 ng/mL) | QC Medium (80 ng/mL) | QC High (800 ng/mL) |
|---|---|---|---|
| Lab 1 | 98.7% | 102.1% | 100.5% |
| Lab 2 | 105.2% | 104.5% | 101.9% |
| Lab 3 | 94.3% | 96.8% | 98.2% |
| Lab 4 | 112.5% | 108.9% | 104.3% |
| Lab 5 | 88.9% | 92.4% | 95.1% |
| Lab 6 | 118.1% (Fail) | 110.3% | 106.8% |
| Lab 7 | 101.5% | 99.8% | 99.1% |
| Lab 8 | 95.6% | 97.2% | 98.7% |
| Mean | 101.8% | 101.5% | 100.6% |
Table 2: Precision Results (%CV) for Blind Plasma QC Samples
| Parameter | QC Low (3 ng/mL) | QC Medium (80 ng/mL) | QC High (800 ng/mL) |
|---|---|---|---|
| Mean Intra-Lab Precision (%CV) | 4.8% | 3.1% | 2.5% |
| Inter-Lab Precision (%CV) | 9.7% | 6.2% | 3.9% |
Interpretation and Troubleshooting
The data analysis reveals several key insights:
-
Overall Method Performance: The method demonstrates excellent performance. The inter-laboratory precision is well within the 15% acceptance criterion for all QC levels, indicating the analytical method is robust and reproducible. The overall accuracy is also well within acceptable limits.
-
Outlier Identification: Lab 6 shows a significant positive bias, particularly at the low QC level, with an accuracy result of 118.1% that falls outside the ±15% acceptance window. This suggests a potential issue specific to that laboratory.
-
Root Cause Analysis: To address the outlier, the organizing lab would investigate potential causes. Common sources of error in an ILC include:
-
Calibration Issues: Incorrect preparation of their own internal calibration standards.
-
Sample Processing Errors: Inconsistent pipetting during sample preparation.
-
Integration Issues: Incorrect peak integration, especially for low-level samples where the signal-to-noise is lower.
-
Instrumental Problems: A poorly optimized or maintained mass spectrometer.
-
A follow-up action would be to have Lab 6 re-analyze the samples or review their raw data with the organizing laboratory to pinpoint the source of the deviation.
Conclusion: Achieving Consensus Through Collaboration
An inter-laboratory comparison is more than a simple pass/fail exercise; it is a collaborative process that builds confidence in an analytical method's transferability and ruggedness. By establishing a scientifically sound benchmark protocol, distributing homogeneous test materials, and performing a rigorous statistical analysis of the collective data, organizations can ensure data integrity across multiple sites and throughout the lifecycle of a drug development program. The framework presented here provides a robust starting point for any team seeking to validate the analysis of this compound, fostering a culture of quality and scientific excellence.
References
- BISFA. (n.d.). GUIDELINE FOR INTER-LABORATORY TESTS.
- National Institutes of Health (NIH). (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
- Oxford Academic. (n.d.). Interlaboratory Studies | Quality Assurance in the Analytical Chemistry Laboratory.
- ASTM International. (2023). Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method.
- Eurachem. (n.d.). Trends in inter-laboratory method validation.
- ResearchGate. (n.d.). Inter-laboratory studies in analytical chemistry | Request PDF.
- JRC Publications Repository. (n.d.). Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials.
- IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
- Thermo Fisher Scientific Inc. (2018). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
- European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Science.gov. (n.d.). validate analysis methods: Topics by Science.gov.
- Sigma-Aldrich. (n.d.). 3-Amino-6-methoxypicolinamide | 1314934-75-2.
- Agilent Technologies, Inc. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- International Journal of Sciences: Basic and Applied Research. (2019). Inter-Laboratory Comparability of Clinical Chemistry Testing: A New Perspective.
- PubMed Central (PMC). (n.d.). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants.
- Pickering Laboratories. (n.d.). Amino Acids Analysis.
- Shimadzu Corporation. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization.
Sources
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. store.astm.org [store.astm.org]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. bisfa.org [bisfa.org]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ikev.org [ikev.org]
A Comparative Guide to the Kinetic Studies of 3-Amino-6-methoxypicolinic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Picolinic Acids
Picolinic acid, a metabolite of the amino acid tryptophan, and its derivatives are foundational scaffolds in medicinal chemistry and materials science. Their ability to chelate metal ions and participate in a variety of organic reactions makes them valuable as drug precursors, intermediates in the synthesis of complex molecules, and functional components in biologically active compounds.[1][2][3] 3-Amino-6-methoxypicolinic acid (CAS 870971-19-0) is a member of this family, featuring a pyridine ring substituted with a carboxylic acid, an amino group, and a methoxy group.[4]
The specific arrangement of these functional groups—an electron-donating amino group and a strongly electron-donating methoxy group—suggests a unique reactivity profile. Understanding the kinetics of its reactions is paramount for professionals seeking to utilize this molecule in drug synthesis, as reaction rates directly influence process optimization, yield, purity, and the stability of the final product.[5]
This guide provides a comparative framework for analyzing the reaction kinetics of this compound. Due to the limited specific kinetic data for this molecule in public literature, we will establish a theoretical and practical foundation by comparing its expected reactivity to that of structurally related analogues: the parent compound 3-Aminopicolinic acid and an analogue with an electron-withdrawing group, 3-Amino-6-chloropicolinic acid . The focus will be on the acylation of the 3-amino group, a common and critical transformation in drug development.
Theoretical Kinetic Framework: The Role of Substituents
The reactivity of the amino group in 3-aminopicolinic acid derivatives is governed by the electronic properties of the other substituents on the pyridine ring. The rate of electrophilic attack on the amino group, such as in an acylation reaction, is highly dependent on the nucleophilicity of the nitrogen atom.
-
This compound : The methoxy group (-OCH₃) at the 6-position is a strong electron-donating group through resonance. This increases the electron density on the pyridine ring and, crucially, on the 3-amino group, enhancing its nucleophilicity. We predict this will lead to a faster reaction rate compared to the unsubstituted analogue.
-
3-Aminopicolinic acid : This is our baseline molecule. The amino group's reactivity is influenced primarily by the pyridine ring itself.[6]
-
3-Amino-6-chloropicolinic acid : The chloro group (-Cl) at the 6-position is an electron-withdrawing group through induction.[7] This effect decreases the electron density on the ring and the amino group, reducing its nucleophilicity and thus slowing the reaction rate.
These substituent effects can often be quantified using Hammett relations, which correlate reaction rates with substituent constants (σ).[8][9] For the reaction of substituted anilines, electron-donating groups typically yield a negative reaction constant (ρ), indicating an acceleration of the reaction.[8]
Comparative Kinetic Analysis: Acylation Reaction
To illustrate these principles, we will compare the predicted kinetics for the reaction of our three picolinic acid derivatives with benzoyl chloride, a standard acylation agent. The reaction follows a bimolecular mechanism, and its rate can be monitored using techniques like stopped-flow spectrophotometry.[8][10]
The reaction progress can be described by pseudo-first-order kinetics if one reactant (e.g., benzoyl chloride) is used in large excess. The observed rate constant (kobs) would then be determined, which is linearly dependent on the concentration of the excess reactant.[11]
Projected Performance Data
The following table presents hypothetical, yet chemically sound, kinetic data for the acylation of the three compounds. The relative differences are based on the established electronic effects of the -OCH₃ and -Cl substituents.
| Compound | Substituent at C6 | Electronic Effect | Predicted Relative kobs (s⁻¹) | Predicted Relative Second-Order Rate Constant (M⁻¹s⁻¹) |
| This compound | -OCH₃ | Strong Electron-Donating | ~1.5 | ~150 |
| 3-Aminopicolinic acid | -H | Neutral (Reference) | 1.0 | 100 |
| 3-Amino-6-chloropicolinic acid | -Cl | Electron-Withdrawing | ~0.4 | ~40 |
Table 1: Projected kinetic parameters for the acylation of substituted 3-aminopicolinic acids. Values are relative and for illustrative purposes.
This data predicts that this compound would be the most reactive, providing a significant advantage in synthetic applications where rapid and efficient conversion is desired.
Experimental Protocols
To validate these predictions, rigorous experimental work is essential. The following sections detail the necessary protocols.
Protocol 1: Kinetic Measurement via Stopped-Flow Spectrophotometry
This method is ideal for studying fast reactions in solution, often completed in milliseconds to seconds.[10][11] It allows for the rapid mixing of reactants and immediate spectrophotometric monitoring of the reaction.
Objective: To determine the observed rate constant (kobs) for the acylation of each picolinic acid derivative.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant loading
-
This compound, 3-Aminopicolinic acid, 3-Amino-6-chloropicolinic acid
-
Benzoyl chloride
-
Anhydrous solvent (e.g., hexamethylphosphoric triamide (HMPT) or acetonitrile)[8]
-
Acid-base indicator (if monitoring HCl byproduct formation)[8]
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the picolinic acid derivative (e.g., 0.1 mM) in the chosen anhydrous solvent.
-
Prepare a series of benzoyl chloride solutions in the same solvent at concentrations significantly higher than the picolinic acid (e.g., 1 mM, 2 mM, 5 mM, 10 mM) to ensure pseudo-first-order conditions.[12]
-
-
Instrument Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance change. This could be the disappearance of the reactant or the appearance of the product. A preliminary spectral scan is required to determine this wavelength.
-
Equilibrate the instrument and sample syringes to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Load one syringe with the picolinic acid solution and the other with a benzoyl chloride solution.
-
Initiate the instrument to rapidly mix the two solutions. The instrument will immediately begin recording the change in absorbance over time.
-
Collect data for a period sufficient to observe the reaction reach completion (at least 3-5 half-lives).
-
-
Data Collection:
-
Repeat the experiment for each concentration of benzoyl chloride.
-
Perform multiple runs (3-5) at each concentration to ensure reproducibility.
-
Repeat the entire process for the other two picolinic acid derivatives.
-
-
Data Analysis:
-
Fit the absorbance vs. time data for each run to a single exponential decay function to obtain the pseudo-first-order rate constant, kobs.[11]
-
Plot kobs versus the concentration of benzoyl chloride.
-
The slope of this line will be the second-order rate constant (k) for the reaction, and the y-intercept should be close to zero.[11]
-
Protocol 2: Product Confirmation by HPLC and NMR
Objective: To confirm the identity of the acylated product and assess the purity of the reaction mixture.
A. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Quench the reaction at various time points by adding a suitable agent (e.g., a primary amine like piperidine) that reacts with excess benzoyl chloride. Dilute the quenched sample in the mobile phase.
-
Method:
-
Column: C18 reverse-phase column.[13]
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detector set at the λmax of the product.
-
-
Analysis: Compare the retention time of the product peak with a synthesized standard. The peak area can be used to quantify reaction conversion over time.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Synthesize a larger batch of the product and purify it using column chromatography. Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The formation of the amide bond will result in a characteristic amide proton signal in the ¹H NMR spectrum and a shift in the signals of the aromatic protons adjacent to the amino group.
Visualizing the Process
Diagrams help clarify complex relationships and workflows.
Caption: Workflow for determining reaction rate constants using stopped-flow spectrophotometry.
Conclusion and Future Outlook
This guide establishes a robust framework for investigating the reaction kinetics of this compound. By comparing its predicted reactivity with key analogues, we can hypothesize that the methoxy group significantly enhances the rate of reactions involving the amino group, a critical insight for synthetic chemists. The provided protocols for stopped-flow kinetic analysis and product validation offer a clear and reliable path for researchers to empirically determine these reaction rates.
For drug development professionals, this data is invaluable. Faster reaction kinetics can lead to more efficient and cost-effective manufacturing processes. Furthermore, understanding how substituents modulate reactivity allows for the rational design of new derivatives with tailored properties, accelerating the discovery of novel therapeutics.
References
- G. V. G. K. S. Prasad, G. N. Kumar, M. S. Kumar, P. R. P. Rao, and K. H. Kumar, "Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies," European Journal of Medicinal Chemistry, May 2014. [Online]. Available: [Link]
- J. H. Borkent, J. J. de Jeu, and J. J. van der Veen, "Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide," Journal of Polymer Science: Polymer Chemistry Edition, vol. 16, no. 6, pp. 1381–1396, 1978. [Online]. Available: [Link]
- "Experimental methods of chemical kinetics," Chemistry LibreTexts, Feb. 2022. [Online]. Available: [Link]
- A. A. El-Bindary, A. Z. El-Sonbati, and R. M. A. El-Kholy, "A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+," Redalyc, vol. 45, no. 1, pp. 25-32, 2004. [Online]. Available: [Link]
- "Drug precursors," Wikipedia. [Online]. Available: [Link]
- T. D. Pollard, "Take advantage of time in your experiments: a guide to simple, informative kinetics assays," Molecular Biology of the Cell, vol. 21, no. 23, pp. 4058–4062, Dec. 2010. [Online]. Available: [Link]
- A. A. Amireh, "Synthesis of Some Aminopicolinic Acids," IRL @ UMSL, Apr. 2012. [Online]. Available: [Link]
- M. Masteri-Farahani, M. Teymourian, and S. Sheikholeslami, "Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst," RSC Advances, vol. 10, no. 43, pp. 25681–25688, 2020. [Online]. Available: [Link]
- "this compound," PubChem. [Online]. Available: [Link]
- S. C. C. S. Santos, T. L. P. Galvão, M. T. S. Rosado, and A. C. F. Ribeiro, "Solubility and Crystallization Studies of Picolinic Acid," Molbank, vol. 2023, no. 1, p. M1580, Feb. 2023. [Online]. Available: [Link]
- H. H. G. Jellinek and J. R. Urwin, "Ultraviolet Absorption Spectra and Dissociation Constants of Picolinic, Isonicotinic Acids and their Amides," The Journal of Physical Chemistry, vol. 58, no. 6, pp. 548–550, Jun. 1954. [Online]. Available: [Link]
- Y. Zhang, Y. Zhang, Q. Zhang, J. Chen, and W. Gao, "Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations," International Journal of Molecular Sciences, vol. 25, no. 13, p. 7002, Jun. 2024. [Online]. Available: [Link]
- E. J. Behrman, "Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate," Acta Crystallographica Section E, vol. 78, no. Pt 1, pp. 91–95, Jan. 2022. [Online]. Available: [Link]
- M. Kai, K. Kojima, Y. Ohkura, "Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent," Journal of Chromatographic Science, vol. 31, no. 4, pp. 143-146, Apr. 1993. [Online]. Available: [Link]
- "Drug precursor developments in the European Union," European Monitoring Centre for Drugs and Drug Addiction, 2019. [Online]. Available: [Link]
- D. D. Hackney, "ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW," Biomedical Chromatography, vol. 20, no. 9, pp. 854–864, Sep. 2006. [Online]. Available: [Link]
- A. K. Gaur, "CHEMICAL STABILITY OF DRUGS," IIP Series. [Online]. Available: [Link]
- "Amine Reactions and Practice (Live Recording) Organic Chemistry Review," Leah4sci, Apr. 2024. [Online]. Available: [Link]
- Y. Wang, "Synthesis of 3, 6-dichloropicolinic acid," ResearchGate, Jan. 2008. [Online]. Available: [Link]
- P. K. Jain, A. K. Wahi, S. Sharma, P. Sharma, and D. K. Jain, "Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers," Journal of Pharmaceutical Sciences and Research, vol. 2, no. 1, pp. 53–61, 2010. [Online]. Available: [Link]
- D. R. Patil, S. S. Valekar, and M. B. Deshmukh, "Kinetic Study and Hammett Correlations in the Chemistry of M-Nitro and M-Amino Benzoic Acid Hydrazides by Using Thallium (Iii) in 1,4-Dioxane Medium," International Journal of Chemical and Physical Sciences, vol. 11, no. 6, pp. 1-8, Nov. 2022. [Online]. Available: [Link]
- H. Uno, T. Kurokawa, F. Sato, and H. Nishimura, "An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid," Bioorganic & Medicinal Chemistry, vol. 8, no. 4, pp. 811–817, Apr. 2000. [Online]. Available: [Link]
- "What are drug precursors?," Ravimiamet, Apr. 2023. [Online]. Available: [Link]
- "Picolinic acid," PubChem. [Online]. Available: [Link]
- C. J. Cobley, D. D. Ellis, A. D. G. Stephen, and P. A. Williams, "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid," Inorganica Chimica Acta, vol. 351, pp. 283–291, Jul. 2003. [Online]. Available: [Link]
- J. Markovic, I. Krstic, J. Vladimirov, J. Penjov, and S. Vladimirov, "Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination," Molecules, vol. 29, no. 22, p. 4976, Nov. 2024. [Online]. Available: [Link]
- H. T. Hussain, N. Hassan, G. M. Ali, and M. A. Rasheed, "A Kinetic Study Based on Spectrophotometric and Titrimetric Evaluation for the Formation of Rubazoic Acid Type Derivative from 4," Scholars International Journal of Chemistry and Material Sciences, Aug. 2021. [Online]. Available: [Link]
- A. Aggarwal, P. Singh, and R. Singh, "Solubility and solution stability studies of different amino acid prodrugs of bromhexine," Pharmaceutical Biology, vol. 50, no. 7, pp. 838–843, Jul. 2012. [Online]. Available: [Link]
- "3-Amino-6-chloro-4-methylpicolinic acid," PubChem. [Online]. Available: [Link]
- "3-Aminopicolinic acid," PubChem. [Online]. Available: [Link]
- "3-Amino-6-bromopicolinic acid," PubChem. [Online]. Available: [Link]
Sources
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug precursors - Wikipedia [en.wikipedia.org]
- 4. This compound | 870971-19-0 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Amino-6-chloro-4-methylpicolinic acid | C7H7ClN2O2 | CID 59355301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Study and Hammett Correlations in the Chemistry of M-Nitro and M-Amino Benzoic Acid Hydrazides by Using Thallium (Iii) in 1,4-Dioxane Medium – Oriental Journal of Chemistry [orientjchem.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Take advantage of time in your experiments: a guide to simple, informative kinetics assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Comparison of Synthetic Pathways to 3-Amino-6-methoxypicolinic Acid: A Guide for Researchers
Introduction
3-Amino-6-methoxypicolinic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an amino group, a methoxy group, and a carboxylic acid on a pyridine ring, imparts specific biological activities and chemical properties to the target molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing.
This guide provides an in-depth, objective comparison of two prominent synthetic pathways for this compound. We will delve into the mechanistic underpinnings of each route, provide detailed, field-proven experimental protocols, and present a comparative analysis of their performance based on available experimental data for analogous compounds. Our aim is to equip researchers with the necessary knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale laboratory synthesis or large-scale production.
Pathway 1: Synthesis via Nitration of a Picolinic Acid Precursor
This classical approach leverages the electrophilic nitration of a pyridine ring, followed by the reduction of the nitro group to the desired amine. A common starting material for this pathway is 6-hydroxypicolinic acid, which can be converted to the methoxy derivative before or after nitration. For enhanced regioselectivity during nitration, the synthesis often proceeds through a pyridine N-oxide intermediate.
Mechanistic Overview
The key steps in this pathway are:
-
N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide. This serves a dual purpose: it activates the pyridine ring towards electrophilic substitution and directs the incoming electrophile to the 4-position, away from the desired 3-position. While seemingly counterintuitive, subsequent steps will allow for the desired substitution pattern. A more direct approach involves the nitration of a pre-existing 6-methoxypicolinic acid. The electron-donating methoxy group and the ring nitrogen's directing effects will influence the position of nitration.
-
Nitration: The pyridine ring undergoes electrophilic aromatic substitution with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The nitronium ion (NO₂⁺) is the active electrophile. The position of nitration is dictated by the directing effects of the existing substituents.
-
Reduction: The nitro group is reduced to an amino group. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with metals such as iron, tin, or zinc in an acidic medium.[1][2]
Experimental Protocol (Adapted from the synthesis of 4-aminopicolinic acid[3])
Step 1: Synthesis of 6-Methoxypicolinic Acid
-
To a solution of 6-hydroxypicolinic acid in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) to deprotonate the hydroxyl group.
-
Add methyl iodide (CH₃I) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify by recrystallization or column chromatography.
Step 2: Nitration of 6-Methoxypicolinic Acid
-
Carefully add 6-methoxypicolinic acid to a cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Allow the reaction to proceed at a controlled temperature (e.g., 0-10 °C) for a specified time.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product, 3-nitro-6-methoxypicolinic acid.
-
Filter, wash with cold water, and dry the product.
Step 3: Reduction of 3-Nitro-6-methoxypicolinic Acid
-
Dissolve 3-nitro-6-methoxypicolinic acid in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalyst, such as 10% Pd/C.
-
Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) until the uptake of hydrogen ceases.
-
Filter the catalyst and concentrate the filtrate to obtain this compound.
Causality Behind Experimental Choices
-
The use of a strong acid mixture in the nitration step is crucial for the generation of the highly electrophilic nitronium ion.
-
Controlling the temperature during nitration is essential to prevent over-nitration and side reactions.
-
Catalytic hydrogenation is often preferred for the reduction of the nitro group due to its high efficiency and the clean nature of the reaction, which produces water as the only byproduct.
Pathway 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This pathway involves the sequential displacement of halogen atoms on a dihalopicolinic acid derivative with a methoxide and an amine source. This approach offers a high degree of control over the substitution pattern. A common starting material is 3,6-dichloropicolinic acid or its ester.
Mechanistic Overview
The core of this pathway is the nucleophilic aromatic substitution (SNAr) mechanism. The key features are:
-
Activation: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen and the carboxylic acid group. The halogen atoms serve as good leaving groups.
-
Nucleophilic Attack: A nucleophile (e.g., methoxide) attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Departure of the Leaving Group: The halide ion is expelled, and the aromaticity of the ring is restored.
The regioselectivity of the substitutions is a critical aspect. The first substitution with methoxide can occur at either the 3- or 6-position. The electronic and steric environment of the pyridine ring will dictate the preferred site of attack. The subsequent amination step will then target the remaining halogenated position.
Experimental Protocol (Adapted from the synthesis of related substituted picolinic acids[4])
Step 1: Esterification of 3,6-Dichloropicolinic Acid
-
Reflux 3,6-dichloropicolinic acid in methanol with a catalytic amount of sulfuric acid to obtain methyl 3,6-dichloropicolinate. This protects the carboxylic acid and improves solubility in organic solvents.
Step 2: Monomethoxylation
-
React methyl 3,6-dichloropicolinate with one equivalent of sodium methoxide in methanol at a controlled temperature. The reaction is monitored by GC-MS or LC-MS to maximize the formation of the mono-substituted product, methyl 3-chloro-6-methoxypicolinate.
Step 3: Amination
-
The resulting methyl 3-chloro-6-methoxypicolinate is then subjected to amination. This can be achieved by heating with a source of ammonia (e.g., aqueous ammonia in a sealed vessel) or by using a protected amine followed by deprotection. Alternatively, modern cross-coupling reactions like the Buchwald-Hartwig amination could be employed for higher efficiency and milder conditions.
Step 4: Hydrolysis
-
Finally, the methyl ester is hydrolyzed to the carboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidification to yield this compound.
Causality Behind Experimental Choices
-
Esterification of the carboxylic acid prevents its interference with the nucleophilic substitution reactions.
-
The use of stoichiometric amounts of the nucleophile in the first substitution step is crucial to avoid di-substitution.
-
The choice of the amination method depends on the desired scale and the available resources. For laboratory scale, heating with ammonia is a straightforward method, while for larger scale or more sensitive substrates, catalytic methods might be more suitable.
Comparative Analysis of Synthesis Pathways
| Parameter | Pathway 1: Nitration & Reduction | Pathway 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material Availability | 6-Hydroxypicolinic acid is commercially available. | 3,6-Dichloropicolinic acid may require synthesis from pyridine. |
| Number of Steps | Typically 3-4 steps. | Typically 4 steps. |
| Regiocontrol | Can be challenging; may lead to isomeric mixtures. | Generally good, but requires careful control of reaction conditions. |
| Reagent Hazards | Uses highly corrosive and oxidizing acids (H₂SO₄, HNO₃). | Involves handling of strong bases and potentially high pressures for amination. |
| Scalability | Scalable, but handling of nitrating agents on a large scale requires specialized equipment. | Generally scalable, especially if catalytic amination methods are used. |
| Estimated Overall Yield | Moderate (yields can be variable depending on the regioselectivity of nitration). | Moderate to good (dependent on the efficiency of each substitution step). |
| Environmental Considerations | Generates significant acidic waste. | Can generate salt byproducts and requires organic solvents. |
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic routes, the following diagrams illustrate the key transformations.
Caption: A schematic representation of the synthesis of this compound via the nitration and reduction pathway.
Caption: A schematic representation of the synthesis of this compound via the nucleophilic aromatic substitution pathway.
Conclusion
Both the nitration/reduction and the nucleophilic aromatic substitution pathways offer viable routes to this compound. The choice between them will largely depend on the specific requirements of the synthesis.
-
Pathway 1 is a more traditional approach that may be favored if the starting materials are readily available and if potential issues with regioselectivity can be managed.
-
Pathway 2 provides better control over the introduction of functional groups and may be more suitable for achieving higher purity of the final product, albeit potentially requiring more carefully controlled reaction conditions.
For researchers embarking on the synthesis of this compound and its derivatives, a thorough evaluation of the pros and cons of each pathway, as outlined in this guide, is essential for a successful and efficient synthetic campaign. Further optimization of the presented protocols may be necessary to achieve the desired yield and purity for specific applications.
References
- This compound | C7H8N2O3 | CID 579938. PubChem.
- 3-Amino-6-methylpicolinic acid. MySkinRecipes.
- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
- SN2 nucleophilic substitution reaction push and pull transition state. Stack Exchange.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
- (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5, - MDPI.
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. PubMed.
- 3-Aminopicolinic acid | C6H6N2O2 | CID 73836. PubChem.
- 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts.
- 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. YouTube.
- 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts.
- SYNTHESIS OF METAL BINDING ARTIFICIAL AMINO ACIDS A THESIS SUBMITED TO THE GRADUATE SCHOOL OF NATURAL AND. Middle East Technical University.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
- 3-hydroxyquinoline. Organic Syntheses.
- Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ResearchGate.
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing.
- 3-aminopyridine. Organic Syntheses.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- The nitration of 6-hydroxynicotinic acid and related compounds. Journal of the Chemical Society (Resumed).
- Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission.
- Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. ResearchGate.
- Nitration of Nitrobenzene Guide. Scribd.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Amino-6-Methoxypicolinic Acid
For Immediate Implementation by Laboratory Personnel
In the fast-paced world of drug discovery and development, the lifecycle of a chemical intermediate like 3-amino-6-methoxypicolinic acid doesn't end after its use in a synthesis. Its proper disposal is a critical final step, ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. As a Senior Application Scientist, my aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile: A Picolinic Acid Derivative
While a specific, comprehensive toxicological profile for this compound may not be readily available, its structural components—a picolinic acid backbone, an amino group, and a methoxy group—provide clear indicators of its potential hazards. Picolinic acid and its derivatives are known to cause serious eye damage.[1][2] Aromatic amines, as a class, can be harmful if swallowed or inhaled and may cause skin irritation.[3][4] Therefore, it is imperative to treat this compound as a hazardous substance.
Core Principle: The foundation of safe disposal is a thorough understanding of the potential risks. By recognizing the hazards associated with the functional groups present in the molecule, we can justify the stringent handling and disposal procedures that follow.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that begins at the point of generation. Adherence to these steps is crucial for maintaining a safe laboratory environment.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical for disposal, it is mandatory to wear appropriate PPE to prevent exposure.[5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and eye contact, which can cause serious damage.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact, which may cause irritation or allergic reactions.[6][7] |
| Body Protection | A lab coat and closed-toe shoes. | To protect against accidental spills and ensure no skin is exposed.[5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a chemical fume hood. | To prevent inhalation of the powder, which could be harmful.[3] |
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation at the point of generation is a critical step for safe disposal.[1]
-
Solid Waste: Collect surplus or expired this compound powder in its original container or a clearly labeled, compatible hazardous waste container.
-
Contaminated Labware and Debris: Any items that have come into direct contact with the compound, such as gloves, weigh boats, or paper towels, must be disposed of as hazardous waste.[5] Place these items in a designated, sealed plastic bag or container labeled "Hazardous Waste" along with the chemical name.
-
Liquid Waste: If this compound is in a solution, it should be collected in a dedicated, labeled hazardous waste container. Do not mix it with other waste streams, especially incompatible materials such as strong bases or oxidizing agents.[1][8]
Step 3: Waste Container Management - Secure and Compliant Storage
Properly managing waste containers is essential for preventing leaks and ensuring regulatory compliance.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added.[5]
-
Closure: Keep all waste containers tightly closed except when adding waste.[5]
-
Location: Store waste containers in a designated, secure area away from incompatible materials.[5] Secondary containment is highly recommended to contain any potential leaks.[5]
Step 4: Disposal Coordination - The Final Hand-off
The primary and mandatory method for the disposal of this compound is through a licensed professional waste disposal service.[1]
-
Contact your Environmental Health and Safety (EHS) Department: Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.[1]
-
Follow Institutional Protocols: Adhere to all institutional guidelines and complete any necessary paperwork for the waste disposal service.[1]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the standard waste or sewer systems.[1][7] This is to avoid environmental contamination.[1][2]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain the Spill: Use a dry, inert absorbent material to contain the spill.[1] Avoid generating dust.[1][8]
-
Collect and Dispose: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area according to your laboratory's established procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, you are not only ensuring regulatory compliance but also actively participating in the protection of your colleagues and the environment. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for any questions or concerns regarding chemical waste management.
References
- 2-amino-6-methylpyridine Safety Data Sheet. A75706.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
Sources
Navigating the Safe Handling of 3-Amino-6-methoxypicolinic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, actionable safety protocols for the handling of 3-Amino-6-methoxypicolinic acid, a compound of interest in various research applications. By understanding the potential hazards and implementing the robust procedures outlined below, you can ensure a safe and productive laboratory environment.
Hazard Profile: Understanding the Risks
Based on data from analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed.
-
Potentially harmful if inhaled or in contact with skin. [1]
-
A potential respiratory irritant.
The primary routes of exposure are inhalation of the solid powder, skin contact, eye contact, and ingestion. The operational plan must be designed to minimize or eliminate these exposure pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or reactions.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if they become contaminated.[1][2] |
| Body Protection | A clean, fully buttoned laboratory coat must be worn to protect skin and personal clothing. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is recommended.[1][2] |
| Respiratory Protection | All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[1][2] |
| Footwear | Closed-toe shoes that fully cover the feet are mandatory in the laboratory. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Pre-Handling Checklist
-
Consult Safety Resources: Before beginning any new procedure, review this guide and any available safety information. Ensure all personnel are familiar with the potential hazards.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
-
Work Area Designation: All handling of solid this compound should be conducted within a certified chemical fume hood to control dust and vapors.[5]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and solvent dispensers, before bringing the chemical into the work area.
Handling and Experimental Workflow
The following diagram outlines the logical flow for the safe handling of this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
